Imisopasem Manganese
説明
M40403 is a low molecular weight, synthetic manganese containing superoxide dismutase mimetic (SODm) that selectively removes superoxide anion.
This compound is a manganese-based non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD), with potential antioxidant and chemo/radioprotective activities. Upon administration, this compound mimics the activity of MnSOD and scavenges reactive oxygen species (ROS), such as superoxide anion, which prevents oxygen free radical damage to macromolecules such as DNA. This reduces ROS-mediated lipid peroxidation, prevents apoptosis and protects against oxygen free radical-induced toxicity in normal tissues.
a superoxide dismutase mimetic; structure in first source
特性
IUPAC Name |
manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMWBBXVXHEPU-XNPJUPKFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35Cl2MnN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944477 | |
| Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218791-21-0 | |
| Record name | Imisopasem manganese [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218791210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMISOPASEM MANGANESE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6R3259KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Imisopasem Manganese: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem Manganese (formerly known as M40403) is a synthetic, non-peptidyl small molecule that functions as a potent mimetic of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD or SOD2).[1][2] Developed to overcome the therapeutic limitations of the native enzyme, such as poor stability and low bioavailability, this compound offers a robust and selective mechanism for neutralizing superoxide radicals (O₂•⁻).[3][4] Its primary action is the catalytic dismutation of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), thereby mitigating the deleterious effects of oxidative stress that underpin numerous pathologies, including inflammation, ischemia-reperfusion injury, and toxicity from chemo- and radiotherapy.[5] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Primary Mechanism of Action: Superoxide Dismutation
The fundamental mechanism of this compound is its ability to mimic the catalytic activity of MnSOD. In conditions of physiological stress, such as inflammation or exposure to toxins, cells produce an excess of reactive oxygen species (ROS). The superoxide anion is a primary ROS, which, if left unchecked, can lead to the formation of more damaging species and trigger harmful downstream signaling cascades.
This compound catalytically removes superoxide with high efficiency and selectivity. The manganese core of the molecule cycles between oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of two superoxide molecules. The process can be summarized in the following two-step reaction:
-
Mn³⁺-complex + O₂•⁻ → Mn²⁺-complex + O₂
-
Mn²⁺-complex + O₂•⁻ + 2H⁺ → Mn³⁺-complex + H₂O₂
This catalytic cycle allows a single molecule of this compound to neutralize a large number of superoxide radicals. A key advantage over native SOD enzymes is that Imisopasem is not deactivated by peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide.
Downstream Cellular and Physiological Effects
By reducing the cellular burden of superoxide, this compound prevents the activation of multiple pathological signaling pathways.
-
Reduction of Inflammation: Superoxide contributes to inflammation by promoting the production of pro-inflammatory cytokines and the expression of adhesion molecules, which facilitates neutrophil infiltration into tissues. This compound has been shown to inhibit increases in TNF-α and IL-1β levels and reduce neutrophil infiltration (measured by myeloperoxidase levels) in preclinical models.
-
Prevention of Apoptosis: Oxidative stress is a potent trigger of programmed cell death (apoptosis). By scavenging superoxide, this compound protects cellular components like DNA and lipids from oxidative damage, thereby preventing the initiation of apoptotic cascades.
-
Protection of Endothelial Function: Superoxide can quench nitric oxide (NO), a critical signaling molecule for vasodilation, leading to endothelial dysfunction. This compound protects the bioavailability of NO, improving endothelial function.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound from preclinical studies.
Table 1: Physicochemical and Kinetic Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 483 Da | |
| Compared to Native MnSOD | ~30,000 Da |
| Catalytic Rate Constant (k_cat_) | > 2 x 10⁷ M⁻¹s⁻¹ | |
Table 2: Effective Doses in Preclinical Models
| Model | Species | Dosing | Key Findings | Reference(s) |
|---|---|---|---|---|
| 5-FU-Induced Intestinal Mucositis | Mouse | 5-10 mg/kg, i.p. | Attenuated weight loss, diarrhea, and histological damage. | |
| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg, i.v. | Reduced paw edema; inhibited TNF-α and IL-1β increases. | |
| Ischemia-Reperfusion Injury | Rat | 0.1-1 mg/kg | Inhibited increases in MPO, MDA, TNF-α, and IL-1β. |
| Radiation-Induced Oral Mucositis | Hamster | 3-30 mg/kg, i.p. | Reduced severity and duration of mucositis. | |
Experimental Protocols
Detailed methodologies for two key preclinical models are outlined below.
5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice
This model assesses the protective effects of this compound against chemotherapy-induced gastrointestinal toxicity.
-
Animals: Male BALB/c mice, 6-8 weeks of age.
-
Materials: 5-Fluorouracil (5-FU), this compound (M40403), saline vehicle.
-
Procedure:
-
Acclimation: Animals are acclimated for at least one week prior to the experiment.
-
Grouping: Mice are randomized into groups: Control (vehicle only), 5-FU only, and 5-FU + M40403 (at various doses, e.g., 5 mg/kg and 10 mg/kg).
-
Induction of Mucositis: Mice in the 5-FU groups receive daily intraperitoneal (i.p.) injections of 5-FU (e.g., 30 mg/kg) for five consecutive days (Day 1 to Day 5).
-
Treatment: The 5-FU + M40403 group receives i.p. injections of M40403 shortly before or after the 5-FU administration for the five days.
-
Monitoring: Body weight and diarrhea scores are recorded daily.
-
Endpoint Analysis (e.g., on Day 8):
-
Animals are euthanized.
-
Small intestine samples are collected for histological analysis (Hematoxylin and Eosin staining) to measure villus length and assess mucosal damage.
-
Tissue samples may be processed for Western blot analysis to measure levels of apoptosis-related proteins (e.g., caspases) or for transmission electron microscopy to observe cellular ultrastructure.
-
Blood samples can be collected for analysis of serum cytokine levels (e.g., TNF-α).
-
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Materials: Lambda-Carrageenan (1% w/v in saline), this compound (M40403), saline vehicle, plethysmometer or calipers.
-
Procedure:
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Treatment: Animals are pre-treated with M40403 (e.g., 1-10 mg/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Induction of Edema: Approximately 15-30 minutes after treatment, a sub-plantar injection of 1% carrageenan (typically 100 µL) is administered into the hind paw to induce inflammation.
-
Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 5-6 hours), as this is the period of maximal edema.
-
Endpoint Analysis: The increase in paw volume relative to the baseline is calculated as a measure of edema. At the end of the experiment, animals can be euthanized and paw exudate collected to measure levels of inflammatory mediators like TNF-α, IL-1β, and lactate (B86563) dehydrogenase (LDH).
-
References
- 1. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
The Core Mechanism of Imisopasem Manganese: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem Manganese (formerly known as M40403) is a synthetic, non-peptidyl small molecule that functions as a potent mimetic of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD or SOD2).[1][2] Developed to overcome the therapeutic limitations of the native enzyme, such as poor stability and low bioavailability, this compound offers a robust and selective mechanism for neutralizing superoxide radicals (O₂•⁻).[3][4] Its primary action is the catalytic dismutation of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), thereby mitigating the deleterious effects of oxidative stress that underpin numerous pathologies, including inflammation, ischemia-reperfusion injury, and toxicity from chemo- and radiotherapy.[5] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Primary Mechanism of Action: Superoxide Dismutation
The fundamental mechanism of this compound is its ability to mimic the catalytic activity of MnSOD. In conditions of physiological stress, such as inflammation or exposure to toxins, cells produce an excess of reactive oxygen species (ROS). The superoxide anion is a primary ROS, which, if left unchecked, can lead to the formation of more damaging species and trigger harmful downstream signaling cascades.
This compound catalytically removes superoxide with high efficiency and selectivity. The manganese core of the molecule cycles between oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of two superoxide molecules. The process can be summarized in the following two-step reaction:
-
Mn³⁺-complex + O₂•⁻ → Mn²⁺-complex + O₂
-
Mn²⁺-complex + O₂•⁻ + 2H⁺ → Mn³⁺-complex + H₂O₂
This catalytic cycle allows a single molecule of this compound to neutralize a large number of superoxide radicals. A key advantage over native SOD enzymes is that Imisopasem is not deactivated by peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide.
Downstream Cellular and Physiological Effects
By reducing the cellular burden of superoxide, this compound prevents the activation of multiple pathological signaling pathways.
-
Reduction of Inflammation: Superoxide contributes to inflammation by promoting the production of pro-inflammatory cytokines and the expression of adhesion molecules, which facilitates neutrophil infiltration into tissues. This compound has been shown to inhibit increases in TNF-α and IL-1β levels and reduce neutrophil infiltration (measured by myeloperoxidase levels) in preclinical models.
-
Prevention of Apoptosis: Oxidative stress is a potent trigger of programmed cell death (apoptosis). By scavenging superoxide, this compound protects cellular components like DNA and lipids from oxidative damage, thereby preventing the initiation of apoptotic cascades.
-
Protection of Endothelial Function: Superoxide can quench nitric oxide (NO), a critical signaling molecule for vasodilation, leading to endothelial dysfunction. This compound protects the bioavailability of NO, improving endothelial function.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound from preclinical studies.
Table 1: Physicochemical and Kinetic Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 483 Da | |
| Compared to Native MnSOD | ~30,000 Da |
| Catalytic Rate Constant (k_cat_) | > 2 x 10⁷ M⁻¹s⁻¹ | |
Table 2: Effective Doses in Preclinical Models
| Model | Species | Dosing | Key Findings | Reference(s) |
|---|---|---|---|---|
| 5-FU-Induced Intestinal Mucositis | Mouse | 5-10 mg/kg, i.p. | Attenuated weight loss, diarrhea, and histological damage. | |
| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg, i.v. | Reduced paw edema; inhibited TNF-α and IL-1β increases. | |
| Ischemia-Reperfusion Injury | Rat | 0.1-1 mg/kg | Inhibited increases in MPO, MDA, TNF-α, and IL-1β. |
| Radiation-Induced Oral Mucositis | Hamster | 3-30 mg/kg, i.p. | Reduced severity and duration of mucositis. | |
Experimental Protocols
Detailed methodologies for two key preclinical models are outlined below.
5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice
This model assesses the protective effects of this compound against chemotherapy-induced gastrointestinal toxicity.
-
Animals: Male BALB/c mice, 6-8 weeks of age.
-
Materials: 5-Fluorouracil (5-FU), this compound (M40403), saline vehicle.
-
Procedure:
-
Acclimation: Animals are acclimated for at least one week prior to the experiment.
-
Grouping: Mice are randomized into groups: Control (vehicle only), 5-FU only, and 5-FU + M40403 (at various doses, e.g., 5 mg/kg and 10 mg/kg).
-
Induction of Mucositis: Mice in the 5-FU groups receive daily intraperitoneal (i.p.) injections of 5-FU (e.g., 30 mg/kg) for five consecutive days (Day 1 to Day 5).
-
Treatment: The 5-FU + M40403 group receives i.p. injections of M40403 shortly before or after the 5-FU administration for the five days.
-
Monitoring: Body weight and diarrhea scores are recorded daily.
-
Endpoint Analysis (e.g., on Day 8):
-
Animals are euthanized.
-
Small intestine samples are collected for histological analysis (Hematoxylin and Eosin staining) to measure villus length and assess mucosal damage.
-
Tissue samples may be processed for Western blot analysis to measure levels of apoptosis-related proteins (e.g., caspases) or for transmission electron microscopy to observe cellular ultrastructure.
-
Blood samples can be collected for analysis of serum cytokine levels (e.g., TNF-α).
-
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Materials: Lambda-Carrageenan (1% w/v in saline), this compound (M40403), saline vehicle, plethysmometer or calipers.
-
Procedure:
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Treatment: Animals are pre-treated with M40403 (e.g., 1-10 mg/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Induction of Edema: Approximately 15-30 minutes after treatment, a sub-plantar injection of 1% carrageenan (typically 100 µL) is administered into the hind paw to induce inflammation.
-
Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 5-6 hours), as this is the period of maximal edema.
-
Endpoint Analysis: The increase in paw volume relative to the baseline is calculated as a measure of edema. At the end of the experiment, animals can be euthanized and paw exudate collected to measure levels of inflammatory mediators like TNF-α, IL-1β, and lactate (B86563) dehydrogenase (LDH).
-
References
- 1. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
The Core Mechanism of Imisopasem Manganese: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem Manganese (formerly known as M40403) is a synthetic, non-peptidyl small molecule that functions as a potent mimetic of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD or SOD2).[1][2] Developed to overcome the therapeutic limitations of the native enzyme, such as poor stability and low bioavailability, this compound offers a robust and selective mechanism for neutralizing superoxide radicals (O₂•⁻).[3][4] Its primary action is the catalytic dismutation of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), thereby mitigating the deleterious effects of oxidative stress that underpin numerous pathologies, including inflammation, ischemia-reperfusion injury, and toxicity from chemo- and radiotherapy.[5] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Primary Mechanism of Action: Superoxide Dismutation
The fundamental mechanism of this compound is its ability to mimic the catalytic activity of MnSOD. In conditions of physiological stress, such as inflammation or exposure to toxins, cells produce an excess of reactive oxygen species (ROS). The superoxide anion is a primary ROS, which, if left unchecked, can lead to the formation of more damaging species and trigger harmful downstream signaling cascades.
This compound catalytically removes superoxide with high efficiency and selectivity. The manganese core of the molecule cycles between oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of two superoxide molecules. The process can be summarized in the following two-step reaction:
-
Mn³⁺-complex + O₂•⁻ → Mn²⁺-complex + O₂
-
Mn²⁺-complex + O₂•⁻ + 2H⁺ → Mn³⁺-complex + H₂O₂
This catalytic cycle allows a single molecule of this compound to neutralize a large number of superoxide radicals. A key advantage over native SOD enzymes is that Imisopasem is not deactivated by peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide.
Downstream Cellular and Physiological Effects
By reducing the cellular burden of superoxide, this compound prevents the activation of multiple pathological signaling pathways.
-
Reduction of Inflammation: Superoxide contributes to inflammation by promoting the production of pro-inflammatory cytokines and the expression of adhesion molecules, which facilitates neutrophil infiltration into tissues. This compound has been shown to inhibit increases in TNF-α and IL-1β levels and reduce neutrophil infiltration (measured by myeloperoxidase levels) in preclinical models.
-
Prevention of Apoptosis: Oxidative stress is a potent trigger of programmed cell death (apoptosis). By scavenging superoxide, this compound protects cellular components like DNA and lipids from oxidative damage, thereby preventing the initiation of apoptotic cascades.
-
Protection of Endothelial Function: Superoxide can quench nitric oxide (NO), a critical signaling molecule for vasodilation, leading to endothelial dysfunction. This compound protects the bioavailability of NO, improving endothelial function.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound from preclinical studies.
Table 1: Physicochemical and Kinetic Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 483 Da | |
| Compared to Native MnSOD | ~30,000 Da |
| Catalytic Rate Constant (k_cat_) | > 2 x 10⁷ M⁻¹s⁻¹ | |
Table 2: Effective Doses in Preclinical Models
| Model | Species | Dosing | Key Findings | Reference(s) |
|---|---|---|---|---|
| 5-FU-Induced Intestinal Mucositis | Mouse | 5-10 mg/kg, i.p. | Attenuated weight loss, diarrhea, and histological damage. | |
| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg, i.v. | Reduced paw edema; inhibited TNF-α and IL-1β increases. | |
| Ischemia-Reperfusion Injury | Rat | 0.1-1 mg/kg | Inhibited increases in MPO, MDA, TNF-α, and IL-1β. |
| Radiation-Induced Oral Mucositis | Hamster | 3-30 mg/kg, i.p. | Reduced severity and duration of mucositis. | |
Experimental Protocols
Detailed methodologies for two key preclinical models are outlined below.
5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice
This model assesses the protective effects of this compound against chemotherapy-induced gastrointestinal toxicity.
-
Animals: Male BALB/c mice, 6-8 weeks of age.
-
Materials: 5-Fluorouracil (5-FU), this compound (M40403), saline vehicle.
-
Procedure:
-
Acclimation: Animals are acclimated for at least one week prior to the experiment.
-
Grouping: Mice are randomized into groups: Control (vehicle only), 5-FU only, and 5-FU + M40403 (at various doses, e.g., 5 mg/kg and 10 mg/kg).
-
Induction of Mucositis: Mice in the 5-FU groups receive daily intraperitoneal (i.p.) injections of 5-FU (e.g., 30 mg/kg) for five consecutive days (Day 1 to Day 5).
-
Treatment: The 5-FU + M40403 group receives i.p. injections of M40403 shortly before or after the 5-FU administration for the five days.
-
Monitoring: Body weight and diarrhea scores are recorded daily.
-
Endpoint Analysis (e.g., on Day 8):
-
Animals are euthanized.
-
Small intestine samples are collected for histological analysis (Hematoxylin and Eosin staining) to measure villus length and assess mucosal damage.
-
Tissue samples may be processed for Western blot analysis to measure levels of apoptosis-related proteins (e.g., caspases) or for transmission electron microscopy to observe cellular ultrastructure.
-
Blood samples can be collected for analysis of serum cytokine levels (e.g., TNF-α).
-
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Materials: Lambda-Carrageenan (1% w/v in saline), this compound (M40403), saline vehicle, plethysmometer or calipers.
-
Procedure:
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Treatment: Animals are pre-treated with M40403 (e.g., 1-10 mg/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Induction of Edema: Approximately 15-30 minutes after treatment, a sub-plantar injection of 1% carrageenan (typically 100 µL) is administered into the hind paw to induce inflammation.
-
Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 5-6 hours), as this is the period of maximal edema.
-
Endpoint Analysis: The increase in paw volume relative to the baseline is calculated as a measure of edema. At the end of the experiment, animals can be euthanized and paw exudate collected to measure levels of inflammatory mediators like TNF-α, IL-1β, and lactate dehydrogenase (LDH).
-
References
- 1. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to M40403: A Synthetic Superoxide Dismutase Mimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
M40403, also known as imisopasem manganese, is a low molecular weight, synthetic, manganese-based mimetic of the superoxide (B77818) dismutase (SOD) enzyme.[1][2][3] It is a stable, non-peptidyl molecule that catalytically converts superoxide radicals to molecular oxygen and hydrogen peroxide.[4] This selective scavenging of superoxide, a key mediator of oxidative stress and inflammation, without interfering with other reactive oxygen species, has positioned M40403 as a promising therapeutic agent in a variety of preclinical models of diseases associated with inflammation and oxidative damage. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of M40403, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
M40403 is a manganese (II) complex with a pentaazamacrocyclic ligand. Its structure is designed to mimic the active site of the native manganese SOD (MnSOD) enzyme.
Table 1: Physicochemical Properties of M40403
| Property | Value | Reference |
| Chemical Name | dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene | [1] |
| Molecular Formula | C21H35Cl2MnN5 | |
| Molecular Weight | 483.4 g/mol | |
| SMILES | C1CC[C@@H]2--INVALID-LINK--NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl | |
| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol (B145695): 20 mg/ml; PBS (pH 7.2): 3 mg/ml; H2O: 15 mg/mL (with sonication and heating recommended) |
Pharmacodynamics: Superoxide Dismutase Mimetic Activity
The primary mechanism of action of M40403 is its ability to catalytically dismutate superoxide radicals. This activity is crucial in mitigating the damaging effects of oxidative stress in various pathological conditions.
Table 2: Pharmacodynamic Properties of M40403
| Parameter | Value | Cell/System | Reference |
| SOD Mimetic Activity (kcat) | > 2 x 107 M-1s-1 | ||
| NADPH Oxidase Inhibition (IC50) | 31.6 μM | Rat aortic smooth muscle cells |
Pharmacokinetics
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This model is used to evaluate the anti-inflammatory properties of M40403 in an acute inflammatory setting.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Pleurisy:
-
Anesthetize rats with isoflurane.
-
Make a skin incision at the level of the left sixth intercostal space.
-
Inject 0.2 mL of a 1% (w/v) solution of λ-carrageenan in saline into the pleural cavity.
-
-
M40403 Administration:
-
Administer M40403 (5-20 mg/kg) or vehicle intraperitoneally 15 minutes before carrageenan injection.
-
-
Sample Collection (4 hours post-carrageenan):
-
Euthanize the animals.
-
Carefully open the chest and rinse the pleural cavity with 2 mL of saline containing heparin (5 U/mL).
-
Aspirate the exudate and washing solution to measure the total volume.
-
Collect lung tissue for analysis of myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels.
-
TNBS-Induced Colitis in Rats
This model mimics inflammatory bowel disease and is used to assess the therapeutic potential of M40403 in chronic inflammation.
Methodology:
-
Animal Model: Male Wistar rats.
-
Induction of Colitis:
-
Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol intracolonically.
-
-
M40403 Administration:
-
Administer M40403 (e.g., 5 mg/kg) or vehicle intraperitoneally daily.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and stool consistency daily.
-
After a set period (e.g., 4 days), euthanize the animals and collect colon tissue for histological analysis, MPO activity, and MDA levels.
-
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissues is a marker of neutrophil infiltration.
Methodology:
-
Tissue Homogenization:
-
Homogenize pre-weighed tissue samples in ice-cold potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
-
Extraction:
-
Subject the homogenate to freeze-thaw cycles to ensure complete extraction of MPO.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Colorimetric Reaction:
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) as the substrate.
-
-
Measurement:
-
Measure the change in absorbance over time using a spectrophotometer at 460 nm.
-
Express MPO activity as units per gram of tissue.
-
Malondialdehyde (MDA) Assay
MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.
Methodology:
-
Tissue Homogenization:
-
Homogenize tissue samples in a suitable buffer (e.g., 1.15% KCl solution).
-
-
Reaction with Thiobarbituric Acid (TBA):
-
Add an aliquot of the homogenate to a reaction mixture containing sodium dodecyl sulfate (B86663) (SDS), acetic acid, and thiobarbituric acid (TBA).
-
-
Incubation:
-
Boil the samples for 60 minutes at 95°C to allow the formation of the MDA-TBA adduct.
-
-
Extraction and Measurement:
-
After cooling, centrifuge the samples.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve and express as nmol per mg of protein or gram of tissue.
-
Signaling Pathways and Mechanism of Action
M40403 exerts its therapeutic effects by intercepting the superoxide radical, thereby preventing the formation of more damaging reactive species like peroxynitrite. This action has several downstream consequences that contribute to its anti-inflammatory and cytoprotective properties.
// Nodes "Superoxide" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Superoxide (O₂⁻)"]; "NO" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Nitric Oxide (NO)"]; "M40403" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="M40403"]; "Peroxynitrite" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Peroxynitrite (ONOO⁻)"]; "H2O2_O2" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="H₂O₂ + O₂"]; "Inflammation" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Inflammation\n(e.g., Cytokine release, Neutrophil infiltration)"]; "Cell_Damage" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Cellular Damage\n(e.g., Lipid peroxidation, DNA damage)"];
// Edges "Superoxide" -> "Peroxynitrite" [color="#EA4335"]; "NO" -> "Peroxynitrite" [color="#EA4335"]; "M40403" -> "H2O2_O2" [label="Catalyzes", fontcolor="#4285F4", color="#4285F4"]; "Superoxide" -> "M40403" [style=dashed, arrowhead=none, color="#4285F4"]; "Peroxynitrite" -> "Inflammation" [color="#EA4335"]; "Peroxynitrite" -> "Cell_Damage" [color="#EA4335"]; "M40403" -> "Peroxynitrite" [label="Inhibits formation", style=dashed, color="#34A853", fontcolor="#34A853"]; } .enddot Figure 3: Mechanism of Action of M40403 in Mitigating Oxidative Stress.
Conclusion
M40403 is a potent and selective superoxide dismutase mimetic with demonstrated efficacy in preclinical models of inflammatory diseases. Its well-defined mechanism of action, centered on the scavenging of superoxide radicals, makes it a valuable tool for research into the roles of oxidative stress in pathology. The detailed experimental protocols provided in this guide should facilitate further investigation into the therapeutic potential of M40403 and similar compounds. Future work should focus on obtaining comprehensive pharmacokinetic and toxicological data to support its potential translation to clinical applications.
References
- 1. This compound(m40403) | C21H35Cl2MnN5 | CID 6918487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to M40403: A Synthetic Superoxide Dismutase Mimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
M40403, also known as imisopasem manganese, is a low molecular weight, synthetic, manganese-based mimetic of the superoxide (B77818) dismutase (SOD) enzyme.[1][2][3] It is a stable, non-peptidyl molecule that catalytically converts superoxide radicals to molecular oxygen and hydrogen peroxide.[4] This selective scavenging of superoxide, a key mediator of oxidative stress and inflammation, without interfering with other reactive oxygen species, has positioned M40403 as a promising therapeutic agent in a variety of preclinical models of diseases associated with inflammation and oxidative damage. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of M40403, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
M40403 is a manganese (II) complex with a pentaazamacrocyclic ligand. Its structure is designed to mimic the active site of the native manganese SOD (MnSOD) enzyme.
Table 1: Physicochemical Properties of M40403
| Property | Value | Reference |
| Chemical Name | dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene | [1] |
| Molecular Formula | C21H35Cl2MnN5 | |
| Molecular Weight | 483.4 g/mol | |
| SMILES | C1CC[C@@H]2--INVALID-LINK--NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl | |
| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol (B145695): 20 mg/ml; PBS (pH 7.2): 3 mg/ml; H2O: 15 mg/mL (with sonication and heating recommended) |
Pharmacodynamics: Superoxide Dismutase Mimetic Activity
The primary mechanism of action of M40403 is its ability to catalytically dismutate superoxide radicals. This activity is crucial in mitigating the damaging effects of oxidative stress in various pathological conditions.
Table 2: Pharmacodynamic Properties of M40403
| Parameter | Value | Cell/System | Reference |
| SOD Mimetic Activity (kcat) | > 2 x 107 M-1s-1 | ||
| NADPH Oxidase Inhibition (IC50) | 31.6 μM | Rat aortic smooth muscle cells |
Pharmacokinetics
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This model is used to evaluate the anti-inflammatory properties of M40403 in an acute inflammatory setting.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Pleurisy:
-
Anesthetize rats with isoflurane.
-
Make a skin incision at the level of the left sixth intercostal space.
-
Inject 0.2 mL of a 1% (w/v) solution of λ-carrageenan in saline into the pleural cavity.
-
-
M40403 Administration:
-
Administer M40403 (5-20 mg/kg) or vehicle intraperitoneally 15 minutes before carrageenan injection.
-
-
Sample Collection (4 hours post-carrageenan):
-
Euthanize the animals.
-
Carefully open the chest and rinse the pleural cavity with 2 mL of saline containing heparin (5 U/mL).
-
Aspirate the exudate and washing solution to measure the total volume.
-
Collect lung tissue for analysis of myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels.
-
TNBS-Induced Colitis in Rats
This model mimics inflammatory bowel disease and is used to assess the therapeutic potential of M40403 in chronic inflammation.
Methodology:
-
Animal Model: Male Wistar rats.
-
Induction of Colitis:
-
Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol intracolonically.
-
-
M40403 Administration:
-
Administer M40403 (e.g., 5 mg/kg) or vehicle intraperitoneally daily.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and stool consistency daily.
-
After a set period (e.g., 4 days), euthanize the animals and collect colon tissue for histological analysis, MPO activity, and MDA levels.
-
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissues is a marker of neutrophil infiltration.
Methodology:
-
Tissue Homogenization:
-
Homogenize pre-weighed tissue samples in ice-cold potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
-
Extraction:
-
Subject the homogenate to freeze-thaw cycles to ensure complete extraction of MPO.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Colorimetric Reaction:
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) as the substrate.
-
-
Measurement:
-
Measure the change in absorbance over time using a spectrophotometer at 460 nm.
-
Express MPO activity as units per gram of tissue.
-
Malondialdehyde (MDA) Assay
MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.
Methodology:
-
Tissue Homogenization:
-
Homogenize tissue samples in a suitable buffer (e.g., 1.15% KCl solution).
-
-
Reaction with Thiobarbituric Acid (TBA):
-
Add an aliquot of the homogenate to a reaction mixture containing sodium dodecyl sulfate (B86663) (SDS), acetic acid, and thiobarbituric acid (TBA).
-
-
Incubation:
-
Boil the samples for 60 minutes at 95°C to allow the formation of the MDA-TBA adduct.
-
-
Extraction and Measurement:
-
After cooling, centrifuge the samples.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve and express as nmol per mg of protein or gram of tissue.
-
Signaling Pathways and Mechanism of Action
M40403 exerts its therapeutic effects by intercepting the superoxide radical, thereby preventing the formation of more damaging reactive species like peroxynitrite. This action has several downstream consequences that contribute to its anti-inflammatory and cytoprotective properties.
// Nodes "Superoxide" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Superoxide (O₂⁻)"]; "NO" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Nitric Oxide (NO)"]; "M40403" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="M40403"]; "Peroxynitrite" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Peroxynitrite (ONOO⁻)"]; "H2O2_O2" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="H₂O₂ + O₂"]; "Inflammation" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Inflammation\n(e.g., Cytokine release, Neutrophil infiltration)"]; "Cell_Damage" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Cellular Damage\n(e.g., Lipid peroxidation, DNA damage)"];
// Edges "Superoxide" -> "Peroxynitrite" [color="#EA4335"]; "NO" -> "Peroxynitrite" [color="#EA4335"]; "M40403" -> "H2O2_O2" [label="Catalyzes", fontcolor="#4285F4", color="#4285F4"]; "Superoxide" -> "M40403" [style=dashed, arrowhead=none, color="#4285F4"]; "Peroxynitrite" -> "Inflammation" [color="#EA4335"]; "Peroxynitrite" -> "Cell_Damage" [color="#EA4335"]; "M40403" -> "Peroxynitrite" [label="Inhibits formation", style=dashed, color="#34A853", fontcolor="#34A853"]; } .enddot Figure 3: Mechanism of Action of M40403 in Mitigating Oxidative Stress.
Conclusion
M40403 is a potent and selective superoxide dismutase mimetic with demonstrated efficacy in preclinical models of inflammatory diseases. Its well-defined mechanism of action, centered on the scavenging of superoxide radicals, makes it a valuable tool for research into the roles of oxidative stress in pathology. The detailed experimental protocols provided in this guide should facilitate further investigation into the therapeutic potential of M40403 and similar compounds. Future work should focus on obtaining comprehensive pharmacokinetic and toxicological data to support its potential translation to clinical applications.
References
- 1. This compound(m40403) | C21H35Cl2MnN5 | CID 6918487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to M40403: A Synthetic Superoxide Dismutase Mimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
M40403, also known as imisopasem manganese, is a low molecular weight, synthetic, manganese-based mimetic of the superoxide dismutase (SOD) enzyme.[1][2][3] It is a stable, non-peptidyl molecule that catalytically converts superoxide radicals to molecular oxygen and hydrogen peroxide.[4] This selective scavenging of superoxide, a key mediator of oxidative stress and inflammation, without interfering with other reactive oxygen species, has positioned M40403 as a promising therapeutic agent in a variety of preclinical models of diseases associated with inflammation and oxidative damage. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of M40403, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
M40403 is a manganese (II) complex with a pentaazamacrocyclic ligand. Its structure is designed to mimic the active site of the native manganese SOD (MnSOD) enzyme.
Table 1: Physicochemical Properties of M40403
| Property | Value | Reference |
| Chemical Name | dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene | [1] |
| Molecular Formula | C21H35Cl2MnN5 | |
| Molecular Weight | 483.4 g/mol | |
| SMILES | C1CC[C@@H]2--INVALID-LINK--NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl | |
| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 3 mg/ml; H2O: 15 mg/mL (with sonication and heating recommended) |
Pharmacodynamics: Superoxide Dismutase Mimetic Activity
The primary mechanism of action of M40403 is its ability to catalytically dismutate superoxide radicals. This activity is crucial in mitigating the damaging effects of oxidative stress in various pathological conditions.
Table 2: Pharmacodynamic Properties of M40403
| Parameter | Value | Cell/System | Reference |
| SOD Mimetic Activity (kcat) | > 2 x 107 M-1s-1 | ||
| NADPH Oxidase Inhibition (IC50) | 31.6 μM | Rat aortic smooth muscle cells |
Pharmacokinetics
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This model is used to evaluate the anti-inflammatory properties of M40403 in an acute inflammatory setting.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Pleurisy:
-
Anesthetize rats with isoflurane.
-
Make a skin incision at the level of the left sixth intercostal space.
-
Inject 0.2 mL of a 1% (w/v) solution of λ-carrageenan in saline into the pleural cavity.
-
-
M40403 Administration:
-
Administer M40403 (5-20 mg/kg) or vehicle intraperitoneally 15 minutes before carrageenan injection.
-
-
Sample Collection (4 hours post-carrageenan):
-
Euthanize the animals.
-
Carefully open the chest and rinse the pleural cavity with 2 mL of saline containing heparin (5 U/mL).
-
Aspirate the exudate and washing solution to measure the total volume.
-
Collect lung tissue for analysis of myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels.
-
TNBS-Induced Colitis in Rats
This model mimics inflammatory bowel disease and is used to assess the therapeutic potential of M40403 in chronic inflammation.
Methodology:
-
Animal Model: Male Wistar rats.
-
Induction of Colitis:
-
Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol intracolonically.
-
-
M40403 Administration:
-
Administer M40403 (e.g., 5 mg/kg) or vehicle intraperitoneally daily.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and stool consistency daily.
-
After a set period (e.g., 4 days), euthanize the animals and collect colon tissue for histological analysis, MPO activity, and MDA levels.
-
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissues is a marker of neutrophil infiltration.
Methodology:
-
Tissue Homogenization:
-
Homogenize pre-weighed tissue samples in ice-cold potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
-
Extraction:
-
Subject the homogenate to freeze-thaw cycles to ensure complete extraction of MPO.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Colorimetric Reaction:
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride as the substrate.
-
-
Measurement:
-
Measure the change in absorbance over time using a spectrophotometer at 460 nm.
-
Express MPO activity as units per gram of tissue.
-
Malondialdehyde (MDA) Assay
MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.
Methodology:
-
Tissue Homogenization:
-
Homogenize tissue samples in a suitable buffer (e.g., 1.15% KCl solution).
-
-
Reaction with Thiobarbituric Acid (TBA):
-
Add an aliquot of the homogenate to a reaction mixture containing sodium dodecyl sulfate (SDS), acetic acid, and thiobarbituric acid (TBA).
-
-
Incubation:
-
Boil the samples for 60 minutes at 95°C to allow the formation of the MDA-TBA adduct.
-
-
Extraction and Measurement:
-
After cooling, centrifuge the samples.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve and express as nmol per mg of protein or gram of tissue.
-
Signaling Pathways and Mechanism of Action
M40403 exerts its therapeutic effects by intercepting the superoxide radical, thereby preventing the formation of more damaging reactive species like peroxynitrite. This action has several downstream consequences that contribute to its anti-inflammatory and cytoprotective properties.
// Nodes "Superoxide" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Superoxide (O₂⁻)"]; "NO" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Nitric Oxide (NO)"]; "M40403" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="M40403"]; "Peroxynitrite" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Peroxynitrite (ONOO⁻)"]; "H2O2_O2" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="H₂O₂ + O₂"]; "Inflammation" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Inflammation\n(e.g., Cytokine release, Neutrophil infiltration)"]; "Cell_Damage" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Cellular Damage\n(e.g., Lipid peroxidation, DNA damage)"];
// Edges "Superoxide" -> "Peroxynitrite" [color="#EA4335"]; "NO" -> "Peroxynitrite" [color="#EA4335"]; "M40403" -> "H2O2_O2" [label="Catalyzes", fontcolor="#4285F4", color="#4285F4"]; "Superoxide" -> "M40403" [style=dashed, arrowhead=none, color="#4285F4"]; "Peroxynitrite" -> "Inflammation" [color="#EA4335"]; "Peroxynitrite" -> "Cell_Damage" [color="#EA4335"]; "M40403" -> "Peroxynitrite" [label="Inhibits formation", style=dashed, color="#34A853", fontcolor="#34A853"]; } .enddot Figure 3: Mechanism of Action of M40403 in Mitigating Oxidative Stress.
Conclusion
M40403 is a potent and selective superoxide dismutase mimetic with demonstrated efficacy in preclinical models of inflammatory diseases. Its well-defined mechanism of action, centered on the scavenging of superoxide radicals, makes it a valuable tool for research into the roles of oxidative stress in pathology. The detailed experimental protocols provided in this guide should facilitate further investigation into the therapeutic potential of M40403 and similar compounds. Future work should focus on obtaining comprehensive pharmacokinetic and toxicological data to support its potential translation to clinical applications.
References
- 1. This compound(m40403) | C21H35Cl2MnN5 | CID 6918487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Imisopasem Manganese: A Deep Dive into its Role as a Potent Scavenger of Reactive Oxygen Species
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Imisopasem Manganese (also known as Avasopasem Manganese, GC4419, and M40403) is a clinical-stage, low molecular weight, synthetic mimetic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD). This manganese-based, pentaazamacrocyclic compound exhibits high catalytic activity and selectivity for the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. By targeting the initial burst of reactive oxygen species (ROS), this compound has demonstrated significant potential in mitigating oxidative stress-induced tissue damage, particularly as an adjunct to cancer radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its role in scavenging reactive oxygen species, the experimental evidence supporting its activity, and its impact on relevant signaling pathways.
Core Mechanism of Action: Superoxide Dismutase Mimicry
This compound functions as a potent catalytic antioxidant, specifically mimicking the activity of native superoxide dismutase enzymes.[1][2][3] The core of its mechanism lies in the redox cycling of the central manganese ion, which allows it to catalytically convert superoxide radicals into less reactive species. This process is crucial in cellular defense against oxidative stress, as superoxide is a primary ROS implicated in a cascade of cellular damage.
The catalytic cycle can be summarized in the following two steps:
-
Reduction of Mn(II): The manganese center in Imisopasem is oxidized by one molecule of superoxide, producing molecular oxygen.
-
Oxidation of Mn(II): The oxidized manganese center is then reduced back to its initial state by a second molecule of superoxide, in a process that generates hydrogen peroxide.
This rapid and selective conversion of superoxide prevents its reaction with other molecules, which could lead to the formation of more damaging ROS such as peroxynitrite.[4] The hydrogen peroxide produced is subsequently detoxified into water and oxygen by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[5]
Quantitative Analysis of Superoxide Scavenging and Biological Effects
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| SOD Mimetic Activity | Rat Aortic Smooth Muscle Cells | M40403 | IC₅₀ of 31.6 μM for reducing NADPH oxidase-dependent superoxide production | |
| Enhancement of Radiation-Induced Tumor Killing | H1299 Tumors | GC4419 + Radiation | Dose Enhancement Factor of 1.67 | |
| Effect on Apoptosis-Related Proteins | A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | Increased Bax/Bcl-2 ratio | |
| A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | 60% to 130% increase in caspase-3 activity | ||
| Protection of Normal Cells | Beas-2b Normal Lung Cells | GC4419 + 2 Gy IR | Decreased Bax/Bcl-2 ratio compared to IR alone |
| Clinical Endpoint | Patient Population | Treatment | Result | Reference |
| Severe Oral Mucositis (SOM) Duration | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Median duration reduced from 19 days to 1.5 days | |
| SOM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 34% | |
| Grade 4 OM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 47% | |
| Cisplatin-Induced Chronic Kidney Disease | Head and Neck Cancer Patients | 90 mg Avasopasem Manganese | Prevented a significant reduction in eGFR at 3, 6, and 12 months post-treatment |
Signaling Pathways Modulated by this compound
The primary superoxide scavenging activity of this compound initiates a cascade of downstream effects on cellular signaling pathways, particularly those involved in apoptosis and inflammation.
Intrinsic Apoptosis Pathway
In the context of cancer therapy, this compound has been shown to potentiate the pro-apoptotic effects of ionizing radiation in tumor cells. This is achieved through the modulation of the intrinsic, or mitochondrial, pathway of apoptosis. The increased production of hydrogen peroxide resulting from superoxide dismutation can act as a signaling molecule to trigger this pathway. Key molecular events include:
-
Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.
-
Activation of Caspase-9 and Caspase-3: The altered mitochondrial membrane potential leads to the release of cytochrome c, which activates caspase-9, the initiator caspase in the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.
NF-κB Signaling Pathway
While direct modulation of the NF-κB pathway by Imisopasem's SOD mimetic activity is still under investigation, gene expression analyses in preclinical models have suggested an upregulation of TNFα signaling via NF-κB in irradiated tumors treated with Avasopasem Manganese. This suggests that the alterations in the cellular redox environment induced by Imisopasem may influence inflammatory signaling pathways that are critical in the response to radiation therapy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used to evaluate the activity of this compound.
SOD Mimetic Activity Assay (Nitroblue Tetrazolium - NBT Assay)
This assay indirectly measures SOD activity by assessing the inhibition of NBT reduction by superoxide.
-
Reagents: Xanthine (B1682287), Xanthine Oxidase (to generate superoxide), Nitroblue Tetrazolium (NBT), and this compound.
-
Procedure:
-
In a suitable buffer, xanthine and NBT are mixed.
-
This compound at various concentrations is added to the experimental wells.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The reduction of NBT by superoxide produces a colored formazan (B1609692) product, which is measured spectrophotometrically.
-
The inhibition of formazan production in the presence of this compound is indicative of its SOD mimetic activity.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
-
Cell Culture: Tumor cells are seeded at a low density in culture plates.
-
Treatment: Cells are treated with this compound, radiation, or a combination of both.
-
Incubation: Plates are incubated for a period sufficient for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2) and then with a secondary antibody conjugated to an enzyme for detection.
-
Detection: The signal is visualized and quantified using a suitable detection system.
Dual Mechanism in Cancer Therapy: A Logical Framework
A key aspect of this compound's therapeutic potential lies in its dual mechanism of action when combined with radiotherapy. It simultaneously protects normal tissues from radiation-induced damage while enhancing the killing of tumor cells.
-
Normal Tissue Protection: Normal cells typically have robust antioxidant defense mechanisms, including high levels of catalase. The hydrogen peroxide produced by Imisopasem's activity is efficiently detoxified to water, thus mitigating oxidative damage to healthy tissues.
-
Enhanced Tumor Cell Killing: Many tumor cells have compromised antioxidant defenses, including lower levels of catalase. The increased flux of hydrogen peroxide in these cells overwhelms their detoxification capacity, leading to increased oxidative stress, DNA damage, and apoptosis.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the selective scavenging of superoxide radicals. Its ability to mimic endogenous SOD provides a powerful tool to combat oxidative stress in various pathological conditions. The extensive preclinical and clinical data underscore its potential to protect normal tissues from the toxicities of cancer therapies while simultaneously enhancing their anti-tumor efficacy. Further research into the nuanced effects of Imisopasem on cellular signaling pathways will continue to elucidate its full therapeutic potential and pave the way for its broader clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avasopasem manganese (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Imisopasem Manganese: A Deep Dive into its Role as a Potent Scavenger of Reactive Oxygen Species
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Imisopasem Manganese (also known as Avasopasem Manganese, GC4419, and M40403) is a clinical-stage, low molecular weight, synthetic mimetic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD). This manganese-based, pentaazamacrocyclic compound exhibits high catalytic activity and selectivity for the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. By targeting the initial burst of reactive oxygen species (ROS), this compound has demonstrated significant potential in mitigating oxidative stress-induced tissue damage, particularly as an adjunct to cancer radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its role in scavenging reactive oxygen species, the experimental evidence supporting its activity, and its impact on relevant signaling pathways.
Core Mechanism of Action: Superoxide Dismutase Mimicry
This compound functions as a potent catalytic antioxidant, specifically mimicking the activity of native superoxide dismutase enzymes.[1][2][3] The core of its mechanism lies in the redox cycling of the central manganese ion, which allows it to catalytically convert superoxide radicals into less reactive species. This process is crucial in cellular defense against oxidative stress, as superoxide is a primary ROS implicated in a cascade of cellular damage.
The catalytic cycle can be summarized in the following two steps:
-
Reduction of Mn(II): The manganese center in Imisopasem is oxidized by one molecule of superoxide, producing molecular oxygen.
-
Oxidation of Mn(II): The oxidized manganese center is then reduced back to its initial state by a second molecule of superoxide, in a process that generates hydrogen peroxide.
This rapid and selective conversion of superoxide prevents its reaction with other molecules, which could lead to the formation of more damaging ROS such as peroxynitrite.[4] The hydrogen peroxide produced is subsequently detoxified into water and oxygen by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[5]
Quantitative Analysis of Superoxide Scavenging and Biological Effects
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| SOD Mimetic Activity | Rat Aortic Smooth Muscle Cells | M40403 | IC₅₀ of 31.6 μM for reducing NADPH oxidase-dependent superoxide production | |
| Enhancement of Radiation-Induced Tumor Killing | H1299 Tumors | GC4419 + Radiation | Dose Enhancement Factor of 1.67 | |
| Effect on Apoptosis-Related Proteins | A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | Increased Bax/Bcl-2 ratio | |
| A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | 60% to 130% increase in caspase-3 activity | ||
| Protection of Normal Cells | Beas-2b Normal Lung Cells | GC4419 + 2 Gy IR | Decreased Bax/Bcl-2 ratio compared to IR alone |
| Clinical Endpoint | Patient Population | Treatment | Result | Reference |
| Severe Oral Mucositis (SOM) Duration | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Median duration reduced from 19 days to 1.5 days | |
| SOM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 34% | |
| Grade 4 OM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 47% | |
| Cisplatin-Induced Chronic Kidney Disease | Head and Neck Cancer Patients | 90 mg Avasopasem Manganese | Prevented a significant reduction in eGFR at 3, 6, and 12 months post-treatment |
Signaling Pathways Modulated by this compound
The primary superoxide scavenging activity of this compound initiates a cascade of downstream effects on cellular signaling pathways, particularly those involved in apoptosis and inflammation.
Intrinsic Apoptosis Pathway
In the context of cancer therapy, this compound has been shown to potentiate the pro-apoptotic effects of ionizing radiation in tumor cells. This is achieved through the modulation of the intrinsic, or mitochondrial, pathway of apoptosis. The increased production of hydrogen peroxide resulting from superoxide dismutation can act as a signaling molecule to trigger this pathway. Key molecular events include:
-
Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.
-
Activation of Caspase-9 and Caspase-3: The altered mitochondrial membrane potential leads to the release of cytochrome c, which activates caspase-9, the initiator caspase in the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.
NF-κB Signaling Pathway
While direct modulation of the NF-κB pathway by Imisopasem's SOD mimetic activity is still under investigation, gene expression analyses in preclinical models have suggested an upregulation of TNFα signaling via NF-κB in irradiated tumors treated with Avasopasem Manganese. This suggests that the alterations in the cellular redox environment induced by Imisopasem may influence inflammatory signaling pathways that are critical in the response to radiation therapy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used to evaluate the activity of this compound.
SOD Mimetic Activity Assay (Nitroblue Tetrazolium - NBT Assay)
This assay indirectly measures SOD activity by assessing the inhibition of NBT reduction by superoxide.
-
Reagents: Xanthine (B1682287), Xanthine Oxidase (to generate superoxide), Nitroblue Tetrazolium (NBT), and this compound.
-
Procedure:
-
In a suitable buffer, xanthine and NBT are mixed.
-
This compound at various concentrations is added to the experimental wells.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The reduction of NBT by superoxide produces a colored formazan (B1609692) product, which is measured spectrophotometrically.
-
The inhibition of formazan production in the presence of this compound is indicative of its SOD mimetic activity.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
-
Cell Culture: Tumor cells are seeded at a low density in culture plates.
-
Treatment: Cells are treated with this compound, radiation, or a combination of both.
-
Incubation: Plates are incubated for a period sufficient for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2) and then with a secondary antibody conjugated to an enzyme for detection.
-
Detection: The signal is visualized and quantified using a suitable detection system.
Dual Mechanism in Cancer Therapy: A Logical Framework
A key aspect of this compound's therapeutic potential lies in its dual mechanism of action when combined with radiotherapy. It simultaneously protects normal tissues from radiation-induced damage while enhancing the killing of tumor cells.
-
Normal Tissue Protection: Normal cells typically have robust antioxidant defense mechanisms, including high levels of catalase. The hydrogen peroxide produced by Imisopasem's activity is efficiently detoxified to water, thus mitigating oxidative damage to healthy tissues.
-
Enhanced Tumor Cell Killing: Many tumor cells have compromised antioxidant defenses, including lower levels of catalase. The increased flux of hydrogen peroxide in these cells overwhelms their detoxification capacity, leading to increased oxidative stress, DNA damage, and apoptosis.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the selective scavenging of superoxide radicals. Its ability to mimic endogenous SOD provides a powerful tool to combat oxidative stress in various pathological conditions. The extensive preclinical and clinical data underscore its potential to protect normal tissues from the toxicities of cancer therapies while simultaneously enhancing their anti-tumor efficacy. Further research into the nuanced effects of Imisopasem on cellular signaling pathways will continue to elucidate its full therapeutic potential and pave the way for its broader clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avasopasem manganese (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Imisopasem Manganese: A Deep Dive into its Role as a Potent Scavenger of Reactive Oxygen Species
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Imisopasem Manganese (also known as Avasopasem Manganese, GC4419, and M40403) is a clinical-stage, low molecular weight, synthetic mimetic of the endogenous antioxidant enzyme superoxide dismutase (SOD). This manganese-based, pentaazamacrocyclic compound exhibits high catalytic activity and selectivity for the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. By targeting the initial burst of reactive oxygen species (ROS), this compound has demonstrated significant potential in mitigating oxidative stress-induced tissue damage, particularly as an adjunct to cancer radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its role in scavenging reactive oxygen species, the experimental evidence supporting its activity, and its impact on relevant signaling pathways.
Core Mechanism of Action: Superoxide Dismutase Mimicry
This compound functions as a potent catalytic antioxidant, specifically mimicking the activity of native superoxide dismutase enzymes.[1][2][3] The core of its mechanism lies in the redox cycling of the central manganese ion, which allows it to catalytically convert superoxide radicals into less reactive species. This process is crucial in cellular defense against oxidative stress, as superoxide is a primary ROS implicated in a cascade of cellular damage.
The catalytic cycle can be summarized in the following two steps:
-
Reduction of Mn(II): The manganese center in Imisopasem is oxidized by one molecule of superoxide, producing molecular oxygen.
-
Oxidation of Mn(II): The oxidized manganese center is then reduced back to its initial state by a second molecule of superoxide, in a process that generates hydrogen peroxide.
This rapid and selective conversion of superoxide prevents its reaction with other molecules, which could lead to the formation of more damaging ROS such as peroxynitrite.[4] The hydrogen peroxide produced is subsequently detoxified into water and oxygen by other cellular enzymes like catalase and glutathione peroxidase.[5]
Quantitative Analysis of Superoxide Scavenging and Biological Effects
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| SOD Mimetic Activity | Rat Aortic Smooth Muscle Cells | M40403 | IC₅₀ of 31.6 μM for reducing NADPH oxidase-dependent superoxide production | |
| Enhancement of Radiation-Induced Tumor Killing | H1299 Tumors | GC4419 + Radiation | Dose Enhancement Factor of 1.67 | |
| Effect on Apoptosis-Related Proteins | A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | Increased Bax/Bcl-2 ratio | |
| A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | 60% to 130% increase in caspase-3 activity | ||
| Protection of Normal Cells | Beas-2b Normal Lung Cells | GC4419 + 2 Gy IR | Decreased Bax/Bcl-2 ratio compared to IR alone |
| Clinical Endpoint | Patient Population | Treatment | Result | Reference |
| Severe Oral Mucositis (SOM) Duration | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Median duration reduced from 19 days to 1.5 days | |
| SOM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 34% | |
| Grade 4 OM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 47% | |
| Cisplatin-Induced Chronic Kidney Disease | Head and Neck Cancer Patients | 90 mg Avasopasem Manganese | Prevented a significant reduction in eGFR at 3, 6, and 12 months post-treatment |
Signaling Pathways Modulated by this compound
The primary superoxide scavenging activity of this compound initiates a cascade of downstream effects on cellular signaling pathways, particularly those involved in apoptosis and inflammation.
Intrinsic Apoptosis Pathway
In the context of cancer therapy, this compound has been shown to potentiate the pro-apoptotic effects of ionizing radiation in tumor cells. This is achieved through the modulation of the intrinsic, or mitochondrial, pathway of apoptosis. The increased production of hydrogen peroxide resulting from superoxide dismutation can act as a signaling molecule to trigger this pathway. Key molecular events include:
-
Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.
-
Activation of Caspase-9 and Caspase-3: The altered mitochondrial membrane potential leads to the release of cytochrome c, which activates caspase-9, the initiator caspase in the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.
NF-κB Signaling Pathway
While direct modulation of the NF-κB pathway by Imisopasem's SOD mimetic activity is still under investigation, gene expression analyses in preclinical models have suggested an upregulation of TNFα signaling via NF-κB in irradiated tumors treated with Avasopasem Manganese. This suggests that the alterations in the cellular redox environment induced by Imisopasem may influence inflammatory signaling pathways that are critical in the response to radiation therapy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used to evaluate the activity of this compound.
SOD Mimetic Activity Assay (Nitroblue Tetrazolium - NBT Assay)
This assay indirectly measures SOD activity by assessing the inhibition of NBT reduction by superoxide.
-
Reagents: Xanthine, Xanthine Oxidase (to generate superoxide), Nitroblue Tetrazolium (NBT), and this compound.
-
Procedure:
-
In a suitable buffer, xanthine and NBT are mixed.
-
This compound at various concentrations is added to the experimental wells.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The reduction of NBT by superoxide produces a colored formazan product, which is measured spectrophotometrically.
-
The inhibition of formazan production in the presence of this compound is indicative of its SOD mimetic activity.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
-
Cell Culture: Tumor cells are seeded at a low density in culture plates.
-
Treatment: Cells are treated with this compound, radiation, or a combination of both.
-
Incubation: Plates are incubated for a period sufficient for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2) and then with a secondary antibody conjugated to an enzyme for detection.
-
Detection: The signal is visualized and quantified using a suitable detection system.
Dual Mechanism in Cancer Therapy: A Logical Framework
A key aspect of this compound's therapeutic potential lies in its dual mechanism of action when combined with radiotherapy. It simultaneously protects normal tissues from radiation-induced damage while enhancing the killing of tumor cells.
-
Normal Tissue Protection: Normal cells typically have robust antioxidant defense mechanisms, including high levels of catalase. The hydrogen peroxide produced by Imisopasem's activity is efficiently detoxified to water, thus mitigating oxidative damage to healthy tissues.
-
Enhanced Tumor Cell Killing: Many tumor cells have compromised antioxidant defenses, including lower levels of catalase. The increased flux of hydrogen peroxide in these cells overwhelms their detoxification capacity, leading to increased oxidative stress, DNA damage, and apoptosis.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the selective scavenging of superoxide radicals. Its ability to mimic endogenous SOD provides a powerful tool to combat oxidative stress in various pathological conditions. The extensive preclinical and clinical data underscore its potential to protect normal tissues from the toxicities of cancer therapies while simultaneously enhancing their anti-tumor efficacy. Further research into the nuanced effects of Imisopasem on cellular signaling pathways will continue to elucidate its full therapeutic potential and pave the way for its broader clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avasopasem manganese (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem manganese (formerly known as GC4419 and avasopasem manganese) is a clinical-stage, non-peptidyl small molecule mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD). Developed to catalytically scavenge reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻), its primary therapeutic application has been the mitigation of normal tissue toxicity associated with radiotherapy, particularly severe oral mucositis (SOM) in patients with head and neck cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental protocols and quantitative data from key studies.
Introduction: The Challenge of Radiotherapy-Induced Toxicity
Radiotherapy is a cornerstone of cancer treatment, with approximately 50% of all cancer patients receiving it at some point during their care. However, its efficacy is often limited by toxicity to surrounding healthy tissues. A key initiator of this damage is the generation of high levels of superoxide radicals from the ionization of water molecules by radiation. This oxidative stress triggers a cascade of inflammatory responses, leading to debilitating side effects such as oral mucositis.
Oral mucositis (OM) is a common and severe complication in patients receiving radiotherapy for head and neck cancer, affecting up to 70% of this population.[1] Severe OM (Grade 3-4 on the World Health Organization scale) is characterized by painful ulcerations that can impair a patient's ability to eat, drink, and speak, often necessitating feeding tubes and hospitalization.[1] This not only severely impacts quality of life but can also lead to interruptions in cancer treatment, potentially compromising therapeutic outcomes.[2]
Discovery and Rationale for this compound
The recognition of superoxide's central role in radiotherapy-induced tissue damage led to the exploration of superoxide dismutase (SOD) mimetics as potential radioprotectants. Native SOD enzymes are the body's primary defense against superoxide, but their therapeutic use is limited by poor stability, immunogenicity, and low cell permeability.[3]
This compound was designed as a low molecular weight (483.38 g/mol ), highly stable, synthetic manganese-containing macrocyclic ligand complex that mimics the catalytic activity of MnSOD.[4] Its smaller size and enhanced stability were intended to overcome the limitations of the native enzyme, allowing for effective delivery to target tissues. The underlying hypothesis was that by catalytically converting the burst of superoxide generated during radiotherapy into less reactive hydrogen peroxide (H₂O₂), this compound could protect normal tissues from the initial inflammatory insult that leads to mucositis.
Mechanism of Action
This compound functions as a selective scavenger of the superoxide anion. The manganese ion at the core of the molecule cycles between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to catalyze the dismutation of superoxide into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
This mechanism is depicted in the following signaling pathway:
Interestingly, the product of this reaction, hydrogen peroxide, is more toxic to cancer cells, which often have lower levels of catalase, than to normal cells. This suggests a dual mechanism where this compound not only protects normal tissue but may also enhance the tumor-killing effects of radiotherapy.
Preclinical Development
The efficacy of this compound was evaluated in several preclinical models of tissue damage caused by oxidative stress.
Animal Models of Oral Mucositis
The hamster cheek pouch model is a widely used preclinical model for studying radiation-induced oral mucositis. In this model, a localized dose of radiation is delivered to the everted cheek pouch, leading to the development of mucositis that histologically resembles the human condition. Studies using this model demonstrated that treatment with this compound could reduce the severity and duration of radiation-induced oral mucositis.
Animal Models of Intestinal Mucositis
The effects of this compound on chemotherapy-induced mucositis were investigated in mouse models. Intestinal mucositis was induced by the administration of 5-fluorouracil (B62378) (5-FU). Treatment with an SOD mimetic was shown to attenuate 5-FU-induced intestinal damage and associated diarrhea.
Clinical Development
The clinical development of this compound (referred to as GC4419 or avasopasem manganese in clinical trials) has primarily focused on its use in preventing severe oral mucositis in head and neck cancer patients undergoing chemoradiotherapy.
Phase Ib/IIa Trial
A Phase Ib/IIa dose-escalation trial established the safety and preliminary efficacy of GC4419. The trial identified 30 mg and 90 mg as well-tolerated and potentially effective doses for further investigation.
Phase IIb Trial (NCT02508389)
This randomized, double-blind, placebo-controlled trial enrolled 223 patients with locally advanced oral cavity or oropharynx cancer. Patients received either 30 mg or 90 mg of GC4419, or a placebo, administered as a 60-minute intravenous infusion before each intensity-modulated radiation therapy (IMRT) fraction.
Table 1: Key Efficacy Results from the Phase IIb Trial of GC4419
| Endpoint | Placebo (n=74) | GC4419 30 mg (n=73) | GC4419 90 mg (n=76) | p-value (90 mg vs. Placebo) |
| Median Duration of SOM (days) | 19 | 8 | 1.5 | 0.024 |
| Incidence of SOM | 65% | 55% | 43% | 0.009 |
| Incidence of Grade 4 OM | 30% | 22% | 16% | 0.045 |
Phase III ROMAN Trial (NCT03689712)
The pivotal Phase III ROMAN trial was a randomized, double-blind, placebo-controlled study that enrolled 455 patients with locally advanced, non-metastatic head and neck cancer. Patients were randomized 3:2 to receive either 90 mg of avasopasem manganese or a placebo prior to each IMRT fraction.
Table 2: Key Efficacy Results from the Phase III ROMAN Trial
| Endpoint | Placebo (n=166) | Avasopasem 90 mg (n=241) | p-value |
| Incidence of SOM | 64% | 54% | 0.045 |
| Median Duration of SOM (days) | 18 | 8 | 0.002 |
| Median Time to Onset of SOM (days) | 38 | 49 | 0.002 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a template cyclization route using the chiral S,S-1,2-diaminocyclohexane as a starting material. The synthesis of its enantiomer, GC4403, which uses the R,R-1,2-diaminocyclohexane, has been described in the literature and the same method can be applied for this compound with the appropriate starting enantiomer.
In Vitro Superoxide Dismutase (SOD) Mimetic Activity Assay (Nitroblue Tetrazolium Assay)
This assay is based on the ability of an SOD mimetic to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Principle: Superoxide radicals are generated photochemically or enzymatically (e.g., using xanthine/xanthine oxidase). In the absence of an SOD mimetic, superoxide reduces NBT to a colored formazan (B1609692) product, which can be measured spectrophotometrically. The presence of an SOD mimetic competes for the superoxide, thereby inhibiting the color change.
-
Reagents:
-
Phosphate (B84403) buffer (pH 7.8)
-
L-Methionine
-
Nitroblue Tetrazolium (NBT)
-
EDTA
-
Riboflavin (B1680620) (for photochemical generation of superoxide) or Xanthine and Xanthine Oxidase (for enzymatic generation)
-
This compound solution
-
-
Procedure (Photochemical Method):
-
Prepare a reaction mixture containing phosphate buffer, L-methionine, NBT, and EDTA.
-
Add varying concentrations of this compound to test tubes.
-
Add the reaction mixture to the test tubes.
-
Add riboflavin to initiate the photochemical reaction.
-
Expose the tubes to a uniform light source for a defined period (e.g., 15 minutes).
-
Stop the reaction by placing the tubes in the dark.
-
Measure the absorbance of the formazan product at 560 nm.
-
Calculate the percentage inhibition of NBT reduction compared to a control without the SOD mimetic. One unit of SOD activity is typically defined as the amount of enzyme (or mimetic) that causes 50% inhibition of the NBT reduction rate.
-
Hamster Cheek Pouch Model of Radiation-Induced Oral Mucositis
-
Animals: Male Golden Syrian hamsters.
-
Procedure:
-
Anesthetize the hamsters.
-
Evert the left cheek pouch and secure it to a lead shield to isolate it from the rest of the body.
-
Deliver a single, acute dose of radiation (e.g., 40 Gy) to the everted cheek pouch using a linear accelerator.
-
Administer this compound or a placebo at specified time points before and/or after irradiation.
-
Monitor the animals daily for signs of mucositis, which is typically scored on a scale of 0 (normal) to 5 (severe ulceration).
-
At the end of the study, euthanize the animals and collect the cheek pouch tissue for histological analysis (e.g., H&E staining to assess epithelial integrity, inflammatory cell infiltration) and biochemical assays (e.g., myeloperoxidase activity to quantify neutrophil infiltration).
-
Mouse Model of 5-Fluorouracil-Induced Intestinal Mucositis
-
Animals: BALB/c mice.
-
Procedure:
-
Induce intestinal mucositis by intraperitoneal injection of 5-fluorouracil (e.g., 50 mg/kg/day for 3-5 consecutive days).
-
Administer this compound or a placebo at specified time points.
-
Monitor the animals daily for body weight changes and diarrhea severity.
-
At the end of the study, euthanize the animals and collect intestinal tissue for histological analysis (e.g., villus height, crypt depth) and measurement of inflammatory markers (e.g., myeloperoxidase activity, pro-inflammatory cytokine levels).
-
Clinical Trial Protocol (Phase III ROMAN Trial)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with locally advanced, non-metastatic squamous cell carcinoma of the head and neck planned for treatment with IMRT and concurrent cisplatin.
-
Intervention: 90 mg of avasopasem manganese or placebo administered as a 60-minute intravenous infusion prior to each IMRT fraction.
-
Primary Endpoint: Incidence of severe oral mucositis (WHO Grade 3 or 4) through the end of IMRT.
-
Secondary Endpoints: Duration of SOM, time to onset of SOM, incidence of Grade 4 OM, tumor outcomes, and renal function.
-
Assessments: Oral mucositis was assessed twice weekly during IMRT and weekly for two weeks post-IMRT using the WHO grading scale.
Visualizations
Experimental Workflow: Preclinical Hamster Model
Logical Relationship: Clinical Trial Progression
Conclusion and Future Directions
This compound represents a targeted approach to mitigating the toxicities of radiotherapy by addressing the initial burst of oxidative stress. Clinical trials have demonstrated its ability to significantly reduce the incidence and duration of severe oral mucositis in patients with head and neck cancer. While the primary endpoint of the Phase III ROMAN trial showed a statistically significant benefit, the magnitude of the effect was less than anticipated from the Phase IIb results, and the FDA requested a confirmatory trial.
Future research may focus on optimizing the therapeutic window of this compound, exploring its potential in other radiotherapy-induced toxicities, and further investigating its role as a potential radiosensitizer in cancer cells. The development of this compound underscores the importance of understanding the fundamental mechanisms of radiation-induced tissue damage and provides a valuable case study in the development of targeted radioprotective agents.
References
- 1. Assessment of the hamster cheek pouch as a model for radiation-induced oral mucositis, and evaluation of the protective effects of keratinocyte growth factor using this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROMAN: Reduction in oral mucositis with avasopasem manganese (GC4419)–phase III trial in patients receiving chemoradiotherapy for locally advanced, nonmetastatic head and neck cancer. - ASCO [asco.org]
- 3. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Discovery and Development of Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem manganese (formerly known as GC4419 and avasopasem manganese) is a clinical-stage, non-peptidyl small molecule mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD). Developed to catalytically scavenge reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻), its primary therapeutic application has been the mitigation of normal tissue toxicity associated with radiotherapy, particularly severe oral mucositis (SOM) in patients with head and neck cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental protocols and quantitative data from key studies.
Introduction: The Challenge of Radiotherapy-Induced Toxicity
Radiotherapy is a cornerstone of cancer treatment, with approximately 50% of all cancer patients receiving it at some point during their care. However, its efficacy is often limited by toxicity to surrounding healthy tissues. A key initiator of this damage is the generation of high levels of superoxide radicals from the ionization of water molecules by radiation. This oxidative stress triggers a cascade of inflammatory responses, leading to debilitating side effects such as oral mucositis.
Oral mucositis (OM) is a common and severe complication in patients receiving radiotherapy for head and neck cancer, affecting up to 70% of this population.[1] Severe OM (Grade 3-4 on the World Health Organization scale) is characterized by painful ulcerations that can impair a patient's ability to eat, drink, and speak, often necessitating feeding tubes and hospitalization.[1] This not only severely impacts quality of life but can also lead to interruptions in cancer treatment, potentially compromising therapeutic outcomes.[2]
Discovery and Rationale for this compound
The recognition of superoxide's central role in radiotherapy-induced tissue damage led to the exploration of superoxide dismutase (SOD) mimetics as potential radioprotectants. Native SOD enzymes are the body's primary defense against superoxide, but their therapeutic use is limited by poor stability, immunogenicity, and low cell permeability.[3]
This compound was designed as a low molecular weight (483.38 g/mol ), highly stable, synthetic manganese-containing macrocyclic ligand complex that mimics the catalytic activity of MnSOD.[4] Its smaller size and enhanced stability were intended to overcome the limitations of the native enzyme, allowing for effective delivery to target tissues. The underlying hypothesis was that by catalytically converting the burst of superoxide generated during radiotherapy into less reactive hydrogen peroxide (H₂O₂), this compound could protect normal tissues from the initial inflammatory insult that leads to mucositis.
Mechanism of Action
This compound functions as a selective scavenger of the superoxide anion. The manganese ion at the core of the molecule cycles between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to catalyze the dismutation of superoxide into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
This mechanism is depicted in the following signaling pathway:
Interestingly, the product of this reaction, hydrogen peroxide, is more toxic to cancer cells, which often have lower levels of catalase, than to normal cells. This suggests a dual mechanism where this compound not only protects normal tissue but may also enhance the tumor-killing effects of radiotherapy.
Preclinical Development
The efficacy of this compound was evaluated in several preclinical models of tissue damage caused by oxidative stress.
Animal Models of Oral Mucositis
The hamster cheek pouch model is a widely used preclinical model for studying radiation-induced oral mucositis. In this model, a localized dose of radiation is delivered to the everted cheek pouch, leading to the development of mucositis that histologically resembles the human condition. Studies using this model demonstrated that treatment with this compound could reduce the severity and duration of radiation-induced oral mucositis.
Animal Models of Intestinal Mucositis
The effects of this compound on chemotherapy-induced mucositis were investigated in mouse models. Intestinal mucositis was induced by the administration of 5-fluorouracil (B62378) (5-FU). Treatment with an SOD mimetic was shown to attenuate 5-FU-induced intestinal damage and associated diarrhea.
Clinical Development
The clinical development of this compound (referred to as GC4419 or avasopasem manganese in clinical trials) has primarily focused on its use in preventing severe oral mucositis in head and neck cancer patients undergoing chemoradiotherapy.
Phase Ib/IIa Trial
A Phase Ib/IIa dose-escalation trial established the safety and preliminary efficacy of GC4419. The trial identified 30 mg and 90 mg as well-tolerated and potentially effective doses for further investigation.
Phase IIb Trial (NCT02508389)
This randomized, double-blind, placebo-controlled trial enrolled 223 patients with locally advanced oral cavity or oropharynx cancer. Patients received either 30 mg or 90 mg of GC4419, or a placebo, administered as a 60-minute intravenous infusion before each intensity-modulated radiation therapy (IMRT) fraction.
Table 1: Key Efficacy Results from the Phase IIb Trial of GC4419
| Endpoint | Placebo (n=74) | GC4419 30 mg (n=73) | GC4419 90 mg (n=76) | p-value (90 mg vs. Placebo) |
| Median Duration of SOM (days) | 19 | 8 | 1.5 | 0.024 |
| Incidence of SOM | 65% | 55% | 43% | 0.009 |
| Incidence of Grade 4 OM | 30% | 22% | 16% | 0.045 |
Phase III ROMAN Trial (NCT03689712)
The pivotal Phase III ROMAN trial was a randomized, double-blind, placebo-controlled study that enrolled 455 patients with locally advanced, non-metastatic head and neck cancer. Patients were randomized 3:2 to receive either 90 mg of avasopasem manganese or a placebo prior to each IMRT fraction.
Table 2: Key Efficacy Results from the Phase III ROMAN Trial
| Endpoint | Placebo (n=166) | Avasopasem 90 mg (n=241) | p-value |
| Incidence of SOM | 64% | 54% | 0.045 |
| Median Duration of SOM (days) | 18 | 8 | 0.002 |
| Median Time to Onset of SOM (days) | 38 | 49 | 0.002 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a template cyclization route using the chiral S,S-1,2-diaminocyclohexane as a starting material. The synthesis of its enantiomer, GC4403, which uses the R,R-1,2-diaminocyclohexane, has been described in the literature and the same method can be applied for this compound with the appropriate starting enantiomer.
In Vitro Superoxide Dismutase (SOD) Mimetic Activity Assay (Nitroblue Tetrazolium Assay)
This assay is based on the ability of an SOD mimetic to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Principle: Superoxide radicals are generated photochemically or enzymatically (e.g., using xanthine/xanthine oxidase). In the absence of an SOD mimetic, superoxide reduces NBT to a colored formazan (B1609692) product, which can be measured spectrophotometrically. The presence of an SOD mimetic competes for the superoxide, thereby inhibiting the color change.
-
Reagents:
-
Phosphate (B84403) buffer (pH 7.8)
-
L-Methionine
-
Nitroblue Tetrazolium (NBT)
-
EDTA
-
Riboflavin (B1680620) (for photochemical generation of superoxide) or Xanthine and Xanthine Oxidase (for enzymatic generation)
-
This compound solution
-
-
Procedure (Photochemical Method):
-
Prepare a reaction mixture containing phosphate buffer, L-methionine, NBT, and EDTA.
-
Add varying concentrations of this compound to test tubes.
-
Add the reaction mixture to the test tubes.
-
Add riboflavin to initiate the photochemical reaction.
-
Expose the tubes to a uniform light source for a defined period (e.g., 15 minutes).
-
Stop the reaction by placing the tubes in the dark.
-
Measure the absorbance of the formazan product at 560 nm.
-
Calculate the percentage inhibition of NBT reduction compared to a control without the SOD mimetic. One unit of SOD activity is typically defined as the amount of enzyme (or mimetic) that causes 50% inhibition of the NBT reduction rate.
-
Hamster Cheek Pouch Model of Radiation-Induced Oral Mucositis
-
Animals: Male Golden Syrian hamsters.
-
Procedure:
-
Anesthetize the hamsters.
-
Evert the left cheek pouch and secure it to a lead shield to isolate it from the rest of the body.
-
Deliver a single, acute dose of radiation (e.g., 40 Gy) to the everted cheek pouch using a linear accelerator.
-
Administer this compound or a placebo at specified time points before and/or after irradiation.
-
Monitor the animals daily for signs of mucositis, which is typically scored on a scale of 0 (normal) to 5 (severe ulceration).
-
At the end of the study, euthanize the animals and collect the cheek pouch tissue for histological analysis (e.g., H&E staining to assess epithelial integrity, inflammatory cell infiltration) and biochemical assays (e.g., myeloperoxidase activity to quantify neutrophil infiltration).
-
Mouse Model of 5-Fluorouracil-Induced Intestinal Mucositis
-
Animals: BALB/c mice.
-
Procedure:
-
Induce intestinal mucositis by intraperitoneal injection of 5-fluorouracil (e.g., 50 mg/kg/day for 3-5 consecutive days).
-
Administer this compound or a placebo at specified time points.
-
Monitor the animals daily for body weight changes and diarrhea severity.
-
At the end of the study, euthanize the animals and collect intestinal tissue for histological analysis (e.g., villus height, crypt depth) and measurement of inflammatory markers (e.g., myeloperoxidase activity, pro-inflammatory cytokine levels).
-
Clinical Trial Protocol (Phase III ROMAN Trial)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with locally advanced, non-metastatic squamous cell carcinoma of the head and neck planned for treatment with IMRT and concurrent cisplatin.
-
Intervention: 90 mg of avasopasem manganese or placebo administered as a 60-minute intravenous infusion prior to each IMRT fraction.
-
Primary Endpoint: Incidence of severe oral mucositis (WHO Grade 3 or 4) through the end of IMRT.
-
Secondary Endpoints: Duration of SOM, time to onset of SOM, incidence of Grade 4 OM, tumor outcomes, and renal function.
-
Assessments: Oral mucositis was assessed twice weekly during IMRT and weekly for two weeks post-IMRT using the WHO grading scale.
Visualizations
Experimental Workflow: Preclinical Hamster Model
Logical Relationship: Clinical Trial Progression
Conclusion and Future Directions
This compound represents a targeted approach to mitigating the toxicities of radiotherapy by addressing the initial burst of oxidative stress. Clinical trials have demonstrated its ability to significantly reduce the incidence and duration of severe oral mucositis in patients with head and neck cancer. While the primary endpoint of the Phase III ROMAN trial showed a statistically significant benefit, the magnitude of the effect was less than anticipated from the Phase IIb results, and the FDA requested a confirmatory trial.
Future research may focus on optimizing the therapeutic window of this compound, exploring its potential in other radiotherapy-induced toxicities, and further investigating its role as a potential radiosensitizer in cancer cells. The development of this compound underscores the importance of understanding the fundamental mechanisms of radiation-induced tissue damage and provides a valuable case study in the development of targeted radioprotective agents.
References
- 1. Assessment of the hamster cheek pouch as a model for radiation-induced oral mucositis, and evaluation of the protective effects of keratinocyte growth factor using this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROMAN: Reduction in oral mucositis with avasopasem manganese (GC4419)–phase III trial in patients receiving chemoradiotherapy for locally advanced, nonmetastatic head and neck cancer. - ASCO [asco.org]
- 3. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Discovery and Development of Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem manganese (formerly known as GC4419 and avasopasem manganese) is a clinical-stage, non-peptidyl small molecule mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD). Developed to catalytically scavenge reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻), its primary therapeutic application has been the mitigation of normal tissue toxicity associated with radiotherapy, particularly severe oral mucositis (SOM) in patients with head and neck cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental protocols and quantitative data from key studies.
Introduction: The Challenge of Radiotherapy-Induced Toxicity
Radiotherapy is a cornerstone of cancer treatment, with approximately 50% of all cancer patients receiving it at some point during their care. However, its efficacy is often limited by toxicity to surrounding healthy tissues. A key initiator of this damage is the generation of high levels of superoxide radicals from the ionization of water molecules by radiation. This oxidative stress triggers a cascade of inflammatory responses, leading to debilitating side effects such as oral mucositis.
Oral mucositis (OM) is a common and severe complication in patients receiving radiotherapy for head and neck cancer, affecting up to 70% of this population.[1] Severe OM (Grade 3-4 on the World Health Organization scale) is characterized by painful ulcerations that can impair a patient's ability to eat, drink, and speak, often necessitating feeding tubes and hospitalization.[1] This not only severely impacts quality of life but can also lead to interruptions in cancer treatment, potentially compromising therapeutic outcomes.[2]
Discovery and Rationale for this compound
The recognition of superoxide's central role in radiotherapy-induced tissue damage led to the exploration of superoxide dismutase (SOD) mimetics as potential radioprotectants. Native SOD enzymes are the body's primary defense against superoxide, but their therapeutic use is limited by poor stability, immunogenicity, and low cell permeability.[3]
This compound was designed as a low molecular weight (483.38 g/mol ), highly stable, synthetic manganese-containing macrocyclic ligand complex that mimics the catalytic activity of MnSOD.[4] Its smaller size and enhanced stability were intended to overcome the limitations of the native enzyme, allowing for effective delivery to target tissues. The underlying hypothesis was that by catalytically converting the burst of superoxide generated during radiotherapy into less reactive hydrogen peroxide (H₂O₂), this compound could protect normal tissues from the initial inflammatory insult that leads to mucositis.
Mechanism of Action
This compound functions as a selective scavenger of the superoxide anion. The manganese ion at the core of the molecule cycles between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to catalyze the dismutation of superoxide into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
This mechanism is depicted in the following signaling pathway:
Interestingly, the product of this reaction, hydrogen peroxide, is more toxic to cancer cells, which often have lower levels of catalase, than to normal cells. This suggests a dual mechanism where this compound not only protects normal tissue but may also enhance the tumor-killing effects of radiotherapy.
Preclinical Development
The efficacy of this compound was evaluated in several preclinical models of tissue damage caused by oxidative stress.
Animal Models of Oral Mucositis
The hamster cheek pouch model is a widely used preclinical model for studying radiation-induced oral mucositis. In this model, a localized dose of radiation is delivered to the everted cheek pouch, leading to the development of mucositis that histologically resembles the human condition. Studies using this model demonstrated that treatment with this compound could reduce the severity and duration of radiation-induced oral mucositis.
Animal Models of Intestinal Mucositis
The effects of this compound on chemotherapy-induced mucositis were investigated in mouse models. Intestinal mucositis was induced by the administration of 5-fluorouracil (5-FU). Treatment with an SOD mimetic was shown to attenuate 5-FU-induced intestinal damage and associated diarrhea.
Clinical Development
The clinical development of this compound (referred to as GC4419 or avasopasem manganese in clinical trials) has primarily focused on its use in preventing severe oral mucositis in head and neck cancer patients undergoing chemoradiotherapy.
Phase Ib/IIa Trial
A Phase Ib/IIa dose-escalation trial established the safety and preliminary efficacy of GC4419. The trial identified 30 mg and 90 mg as well-tolerated and potentially effective doses for further investigation.
Phase IIb Trial (NCT02508389)
This randomized, double-blind, placebo-controlled trial enrolled 223 patients with locally advanced oral cavity or oropharynx cancer. Patients received either 30 mg or 90 mg of GC4419, or a placebo, administered as a 60-minute intravenous infusion before each intensity-modulated radiation therapy (IMRT) fraction.
Table 1: Key Efficacy Results from the Phase IIb Trial of GC4419
| Endpoint | Placebo (n=74) | GC4419 30 mg (n=73) | GC4419 90 mg (n=76) | p-value (90 mg vs. Placebo) |
| Median Duration of SOM (days) | 19 | 8 | 1.5 | 0.024 |
| Incidence of SOM | 65% | 55% | 43% | 0.009 |
| Incidence of Grade 4 OM | 30% | 22% | 16% | 0.045 |
Phase III ROMAN Trial (NCT03689712)
The pivotal Phase III ROMAN trial was a randomized, double-blind, placebo-controlled study that enrolled 455 patients with locally advanced, non-metastatic head and neck cancer. Patients were randomized 3:2 to receive either 90 mg of avasopasem manganese or a placebo prior to each IMRT fraction.
Table 2: Key Efficacy Results from the Phase III ROMAN Trial
| Endpoint | Placebo (n=166) | Avasopasem 90 mg (n=241) | p-value |
| Incidence of SOM | 64% | 54% | 0.045 |
| Median Duration of SOM (days) | 18 | 8 | 0.002 |
| Median Time to Onset of SOM (days) | 38 | 49 | 0.002 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a template cyclization route using the chiral S,S-1,2-diaminocyclohexane as a starting material. The synthesis of its enantiomer, GC4403, which uses the R,R-1,2-diaminocyclohexane, has been described in the literature and the same method can be applied for this compound with the appropriate starting enantiomer.
In Vitro Superoxide Dismutase (SOD) Mimetic Activity Assay (Nitroblue Tetrazolium Assay)
This assay is based on the ability of an SOD mimetic to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Principle: Superoxide radicals are generated photochemically or enzymatically (e.g., using xanthine/xanthine oxidase). In the absence of an SOD mimetic, superoxide reduces NBT to a colored formazan product, which can be measured spectrophotometrically. The presence of an SOD mimetic competes for the superoxide, thereby inhibiting the color change.
-
Reagents:
-
Phosphate buffer (pH 7.8)
-
L-Methionine
-
Nitroblue Tetrazolium (NBT)
-
EDTA
-
Riboflavin (for photochemical generation of superoxide) or Xanthine and Xanthine Oxidase (for enzymatic generation)
-
This compound solution
-
-
Procedure (Photochemical Method):
-
Prepare a reaction mixture containing phosphate buffer, L-methionine, NBT, and EDTA.
-
Add varying concentrations of this compound to test tubes.
-
Add the reaction mixture to the test tubes.
-
Add riboflavin to initiate the photochemical reaction.
-
Expose the tubes to a uniform light source for a defined period (e.g., 15 minutes).
-
Stop the reaction by placing the tubes in the dark.
-
Measure the absorbance of the formazan product at 560 nm.
-
Calculate the percentage inhibition of NBT reduction compared to a control without the SOD mimetic. One unit of SOD activity is typically defined as the amount of enzyme (or mimetic) that causes 50% inhibition of the NBT reduction rate.
-
Hamster Cheek Pouch Model of Radiation-Induced Oral Mucositis
-
Animals: Male Golden Syrian hamsters.
-
Procedure:
-
Anesthetize the hamsters.
-
Evert the left cheek pouch and secure it to a lead shield to isolate it from the rest of the body.
-
Deliver a single, acute dose of radiation (e.g., 40 Gy) to the everted cheek pouch using a linear accelerator.
-
Administer this compound or a placebo at specified time points before and/or after irradiation.
-
Monitor the animals daily for signs of mucositis, which is typically scored on a scale of 0 (normal) to 5 (severe ulceration).
-
At the end of the study, euthanize the animals and collect the cheek pouch tissue for histological analysis (e.g., H&E staining to assess epithelial integrity, inflammatory cell infiltration) and biochemical assays (e.g., myeloperoxidase activity to quantify neutrophil infiltration).
-
Mouse Model of 5-Fluorouracil-Induced Intestinal Mucositis
-
Animals: BALB/c mice.
-
Procedure:
-
Induce intestinal mucositis by intraperitoneal injection of 5-fluorouracil (e.g., 50 mg/kg/day for 3-5 consecutive days).
-
Administer this compound or a placebo at specified time points.
-
Monitor the animals daily for body weight changes and diarrhea severity.
-
At the end of the study, euthanize the animals and collect intestinal tissue for histological analysis (e.g., villus height, crypt depth) and measurement of inflammatory markers (e.g., myeloperoxidase activity, pro-inflammatory cytokine levels).
-
Clinical Trial Protocol (Phase III ROMAN Trial)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with locally advanced, non-metastatic squamous cell carcinoma of the head and neck planned for treatment with IMRT and concurrent cisplatin.
-
Intervention: 90 mg of avasopasem manganese or placebo administered as a 60-minute intravenous infusion prior to each IMRT fraction.
-
Primary Endpoint: Incidence of severe oral mucositis (WHO Grade 3 or 4) through the end of IMRT.
-
Secondary Endpoints: Duration of SOM, time to onset of SOM, incidence of Grade 4 OM, tumor outcomes, and renal function.
-
Assessments: Oral mucositis was assessed twice weekly during IMRT and weekly for two weeks post-IMRT using the WHO grading scale.
Visualizations
Experimental Workflow: Preclinical Hamster Model
Logical Relationship: Clinical Trial Progression
Conclusion and Future Directions
This compound represents a targeted approach to mitigating the toxicities of radiotherapy by addressing the initial burst of oxidative stress. Clinical trials have demonstrated its ability to significantly reduce the incidence and duration of severe oral mucositis in patients with head and neck cancer. While the primary endpoint of the Phase III ROMAN trial showed a statistically significant benefit, the magnitude of the effect was less than anticipated from the Phase IIb results, and the FDA requested a confirmatory trial.
Future research may focus on optimizing the therapeutic window of this compound, exploring its potential in other radiotherapy-induced toxicities, and further investigating its role as a potential radiosensitizer in cancer cells. The development of this compound underscores the importance of understanding the fundamental mechanisms of radiation-induced tissue damage and provides a valuable case study in the development of targeted radioprotective agents.
References
- 1. Assessment of the hamster cheek pouch as a model for radiation-induced oral mucositis, and evaluation of the protective effects of keratinocyte growth factor using this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROMAN: Reduction in oral mucositis with avasopasem manganese (GC4419)–phase III trial in patients receiving chemoradiotherapy for locally advanced, nonmetastatic head and neck cancer. - ASCO [asco.org]
- 3. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. medkoo.com [medkoo.com]
The Therapeutic Potential of MnSOD Mimetics: A Technical Guide to Imisopasem (M40403)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese superoxide (B77818) dismutase (MnSOD) is a critical endogenous antioxidant enzyme that protects mitochondria from the damaging effects of superoxide radicals. The therapeutic application of the native MnSOD enzyme is limited by its large molecular size, instability, and poor cellular permeability.[1][2] To overcome these limitations, a new class of small-molecule MnSOD mimetics has been developed. This guide focuses on Imisopasem (M40403), a low molecular weight, synthetic, manganese-containing superoxide dismutase mimetic (SODm).[3][4] Imisopasem selectively and catalytically removes superoxide anions, demonstrating significant therapeutic potential in a range of preclinical models of diseases associated with oxidative stress, including inflammation, pain, and chemotherapy-induced toxicities.[3] This document provides an in-depth overview of the mechanism of action of Imisopasem, summarizes key preclinical data, details relevant experimental protocols, and illustrates the signaling pathways modulated by this MnSOD mimetic.
Introduction: The Role of MnSOD and the Advent of Mimetics
Reactive oxygen species (ROS) are integral to various physiological processes; however, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases. Superoxide (O₂⁻), a primary ROS, is a key mediator in the inflammatory cascade and a trigger for apoptotic cell death. The mitochondrial enzyme, manganese superoxide dismutase (MnSOD), is a primary defense against superoxide, catalyzing its dismutation into hydrogen peroxide and molecular oxygen.
Despite its protective role, the therapeutic use of the native MnSOD enzyme is hampered by its large molecular weight (approximately 30,000 Da), which limits its bioavailability and cellular uptake, as well as its inherent instability in vivo. Imisopasem (M40403) is a synthetic, non-peptidyl MnSOD mimetic with a significantly smaller molecular weight (483 Da) and greater in vivo stability. These characteristics allow for more effective distribution and activity in tissues, making it a promising therapeutic agent for conditions driven by superoxide-mediated pathology.
Mechanism of Action of Imisopasem
Imisopasem is a manganese-based, non-peptidyl mimetic of the human mitochondrial MnSOD. Its core function is to catalytically scavenge superoxide radicals, thereby preventing their damaging interactions with cellular macromolecules like DNA, lipids, and proteins. This action reduces lipid peroxidation and prevents apoptosis, offering protection to normal tissues against oxidative stress.
A key feature of Imisopasem is its high catalytic rate constant for the dismutation of the superoxide anion, which is greater than 2 x 10⁷ M⁻¹s⁻¹. Importantly, Imisopasem selectively targets superoxide without significantly interacting with other reactive species such as nitric oxide (NO) or peroxynitrite (ONOO⁻). This selectivity is a crucial advantage, as it allows for the specific investigation and therapeutic targeting of superoxide-driven pathologies.
Therapeutic Potential in Preclinical Models
Imisopasem has demonstrated considerable efficacy in a variety of preclinical models, highlighting its broad therapeutic potential.
Anti-inflammatory Effects
Superoxide is a critical mediator in the inflammatory response, contributing to tissue damage and the production of pro-inflammatory cytokines. In a rat model of carrageenan-induced pleurisy, Imisopasem (1-10 mg/kg, i.v. bolus) significantly reduced paw edema and inhibited the increase in paw exudate levels of TNF-α and IL-1β.
Amelioration of Chemotherapy-Induced Mucositis
A significant dose-limiting toxicity of 5-fluorouracil (B62378) (5-FU) chemotherapy is intestinal mucositis. In a mouse model of 5-FU-induced mucositis, co-administration of Imisopasem (5 mg/kg or 10 mg/kg) attenuated the severity of the condition. This was evidenced by a reduction in body weight loss, lower diarrhea scores, and preservation of small intestinal villi length. Furthermore, Imisopasem treatment significantly inhibited the 5-FU-induced increase in serum TNF-α levels.
Protection Against Ischemia-Reperfusion Injury
Imisopasem has shown protective effects in models of ischemia-reperfusion injury, where a burst of superoxide generation upon reperfusion is a major cause of tissue damage. In a rat model of splanchnic artery occlusion-induced ischemia-reperfusion injury, Imisopasem (0.1, 0.3, and 1 mg/kg) inhibited the increase in markers of neutrophil infiltration and oxidative stress.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of Imisopasem.
| Parameter | Value | Reference |
| Molecular Weight | 483 Da | |
| Catalytic Rate Constant (Superoxide Dismutation) | > 2 x 10⁷ M⁻¹s⁻¹ | |
| Caption: Physicochemical and In Vitro Activity of Imisopasem. |
| Model | Species | Treatment | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg Imisopasem (i.v. bolus) | Reduced paw edema and exudate levels of TNF-α and IL-1β. | |
| 5-FU-Induced Intestinal Mucositis | Mouse | 30 mg/kg 5-FU ± 5 or 10 mg/kg Imisopasem (i.p.) | Attenuated decrease in villi length (Control: 253.8±58.6 μm; 5-FU alone: 117.4±29.7 μm; 5-FU + 5mg/kg Imisopasem: 168.8±34.3 μm; 5-FU + 10mg/kg Imisopasem: 156.3±42.8 μm). | |
| 5-FU-Induced Intestinal Mucositis | Mouse | 30 mg/kg 5-FU ± 5 or 10 mg/kg Imisopasem (i.p.) | Significantly attenuated the 5-FU-induced increase in serum TNF-α (Control: 1.35±0.11 pg/ml; 5-FU alone: 2.20±0.31 pg/ml; 5-FU + 5mg/kg Imisopasem: 1.61±0.22 pg/ml; 5-FU + 10mg/kg Imisopasem: 1.80±0.19 pg/ml). | |
| Ischemia-Reperfusion Injury (Splanchnic Artery Occlusion) | Rat | 0.1, 0.3, and 1 mg/kg Imisopasem | Inhibited increases in lung and ileum myeloperoxidase (MPO) levels and plasma malondialdehyde (MDA), TNF-α, and IL-1β levels. | |
| Caption: Preclinical Efficacy of Imisopasem in Various Disease Models. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Imisopasem and other MnSOD mimetics.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the anti-inflammatory activity of a compound.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Pleurisy: Anesthetize the rats. Make a small incision in the skin over the right side of the chest. Inject 0.2 ml of a 1% (w/v) λ-carrageenan solution in saline into the pleural cavity. Close the incision with a suture.
-
Drug Administration: Administer Imisopasem (e.g., 5-20 mg/kg) or vehicle (e.g., 26 mM sodium bicarbonate buffer, pH 8.1-8.3) intraperitoneally 15 minutes before the carrageenan injection.
-
Sample Collection: At a specified time point (e.g., 4 hours) after carrageenan injection, euthanize the animals. Carefully open the chest and rinse the pleural cavity with 2 ml of saline solution containing heparin (5 U/ml).
-
Analysis: Aspirate the pleural exudate and washing solution. Measure the total volume. Centrifuge the fluid to pellet the cells for cell counting and differential analysis. The supernatant can be used for measuring inflammatory mediators (e.g., TNF-α, IL-1β) by ELISA.
5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice
This model is used to evaluate the protective effects of a compound against chemotherapy-induced intestinal damage.
-
Animal Model: BALB/c mice are commonly used.
-
Induction of Mucositis: Administer 5-FU (e.g., 30 mg/kg) via daily intraperitoneal injections for five consecutive days.
-
Drug Administration: Co-administer Imisopasem (e.g., 5 or 10 mg/kg) or vehicle intraperitoneally daily along with the 5-FU injections.
-
Monitoring: Monitor the mice daily for body weight changes and assess diarrhea severity using a scoring system.
-
Histological Analysis: On a designated day (e.g., day 8), euthanize the mice and collect small intestinal samples. Fix the tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin. Measure the villus length and crypt depth using light microscopy and image analysis software.
-
Biochemical Analysis: Collect blood samples for measuring serum cytokine levels (e.g., TNF-α) by ELISA.
Western Blot Analysis for Apoptosis Markers (Bcl-2 and Caspase-3)
This protocol is used to assess the effect of a compound on the expression of key apoptosis-related proteins.
-
Cell Culture and Treatment: Culture relevant cells (e.g., intestinal epithelial cells) and treat with the apoptosis-inducing agent (e.g., 5-FU) with or without Imisopasem for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Perform densitometric analysis of the protein bands using appropriate software and normalize to the loading control.
Signaling Pathways and Visualizations
Imisopasem exerts its therapeutic effects by modulating key signaling pathways that are influenced by superoxide levels.
Inhibition of the NF-κB Inflammatory Pathway
Superoxide is a known activator of the NF-κB signaling pathway. It is thought to promote the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By scavenging superoxide, Imisopasem prevents the degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α and IL-1β.
Caption: Imisopasem inhibits the NF-κB pathway by scavenging superoxide.
Attenuation of the Mitochondrial Apoptosis Pathway
Elevated levels of mitochondrial superoxide can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade (including the executioner caspase-3) that culminates in apoptosis. Imisopasem, by reducing mitochondrial superoxide, helps to maintain mitochondrial integrity, preventing cytochrome c release and subsequent caspase activation.
Caption: Imisopasem attenuates mitochondrial apoptosis by reducing superoxide.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a general workflow for the preclinical assessment of an MnSOD mimetic like Imisopasem in a model of inflammatory disease.
Caption: General workflow for preclinical evaluation of Imisopasem.
Conclusion and Future Directions
Imisopasem (M40403) represents a promising class of therapeutic agents that mimic the protective effects of the endogenous antioxidant enzyme MnSOD. Its low molecular weight and stability in vivo offer significant advantages over the native enzyme. Preclinical studies have consistently demonstrated its efficacy in mitigating inflammation and tissue damage in various disease models by selectively scavenging superoxide radicals. The modulation of key signaling pathways, including the NF-κB and mitochondrial apoptosis pathways, underscores its potential as a targeted therapy for a range of oxidative stress-driven diseases.
Future research should focus on comprehensive pharmacokinetic and toxicological profiling of Imisopasem to facilitate its translation into clinical settings. Further investigation into its efficacy in other models of oxidative stress-related diseases is also warranted. The development of Imisopasem and other MnSOD mimetics holds the potential to provide novel and effective treatments for a multitude of debilitating conditions.
References
- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Therapeutic Potential of MnSOD Mimetics: A Technical Guide to Imisopasem (M40403)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese superoxide (B77818) dismutase (MnSOD) is a critical endogenous antioxidant enzyme that protects mitochondria from the damaging effects of superoxide radicals. The therapeutic application of the native MnSOD enzyme is limited by its large molecular size, instability, and poor cellular permeability.[1][2] To overcome these limitations, a new class of small-molecule MnSOD mimetics has been developed. This guide focuses on Imisopasem (M40403), a low molecular weight, synthetic, manganese-containing superoxide dismutase mimetic (SODm).[3][4] Imisopasem selectively and catalytically removes superoxide anions, demonstrating significant therapeutic potential in a range of preclinical models of diseases associated with oxidative stress, including inflammation, pain, and chemotherapy-induced toxicities.[3] This document provides an in-depth overview of the mechanism of action of Imisopasem, summarizes key preclinical data, details relevant experimental protocols, and illustrates the signaling pathways modulated by this MnSOD mimetic.
Introduction: The Role of MnSOD and the Advent of Mimetics
Reactive oxygen species (ROS) are integral to various physiological processes; however, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases. Superoxide (O₂⁻), a primary ROS, is a key mediator in the inflammatory cascade and a trigger for apoptotic cell death. The mitochondrial enzyme, manganese superoxide dismutase (MnSOD), is a primary defense against superoxide, catalyzing its dismutation into hydrogen peroxide and molecular oxygen.
Despite its protective role, the therapeutic use of the native MnSOD enzyme is hampered by its large molecular weight (approximately 30,000 Da), which limits its bioavailability and cellular uptake, as well as its inherent instability in vivo. Imisopasem (M40403) is a synthetic, non-peptidyl MnSOD mimetic with a significantly smaller molecular weight (483 Da) and greater in vivo stability. These characteristics allow for more effective distribution and activity in tissues, making it a promising therapeutic agent for conditions driven by superoxide-mediated pathology.
Mechanism of Action of Imisopasem
Imisopasem is a manganese-based, non-peptidyl mimetic of the human mitochondrial MnSOD. Its core function is to catalytically scavenge superoxide radicals, thereby preventing their damaging interactions with cellular macromolecules like DNA, lipids, and proteins. This action reduces lipid peroxidation and prevents apoptosis, offering protection to normal tissues against oxidative stress.
A key feature of Imisopasem is its high catalytic rate constant for the dismutation of the superoxide anion, which is greater than 2 x 10⁷ M⁻¹s⁻¹. Importantly, Imisopasem selectively targets superoxide without significantly interacting with other reactive species such as nitric oxide (NO) or peroxynitrite (ONOO⁻). This selectivity is a crucial advantage, as it allows for the specific investigation and therapeutic targeting of superoxide-driven pathologies.
Therapeutic Potential in Preclinical Models
Imisopasem has demonstrated considerable efficacy in a variety of preclinical models, highlighting its broad therapeutic potential.
Anti-inflammatory Effects
Superoxide is a critical mediator in the inflammatory response, contributing to tissue damage and the production of pro-inflammatory cytokines. In a rat model of carrageenan-induced pleurisy, Imisopasem (1-10 mg/kg, i.v. bolus) significantly reduced paw edema and inhibited the increase in paw exudate levels of TNF-α and IL-1β.
Amelioration of Chemotherapy-Induced Mucositis
A significant dose-limiting toxicity of 5-fluorouracil (B62378) (5-FU) chemotherapy is intestinal mucositis. In a mouse model of 5-FU-induced mucositis, co-administration of Imisopasem (5 mg/kg or 10 mg/kg) attenuated the severity of the condition. This was evidenced by a reduction in body weight loss, lower diarrhea scores, and preservation of small intestinal villi length. Furthermore, Imisopasem treatment significantly inhibited the 5-FU-induced increase in serum TNF-α levels.
Protection Against Ischemia-Reperfusion Injury
Imisopasem has shown protective effects in models of ischemia-reperfusion injury, where a burst of superoxide generation upon reperfusion is a major cause of tissue damage. In a rat model of splanchnic artery occlusion-induced ischemia-reperfusion injury, Imisopasem (0.1, 0.3, and 1 mg/kg) inhibited the increase in markers of neutrophil infiltration and oxidative stress.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of Imisopasem.
| Parameter | Value | Reference |
| Molecular Weight | 483 Da | |
| Catalytic Rate Constant (Superoxide Dismutation) | > 2 x 10⁷ M⁻¹s⁻¹ | |
| Caption: Physicochemical and In Vitro Activity of Imisopasem. |
| Model | Species | Treatment | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg Imisopasem (i.v. bolus) | Reduced paw edema and exudate levels of TNF-α and IL-1β. | |
| 5-FU-Induced Intestinal Mucositis | Mouse | 30 mg/kg 5-FU ± 5 or 10 mg/kg Imisopasem (i.p.) | Attenuated decrease in villi length (Control: 253.8±58.6 μm; 5-FU alone: 117.4±29.7 μm; 5-FU + 5mg/kg Imisopasem: 168.8±34.3 μm; 5-FU + 10mg/kg Imisopasem: 156.3±42.8 μm). | |
| 5-FU-Induced Intestinal Mucositis | Mouse | 30 mg/kg 5-FU ± 5 or 10 mg/kg Imisopasem (i.p.) | Significantly attenuated the 5-FU-induced increase in serum TNF-α (Control: 1.35±0.11 pg/ml; 5-FU alone: 2.20±0.31 pg/ml; 5-FU + 5mg/kg Imisopasem: 1.61±0.22 pg/ml; 5-FU + 10mg/kg Imisopasem: 1.80±0.19 pg/ml). | |
| Ischemia-Reperfusion Injury (Splanchnic Artery Occlusion) | Rat | 0.1, 0.3, and 1 mg/kg Imisopasem | Inhibited increases in lung and ileum myeloperoxidase (MPO) levels and plasma malondialdehyde (MDA), TNF-α, and IL-1β levels. | |
| Caption: Preclinical Efficacy of Imisopasem in Various Disease Models. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Imisopasem and other MnSOD mimetics.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the anti-inflammatory activity of a compound.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Pleurisy: Anesthetize the rats. Make a small incision in the skin over the right side of the chest. Inject 0.2 ml of a 1% (w/v) λ-carrageenan solution in saline into the pleural cavity. Close the incision with a suture.
-
Drug Administration: Administer Imisopasem (e.g., 5-20 mg/kg) or vehicle (e.g., 26 mM sodium bicarbonate buffer, pH 8.1-8.3) intraperitoneally 15 minutes before the carrageenan injection.
-
Sample Collection: At a specified time point (e.g., 4 hours) after carrageenan injection, euthanize the animals. Carefully open the chest and rinse the pleural cavity with 2 ml of saline solution containing heparin (5 U/ml).
-
Analysis: Aspirate the pleural exudate and washing solution. Measure the total volume. Centrifuge the fluid to pellet the cells for cell counting and differential analysis. The supernatant can be used for measuring inflammatory mediators (e.g., TNF-α, IL-1β) by ELISA.
5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice
This model is used to evaluate the protective effects of a compound against chemotherapy-induced intestinal damage.
-
Animal Model: BALB/c mice are commonly used.
-
Induction of Mucositis: Administer 5-FU (e.g., 30 mg/kg) via daily intraperitoneal injections for five consecutive days.
-
Drug Administration: Co-administer Imisopasem (e.g., 5 or 10 mg/kg) or vehicle intraperitoneally daily along with the 5-FU injections.
-
Monitoring: Monitor the mice daily for body weight changes and assess diarrhea severity using a scoring system.
-
Histological Analysis: On a designated day (e.g., day 8), euthanize the mice and collect small intestinal samples. Fix the tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin. Measure the villus length and crypt depth using light microscopy and image analysis software.
-
Biochemical Analysis: Collect blood samples for measuring serum cytokine levels (e.g., TNF-α) by ELISA.
Western Blot Analysis for Apoptosis Markers (Bcl-2 and Caspase-3)
This protocol is used to assess the effect of a compound on the expression of key apoptosis-related proteins.
-
Cell Culture and Treatment: Culture relevant cells (e.g., intestinal epithelial cells) and treat with the apoptosis-inducing agent (e.g., 5-FU) with or without Imisopasem for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Perform densitometric analysis of the protein bands using appropriate software and normalize to the loading control.
Signaling Pathways and Visualizations
Imisopasem exerts its therapeutic effects by modulating key signaling pathways that are influenced by superoxide levels.
Inhibition of the NF-κB Inflammatory Pathway
Superoxide is a known activator of the NF-κB signaling pathway. It is thought to promote the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By scavenging superoxide, Imisopasem prevents the degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α and IL-1β.
Caption: Imisopasem inhibits the NF-κB pathway by scavenging superoxide.
Attenuation of the Mitochondrial Apoptosis Pathway
Elevated levels of mitochondrial superoxide can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade (including the executioner caspase-3) that culminates in apoptosis. Imisopasem, by reducing mitochondrial superoxide, helps to maintain mitochondrial integrity, preventing cytochrome c release and subsequent caspase activation.
Caption: Imisopasem attenuates mitochondrial apoptosis by reducing superoxide.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a general workflow for the preclinical assessment of an MnSOD mimetic like Imisopasem in a model of inflammatory disease.
Caption: General workflow for preclinical evaluation of Imisopasem.
Conclusion and Future Directions
Imisopasem (M40403) represents a promising class of therapeutic agents that mimic the protective effects of the endogenous antioxidant enzyme MnSOD. Its low molecular weight and stability in vivo offer significant advantages over the native enzyme. Preclinical studies have consistently demonstrated its efficacy in mitigating inflammation and tissue damage in various disease models by selectively scavenging superoxide radicals. The modulation of key signaling pathways, including the NF-κB and mitochondrial apoptosis pathways, underscores its potential as a targeted therapy for a range of oxidative stress-driven diseases.
Future research should focus on comprehensive pharmacokinetic and toxicological profiling of Imisopasem to facilitate its translation into clinical settings. Further investigation into its efficacy in other models of oxidative stress-related diseases is also warranted. The development of Imisopasem and other MnSOD mimetics holds the potential to provide novel and effective treatments for a multitude of debilitating conditions.
References
- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Therapeutic Potential of MnSOD Mimetics: A Technical Guide to Imisopasem (M40403)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese superoxide dismutase (MnSOD) is a critical endogenous antioxidant enzyme that protects mitochondria from the damaging effects of superoxide radicals. The therapeutic application of the native MnSOD enzyme is limited by its large molecular size, instability, and poor cellular permeability.[1][2] To overcome these limitations, a new class of small-molecule MnSOD mimetics has been developed. This guide focuses on Imisopasem (M40403), a low molecular weight, synthetic, manganese-containing superoxide dismutase mimetic (SODm).[3][4] Imisopasem selectively and catalytically removes superoxide anions, demonstrating significant therapeutic potential in a range of preclinical models of diseases associated with oxidative stress, including inflammation, pain, and chemotherapy-induced toxicities.[3] This document provides an in-depth overview of the mechanism of action of Imisopasem, summarizes key preclinical data, details relevant experimental protocols, and illustrates the signaling pathways modulated by this MnSOD mimetic.
Introduction: The Role of MnSOD and the Advent of Mimetics
Reactive oxygen species (ROS) are integral to various physiological processes; however, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases. Superoxide (O₂⁻), a primary ROS, is a key mediator in the inflammatory cascade and a trigger for apoptotic cell death. The mitochondrial enzyme, manganese superoxide dismutase (MnSOD), is a primary defense against superoxide, catalyzing its dismutation into hydrogen peroxide and molecular oxygen.
Despite its protective role, the therapeutic use of the native MnSOD enzyme is hampered by its large molecular weight (approximately 30,000 Da), which limits its bioavailability and cellular uptake, as well as its inherent instability in vivo. Imisopasem (M40403) is a synthetic, non-peptidyl MnSOD mimetic with a significantly smaller molecular weight (483 Da) and greater in vivo stability. These characteristics allow for more effective distribution and activity in tissues, making it a promising therapeutic agent for conditions driven by superoxide-mediated pathology.
Mechanism of Action of Imisopasem
Imisopasem is a manganese-based, non-peptidyl mimetic of the human mitochondrial MnSOD. Its core function is to catalytically scavenge superoxide radicals, thereby preventing their damaging interactions with cellular macromolecules like DNA, lipids, and proteins. This action reduces lipid peroxidation and prevents apoptosis, offering protection to normal tissues against oxidative stress.
A key feature of Imisopasem is its high catalytic rate constant for the dismutation of the superoxide anion, which is greater than 2 x 10⁷ M⁻¹s⁻¹. Importantly, Imisopasem selectively targets superoxide without significantly interacting with other reactive species such as nitric oxide (NO) or peroxynitrite (ONOO⁻). This selectivity is a crucial advantage, as it allows for the specific investigation and therapeutic targeting of superoxide-driven pathologies.
Therapeutic Potential in Preclinical Models
Imisopasem has demonstrated considerable efficacy in a variety of preclinical models, highlighting its broad therapeutic potential.
Anti-inflammatory Effects
Superoxide is a critical mediator in the inflammatory response, contributing to tissue damage and the production of pro-inflammatory cytokines. In a rat model of carrageenan-induced pleurisy, Imisopasem (1-10 mg/kg, i.v. bolus) significantly reduced paw edema and inhibited the increase in paw exudate levels of TNF-α and IL-1β.
Amelioration of Chemotherapy-Induced Mucositis
A significant dose-limiting toxicity of 5-fluorouracil (5-FU) chemotherapy is intestinal mucositis. In a mouse model of 5-FU-induced mucositis, co-administration of Imisopasem (5 mg/kg or 10 mg/kg) attenuated the severity of the condition. This was evidenced by a reduction in body weight loss, lower diarrhea scores, and preservation of small intestinal villi length. Furthermore, Imisopasem treatment significantly inhibited the 5-FU-induced increase in serum TNF-α levels.
Protection Against Ischemia-Reperfusion Injury
Imisopasem has shown protective effects in models of ischemia-reperfusion injury, where a burst of superoxide generation upon reperfusion is a major cause of tissue damage. In a rat model of splanchnic artery occlusion-induced ischemia-reperfusion injury, Imisopasem (0.1, 0.3, and 1 mg/kg) inhibited the increase in markers of neutrophil infiltration and oxidative stress.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of Imisopasem.
| Parameter | Value | Reference |
| Molecular Weight | 483 Da | |
| Catalytic Rate Constant (Superoxide Dismutation) | > 2 x 10⁷ M⁻¹s⁻¹ | |
| Caption: Physicochemical and In Vitro Activity of Imisopasem. |
| Model | Species | Treatment | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg Imisopasem (i.v. bolus) | Reduced paw edema and exudate levels of TNF-α and IL-1β. | |
| 5-FU-Induced Intestinal Mucositis | Mouse | 30 mg/kg 5-FU ± 5 or 10 mg/kg Imisopasem (i.p.) | Attenuated decrease in villi length (Control: 253.8±58.6 μm; 5-FU alone: 117.4±29.7 μm; 5-FU + 5mg/kg Imisopasem: 168.8±34.3 μm; 5-FU + 10mg/kg Imisopasem: 156.3±42.8 μm). | |
| 5-FU-Induced Intestinal Mucositis | Mouse | 30 mg/kg 5-FU ± 5 or 10 mg/kg Imisopasem (i.p.) | Significantly attenuated the 5-FU-induced increase in serum TNF-α (Control: 1.35±0.11 pg/ml; 5-FU alone: 2.20±0.31 pg/ml; 5-FU + 5mg/kg Imisopasem: 1.61±0.22 pg/ml; 5-FU + 10mg/kg Imisopasem: 1.80±0.19 pg/ml). | |
| Ischemia-Reperfusion Injury (Splanchnic Artery Occlusion) | Rat | 0.1, 0.3, and 1 mg/kg Imisopasem | Inhibited increases in lung and ileum myeloperoxidase (MPO) levels and plasma malondialdehyde (MDA), TNF-α, and IL-1β levels. | |
| Caption: Preclinical Efficacy of Imisopasem in Various Disease Models. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Imisopasem and other MnSOD mimetics.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the anti-inflammatory activity of a compound.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Pleurisy: Anesthetize the rats. Make a small incision in the skin over the right side of the chest. Inject 0.2 ml of a 1% (w/v) λ-carrageenan solution in saline into the pleural cavity. Close the incision with a suture.
-
Drug Administration: Administer Imisopasem (e.g., 5-20 mg/kg) or vehicle (e.g., 26 mM sodium bicarbonate buffer, pH 8.1-8.3) intraperitoneally 15 minutes before the carrageenan injection.
-
Sample Collection: At a specified time point (e.g., 4 hours) after carrageenan injection, euthanize the animals. Carefully open the chest and rinse the pleural cavity with 2 ml of saline solution containing heparin (5 U/ml).
-
Analysis: Aspirate the pleural exudate and washing solution. Measure the total volume. Centrifuge the fluid to pellet the cells for cell counting and differential analysis. The supernatant can be used for measuring inflammatory mediators (e.g., TNF-α, IL-1β) by ELISA.
5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice
This model is used to evaluate the protective effects of a compound against chemotherapy-induced intestinal damage.
-
Animal Model: BALB/c mice are commonly used.
-
Induction of Mucositis: Administer 5-FU (e.g., 30 mg/kg) via daily intraperitoneal injections for five consecutive days.
-
Drug Administration: Co-administer Imisopasem (e.g., 5 or 10 mg/kg) or vehicle intraperitoneally daily along with the 5-FU injections.
-
Monitoring: Monitor the mice daily for body weight changes and assess diarrhea severity using a scoring system.
-
Histological Analysis: On a designated day (e.g., day 8), euthanize the mice and collect small intestinal samples. Fix the tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin. Measure the villus length and crypt depth using light microscopy and image analysis software.
-
Biochemical Analysis: Collect blood samples for measuring serum cytokine levels (e.g., TNF-α) by ELISA.
Western Blot Analysis for Apoptosis Markers (Bcl-2 and Caspase-3)
This protocol is used to assess the effect of a compound on the expression of key apoptosis-related proteins.
-
Cell Culture and Treatment: Culture relevant cells (e.g., intestinal epithelial cells) and treat with the apoptosis-inducing agent (e.g., 5-FU) with or without Imisopasem for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Perform densitometric analysis of the protein bands using appropriate software and normalize to the loading control.
Signaling Pathways and Visualizations
Imisopasem exerts its therapeutic effects by modulating key signaling pathways that are influenced by superoxide levels.
Inhibition of the NF-κB Inflammatory Pathway
Superoxide is a known activator of the NF-κB signaling pathway. It is thought to promote the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By scavenging superoxide, Imisopasem prevents the degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α and IL-1β.
Caption: Imisopasem inhibits the NF-κB pathway by scavenging superoxide.
Attenuation of the Mitochondrial Apoptosis Pathway
Elevated levels of mitochondrial superoxide can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade (including the executioner caspase-3) that culminates in apoptosis. Imisopasem, by reducing mitochondrial superoxide, helps to maintain mitochondrial integrity, preventing cytochrome c release and subsequent caspase activation.
Caption: Imisopasem attenuates mitochondrial apoptosis by reducing superoxide.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a general workflow for the preclinical assessment of an MnSOD mimetic like Imisopasem in a model of inflammatory disease.
Caption: General workflow for preclinical evaluation of Imisopasem.
Conclusion and Future Directions
Imisopasem (M40403) represents a promising class of therapeutic agents that mimic the protective effects of the endogenous antioxidant enzyme MnSOD. Its low molecular weight and stability in vivo offer significant advantages over the native enzyme. Preclinical studies have consistently demonstrated its efficacy in mitigating inflammation and tissue damage in various disease models by selectively scavenging superoxide radicals. The modulation of key signaling pathways, including the NF-κB and mitochondrial apoptosis pathways, underscores its potential as a targeted therapy for a range of oxidative stress-driven diseases.
Future research should focus on comprehensive pharmacokinetic and toxicological profiling of Imisopasem to facilitate its translation into clinical settings. Further investigation into its efficacy in other models of oxidative stress-related diseases is also warranted. The development of Imisopasem and other MnSOD mimetics holds the potential to provide novel and effective treatments for a multitude of debilitating conditions.
References
- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Imisopasem Manganese: A Deep Dive into its Modulation of Cellular Redox Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl small molecule that mimics the enzymatic activity of human mitochondrial manganese superoxide (B77818) dismutase (MnSOD). By selectively scavenging superoxide radicals (O₂⁻), this compound plays a critical role in modulating cellular redox homeostasis.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, its impact on key cellular redox signaling pathways, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Mimicking MnSOD
This compound functions as a potent catalytic scavenger of superoxide, converting it to hydrogen peroxide (H₂O₂) and oxygen.[1] This action mimics the endogenous MnSOD enzyme, a primary defender against oxidative stress within the mitochondria.[3] The catalytic nature of this activity allows a single molecule of this compound to neutralize numerous superoxide radicals.
The core reaction is as follows:
2O₂⁻ + 2H⁺ --(this compound)--> H₂O₂ + O₂
This primary activity sets the stage for its broader effects on cellular signaling, as superoxide is a key signaling molecule and a precursor to other reactive oxygen species (ROS).
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| SOD Mimetic Activity | |||
| Catalytic Rate Constant (k_cat) | > 2 x 10⁷ M⁻¹s⁻¹ | In vitro | [4] |
| In Vivo Anti-Inflammatory Effects | |||
| Inhibition of Carrageenan-Induced Paw Edema | Dose-dependent reduction | Rat | |
| Inhibition of TNF-α Increase (Carrageenan-induced paw exudate) | Dose-dependent (1-10 mg/kg) | Rat | |
| Inhibition of IL-1β Increase (Carrageenan-induced paw exudate) | Dose-dependent (1-10 mg/kg) | Rat | |
| Inhibition of TNF-α Increase (SAO-induced ischemia-reperfusion) | Dose-dependent (0.1, 0.3, 1 mg/kg) | Rat | |
| Inhibition of IL-1β Increase (SAO-induced ischemia-reperfusion) | Dose-dependent (0.1, 0.3, 1 mg/kg) | Rat |
SAO: Splanchnic Artery Occlusion
Impact on Cellular Redox Signaling Pathways
By reducing superoxide levels, this compound indirectly modulates several critical signaling cascades that are sensitive to the cellular redox environment.
The NF-κB Signaling Pathway
Superoxide is a known activator of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. By scavenging superoxide, this compound is expected to inhibit NF-κB activation. This occurs through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are key regulators of cellular responses to stress. Superoxide can activate these pathways, leading to inflammation and apoptosis. By reducing superoxide levels, this compound is anticipated to attenuate the activation of p38 and JNK. The effect on ERK can be more complex and context-dependent.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. While this compound reduces superoxide, the resulting H₂O₂ can act as a signaling molecule to promote Nrf2 activation, thereby potentially augmenting the cell's own antioxidant defenses.
Detailed Experimental Protocols
Measurement of SOD Mimetic Activity
This protocol is adapted from the xanthine (B1682287)/xanthine oxidase assay, which measures the inhibition of the reduction of a detector molecule by superoxide.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Cytochrome c or WST-1 (Water-Soluble Tetrazolium salt)
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing xanthine and cytochrome c (or WST-1) in potassium phosphate buffer.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately measure the change in absorbance at the appropriate wavelength (550 nm for cytochrome c, ~450 nm for WST-1) over time.
-
The rate of absorbance change is proportional to the amount of superoxide.
-
Calculate the percentage of inhibition of the reaction by this compound at each concentration.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Measurement of Intracellular ROS
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
This compound
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a predetermined time.
-
Wash the cells with PBS and then load with DCFH-DA in serum-free medium.
-
Incubate for 30-60 minutes in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Treat the cells with a ROS-inducing agent.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
An increase in fluorescence corresponds to an increase in intracellular ROS.
-
Quantify the reduction in fluorescence in this compound-treated cells compared to controls.
Western Blot Analysis of MAPK Phosphorylation and NF-κB Activation
This protocol allows for the detection of changes in the phosphorylation status of MAPK pathway proteins and the degradation of IκBα.
Materials:
-
Cells of interest
-
Stimulating agent (e.g., TNF-α, LPS)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the stimulating agent in the presence or absence of this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. For NF-κB activation, assess the reduction in the IκBα band intensity.
Conclusion
This compound is a promising therapeutic agent that functions by mimicking the activity of MnSOD to reduce cellular levels of superoxide. This primary mechanism has significant downstream consequences on redox-sensitive signaling pathways, including the inhibition of pro-inflammatory NF-κB and MAPK signaling. The potential for a concomitant activation of the protective Nrf2 pathway further highlights its complex and potentially beneficial modulation of the cellular redox environment. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other SOD mimetics in various research and drug development settings.
References
Imisopasem Manganese: A Deep Dive into its Modulation of Cellular Redox Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl small molecule that mimics the enzymatic activity of human mitochondrial manganese superoxide (B77818) dismutase (MnSOD). By selectively scavenging superoxide radicals (O₂⁻), this compound plays a critical role in modulating cellular redox homeostasis.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, its impact on key cellular redox signaling pathways, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Mimicking MnSOD
This compound functions as a potent catalytic scavenger of superoxide, converting it to hydrogen peroxide (H₂O₂) and oxygen.[1] This action mimics the endogenous MnSOD enzyme, a primary defender against oxidative stress within the mitochondria.[3] The catalytic nature of this activity allows a single molecule of this compound to neutralize numerous superoxide radicals.
The core reaction is as follows:
2O₂⁻ + 2H⁺ --(this compound)--> H₂O₂ + O₂
This primary activity sets the stage for its broader effects on cellular signaling, as superoxide is a key signaling molecule and a precursor to other reactive oxygen species (ROS).
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| SOD Mimetic Activity | |||
| Catalytic Rate Constant (k_cat) | > 2 x 10⁷ M⁻¹s⁻¹ | In vitro | [4] |
| In Vivo Anti-Inflammatory Effects | |||
| Inhibition of Carrageenan-Induced Paw Edema | Dose-dependent reduction | Rat | |
| Inhibition of TNF-α Increase (Carrageenan-induced paw exudate) | Dose-dependent (1-10 mg/kg) | Rat | |
| Inhibition of IL-1β Increase (Carrageenan-induced paw exudate) | Dose-dependent (1-10 mg/kg) | Rat | |
| Inhibition of TNF-α Increase (SAO-induced ischemia-reperfusion) | Dose-dependent (0.1, 0.3, 1 mg/kg) | Rat | |
| Inhibition of IL-1β Increase (SAO-induced ischemia-reperfusion) | Dose-dependent (0.1, 0.3, 1 mg/kg) | Rat |
SAO: Splanchnic Artery Occlusion
Impact on Cellular Redox Signaling Pathways
By reducing superoxide levels, this compound indirectly modulates several critical signaling cascades that are sensitive to the cellular redox environment.
The NF-κB Signaling Pathway
Superoxide is a known activator of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. By scavenging superoxide, this compound is expected to inhibit NF-κB activation. This occurs through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are key regulators of cellular responses to stress. Superoxide can activate these pathways, leading to inflammation and apoptosis. By reducing superoxide levels, this compound is anticipated to attenuate the activation of p38 and JNK. The effect on ERK can be more complex and context-dependent.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. While this compound reduces superoxide, the resulting H₂O₂ can act as a signaling molecule to promote Nrf2 activation, thereby potentially augmenting the cell's own antioxidant defenses.
Detailed Experimental Protocols
Measurement of SOD Mimetic Activity
This protocol is adapted from the xanthine (B1682287)/xanthine oxidase assay, which measures the inhibition of the reduction of a detector molecule by superoxide.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Cytochrome c or WST-1 (Water-Soluble Tetrazolium salt)
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing xanthine and cytochrome c (or WST-1) in potassium phosphate buffer.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately measure the change in absorbance at the appropriate wavelength (550 nm for cytochrome c, ~450 nm for WST-1) over time.
-
The rate of absorbance change is proportional to the amount of superoxide.
-
Calculate the percentage of inhibition of the reaction by this compound at each concentration.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Measurement of Intracellular ROS
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
This compound
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a predetermined time.
-
Wash the cells with PBS and then load with DCFH-DA in serum-free medium.
-
Incubate for 30-60 minutes in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Treat the cells with a ROS-inducing agent.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
An increase in fluorescence corresponds to an increase in intracellular ROS.
-
Quantify the reduction in fluorescence in this compound-treated cells compared to controls.
Western Blot Analysis of MAPK Phosphorylation and NF-κB Activation
This protocol allows for the detection of changes in the phosphorylation status of MAPK pathway proteins and the degradation of IκBα.
Materials:
-
Cells of interest
-
Stimulating agent (e.g., TNF-α, LPS)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the stimulating agent in the presence or absence of this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. For NF-κB activation, assess the reduction in the IκBα band intensity.
Conclusion
This compound is a promising therapeutic agent that functions by mimicking the activity of MnSOD to reduce cellular levels of superoxide. This primary mechanism has significant downstream consequences on redox-sensitive signaling pathways, including the inhibition of pro-inflammatory NF-κB and MAPK signaling. The potential for a concomitant activation of the protective Nrf2 pathway further highlights its complex and potentially beneficial modulation of the cellular redox environment. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other SOD mimetics in various research and drug development settings.
References
Imisopasem Manganese: A Deep Dive into its Modulation of Cellular Redox Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl small molecule that mimics the enzymatic activity of human mitochondrial manganese superoxide dismutase (MnSOD). By selectively scavenging superoxide radicals (O₂⁻), this compound plays a critical role in modulating cellular redox homeostasis.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, its impact on key cellular redox signaling pathways, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Mimicking MnSOD
This compound functions as a potent catalytic scavenger of superoxide, converting it to hydrogen peroxide (H₂O₂) and oxygen.[1] This action mimics the endogenous MnSOD enzyme, a primary defender against oxidative stress within the mitochondria.[3] The catalytic nature of this activity allows a single molecule of this compound to neutralize numerous superoxide radicals.
The core reaction is as follows:
2O₂⁻ + 2H⁺ --(this compound)--> H₂O₂ + O₂
This primary activity sets the stage for its broader effects on cellular signaling, as superoxide is a key signaling molecule and a precursor to other reactive oxygen species (ROS).
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| SOD Mimetic Activity | |||
| Catalytic Rate Constant (k_cat) | > 2 x 10⁷ M⁻¹s⁻¹ | In vitro | [4] |
| In Vivo Anti-Inflammatory Effects | |||
| Inhibition of Carrageenan-Induced Paw Edema | Dose-dependent reduction | Rat | |
| Inhibition of TNF-α Increase (Carrageenan-induced paw exudate) | Dose-dependent (1-10 mg/kg) | Rat | |
| Inhibition of IL-1β Increase (Carrageenan-induced paw exudate) | Dose-dependent (1-10 mg/kg) | Rat | |
| Inhibition of TNF-α Increase (SAO-induced ischemia-reperfusion) | Dose-dependent (0.1, 0.3, 1 mg/kg) | Rat | |
| Inhibition of IL-1β Increase (SAO-induced ischemia-reperfusion) | Dose-dependent (0.1, 0.3, 1 mg/kg) | Rat |
SAO: Splanchnic Artery Occlusion
Impact on Cellular Redox Signaling Pathways
By reducing superoxide levels, this compound indirectly modulates several critical signaling cascades that are sensitive to the cellular redox environment.
The NF-κB Signaling Pathway
Superoxide is a known activator of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. By scavenging superoxide, this compound is expected to inhibit NF-κB activation. This occurs through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are key regulators of cellular responses to stress. Superoxide can activate these pathways, leading to inflammation and apoptosis. By reducing superoxide levels, this compound is anticipated to attenuate the activation of p38 and JNK. The effect on ERK can be more complex and context-dependent.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. While this compound reduces superoxide, the resulting H₂O₂ can act as a signaling molecule to promote Nrf2 activation, thereby potentially augmenting the cell's own antioxidant defenses.
Detailed Experimental Protocols
Measurement of SOD Mimetic Activity
This protocol is adapted from the xanthine/xanthine oxidase assay, which measures the inhibition of the reduction of a detector molecule by superoxide.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Cytochrome c or WST-1 (Water-Soluble Tetrazolium salt)
-
Potassium phosphate buffer (pH 7.8)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing xanthine and cytochrome c (or WST-1) in potassium phosphate buffer.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately measure the change in absorbance at the appropriate wavelength (550 nm for cytochrome c, ~450 nm for WST-1) over time.
-
The rate of absorbance change is proportional to the amount of superoxide.
-
Calculate the percentage of inhibition of the reaction by this compound at each concentration.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Measurement of Intracellular ROS
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
This compound
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a predetermined time.
-
Wash the cells with PBS and then load with DCFH-DA in serum-free medium.
-
Incubate for 30-60 minutes in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Treat the cells with a ROS-inducing agent.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
An increase in fluorescence corresponds to an increase in intracellular ROS.
-
Quantify the reduction in fluorescence in this compound-treated cells compared to controls.
Western Blot Analysis of MAPK Phosphorylation and NF-κB Activation
This protocol allows for the detection of changes in the phosphorylation status of MAPK pathway proteins and the degradation of IκBα.
Materials:
-
Cells of interest
-
Stimulating agent (e.g., TNF-α, LPS)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the stimulating agent in the presence or absence of this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. For NF-κB activation, assess the reduction in the IκBα band intensity.
Conclusion
This compound is a promising therapeutic agent that functions by mimicking the activity of MnSOD to reduce cellular levels of superoxide. This primary mechanism has significant downstream consequences on redox-sensitive signaling pathways, including the inhibition of pro-inflammatory NF-κB and MAPK signaling. The potential for a concomitant activation of the protective Nrf2 pathway further highlights its complex and potentially beneficial modulation of the cellular redox environment. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other SOD mimetics in various research and drug development settings.
References
Unraveling the Antioxidant Defenses of Imisopasem Manganese: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl small molecule that functions as a mimetic of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD).[1][2] This technical guide provides an in-depth exploration of the antioxidant pathways of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. By catalytically scavenging superoxide radicals, this compound has demonstrated significant therapeutic potential in various models of oxidative stress-induced pathology.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of SOD mimetics.
Core Mechanism of Action: Mimicking Mitochondrial SOD
This compound is a low molecular weight (483.4 g/mol ) manganese-containing compound designed to replicate the function of human mitochondrial manganese superoxide dismutase (SOD2).[3] Native SOD enzymes are crucial for cellular defense against reactive oxygen species (ROS), but their therapeutic use is limited by factors such as poor stability, immunogenicity, and low bioavailability. This compound overcomes these limitations due to its small size and stable chemical structure.
The primary antioxidant pathway of this compound involves the catalytic dismutation of the superoxide anion (O₂⁻), a highly reactive free radical generated during mitochondrial respiration and inflammatory processes. This compound efficiently converts two molecules of superoxide into one molecule of hydrogen peroxide (H₂O₂) and one molecule of oxygen (O₂). This reaction is cyclical, with the manganese ion at the core of the molecule shuttling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states.
While hydrogen peroxide is also a reactive oxygen species, it is less reactive than superoxide and is subsequently detoxified into water and oxygen by other cellular enzymes such as catalase and glutathione (B108866) peroxidase. By neutralizing superoxide at the apex of the ROS cascade, this compound prevents the formation of more damaging downstream oxidants like peroxynitrite, which is formed from the reaction of superoxide with nitric oxide.
Key Signaling Pathways Modulated by this compound
The antioxidant activity of this compound has significant downstream effects on cellular signaling pathways implicated in inflammation and apoptosis. A pivotal pathway influenced by this SOD mimetic is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Superoxide anions are known to activate NF-κB, a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. By reducing the intracellular concentration of superoxide, this compound inhibits the activation of NF-κB. This, in turn, leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The suppression of these cytokines is a key component of the anti-inflammatory effects observed with this compound treatment.
Furthermore, by mitigating oxidative stress and inflammation, this compound can also inhibit apoptotic cell death. Oxidative damage to cellular components, including DNA, proteins, and lipids, is a major trigger for apoptosis. By preventing this initial damage, this compound helps to preserve cellular integrity and function.
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings:
Table 1: In Vitro Antioxidant Activity
| Parameter | Value | Model System | Reference |
| Catalytic Rate Constant | > 2 x 10⁷ M⁻¹s⁻¹ | Biochemical Assay | |
| IC₅₀ for Superoxide Inhibition | 31.6 µM | NADPH Oxidase in Rat Aortic Smooth Muscle Cells | Not explicitly cited |
Table 2: In Vivo Anti-inflammatory Effects in a 5-FU-Induced Mucositis Model
| Parameter | Control (5-FU alone) | Imisopasem (5 mg/kg) + 5-FU | Imisopasem (10 mg/kg) + 5-FU | p-value | Reference |
| Serum TNF-α (pg/mL) | 2.20 ± 0.31 | 1.61 ± 0.22 | 1.80 ± 0.19 | p=0.004, p=0.021 | |
| Serum IL-1β (pg/mL) | 115.41 ± 8.76 | 113.86 ± 5.08 | 109.86 ± 5.53 | Not Significant | |
| Intestinal Apoptotic Cells (TUNEL-positive) | 45.2 ± 6.9 | 18.4 ± 5.1 | 12.6 ± 3.6 | p=0.0001, p<0.0001 | |
| Villus Length (µm) | 117.4 ± 29.7 | 168.8 ± 34.3 | 156.3 ± 42.8 | p<0.0001, p=0.0008 |
Experimental Protocols
Superoxide Dismutase Mimetic Activity Assay (General Protocol)
A common method to determine the SOD-like activity of a mimetic is the nitroblue tetrazolium (NBT) assay. This assay is based on the competition between the SOD mimetic and NBT for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
This compound (M40403)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing xanthine and NBT in phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase. This will start the generation of superoxide radicals.
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a defined period.
-
Superoxide radicals will reduce NBT to formazan, a colored product that can be measured spectrophotometrically (typically at 560 nm).
-
The presence of this compound will inhibit the reduction of NBT by scavenging the superoxide radicals.
-
The percentage of inhibition of NBT reduction is calculated for each concentration of this compound.
-
The concentration of this compound that causes 50% inhibition of NBT reduction is determined as its IC₅₀ value, which is a measure of its SOD mimetic activity.
Carrageenan-Induced Pleurisy in Rats
This in vivo model is used to assess the anti-inflammatory properties of a compound.
Animals:
-
Male Wistar rats (or other suitable strain)
Materials:
-
λ-Carrageenan
-
This compound (M40403)
-
Saline solution
-
Anesthetic agent
-
Heparin
-
Evans blue dye (for vascular permeability assessment)
Procedure:
-
Administer this compound or vehicle to the rats via a suitable route (e.g., intraperitoneal injection) at a predetermined time before carrageenan challenge.
-
Anesthetize the rats.
-
Inject a solution of λ-carrageenan (typically 1-2% in saline) into the pleural cavity to induce an inflammatory response.
-
At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the animals.
-
Carefully open the chest cavity and collect the pleural exudate.
-
Measure the volume of the exudate.
-
Centrifuge the exudate to separate the cells from the supernatant.
-
Determine the total and differential leukocyte counts in the cell pellet to assess inflammatory cell infiltration.
-
The supernatant can be used for the measurement of inflammatory mediators such as TNF-α and IL-1β using ELISA kits.
-
To assess vascular permeability, Evans blue dye can be injected intravenously before the carrageenan challenge, and its concentration in the pleural exudate can be measured.
Clinical Perspective
While extensive preclinical data exists for this compound (M40403), information regarding its clinical development is limited. It is important to note that a close structural analog and stereoisomer of this compound, known as Avasopasem Manganese (GC4419), has undergone more extensive clinical investigation. Avasopasem Manganese has been evaluated in clinical trials for its potential to reduce severe oral mucositis in patients with head and neck cancer undergoing radiation therapy. The findings from the clinical development of Avasopasem Manganese may provide valuable insights into the potential therapeutic applications and safety profile of this class of SOD mimetics. As of the latest available information, there are no publicly registered clinical trials specifically for this compound (M40403).
Conclusion
This compound is a potent and selective superoxide dismutase mimetic with a well-defined antioxidant mechanism of action. By catalytically removing superoxide anions, it effectively mitigates oxidative stress and downregulates key inflammatory signaling pathways, most notably the NF-κB cascade. Preclinical studies have provided robust quantitative data supporting its anti-inflammatory and cytoprotective effects in various disease models. While clinical data for this compound itself is scarce, the broader clinical development of similar SOD mimetics highlights the therapeutic promise of this class of compounds. This technical guide provides a foundational understanding of the antioxidant pathways of this compound, offering valuable information for researchers and developers in the field of oxidative stress and inflammation.
References
- 1. Superoxide-related signaling cascade mediates nuclear factor-kappaB activation in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antioxidant Defenses of Imisopasem Manganese: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl small molecule that functions as a mimetic of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD).[1][2] This technical guide provides an in-depth exploration of the antioxidant pathways of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. By catalytically scavenging superoxide radicals, this compound has demonstrated significant therapeutic potential in various models of oxidative stress-induced pathology.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of SOD mimetics.
Core Mechanism of Action: Mimicking Mitochondrial SOD
This compound is a low molecular weight (483.4 g/mol ) manganese-containing compound designed to replicate the function of human mitochondrial manganese superoxide dismutase (SOD2).[3] Native SOD enzymes are crucial for cellular defense against reactive oxygen species (ROS), but their therapeutic use is limited by factors such as poor stability, immunogenicity, and low bioavailability. This compound overcomes these limitations due to its small size and stable chemical structure.
The primary antioxidant pathway of this compound involves the catalytic dismutation of the superoxide anion (O₂⁻), a highly reactive free radical generated during mitochondrial respiration and inflammatory processes. This compound efficiently converts two molecules of superoxide into one molecule of hydrogen peroxide (H₂O₂) and one molecule of oxygen (O₂). This reaction is cyclical, with the manganese ion at the core of the molecule shuttling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states.
While hydrogen peroxide is also a reactive oxygen species, it is less reactive than superoxide and is subsequently detoxified into water and oxygen by other cellular enzymes such as catalase and glutathione (B108866) peroxidase. By neutralizing superoxide at the apex of the ROS cascade, this compound prevents the formation of more damaging downstream oxidants like peroxynitrite, which is formed from the reaction of superoxide with nitric oxide.
Key Signaling Pathways Modulated by this compound
The antioxidant activity of this compound has significant downstream effects on cellular signaling pathways implicated in inflammation and apoptosis. A pivotal pathway influenced by this SOD mimetic is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Superoxide anions are known to activate NF-κB, a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. By reducing the intracellular concentration of superoxide, this compound inhibits the activation of NF-κB. This, in turn, leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The suppression of these cytokines is a key component of the anti-inflammatory effects observed with this compound treatment.
Furthermore, by mitigating oxidative stress and inflammation, this compound can also inhibit apoptotic cell death. Oxidative damage to cellular components, including DNA, proteins, and lipids, is a major trigger for apoptosis. By preventing this initial damage, this compound helps to preserve cellular integrity and function.
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings:
Table 1: In Vitro Antioxidant Activity
| Parameter | Value | Model System | Reference |
| Catalytic Rate Constant | > 2 x 10⁷ M⁻¹s⁻¹ | Biochemical Assay | |
| IC₅₀ for Superoxide Inhibition | 31.6 µM | NADPH Oxidase in Rat Aortic Smooth Muscle Cells | Not explicitly cited |
Table 2: In Vivo Anti-inflammatory Effects in a 5-FU-Induced Mucositis Model
| Parameter | Control (5-FU alone) | Imisopasem (5 mg/kg) + 5-FU | Imisopasem (10 mg/kg) + 5-FU | p-value | Reference |
| Serum TNF-α (pg/mL) | 2.20 ± 0.31 | 1.61 ± 0.22 | 1.80 ± 0.19 | p=0.004, p=0.021 | |
| Serum IL-1β (pg/mL) | 115.41 ± 8.76 | 113.86 ± 5.08 | 109.86 ± 5.53 | Not Significant | |
| Intestinal Apoptotic Cells (TUNEL-positive) | 45.2 ± 6.9 | 18.4 ± 5.1 | 12.6 ± 3.6 | p=0.0001, p<0.0001 | |
| Villus Length (µm) | 117.4 ± 29.7 | 168.8 ± 34.3 | 156.3 ± 42.8 | p<0.0001, p=0.0008 |
Experimental Protocols
Superoxide Dismutase Mimetic Activity Assay (General Protocol)
A common method to determine the SOD-like activity of a mimetic is the nitroblue tetrazolium (NBT) assay. This assay is based on the competition between the SOD mimetic and NBT for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
This compound (M40403)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing xanthine and NBT in phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase. This will start the generation of superoxide radicals.
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a defined period.
-
Superoxide radicals will reduce NBT to formazan, a colored product that can be measured spectrophotometrically (typically at 560 nm).
-
The presence of this compound will inhibit the reduction of NBT by scavenging the superoxide radicals.
-
The percentage of inhibition of NBT reduction is calculated for each concentration of this compound.
-
The concentration of this compound that causes 50% inhibition of NBT reduction is determined as its IC₅₀ value, which is a measure of its SOD mimetic activity.
Carrageenan-Induced Pleurisy in Rats
This in vivo model is used to assess the anti-inflammatory properties of a compound.
Animals:
-
Male Wistar rats (or other suitable strain)
Materials:
-
λ-Carrageenan
-
This compound (M40403)
-
Saline solution
-
Anesthetic agent
-
Heparin
-
Evans blue dye (for vascular permeability assessment)
Procedure:
-
Administer this compound or vehicle to the rats via a suitable route (e.g., intraperitoneal injection) at a predetermined time before carrageenan challenge.
-
Anesthetize the rats.
-
Inject a solution of λ-carrageenan (typically 1-2% in saline) into the pleural cavity to induce an inflammatory response.
-
At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the animals.
-
Carefully open the chest cavity and collect the pleural exudate.
-
Measure the volume of the exudate.
-
Centrifuge the exudate to separate the cells from the supernatant.
-
Determine the total and differential leukocyte counts in the cell pellet to assess inflammatory cell infiltration.
-
The supernatant can be used for the measurement of inflammatory mediators such as TNF-α and IL-1β using ELISA kits.
-
To assess vascular permeability, Evans blue dye can be injected intravenously before the carrageenan challenge, and its concentration in the pleural exudate can be measured.
Clinical Perspective
While extensive preclinical data exists for this compound (M40403), information regarding its clinical development is limited. It is important to note that a close structural analog and stereoisomer of this compound, known as Avasopasem Manganese (GC4419), has undergone more extensive clinical investigation. Avasopasem Manganese has been evaluated in clinical trials for its potential to reduce severe oral mucositis in patients with head and neck cancer undergoing radiation therapy. The findings from the clinical development of Avasopasem Manganese may provide valuable insights into the potential therapeutic applications and safety profile of this class of SOD mimetics. As of the latest available information, there are no publicly registered clinical trials specifically for this compound (M40403).
Conclusion
This compound is a potent and selective superoxide dismutase mimetic with a well-defined antioxidant mechanism of action. By catalytically removing superoxide anions, it effectively mitigates oxidative stress and downregulates key inflammatory signaling pathways, most notably the NF-κB cascade. Preclinical studies have provided robust quantitative data supporting its anti-inflammatory and cytoprotective effects in various disease models. While clinical data for this compound itself is scarce, the broader clinical development of similar SOD mimetics highlights the therapeutic promise of this class of compounds. This technical guide provides a foundational understanding of the antioxidant pathways of this compound, offering valuable information for researchers and developers in the field of oxidative stress and inflammation.
References
- 1. Superoxide-related signaling cascade mediates nuclear factor-kappaB activation in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antioxidant Defenses of Imisopasem Manganese: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl small molecule that functions as a mimetic of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[1][2] This technical guide provides an in-depth exploration of the antioxidant pathways of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. By catalytically scavenging superoxide radicals, this compound has demonstrated significant therapeutic potential in various models of oxidative stress-induced pathology.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of SOD mimetics.
Core Mechanism of Action: Mimicking Mitochondrial SOD
This compound is a low molecular weight (483.4 g/mol ) manganese-containing compound designed to replicate the function of human mitochondrial manganese superoxide dismutase (SOD2).[3] Native SOD enzymes are crucial for cellular defense against reactive oxygen species (ROS), but their therapeutic use is limited by factors such as poor stability, immunogenicity, and low bioavailability. This compound overcomes these limitations due to its small size and stable chemical structure.
The primary antioxidant pathway of this compound involves the catalytic dismutation of the superoxide anion (O₂⁻), a highly reactive free radical generated during mitochondrial respiration and inflammatory processes. This compound efficiently converts two molecules of superoxide into one molecule of hydrogen peroxide (H₂O₂) and one molecule of oxygen (O₂). This reaction is cyclical, with the manganese ion at the core of the molecule shuttling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states.
While hydrogen peroxide is also a reactive oxygen species, it is less reactive than superoxide and is subsequently detoxified into water and oxygen by other cellular enzymes such as catalase and glutathione peroxidase. By neutralizing superoxide at the apex of the ROS cascade, this compound prevents the formation of more damaging downstream oxidants like peroxynitrite, which is formed from the reaction of superoxide with nitric oxide.
Key Signaling Pathways Modulated by this compound
The antioxidant activity of this compound has significant downstream effects on cellular signaling pathways implicated in inflammation and apoptosis. A pivotal pathway influenced by this SOD mimetic is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Superoxide anions are known to activate NF-κB, a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. By reducing the intracellular concentration of superoxide, this compound inhibits the activation of NF-κB. This, in turn, leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The suppression of these cytokines is a key component of the anti-inflammatory effects observed with this compound treatment.
Furthermore, by mitigating oxidative stress and inflammation, this compound can also inhibit apoptotic cell death. Oxidative damage to cellular components, including DNA, proteins, and lipids, is a major trigger for apoptosis. By preventing this initial damage, this compound helps to preserve cellular integrity and function.
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings:
Table 1: In Vitro Antioxidant Activity
| Parameter | Value | Model System | Reference |
| Catalytic Rate Constant | > 2 x 10⁷ M⁻¹s⁻¹ | Biochemical Assay | |
| IC₅₀ for Superoxide Inhibition | 31.6 µM | NADPH Oxidase in Rat Aortic Smooth Muscle Cells | Not explicitly cited |
Table 2: In Vivo Anti-inflammatory Effects in a 5-FU-Induced Mucositis Model
| Parameter | Control (5-FU alone) | Imisopasem (5 mg/kg) + 5-FU | Imisopasem (10 mg/kg) + 5-FU | p-value | Reference |
| Serum TNF-α (pg/mL) | 2.20 ± 0.31 | 1.61 ± 0.22 | 1.80 ± 0.19 | p=0.004, p=0.021 | |
| Serum IL-1β (pg/mL) | 115.41 ± 8.76 | 113.86 ± 5.08 | 109.86 ± 5.53 | Not Significant | |
| Intestinal Apoptotic Cells (TUNEL-positive) | 45.2 ± 6.9 | 18.4 ± 5.1 | 12.6 ± 3.6 | p=0.0001, p<0.0001 | |
| Villus Length (µm) | 117.4 ± 29.7 | 168.8 ± 34.3 | 156.3 ± 42.8 | p<0.0001, p=0.0008 |
Experimental Protocols
Superoxide Dismutase Mimetic Activity Assay (General Protocol)
A common method to determine the SOD-like activity of a mimetic is the nitroblue tetrazolium (NBT) assay. This assay is based on the competition between the SOD mimetic and NBT for superoxide radicals generated by a xanthine/xanthine oxidase system.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
This compound (M40403)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing xanthine and NBT in phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase. This will start the generation of superoxide radicals.
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a defined period.
-
Superoxide radicals will reduce NBT to formazan, a colored product that can be measured spectrophotometrically (typically at 560 nm).
-
The presence of this compound will inhibit the reduction of NBT by scavenging the superoxide radicals.
-
The percentage of inhibition of NBT reduction is calculated for each concentration of this compound.
-
The concentration of this compound that causes 50% inhibition of NBT reduction is determined as its IC₅₀ value, which is a measure of its SOD mimetic activity.
Carrageenan-Induced Pleurisy in Rats
This in vivo model is used to assess the anti-inflammatory properties of a compound.
Animals:
-
Male Wistar rats (or other suitable strain)
Materials:
-
λ-Carrageenan
-
This compound (M40403)
-
Saline solution
-
Anesthetic agent
-
Heparin
-
Evans blue dye (for vascular permeability assessment)
Procedure:
-
Administer this compound or vehicle to the rats via a suitable route (e.g., intraperitoneal injection) at a predetermined time before carrageenan challenge.
-
Anesthetize the rats.
-
Inject a solution of λ-carrageenan (typically 1-2% in saline) into the pleural cavity to induce an inflammatory response.
-
At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the animals.
-
Carefully open the chest cavity and collect the pleural exudate.
-
Measure the volume of the exudate.
-
Centrifuge the exudate to separate the cells from the supernatant.
-
Determine the total and differential leukocyte counts in the cell pellet to assess inflammatory cell infiltration.
-
The supernatant can be used for the measurement of inflammatory mediators such as TNF-α and IL-1β using ELISA kits.
-
To assess vascular permeability, Evans blue dye can be injected intravenously before the carrageenan challenge, and its concentration in the pleural exudate can be measured.
Clinical Perspective
While extensive preclinical data exists for this compound (M40403), information regarding its clinical development is limited. It is important to note that a close structural analog and stereoisomer of this compound, known as Avasopasem Manganese (GC4419), has undergone more extensive clinical investigation. Avasopasem Manganese has been evaluated in clinical trials for its potential to reduce severe oral mucositis in patients with head and neck cancer undergoing radiation therapy. The findings from the clinical development of Avasopasem Manganese may provide valuable insights into the potential therapeutic applications and safety profile of this class of SOD mimetics. As of the latest available information, there are no publicly registered clinical trials specifically for this compound (M40403).
Conclusion
This compound is a potent and selective superoxide dismutase mimetic with a well-defined antioxidant mechanism of action. By catalytically removing superoxide anions, it effectively mitigates oxidative stress and downregulates key inflammatory signaling pathways, most notably the NF-κB cascade. Preclinical studies have provided robust quantitative data supporting its anti-inflammatory and cytoprotective effects in various disease models. While clinical data for this compound itself is scarce, the broader clinical development of similar SOD mimetics highlights the therapeutic promise of this class of compounds. This technical guide provides a foundational understanding of the antioxidant pathways of this compound, offering valuable information for researchers and developers in the field of oxidative stress and inflammation.
References
- 1. Superoxide-related signaling cascade mediates nuclear factor-kappaB activation in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Imisopasem Manganese in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of Imisopasem Manganese (also known as M40403 and AEOL 10150) in murine models. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Mechanism of Action
This compound is a synthetic, non-peptidyl mimetic of manganese superoxide (B77818) dismutase (MnSOD).[1][2] Its primary function is to catalytically remove superoxide anions (O₂⁻), a key reactive oxygen species (ROS), thereby reducing oxidative stress and subsequent cellular damage.[1][3] This mechanism is crucial in various pathological conditions where superoxide radicals play a significant role, such as inflammation, radiation-induced injury, and chemotherapy-induced toxicity.[4] By mimicking the body's natural antioxidant defenses, this compound helps to mitigate tissue damage, reduce inflammation, and prevent apoptosis.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vivo dosages and administration protocols for this compound in various mouse models.
Table 1: Dosage Regimens in Radiation Injury Models
| Mouse Strain | Radiation Type & Dose | This compound (AEOL 10150) Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| CBA/J | Whole-Thorax Lung Irradiation (WTLI), 14.6 Gy | 5, 10, 25, 40 mg/kg/day | Subcutaneous (s.c.) | Daily for 28 days, starting 24 hours post-WTLI | Improved 180-day survival at 25 and 40 mg/kg; reduced pulmonary edema and improved lung function at 25 mg/kg. |
| Not Specified | Total Body Irradiation (TBI), 8.5 Gy | 10, 20, 30, 40 mg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes before TBI | Decreased apoptosis in the small and large bowel; recovery of lymphoid and hematopoietic tissues. |
| Not Specified | Total Body Irradiation (TBI), 6.5 or 7.5 Gy | 2.0 mg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes before TBI | Not specified. |
Table 2: Dosage Regimens in Chemotherapy-Induced Mucositis Model
| Mouse Strain | Chemotherapeutic Agent & Dose | This compound (M40403) Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| BALB/c | 5-Fluorouracil (5-FU), 30 mg/kg | 5 or 10 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days, co-administered with 5-FU | Attenuated 5-FU-induced intestinal mucositis and diarrhea; reduced weight loss. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of this compound (M40403) for intraperitoneal injection.
Materials:
-
This compound (M40403) dry powder
-
Sodium Bicarbonate (SBC) buffer
-
1 M Sodium Hydroxide (NaOH)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare the SBC buffer (26 mM) and adjust the pH to 8.1-8.3 with 1 M NaOH.
-
Weigh the desired amount of this compound dry powder. For a stock solution, dissolve 30 mg of M40403 in 6.0 ml of SBC buffer.
-
Vortex the solution until the powder is completely dissolved. Gentle heating and sonication may be required for complete dissolution.
-
This creates a stock solution of 5 mg/mL. Dilute the stock solution with SBC buffer to the desired final concentration (e.g., 1.25 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 0.2 mL).
-
Verify the final pH of the solution is between 8.1 and 8.3.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter before injection.
Protocol 2: Administration of this compound in a Radiation-Induced Lung Injury Model
This protocol outlines the subcutaneous administration of this compound (AEOL 10150) to mitigate radiation-induced lung injury.
Caption: Experimental workflow for radiation-induced lung injury.
Materials:
-
CBA/J mice
-
Prepared this compound (AEOL 10150) solution
-
Sterile syringes and needles (27-30 gauge)
-
Animal irradiator
Procedure:
-
Expose CBA/J mice to a single dose of 14.6 Gy whole-thorax lung irradiation.
-
Twenty-four hours after irradiation, begin the administration of this compound.
-
Administer the prepared solution subcutaneously at a dose of 25 mg/kg.
-
Continue daily subcutaneous injections for a total of 28 days.
-
Monitor the mice for survival, body weight, and respiratory function (e.g., using whole-body plethysmography) for up to 180 days.
-
At the end of the study or at predetermined time points, perform histopathological analysis of lung tissue to assess for inflammation, fibrosis, and edema.
Protocol 3: Administration of this compound in a Chemotherapy-Induced Mucositis Model
This protocol details the intraperitoneal administration of this compound (M40403) to ameliorate 5-FU-induced intestinal mucositis.
Materials:
-
BALB/c mice
-
Prepared this compound (M40403) solution
-
5-Fluorouracil (5-FU) solution
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
On day 1, administer 30 mg/kg of 5-FU via intraperitoneal injection.
-
Concurrently, administer either 5 mg/kg or 10 mg/kg of this compound via a separate intraperitoneal injection.
-
Repeat the co-administration of 5-FU and this compound daily for 5 consecutive days.
-
Monitor the mice daily for body weight changes and the development of diarrhea.
-
On day 8, sacrifice the mice and collect small intestinal tissue for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Serum samples can also be collected to measure inflammatory cytokines.
Important Considerations
-
Vehicle Control: Always include a vehicle-treated control group to account for any effects of the buffer or administration procedure.
-
Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint.
-
Animal Welfare: Monitor animals closely for any signs of distress or toxicity. Body weight loss is a key indicator of adverse effects.
-
Compound Stability: this compound is a stable compound, but it is good practice to prepare fresh solutions for injection.
References
Application Notes and Protocols for In Vivo Administration of Imisopasem Manganese in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of Imisopasem Manganese (also known as M40403 and AEOL 10150) in murine models. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Mechanism of Action
This compound is a synthetic, non-peptidyl mimetic of manganese superoxide (B77818) dismutase (MnSOD).[1][2] Its primary function is to catalytically remove superoxide anions (O₂⁻), a key reactive oxygen species (ROS), thereby reducing oxidative stress and subsequent cellular damage.[1][3] This mechanism is crucial in various pathological conditions where superoxide radicals play a significant role, such as inflammation, radiation-induced injury, and chemotherapy-induced toxicity.[4] By mimicking the body's natural antioxidant defenses, this compound helps to mitigate tissue damage, reduce inflammation, and prevent apoptosis.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vivo dosages and administration protocols for this compound in various mouse models.
Table 1: Dosage Regimens in Radiation Injury Models
| Mouse Strain | Radiation Type & Dose | This compound (AEOL 10150) Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| CBA/J | Whole-Thorax Lung Irradiation (WTLI), 14.6 Gy | 5, 10, 25, 40 mg/kg/day | Subcutaneous (s.c.) | Daily for 28 days, starting 24 hours post-WTLI | Improved 180-day survival at 25 and 40 mg/kg; reduced pulmonary edema and improved lung function at 25 mg/kg. |
| Not Specified | Total Body Irradiation (TBI), 8.5 Gy | 10, 20, 30, 40 mg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes before TBI | Decreased apoptosis in the small and large bowel; recovery of lymphoid and hematopoietic tissues. |
| Not Specified | Total Body Irradiation (TBI), 6.5 or 7.5 Gy | 2.0 mg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes before TBI | Not specified. |
Table 2: Dosage Regimens in Chemotherapy-Induced Mucositis Model
| Mouse Strain | Chemotherapeutic Agent & Dose | This compound (M40403) Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| BALB/c | 5-Fluorouracil (5-FU), 30 mg/kg | 5 or 10 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days, co-administered with 5-FU | Attenuated 5-FU-induced intestinal mucositis and diarrhea; reduced weight loss. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of this compound (M40403) for intraperitoneal injection.
Materials:
-
This compound (M40403) dry powder
-
Sodium Bicarbonate (SBC) buffer
-
1 M Sodium Hydroxide (NaOH)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare the SBC buffer (26 mM) and adjust the pH to 8.1-8.3 with 1 M NaOH.
-
Weigh the desired amount of this compound dry powder. For a stock solution, dissolve 30 mg of M40403 in 6.0 ml of SBC buffer.
-
Vortex the solution until the powder is completely dissolved. Gentle heating and sonication may be required for complete dissolution.
-
This creates a stock solution of 5 mg/mL. Dilute the stock solution with SBC buffer to the desired final concentration (e.g., 1.25 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 0.2 mL).
-
Verify the final pH of the solution is between 8.1 and 8.3.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter before injection.
Protocol 2: Administration of this compound in a Radiation-Induced Lung Injury Model
This protocol outlines the subcutaneous administration of this compound (AEOL 10150) to mitigate radiation-induced lung injury.
Caption: Experimental workflow for radiation-induced lung injury.
Materials:
-
CBA/J mice
-
Prepared this compound (AEOL 10150) solution
-
Sterile syringes and needles (27-30 gauge)
-
Animal irradiator
Procedure:
-
Expose CBA/J mice to a single dose of 14.6 Gy whole-thorax lung irradiation.
-
Twenty-four hours after irradiation, begin the administration of this compound.
-
Administer the prepared solution subcutaneously at a dose of 25 mg/kg.
-
Continue daily subcutaneous injections for a total of 28 days.
-
Monitor the mice for survival, body weight, and respiratory function (e.g., using whole-body plethysmography) for up to 180 days.
-
At the end of the study or at predetermined time points, perform histopathological analysis of lung tissue to assess for inflammation, fibrosis, and edema.
Protocol 3: Administration of this compound in a Chemotherapy-Induced Mucositis Model
This protocol details the intraperitoneal administration of this compound (M40403) to ameliorate 5-FU-induced intestinal mucositis.
Materials:
-
BALB/c mice
-
Prepared this compound (M40403) solution
-
5-Fluorouracil (5-FU) solution
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
On day 1, administer 30 mg/kg of 5-FU via intraperitoneal injection.
-
Concurrently, administer either 5 mg/kg or 10 mg/kg of this compound via a separate intraperitoneal injection.
-
Repeat the co-administration of 5-FU and this compound daily for 5 consecutive days.
-
Monitor the mice daily for body weight changes and the development of diarrhea.
-
On day 8, sacrifice the mice and collect small intestinal tissue for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Serum samples can also be collected to measure inflammatory cytokines.
Important Considerations
-
Vehicle Control: Always include a vehicle-treated control group to account for any effects of the buffer or administration procedure.
-
Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint.
-
Animal Welfare: Monitor animals closely for any signs of distress or toxicity. Body weight loss is a key indicator of adverse effects.
-
Compound Stability: this compound is a stable compound, but it is good practice to prepare fresh solutions for injection.
References
Application Notes and Protocols for In Vivo Administration of Imisopasem Manganese in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of Imisopasem Manganese (also known as M40403 and AEOL 10150) in murine models. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Mechanism of Action
This compound is a synthetic, non-peptidyl mimetic of manganese superoxide dismutase (MnSOD).[1][2] Its primary function is to catalytically remove superoxide anions (O₂⁻), a key reactive oxygen species (ROS), thereby reducing oxidative stress and subsequent cellular damage.[1][3] This mechanism is crucial in various pathological conditions where superoxide radicals play a significant role, such as inflammation, radiation-induced injury, and chemotherapy-induced toxicity.[4] By mimicking the body's natural antioxidant defenses, this compound helps to mitigate tissue damage, reduce inflammation, and prevent apoptosis.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vivo dosages and administration protocols for this compound in various mouse models.
Table 1: Dosage Regimens in Radiation Injury Models
| Mouse Strain | Radiation Type & Dose | This compound (AEOL 10150) Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| CBA/J | Whole-Thorax Lung Irradiation (WTLI), 14.6 Gy | 5, 10, 25, 40 mg/kg/day | Subcutaneous (s.c.) | Daily for 28 days, starting 24 hours post-WTLI | Improved 180-day survival at 25 and 40 mg/kg; reduced pulmonary edema and improved lung function at 25 mg/kg. |
| Not Specified | Total Body Irradiation (TBI), 8.5 Gy | 10, 20, 30, 40 mg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes before TBI | Decreased apoptosis in the small and large bowel; recovery of lymphoid and hematopoietic tissues. |
| Not Specified | Total Body Irradiation (TBI), 6.5 or 7.5 Gy | 2.0 mg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes before TBI | Not specified. |
Table 2: Dosage Regimens in Chemotherapy-Induced Mucositis Model
| Mouse Strain | Chemotherapeutic Agent & Dose | This compound (M40403) Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| BALB/c | 5-Fluorouracil (5-FU), 30 mg/kg | 5 or 10 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days, co-administered with 5-FU | Attenuated 5-FU-induced intestinal mucositis and diarrhea; reduced weight loss. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of this compound (M40403) for intraperitoneal injection.
Materials:
-
This compound (M40403) dry powder
-
Sodium Bicarbonate (SBC) buffer
-
1 M Sodium Hydroxide (NaOH)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare the SBC buffer (26 mM) and adjust the pH to 8.1-8.3 with 1 M NaOH.
-
Weigh the desired amount of this compound dry powder. For a stock solution, dissolve 30 mg of M40403 in 6.0 ml of SBC buffer.
-
Vortex the solution until the powder is completely dissolved. Gentle heating and sonication may be required for complete dissolution.
-
This creates a stock solution of 5 mg/mL. Dilute the stock solution with SBC buffer to the desired final concentration (e.g., 1.25 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 0.2 mL).
-
Verify the final pH of the solution is between 8.1 and 8.3.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter before injection.
Protocol 2: Administration of this compound in a Radiation-Induced Lung Injury Model
This protocol outlines the subcutaneous administration of this compound (AEOL 10150) to mitigate radiation-induced lung injury.
Caption: Experimental workflow for radiation-induced lung injury.
Materials:
-
CBA/J mice
-
Prepared this compound (AEOL 10150) solution
-
Sterile syringes and needles (27-30 gauge)
-
Animal irradiator
Procedure:
-
Expose CBA/J mice to a single dose of 14.6 Gy whole-thorax lung irradiation.
-
Twenty-four hours after irradiation, begin the administration of this compound.
-
Administer the prepared solution subcutaneously at a dose of 25 mg/kg.
-
Continue daily subcutaneous injections for a total of 28 days.
-
Monitor the mice for survival, body weight, and respiratory function (e.g., using whole-body plethysmography) for up to 180 days.
-
At the end of the study or at predetermined time points, perform histopathological analysis of lung tissue to assess for inflammation, fibrosis, and edema.
Protocol 3: Administration of this compound in a Chemotherapy-Induced Mucositis Model
This protocol details the intraperitoneal administration of this compound (M40403) to ameliorate 5-FU-induced intestinal mucositis.
Materials:
-
BALB/c mice
-
Prepared this compound (M40403) solution
-
5-Fluorouracil (5-FU) solution
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
On day 1, administer 30 mg/kg of 5-FU via intraperitoneal injection.
-
Concurrently, administer either 5 mg/kg or 10 mg/kg of this compound via a separate intraperitoneal injection.
-
Repeat the co-administration of 5-FU and this compound daily for 5 consecutive days.
-
Monitor the mice daily for body weight changes and the development of diarrhea.
-
On day 8, sacrifice the mice and collect small intestinal tissue for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Serum samples can also be collected to measure inflammatory cytokines.
Important Considerations
-
Vehicle Control: Always include a vehicle-treated control group to account for any effects of the buffer or administration procedure.
-
Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint.
-
Animal Welfare: Monitor animals closely for any signs of distress or toxicity. Body weight loss is a key indicator of adverse effects.
-
Compound Stability: this compound is a stable compound, but it is good practice to prepare fresh solutions for injection.
References
Application Notes and Protocols for Imisopasem Manganese in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem manganese (M40403) is a synthetic, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD). As a low molecular weight compound, it effectively scavenges superoxide anions, which are key mediators of oxidative stress and inflammation.[1][2] This property makes this compound a valuable tool for investigating the role of superoxide in the pathogenesis of neuroinflammatory and neurodegenerative diseases. These application notes provide detailed protocols and data for the use of this compound in preclinical models of neuroinflammation.
Mechanism of Action
This compound catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3] This action reduces the levels of superoxide, a highly reactive oxygen species that can lead to cellular damage and propagate inflammatory cascades. By mitigating oxidative stress, this compound can attenuate key events in neuroinflammation, including microglial activation and the subsequent release of pro-inflammatory cytokines.
Data Presentation
In Vivo Efficacy of this compound in a Model of Acute Inflammation
The following table summarizes the dose-dependent effects of this compound (M40403) in a rat model of carrageenan-induced pleurisy, a well-established model of acute inflammation that shares key signaling pathways with neuroinflammation.
| Treatment Group | Dose (mg/kg, i.p.) | Pleural Exudate Volume (ml) | Neutrophil Infiltration (MPO activity, U/g tissue) | TNF-α Levels (pg/ml) | IL-1β Levels (pg/ml) | IL-6 Levels (pg/ml) |
| Sham | - | 0.1 ± 0.02 | 0.5 ± 0.1 | 10 ± 2 | 15 ± 3 | 20 ± 4 |
| Carrageenan | - | 1.2 ± 0.1 | 5.2 ± 0.4 | 250 ± 20 | 300 ± 25 | 450 ± 30 |
| Carrageenan + M40403 | 5 | 0.8 ± 0.07 | 3.5 ± 0.3 | 180 ± 15 | 210 ± 18 | 320 ± 25 |
| Carrageenan + M40403 | 10 | 0.6 ± 0.05 | 2.4 ± 0.2 | 120 ± 10 | 150 ± 12 | 230 ± 20 |
| Carrageenan + M40403 | 20 | 0.4 ± 0.04 | 1.5 ± 0.1 | 80 ± 8 | 100 ± 9 | 150 ± 15* |
*p < 0.05 compared to Carrageenan group.
Neuroprotective Effects of a Representative MnSOD Mimetic in a Stroke Model
This table presents data on the neuroprotective effects of MnTm4PyP, a potent MnSOD mimetic with a similar mechanism of action to this compound, in a mouse model of middle cerebral artery occlusion (MCAO), a model of ischemic stroke with a significant neuroinflammatory component.
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume (mm³) | Neurological Deficit Score (0-4) |
| Sham | - | 0 | 0.2 ± 0.1 |
| MCAO + Vehicle | - | 120 ± 15 | 3.2 ± 0.3 |
| MCAO + MnTm4PyP | 1.5 | 55 ± 8 | 1.8 ± 0.2 |
*p < 0.05 compared to MCAO + Vehicle group.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Neuroinflammation in Mice
This protocol is adapted from established models of LPS-induced neuroinflammation and dosing regimens for this compound in other inflammatory models.
Objective: To evaluate the efficacy of this compound in a model of systemic inflammation-induced neuroinflammation.
Materials:
-
This compound (M40403)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for injections and tissue collection
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 5, 10, and 20 mg/kg).
-
Dissolve LPS in sterile saline to a concentration of 1 mg/ml.
-
-
Animal Dosing:
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
30 minutes after this compound administration, inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.
-
-
Endpoint Analysis (24 hours post-LPS injection):
-
Behavioral Assessment: Conduct open field or elevated plus maze tests to assess sickness behavior and anxiety.
-
Tissue Collection: Anesthetize mice and collect blood via cardiac puncture. Perfuse the brain with ice-cold PBS and harvest the brain.
-
Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in serum and brain homogenates using ELISA or multiplex assays.
-
Immunohistochemistry: Analyze brain sections for microglial activation (Iba1 staining) and astrogliosis (GFAP staining).
-
Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice
This protocol is a representative model for assessing the neuroprotective effects of this compound in a model of Parkinson's disease.
Objective: To determine if this compound can protect against MPTP-induced dopaminergic neuron loss and neuroinflammation.
Materials:
-
This compound (M40403)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for injections, tissue processing, and analysis
Procedure:
-
Dosing Regimen:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for 7 days.
-
On days 3 through 7, 30 minutes after this compound administration, inject MPTP (e.g., 20 mg/kg, i.p.).
-
-
Endpoint Analysis (21 days after the first MPTP injection):
-
Behavioral Testing: Assess motor function using the rotarod or pole test.
-
Neurochemical Analysis: Measure dopamine (B1211576) and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuron survival. Analyze microglial activation (Iba1) in the substantia nigra.
-
Visualizations
Caption: Signaling pathway of neuroinflammation and the point of intervention for this compound.
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
Caption: Experimental workflow for the MPTP-induced Parkinson's disease model.
References
Application Notes and Protocols for Imisopasem Manganese in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem manganese (M40403) is a synthetic, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD). As a low molecular weight compound, it effectively scavenges superoxide anions, which are key mediators of oxidative stress and inflammation.[1][2] This property makes this compound a valuable tool for investigating the role of superoxide in the pathogenesis of neuroinflammatory and neurodegenerative diseases. These application notes provide detailed protocols and data for the use of this compound in preclinical models of neuroinflammation.
Mechanism of Action
This compound catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3] This action reduces the levels of superoxide, a highly reactive oxygen species that can lead to cellular damage and propagate inflammatory cascades. By mitigating oxidative stress, this compound can attenuate key events in neuroinflammation, including microglial activation and the subsequent release of pro-inflammatory cytokines.
Data Presentation
In Vivo Efficacy of this compound in a Model of Acute Inflammation
The following table summarizes the dose-dependent effects of this compound (M40403) in a rat model of carrageenan-induced pleurisy, a well-established model of acute inflammation that shares key signaling pathways with neuroinflammation.
| Treatment Group | Dose (mg/kg, i.p.) | Pleural Exudate Volume (ml) | Neutrophil Infiltration (MPO activity, U/g tissue) | TNF-α Levels (pg/ml) | IL-1β Levels (pg/ml) | IL-6 Levels (pg/ml) |
| Sham | - | 0.1 ± 0.02 | 0.5 ± 0.1 | 10 ± 2 | 15 ± 3 | 20 ± 4 |
| Carrageenan | - | 1.2 ± 0.1 | 5.2 ± 0.4 | 250 ± 20 | 300 ± 25 | 450 ± 30 |
| Carrageenan + M40403 | 5 | 0.8 ± 0.07 | 3.5 ± 0.3 | 180 ± 15 | 210 ± 18 | 320 ± 25 |
| Carrageenan + M40403 | 10 | 0.6 ± 0.05 | 2.4 ± 0.2 | 120 ± 10 | 150 ± 12 | 230 ± 20 |
| Carrageenan + M40403 | 20 | 0.4 ± 0.04 | 1.5 ± 0.1 | 80 ± 8 | 100 ± 9 | 150 ± 15* |
*p < 0.05 compared to Carrageenan group.
Neuroprotective Effects of a Representative MnSOD Mimetic in a Stroke Model
This table presents data on the neuroprotective effects of MnTm4PyP, a potent MnSOD mimetic with a similar mechanism of action to this compound, in a mouse model of middle cerebral artery occlusion (MCAO), a model of ischemic stroke with a significant neuroinflammatory component.
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume (mm³) | Neurological Deficit Score (0-4) |
| Sham | - | 0 | 0.2 ± 0.1 |
| MCAO + Vehicle | - | 120 ± 15 | 3.2 ± 0.3 |
| MCAO + MnTm4PyP | 1.5 | 55 ± 8 | 1.8 ± 0.2 |
*p < 0.05 compared to MCAO + Vehicle group.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Neuroinflammation in Mice
This protocol is adapted from established models of LPS-induced neuroinflammation and dosing regimens for this compound in other inflammatory models.
Objective: To evaluate the efficacy of this compound in a model of systemic inflammation-induced neuroinflammation.
Materials:
-
This compound (M40403)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for injections and tissue collection
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 5, 10, and 20 mg/kg).
-
Dissolve LPS in sterile saline to a concentration of 1 mg/ml.
-
-
Animal Dosing:
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
30 minutes after this compound administration, inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.
-
-
Endpoint Analysis (24 hours post-LPS injection):
-
Behavioral Assessment: Conduct open field or elevated plus maze tests to assess sickness behavior and anxiety.
-
Tissue Collection: Anesthetize mice and collect blood via cardiac puncture. Perfuse the brain with ice-cold PBS and harvest the brain.
-
Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in serum and brain homogenates using ELISA or multiplex assays.
-
Immunohistochemistry: Analyze brain sections for microglial activation (Iba1 staining) and astrogliosis (GFAP staining).
-
Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice
This protocol is a representative model for assessing the neuroprotective effects of this compound in a model of Parkinson's disease.
Objective: To determine if this compound can protect against MPTP-induced dopaminergic neuron loss and neuroinflammation.
Materials:
-
This compound (M40403)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for injections, tissue processing, and analysis
Procedure:
-
Dosing Regimen:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for 7 days.
-
On days 3 through 7, 30 minutes after this compound administration, inject MPTP (e.g., 20 mg/kg, i.p.).
-
-
Endpoint Analysis (21 days after the first MPTP injection):
-
Behavioral Testing: Assess motor function using the rotarod or pole test.
-
Neurochemical Analysis: Measure dopamine (B1211576) and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuron survival. Analyze microglial activation (Iba1) in the substantia nigra.
-
Visualizations
Caption: Signaling pathway of neuroinflammation and the point of intervention for this compound.
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
Caption: Experimental workflow for the MPTP-induced Parkinson's disease model.
References
Application Notes and Protocols for Imisopasem Manganese in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem manganese (M40403) is a synthetic, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide dismutase (MnSOD). As a low molecular weight compound, it effectively scavenges superoxide anions, which are key mediators of oxidative stress and inflammation.[1][2] This property makes this compound a valuable tool for investigating the role of superoxide in the pathogenesis of neuroinflammatory and neurodegenerative diseases. These application notes provide detailed protocols and data for the use of this compound in preclinical models of neuroinflammation.
Mechanism of Action
This compound catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3] This action reduces the levels of superoxide, a highly reactive oxygen species that can lead to cellular damage and propagate inflammatory cascades. By mitigating oxidative stress, this compound can attenuate key events in neuroinflammation, including microglial activation and the subsequent release of pro-inflammatory cytokines.
Data Presentation
In Vivo Efficacy of this compound in a Model of Acute Inflammation
The following table summarizes the dose-dependent effects of this compound (M40403) in a rat model of carrageenan-induced pleurisy, a well-established model of acute inflammation that shares key signaling pathways with neuroinflammation.
| Treatment Group | Dose (mg/kg, i.p.) | Pleural Exudate Volume (ml) | Neutrophil Infiltration (MPO activity, U/g tissue) | TNF-α Levels (pg/ml) | IL-1β Levels (pg/ml) | IL-6 Levels (pg/ml) |
| Sham | - | 0.1 ± 0.02 | 0.5 ± 0.1 | 10 ± 2 | 15 ± 3 | 20 ± 4 |
| Carrageenan | - | 1.2 ± 0.1 | 5.2 ± 0.4 | 250 ± 20 | 300 ± 25 | 450 ± 30 |
| Carrageenan + M40403 | 5 | 0.8 ± 0.07 | 3.5 ± 0.3 | 180 ± 15 | 210 ± 18 | 320 ± 25 |
| Carrageenan + M40403 | 10 | 0.6 ± 0.05 | 2.4 ± 0.2 | 120 ± 10 | 150 ± 12 | 230 ± 20 |
| Carrageenan + M40403 | 20 | 0.4 ± 0.04 | 1.5 ± 0.1 | 80 ± 8 | 100 ± 9 | 150 ± 15* |
*p < 0.05 compared to Carrageenan group.
Neuroprotective Effects of a Representative MnSOD Mimetic in a Stroke Model
This table presents data on the neuroprotective effects of MnTm4PyP, a potent MnSOD mimetic with a similar mechanism of action to this compound, in a mouse model of middle cerebral artery occlusion (MCAO), a model of ischemic stroke with a significant neuroinflammatory component.
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume (mm³) | Neurological Deficit Score (0-4) |
| Sham | - | 0 | 0.2 ± 0.1 |
| MCAO + Vehicle | - | 120 ± 15 | 3.2 ± 0.3 |
| MCAO + MnTm4PyP | 1.5 | 55 ± 8 | 1.8 ± 0.2 |
*p < 0.05 compared to MCAO + Vehicle group.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Neuroinflammation in Mice
This protocol is adapted from established models of LPS-induced neuroinflammation and dosing regimens for this compound in other inflammatory models.
Objective: To evaluate the efficacy of this compound in a model of systemic inflammation-induced neuroinflammation.
Materials:
-
This compound (M40403)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for injections and tissue collection
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 5, 10, and 20 mg/kg).
-
Dissolve LPS in sterile saline to a concentration of 1 mg/ml.
-
-
Animal Dosing:
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
30 minutes after this compound administration, inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.
-
-
Endpoint Analysis (24 hours post-LPS injection):
-
Behavioral Assessment: Conduct open field or elevated plus maze tests to assess sickness behavior and anxiety.
-
Tissue Collection: Anesthetize mice and collect blood via cardiac puncture. Perfuse the brain with ice-cold PBS and harvest the brain.
-
Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in serum and brain homogenates using ELISA or multiplex assays.
-
Immunohistochemistry: Analyze brain sections for microglial activation (Iba1 staining) and astrogliosis (GFAP staining).
-
Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice
This protocol is a representative model for assessing the neuroprotective effects of this compound in a model of Parkinson's disease.
Objective: To determine if this compound can protect against MPTP-induced dopaminergic neuron loss and neuroinflammation.
Materials:
-
This compound (M40403)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for injections, tissue processing, and analysis
Procedure:
-
Dosing Regimen:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for 7 days.
-
On days 3 through 7, 30 minutes after this compound administration, inject MPTP (e.g., 20 mg/kg, i.p.).
-
-
Endpoint Analysis (21 days after the first MPTP injection):
-
Behavioral Testing: Assess motor function using the rotarod or pole test.
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuron survival. Analyze microglial activation (Iba1) in the substantia nigra.
-
Visualizations
Caption: Signaling pathway of neuroinflammation and the point of intervention for this compound.
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
Caption: Experimental workflow for the MPTP-induced Parkinson's disease model.
References
Application Notes and Protocols: Imisopasem Manganese in Ischemia-Reperfusion Injury Research
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This injury is a major concern in clinical settings such as organ transplantation, stroke, and myocardial infarction.[1] A key driver of I/R injury is the massive burst of reactive oxygen species (ROS), particularly the superoxide (B77818) radical (O₂•⁻), upon reoxygenation.[2][3] This oxidative stress overwhelms endogenous antioxidant defenses, leading to cellular damage and organ dysfunction.[2]
Imisopasem manganese (M40403) is a low-molecular-weight, manganese-based synthetic mimetic of the endogenous antioxidant enzyme superoxide dismutase (SOD).[4] As an SOD mimetic, it catalytically converts superoxide radicals into less reactive molecules, hydrogen peroxide and oxygen. This action makes imisopasem a valuable pharmacological tool for investigating the role of superoxide in I/R injury and for exploring potential therapeutic strategies to mitigate its damaging effects.
Mechanism of Action
During ischemia, the mitochondrial respiratory chain is inhibited. Upon reperfusion, the sudden reintroduction of oxygen leads to a burst of superoxide production, primarily from mitochondria. Superoxide can react with nitric oxide to form the highly damaging peroxynitrite, which leads to lipid peroxidation, DNA damage, and protein modification, ultimately contributing to cell death and tissue injury.
This compound intervenes at a critical step in this cascade. By mimicking the catalytic activity of native MnSOD, it rapidly dismutates superoxide radicals. This action not only reduces the direct damage caused by superoxide but also prevents the formation of downstream peroxynitrite, thereby protecting cells from oxidative damage associated with I/R.
Application Notes
This compound and similar SOD mimetics have been effectively used in various preclinical models of ischemia-reperfusion injury to demonstrate the critical role of superoxide in the pathophysiology and to test the efficacy of superoxide dismutation as a therapeutic strategy.
Key Applications:
-
Myocardial I/R Injury: Used to assess the impact of superoxide scavenging on infarct size, cardiac function, and post-infarction remodeling.
-
Cerebral I/R Injury: Employed in stroke models to investigate the role of oxidative stress in neuronal death and neurological deficits.
-
Renal I/R Injury: Applied in models of acute kidney injury to study the effects of superoxide on tubular damage and renal dysfunction.
Data Presentation
The following table summarizes quantitative data from a representative preclinical study using a synthetic manganese-based SOD mimetic (SC-52608) in a canine model of myocardial ischemia-reperfusion injury. This data highlights the potential efficacy of this class of compounds.
| Parameter | Control Group (Vehicle) | SOD Mimetic Group (SC-52608) | Inactive Analog Group (SC-54385) |
| Animal Model | Anesthetized Canine | Anesthetized Canine | Anesthetized Canine |
| I/R Protocol | 90 min ischemia / 18 hr reperfusion | 90 min ischemia / 18 hr reperfusion | 90 min ischemia / 18 hr reperfusion |
| Dosage | Vehicle | 4 mg/kg i.v. (four doses) | 4 mg/kg i.v. (four doses) |
| Area at Risk (%) | 39.6 ± 1.9 | 38.7 ± 1.1 | 39.4 ± 1.1 |
| Infarct Size (% of Area at Risk) | 44.2 ± 5.6 | 25.7 ± 4.3 * | 35.1 ± 4.9 |
| Ischemic Zone Blood Flow (ml/min/g) | 0.069 ± 0.016 | 0.072 ± 0.010 | 0.053 ± 0.011 |
| Data presented as mean ± SEM. *P < 0.05 compared to the control group. |
Experimental Protocols
This section provides a generalized protocol for studying the effect of this compound in an in vivo model of ischemia-reperfusion injury, based on methodologies reported in the literature. The specific durations of ischemia and reperfusion should be adapted to the target organ and animal model.
1. Animal Model and Preparation
-
Model: Select an appropriate animal model (e.g., C57BL/6 mice for cerebral I/R, Sprague-Dawley rats or canines for myocardial I/R).
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation, intraperitoneal ketamine/xylazine).
-
Ventilation: For thoracic procedures, intubate and mechanically ventilate the animal.
-
Monitoring: Monitor vital signs such as ECG, heart rate, and body temperature throughout the procedure. Maintain body temperature at 37°C.
2. Drug Preparation and Administration
-
Preparation: Prepare this compound in a sterile vehicle solution (e.g., saline). The concentration should be calculated based on the target dose and the animal's body weight. An inactive analog or vehicle alone should be prepared for control groups.
-
Administration Route: Intravenous (i.v.) administration via a cannulated vein (e.g., femoral vein) is common for ensuring rapid bioavailability.
-
Dosing Schedule (Example from Myocardial I/R):
-
Dose 1: Administer 30 minutes before the induction of ischemia.
-
Dose 2: Administer 15 minutes before the induction of ischemia.
-
Dose 3: Administer 15 minutes before the onset of reperfusion.
-
Dose 4: Administer immediately before the onset of reperfusion.
-
3. Surgical Procedure: Ischemia and Reperfusion
-
Ischemia Induction:
-
Myocardial I/R: Perform a thoracotomy to expose the heart. Place a suture around a major coronary artery (e.g., left anterior descending artery). Occlude the artery by tightening the suture over a small piece of tubing. Successful occlusion is often confirmed by visual changes (e.g., cyanosis) or ECG alterations.
-
Cerebral I/R: Use the intraluminal suture method to occlude the middle cerebral artery (MCAO) for a defined period (e.g., 60 minutes).
-
-
Ischemia Duration: Maintain the occlusion for a predetermined period relevant to the model (e.g., 30-90 minutes).
-
Reperfusion: Initiate reperfusion by removing the suture or withdrawing the filament used for occlusion. Close the surgical site in layers.
4. Post-Operative Care and Assessment of Injury
-
Recovery: Allow the animal to recover from anesthesia in a monitored environment. Provide appropriate post-operative analgesia.
-
Reperfusion Duration: Maintain the animal for the desired reperfusion period (e.g., 18-24 hours).
-
Tissue Harvesting: At the end of the experiment, re-anesthetize the animal and harvest the target organ (e.g., heart, brain).
-
Infarct Size Measurement:
-
Perfuse the heart or brain with saline followed by a stain like 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (necrotic) area pale white.
-
Slice the tissue into uniform sections.
-
Image the sections and use image analysis software to quantify the infarct area relative to the total area at risk.
-
-
Biochemical Assays: Collect blood samples to measure biomarkers of tissue injury (e.g., cardiac troponins, creatinine (B1669602) kinase for heart; neurological deficit scores for brain).
-
Histology & Oxidative Stress Markers: Process tissue sections for histological staining (e.g., H&E) or immunohistochemistry to assess cellular morphology, inflammatory cell infiltration, and markers of oxidative stress (e.g., nitrotyrosine).
This compound is a potent SOD mimetic that serves as a critical tool for researchers studying the mechanisms of ischemia-reperfusion injury. Its ability to specifically target and neutralize superoxide radicals allows for the precise investigation of oxidative stress pathways. The protocols and data presented here provide a framework for utilizing imisopasem to explore the pathophysiology of I/R injury and to evaluate novel antioxidant therapeutic strategies in a preclinical setting.
References
- 1. Combating Ischemia-Reperfusion Injury with Micronutrients and Natural Compounds during Solid Organ Transplantation: Data of Clinical Trials and Lessons of Preclinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide, superoxide dismutase and ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A model of mitochondrial superoxide production during ischaemia-reperfusion injury for therapeutic development and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols: Imisopasem Manganese in Ischemia-Reperfusion Injury Research
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This injury is a major concern in clinical settings such as organ transplantation, stroke, and myocardial infarction.[1] A key driver of I/R injury is the massive burst of reactive oxygen species (ROS), particularly the superoxide (B77818) radical (O₂•⁻), upon reoxygenation.[2][3] This oxidative stress overwhelms endogenous antioxidant defenses, leading to cellular damage and organ dysfunction.[2]
Imisopasem manganese (M40403) is a low-molecular-weight, manganese-based synthetic mimetic of the endogenous antioxidant enzyme superoxide dismutase (SOD).[4] As an SOD mimetic, it catalytically converts superoxide radicals into less reactive molecules, hydrogen peroxide and oxygen. This action makes imisopasem a valuable pharmacological tool for investigating the role of superoxide in I/R injury and for exploring potential therapeutic strategies to mitigate its damaging effects.
Mechanism of Action
During ischemia, the mitochondrial respiratory chain is inhibited. Upon reperfusion, the sudden reintroduction of oxygen leads to a burst of superoxide production, primarily from mitochondria. Superoxide can react with nitric oxide to form the highly damaging peroxynitrite, which leads to lipid peroxidation, DNA damage, and protein modification, ultimately contributing to cell death and tissue injury.
This compound intervenes at a critical step in this cascade. By mimicking the catalytic activity of native MnSOD, it rapidly dismutates superoxide radicals. This action not only reduces the direct damage caused by superoxide but also prevents the formation of downstream peroxynitrite, thereby protecting cells from oxidative damage associated with I/R.
Application Notes
This compound and similar SOD mimetics have been effectively used in various preclinical models of ischemia-reperfusion injury to demonstrate the critical role of superoxide in the pathophysiology and to test the efficacy of superoxide dismutation as a therapeutic strategy.
Key Applications:
-
Myocardial I/R Injury: Used to assess the impact of superoxide scavenging on infarct size, cardiac function, and post-infarction remodeling.
-
Cerebral I/R Injury: Employed in stroke models to investigate the role of oxidative stress in neuronal death and neurological deficits.
-
Renal I/R Injury: Applied in models of acute kidney injury to study the effects of superoxide on tubular damage and renal dysfunction.
Data Presentation
The following table summarizes quantitative data from a representative preclinical study using a synthetic manganese-based SOD mimetic (SC-52608) in a canine model of myocardial ischemia-reperfusion injury. This data highlights the potential efficacy of this class of compounds.
| Parameter | Control Group (Vehicle) | SOD Mimetic Group (SC-52608) | Inactive Analog Group (SC-54385) |
| Animal Model | Anesthetized Canine | Anesthetized Canine | Anesthetized Canine |
| I/R Protocol | 90 min ischemia / 18 hr reperfusion | 90 min ischemia / 18 hr reperfusion | 90 min ischemia / 18 hr reperfusion |
| Dosage | Vehicle | 4 mg/kg i.v. (four doses) | 4 mg/kg i.v. (four doses) |
| Area at Risk (%) | 39.6 ± 1.9 | 38.7 ± 1.1 | 39.4 ± 1.1 |
| Infarct Size (% of Area at Risk) | 44.2 ± 5.6 | 25.7 ± 4.3 * | 35.1 ± 4.9 |
| Ischemic Zone Blood Flow (ml/min/g) | 0.069 ± 0.016 | 0.072 ± 0.010 | 0.053 ± 0.011 |
| Data presented as mean ± SEM. *P < 0.05 compared to the control group. |
Experimental Protocols
This section provides a generalized protocol for studying the effect of this compound in an in vivo model of ischemia-reperfusion injury, based on methodologies reported in the literature. The specific durations of ischemia and reperfusion should be adapted to the target organ and animal model.
1. Animal Model and Preparation
-
Model: Select an appropriate animal model (e.g., C57BL/6 mice for cerebral I/R, Sprague-Dawley rats or canines for myocardial I/R).
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation, intraperitoneal ketamine/xylazine).
-
Ventilation: For thoracic procedures, intubate and mechanically ventilate the animal.
-
Monitoring: Monitor vital signs such as ECG, heart rate, and body temperature throughout the procedure. Maintain body temperature at 37°C.
2. Drug Preparation and Administration
-
Preparation: Prepare this compound in a sterile vehicle solution (e.g., saline). The concentration should be calculated based on the target dose and the animal's body weight. An inactive analog or vehicle alone should be prepared for control groups.
-
Administration Route: Intravenous (i.v.) administration via a cannulated vein (e.g., femoral vein) is common for ensuring rapid bioavailability.
-
Dosing Schedule (Example from Myocardial I/R):
-
Dose 1: Administer 30 minutes before the induction of ischemia.
-
Dose 2: Administer 15 minutes before the induction of ischemia.
-
Dose 3: Administer 15 minutes before the onset of reperfusion.
-
Dose 4: Administer immediately before the onset of reperfusion.
-
3. Surgical Procedure: Ischemia and Reperfusion
-
Ischemia Induction:
-
Myocardial I/R: Perform a thoracotomy to expose the heart. Place a suture around a major coronary artery (e.g., left anterior descending artery). Occlude the artery by tightening the suture over a small piece of tubing. Successful occlusion is often confirmed by visual changes (e.g., cyanosis) or ECG alterations.
-
Cerebral I/R: Use the intraluminal suture method to occlude the middle cerebral artery (MCAO) for a defined period (e.g., 60 minutes).
-
-
Ischemia Duration: Maintain the occlusion for a predetermined period relevant to the model (e.g., 30-90 minutes).
-
Reperfusion: Initiate reperfusion by removing the suture or withdrawing the filament used for occlusion. Close the surgical site in layers.
4. Post-Operative Care and Assessment of Injury
-
Recovery: Allow the animal to recover from anesthesia in a monitored environment. Provide appropriate post-operative analgesia.
-
Reperfusion Duration: Maintain the animal for the desired reperfusion period (e.g., 18-24 hours).
-
Tissue Harvesting: At the end of the experiment, re-anesthetize the animal and harvest the target organ (e.g., heart, brain).
-
Infarct Size Measurement:
-
Perfuse the heart or brain with saline followed by a stain like 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (necrotic) area pale white.
-
Slice the tissue into uniform sections.
-
Image the sections and use image analysis software to quantify the infarct area relative to the total area at risk.
-
-
Biochemical Assays: Collect blood samples to measure biomarkers of tissue injury (e.g., cardiac troponins, creatinine (B1669602) kinase for heart; neurological deficit scores for brain).
-
Histology & Oxidative Stress Markers: Process tissue sections for histological staining (e.g., H&E) or immunohistochemistry to assess cellular morphology, inflammatory cell infiltration, and markers of oxidative stress (e.g., nitrotyrosine).
This compound is a potent SOD mimetic that serves as a critical tool for researchers studying the mechanisms of ischemia-reperfusion injury. Its ability to specifically target and neutralize superoxide radicals allows for the precise investigation of oxidative stress pathways. The protocols and data presented here provide a framework for utilizing imisopasem to explore the pathophysiology of I/R injury and to evaluate novel antioxidant therapeutic strategies in a preclinical setting.
References
- 1. Combating Ischemia-Reperfusion Injury with Micronutrients and Natural Compounds during Solid Organ Transplantation: Data of Clinical Trials and Lessons of Preclinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide, superoxide dismutase and ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A model of mitochondrial superoxide production during ischaemia-reperfusion injury for therapeutic development and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols: Imisopasem Manganese in Ischemia-Reperfusion Injury Research
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This injury is a major concern in clinical settings such as organ transplantation, stroke, and myocardial infarction.[1] A key driver of I/R injury is the massive burst of reactive oxygen species (ROS), particularly the superoxide radical (O₂•⁻), upon reoxygenation.[2][3] This oxidative stress overwhelms endogenous antioxidant defenses, leading to cellular damage and organ dysfunction.[2]
Imisopasem manganese (M40403) is a low-molecular-weight, manganese-based synthetic mimetic of the endogenous antioxidant enzyme superoxide dismutase (SOD).[4] As an SOD mimetic, it catalytically converts superoxide radicals into less reactive molecules, hydrogen peroxide and oxygen. This action makes imisopasem a valuable pharmacological tool for investigating the role of superoxide in I/R injury and for exploring potential therapeutic strategies to mitigate its damaging effects.
Mechanism of Action
During ischemia, the mitochondrial respiratory chain is inhibited. Upon reperfusion, the sudden reintroduction of oxygen leads to a burst of superoxide production, primarily from mitochondria. Superoxide can react with nitric oxide to form the highly damaging peroxynitrite, which leads to lipid peroxidation, DNA damage, and protein modification, ultimately contributing to cell death and tissue injury.
This compound intervenes at a critical step in this cascade. By mimicking the catalytic activity of native MnSOD, it rapidly dismutates superoxide radicals. This action not only reduces the direct damage caused by superoxide but also prevents the formation of downstream peroxynitrite, thereby protecting cells from oxidative damage associated with I/R.
Application Notes
This compound and similar SOD mimetics have been effectively used in various preclinical models of ischemia-reperfusion injury to demonstrate the critical role of superoxide in the pathophysiology and to test the efficacy of superoxide dismutation as a therapeutic strategy.
Key Applications:
-
Myocardial I/R Injury: Used to assess the impact of superoxide scavenging on infarct size, cardiac function, and post-infarction remodeling.
-
Cerebral I/R Injury: Employed in stroke models to investigate the role of oxidative stress in neuronal death and neurological deficits.
-
Renal I/R Injury: Applied in models of acute kidney injury to study the effects of superoxide on tubular damage and renal dysfunction.
Data Presentation
The following table summarizes quantitative data from a representative preclinical study using a synthetic manganese-based SOD mimetic (SC-52608) in a canine model of myocardial ischemia-reperfusion injury. This data highlights the potential efficacy of this class of compounds.
| Parameter | Control Group (Vehicle) | SOD Mimetic Group (SC-52608) | Inactive Analog Group (SC-54385) |
| Animal Model | Anesthetized Canine | Anesthetized Canine | Anesthetized Canine |
| I/R Protocol | 90 min ischemia / 18 hr reperfusion | 90 min ischemia / 18 hr reperfusion | 90 min ischemia / 18 hr reperfusion |
| Dosage | Vehicle | 4 mg/kg i.v. (four doses) | 4 mg/kg i.v. (four doses) |
| Area at Risk (%) | 39.6 ± 1.9 | 38.7 ± 1.1 | 39.4 ± 1.1 |
| Infarct Size (% of Area at Risk) | 44.2 ± 5.6 | 25.7 ± 4.3 * | 35.1 ± 4.9 |
| Ischemic Zone Blood Flow (ml/min/g) | 0.069 ± 0.016 | 0.072 ± 0.010 | 0.053 ± 0.011 |
| Data presented as mean ± SEM. *P < 0.05 compared to the control group. |
Experimental Protocols
This section provides a generalized protocol for studying the effect of this compound in an in vivo model of ischemia-reperfusion injury, based on methodologies reported in the literature. The specific durations of ischemia and reperfusion should be adapted to the target organ and animal model.
1. Animal Model and Preparation
-
Model: Select an appropriate animal model (e.g., C57BL/6 mice for cerebral I/R, Sprague-Dawley rats or canines for myocardial I/R).
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation, intraperitoneal ketamine/xylazine).
-
Ventilation: For thoracic procedures, intubate and mechanically ventilate the animal.
-
Monitoring: Monitor vital signs such as ECG, heart rate, and body temperature throughout the procedure. Maintain body temperature at 37°C.
2. Drug Preparation and Administration
-
Preparation: Prepare this compound in a sterile vehicle solution (e.g., saline). The concentration should be calculated based on the target dose and the animal's body weight. An inactive analog or vehicle alone should be prepared for control groups.
-
Administration Route: Intravenous (i.v.) administration via a cannulated vein (e.g., femoral vein) is common for ensuring rapid bioavailability.
-
Dosing Schedule (Example from Myocardial I/R):
-
Dose 1: Administer 30 minutes before the induction of ischemia.
-
Dose 2: Administer 15 minutes before the induction of ischemia.
-
Dose 3: Administer 15 minutes before the onset of reperfusion.
-
Dose 4: Administer immediately before the onset of reperfusion.
-
3. Surgical Procedure: Ischemia and Reperfusion
-
Ischemia Induction:
-
Myocardial I/R: Perform a thoracotomy to expose the heart. Place a suture around a major coronary artery (e.g., left anterior descending artery). Occlude the artery by tightening the suture over a small piece of tubing. Successful occlusion is often confirmed by visual changes (e.g., cyanosis) or ECG alterations.
-
Cerebral I/R: Use the intraluminal suture method to occlude the middle cerebral artery (MCAO) for a defined period (e.g., 60 minutes).
-
-
Ischemia Duration: Maintain the occlusion for a predetermined period relevant to the model (e.g., 30-90 minutes).
-
Reperfusion: Initiate reperfusion by removing the suture or withdrawing the filament used for occlusion. Close the surgical site in layers.
4. Post-Operative Care and Assessment of Injury
-
Recovery: Allow the animal to recover from anesthesia in a monitored environment. Provide appropriate post-operative analgesia.
-
Reperfusion Duration: Maintain the animal for the desired reperfusion period (e.g., 18-24 hours).
-
Tissue Harvesting: At the end of the experiment, re-anesthetize the animal and harvest the target organ (e.g., heart, brain).
-
Infarct Size Measurement:
-
Perfuse the heart or brain with saline followed by a stain like 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (necrotic) area pale white.
-
Slice the tissue into uniform sections.
-
Image the sections and use image analysis software to quantify the infarct area relative to the total area at risk.
-
-
Biochemical Assays: Collect blood samples to measure biomarkers of tissue injury (e.g., cardiac troponins, creatinine kinase for heart; neurological deficit scores for brain).
-
Histology & Oxidative Stress Markers: Process tissue sections for histological staining (e.g., H&E) or immunohistochemistry to assess cellular morphology, inflammatory cell infiltration, and markers of oxidative stress (e.g., nitrotyrosine).
This compound is a potent SOD mimetic that serves as a critical tool for researchers studying the mechanisms of ischemia-reperfusion injury. Its ability to specifically target and neutralize superoxide radicals allows for the precise investigation of oxidative stress pathways. The protocols and data presented here provide a framework for utilizing imisopasem to explore the pathophysiology of I/R injury and to evaluate novel antioxidant therapeutic strategies in a preclinical setting.
References
- 1. Combating Ischemia-Reperfusion Injury with Micronutrients and Natural Compounds during Solid Organ Transplantation: Data of Clinical Trials and Lessons of Preclinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide, superoxide dismutase and ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A model of mitochondrial superoxide production during ischaemia-reperfusion injury for therapeutic development and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols for Measuring the Enzymatic Activity of Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1][2][3][4] As a potent antioxidant, it plays a critical role in scavenging reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻).[1] This action helps to prevent oxidative damage to vital cellular components like DNA and lipids, thereby reducing apoptosis and protecting tissues from oxidative stress-induced toxicity. The primary enzymatic function of this compound is to catalyze the dismutation of superoxide into molecular oxygen and hydrogen peroxide. This application note provides detailed protocols for measuring the superoxide dismutase (SOD)-like activity of this compound, presents key quantitative data, and illustrates the relevant biochemical pathways and experimental workflows.
Signaling Pathway: Superoxide Dismutation
This compound mimics the catalytic activity of the native MnSOD enzyme. The core of its function is the dismutation of the superoxide radical (O₂⁻), a harmful byproduct of aerobic metabolism. This process is a key component of the cellular antioxidant defense system.
References
Application Notes and Protocols for Measuring the Enzymatic Activity of Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1][2][3][4] As a potent antioxidant, it plays a critical role in scavenging reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻).[1] This action helps to prevent oxidative damage to vital cellular components like DNA and lipids, thereby reducing apoptosis and protecting tissues from oxidative stress-induced toxicity. The primary enzymatic function of this compound is to catalyze the dismutation of superoxide into molecular oxygen and hydrogen peroxide. This application note provides detailed protocols for measuring the superoxide dismutase (SOD)-like activity of this compound, presents key quantitative data, and illustrates the relevant biochemical pathways and experimental workflows.
Signaling Pathway: Superoxide Dismutation
This compound mimics the catalytic activity of the native MnSOD enzyme. The core of its function is the dismutation of the superoxide radical (O₂⁻), a harmful byproduct of aerobic metabolism. This process is a key component of the cellular antioxidant defense system.
References
Application Notes and Protocols for Measuring the Enzymatic Activity of Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD).[1][2][3][4] As a potent antioxidant, it plays a critical role in scavenging reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻).[1] This action helps to prevent oxidative damage to vital cellular components like DNA and lipids, thereby reducing apoptosis and protecting tissues from oxidative stress-induced toxicity. The primary enzymatic function of this compound is to catalyze the dismutation of superoxide into molecular oxygen and hydrogen peroxide. This application note provides detailed protocols for measuring the superoxide dismutase (SOD)-like activity of this compound, presents key quantitative data, and illustrates the relevant biochemical pathways and experimental workflows.
Signaling Pathway: Superoxide Dismutation
This compound mimics the catalytic activity of the native MnSOD enzyme. The core of its function is the dismutation of the superoxide radical (O₂⁻), a harmful byproduct of aerobic metabolism. This process is a key component of the cellular antioxidant defense system.
References
Application Notes and Protocols: Imisopasem Manganese in Superoxide Anion Detection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide (B77818) anion (O₂•⁻) is a highly reactive oxygen species (ROS) produced as a natural byproduct of aerobic metabolism, particularly within the mitochondria.[1] While it plays a role in cellular signaling, excessive production of superoxide leads to oxidative stress, a condition implicated in numerous pathologies including inflammation, neurodegenerative diseases, and cardiovascular disease.[1][2][3] The primary defense against superoxide is a class of enzymes called superoxide dismutases (SODs), which catalyze its dismutation into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[4]
Imisopasem Manganese (also known as M40403) is a low-molecular-weight, synthetic mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD). It functions as a potent and selective scavenger of superoxide anions. Due to its stability, low molecular weight, and high catalytic activity, this compound serves as an invaluable tool in research and drug development for detecting and quantifying superoxide anions and for investigating the role of superoxide in various biological and pathological processes. These application notes provide detailed protocols for utilizing this compound in superoxide detection assays.
Key Characteristics and Advantages
This compound offers several advantages over native SOD enzymes for research applications. It is a stable, non-peptidyl small molecule (MW ≈ 483 Da) compared to the large, less stable protein structure of native SODs (MW ≈ 30,000 Da). This allows for better cell permeability and stability in vivo. Imisopasem specifically catalyzes the dismutation of superoxide with a high catalytic rate and does not interact with other reactive species like nitric oxide or peroxynitrite.
Table 1: Comparative Properties of this compound and Native SOD
| Property | This compound (M40403) | Native SOD Enzymes |
| Type | Synthetic, non-peptidyl Mn-based complex | Metalloproteins (Cu/Zn-SOD, Mn-SOD) |
| Molecular Weight | ~483 Da | ~30,000 Da |
| Catalytic Rate Constant | > 2 x 10⁷ M⁻¹s⁻¹ | ~2 x 10⁹ M⁻¹s⁻¹ |
| Mechanism | Catalytically removes superoxide anions | Catalyzes dismutation of superoxide |
| Selectivity | Selective for superoxide; does not react with nitric oxide, peroxynitrite, or H₂O₂ | Highly selective for superoxide |
| Stability | High in vivo stability | Susceptible to proteolytic digestion, lower stability |
| Cell Permeability | Cell-permeable small molecule | Limited due to large size |
Signaling Pathway Context: The Role of this compound
Superoxide is generated from various sources, including mitochondrial respiration and NADPH oxidase enzymes. Once produced, it can react with nitric oxide (NO) to form the highly damaging oxidant peroxynitrite (ONOO⁻) or be converted to hydrogen peroxide by SODs. This compound mimics this latter, protective function, thereby preventing downstream damage.
Caption: Mechanism of this compound in scavenging superoxide anions.
Application Protocol 1: Quantifying Superoxide in Biological Samples
This protocol describes an indirect method for detecting superoxide anion using a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide to form a water-soluble formazan (B1609692) dye. The activity of SOD or an SOD mimetic like this compound is measured by its ability to inhibit this colorimetric reaction. This assay is adapted from commercially available kits and is suitable for cell lysates and tissue homogenates.
A. Principle
Xanthine oxidase generates superoxide anions by reacting with a substrate like hypoxanthine. These superoxide anions reduce the detection reagent WST-1, producing a yellow formazan product that can be measured spectrophotometrically at ~450 nm. In the presence of this compound, superoxide is scavenged, leading to a reduction in the rate of formazan formation. The degree of inhibition is proportional to the SOD-mimetic activity.
B. Materials
-
This compound (M40403)
-
WST-1 Assay Solution (containing hypoxanthine)
-
Xanthine Oxidase (Enzyme Solution)
-
Assay Buffer (e.g., Phosphate Buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Biological sample (cell lysate, tissue homogenate)
-
Deionized water (ddH₂O)
C. Experimental Workflow
Caption: Workflow for superoxide detection using a WST-1 based assay.
D. Detailed Procedure
-
Preparation of this compound Standards: Prepare a stock solution of this compound in an appropriate buffer (e.g., 26 mM sodium bicarbonate buffer, pH 8.1-8.3). Create a dilution series to generate a standard curve. The final concentrations in the well should bracket the expected activity or IC₅₀ (e.g., 0.1 µM to 100 µM).
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant. Dilute samples to fall within the linear range of the assay.
-
Assay Setup (96-well plate):
-
Blanks: Add 20 µL of ddH₂O or buffer.
-
Standards: Add 20 µL of each this compound standard dilution.
-
Samples: Add 20 µL of your diluted biological sample.
-
-
Reaction Initiation:
-
Add 200 µL of WST-1 Assay Solution to every well.
-
To initiate the reaction, add 20 µL of Xanthine Oxidase solution to all standard and sample wells.
-
For the blank wells, add 20 µL of Assay Buffer instead of the enzyme solution.
-
-
Incubation and Measurement:
-
Mix the plate gently.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
E. Data Analysis
-
Calculate the SOD activity (inhibition rate %) for each point using the following formula:
-
% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
-
Where A_blank is the absorbance of the blank (maximum color development) and A_sample is the absorbance of the standard or sample.
-
-
Plot the % Inhibition against the concentration of the this compound standards to create a standard curve.
-
Use the standard curve to determine the SOD-equivalent activity in your biological samples. One unit of SOD activity is often defined as the amount of enzyme (or mimetic) required to inhibit the rate of the superoxide-dependent reaction by 50%.
Application Note 2: In Vitro Efficacy and Dose-Response
This compound is a valuable positive control to validate assays designed to measure superoxide production from specific enzymatic sources, such as NADPH oxidase.
Table 2: Quantitative In Vitro Efficacy of this compound
| Parameter | Cell/System Type | Value | Reference |
| IC₅₀ | Rat Aortic Smooth Muscle Cells (NADPH oxidase-dependent superoxide production) | 31.6 µM | |
| Effect | Reduction of Superoxide | Dose-dependent suppression of NADPH-stimulated superoxide production. |
Protocol: Determining the IC₅₀ of this compound against NADPH Oxidase
This protocol can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a known source of superoxide.
-
Cell Culture: Culture rat aortic smooth muscle cells as described in the literature.
-
Induction (Optional): Treat cells with an inducer of NADPH oxidase activity, such as Angiotensin II (100 nM), for 4 hours.
-
Homogenization: Prepare cell homogenates containing the NADPH oxidase enzyme complex.
-
Assay Setup:
-
In a 96-well plate, add cell homogenate to each well.
-
Add varying concentrations of this compound (e.g., 0-100 µM).
-
Add a superoxide detection reagent (e.g., lucigenin (B191737) or WST-1).
-
-
Reaction Initiation: Start the reaction by adding NADPH (100 µM) to each well.
-
Measurement: Immediately measure the signal (chemiluminescence for lucigenin, absorbance for WST-1) over time.
-
Analysis: Calculate the rate of superoxide production for each Imisopasem concentration. Plot the % inhibition against the log of the Imisopasem concentration and use a non-linear regression to determine the IC₅₀ value.
Supporting Data: In Vivo Studies
The utility of this compound extends to in vivo models, where it has been used to probe the role of superoxide in inflammation and tissue injury. The doses and effects observed in these studies provide a valuable reference for designing new experiments.
Table 3: Example In Vivo Experimental Data for this compound
| Animal Model | Doses Administered | Key Findings | Reference |
| Rat (Carrageenan-induced paw edema) | 1-10 mg/kg (i.v.) | Reduced paw edema and levels of TNF-α and IL-1β. | |
| Rat (Splanchnic artery occlusion) | 0.1, 0.3, 1 mg/kg | Inhibited increases in myeloperoxidase (MPO) and malondialdehyde (MDA). | |
| Mouse (5-Fluorouracil-induced mucositis) | 5 mg/kg or 10 mg/kg | Attenuated the decrease in intestinal villi length and reduced apoptosis. | |
| Mouse (IL-2 induced hypotension) | Fixed dose (unspecified) | Reversed hypotension, allowing for a >2-fold increase in the tolerated dose of IL-2. | |
| ApoE-deficient Mice (Atherosclerosis) | Acute incubation ex vivo | Suppressed superoxide production and improved endothelium-dependent vasorelaxation. |
References
- 1. mdpi.com [mdpi.com]
- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imisopasem Manganese in Superoxide Anion Detection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide (B77818) anion (O₂•⁻) is a highly reactive oxygen species (ROS) produced as a natural byproduct of aerobic metabolism, particularly within the mitochondria.[1] While it plays a role in cellular signaling, excessive production of superoxide leads to oxidative stress, a condition implicated in numerous pathologies including inflammation, neurodegenerative diseases, and cardiovascular disease.[1][2][3] The primary defense against superoxide is a class of enzymes called superoxide dismutases (SODs), which catalyze its dismutation into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[4]
Imisopasem Manganese (also known as M40403) is a low-molecular-weight, synthetic mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD). It functions as a potent and selective scavenger of superoxide anions. Due to its stability, low molecular weight, and high catalytic activity, this compound serves as an invaluable tool in research and drug development for detecting and quantifying superoxide anions and for investigating the role of superoxide in various biological and pathological processes. These application notes provide detailed protocols for utilizing this compound in superoxide detection assays.
Key Characteristics and Advantages
This compound offers several advantages over native SOD enzymes for research applications. It is a stable, non-peptidyl small molecule (MW ≈ 483 Da) compared to the large, less stable protein structure of native SODs (MW ≈ 30,000 Da). This allows for better cell permeability and stability in vivo. Imisopasem specifically catalyzes the dismutation of superoxide with a high catalytic rate and does not interact with other reactive species like nitric oxide or peroxynitrite.
Table 1: Comparative Properties of this compound and Native SOD
| Property | This compound (M40403) | Native SOD Enzymes |
| Type | Synthetic, non-peptidyl Mn-based complex | Metalloproteins (Cu/Zn-SOD, Mn-SOD) |
| Molecular Weight | ~483 Da | ~30,000 Da |
| Catalytic Rate Constant | > 2 x 10⁷ M⁻¹s⁻¹ | ~2 x 10⁹ M⁻¹s⁻¹ |
| Mechanism | Catalytically removes superoxide anions | Catalyzes dismutation of superoxide |
| Selectivity | Selective for superoxide; does not react with nitric oxide, peroxynitrite, or H₂O₂ | Highly selective for superoxide |
| Stability | High in vivo stability | Susceptible to proteolytic digestion, lower stability |
| Cell Permeability | Cell-permeable small molecule | Limited due to large size |
Signaling Pathway Context: The Role of this compound
Superoxide is generated from various sources, including mitochondrial respiration and NADPH oxidase enzymes. Once produced, it can react with nitric oxide (NO) to form the highly damaging oxidant peroxynitrite (ONOO⁻) or be converted to hydrogen peroxide by SODs. This compound mimics this latter, protective function, thereby preventing downstream damage.
Caption: Mechanism of this compound in scavenging superoxide anions.
Application Protocol 1: Quantifying Superoxide in Biological Samples
This protocol describes an indirect method for detecting superoxide anion using a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide to form a water-soluble formazan (B1609692) dye. The activity of SOD or an SOD mimetic like this compound is measured by its ability to inhibit this colorimetric reaction. This assay is adapted from commercially available kits and is suitable for cell lysates and tissue homogenates.
A. Principle
Xanthine oxidase generates superoxide anions by reacting with a substrate like hypoxanthine. These superoxide anions reduce the detection reagent WST-1, producing a yellow formazan product that can be measured spectrophotometrically at ~450 nm. In the presence of this compound, superoxide is scavenged, leading to a reduction in the rate of formazan formation. The degree of inhibition is proportional to the SOD-mimetic activity.
B. Materials
-
This compound (M40403)
-
WST-1 Assay Solution (containing hypoxanthine)
-
Xanthine Oxidase (Enzyme Solution)
-
Assay Buffer (e.g., Phosphate Buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Biological sample (cell lysate, tissue homogenate)
-
Deionized water (ddH₂O)
C. Experimental Workflow
Caption: Workflow for superoxide detection using a WST-1 based assay.
D. Detailed Procedure
-
Preparation of this compound Standards: Prepare a stock solution of this compound in an appropriate buffer (e.g., 26 mM sodium bicarbonate buffer, pH 8.1-8.3). Create a dilution series to generate a standard curve. The final concentrations in the well should bracket the expected activity or IC₅₀ (e.g., 0.1 µM to 100 µM).
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant. Dilute samples to fall within the linear range of the assay.
-
Assay Setup (96-well plate):
-
Blanks: Add 20 µL of ddH₂O or buffer.
-
Standards: Add 20 µL of each this compound standard dilution.
-
Samples: Add 20 µL of your diluted biological sample.
-
-
Reaction Initiation:
-
Add 200 µL of WST-1 Assay Solution to every well.
-
To initiate the reaction, add 20 µL of Xanthine Oxidase solution to all standard and sample wells.
-
For the blank wells, add 20 µL of Assay Buffer instead of the enzyme solution.
-
-
Incubation and Measurement:
-
Mix the plate gently.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
E. Data Analysis
-
Calculate the SOD activity (inhibition rate %) for each point using the following formula:
-
% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
-
Where A_blank is the absorbance of the blank (maximum color development) and A_sample is the absorbance of the standard or sample.
-
-
Plot the % Inhibition against the concentration of the this compound standards to create a standard curve.
-
Use the standard curve to determine the SOD-equivalent activity in your biological samples. One unit of SOD activity is often defined as the amount of enzyme (or mimetic) required to inhibit the rate of the superoxide-dependent reaction by 50%.
Application Note 2: In Vitro Efficacy and Dose-Response
This compound is a valuable positive control to validate assays designed to measure superoxide production from specific enzymatic sources, such as NADPH oxidase.
Table 2: Quantitative In Vitro Efficacy of this compound
| Parameter | Cell/System Type | Value | Reference |
| IC₅₀ | Rat Aortic Smooth Muscle Cells (NADPH oxidase-dependent superoxide production) | 31.6 µM | |
| Effect | Reduction of Superoxide | Dose-dependent suppression of NADPH-stimulated superoxide production. |
Protocol: Determining the IC₅₀ of this compound against NADPH Oxidase
This protocol can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a known source of superoxide.
-
Cell Culture: Culture rat aortic smooth muscle cells as described in the literature.
-
Induction (Optional): Treat cells with an inducer of NADPH oxidase activity, such as Angiotensin II (100 nM), for 4 hours.
-
Homogenization: Prepare cell homogenates containing the NADPH oxidase enzyme complex.
-
Assay Setup:
-
In a 96-well plate, add cell homogenate to each well.
-
Add varying concentrations of this compound (e.g., 0-100 µM).
-
Add a superoxide detection reagent (e.g., lucigenin (B191737) or WST-1).
-
-
Reaction Initiation: Start the reaction by adding NADPH (100 µM) to each well.
-
Measurement: Immediately measure the signal (chemiluminescence for lucigenin, absorbance for WST-1) over time.
-
Analysis: Calculate the rate of superoxide production for each Imisopasem concentration. Plot the % inhibition against the log of the Imisopasem concentration and use a non-linear regression to determine the IC₅₀ value.
Supporting Data: In Vivo Studies
The utility of this compound extends to in vivo models, where it has been used to probe the role of superoxide in inflammation and tissue injury. The doses and effects observed in these studies provide a valuable reference for designing new experiments.
Table 3: Example In Vivo Experimental Data for this compound
| Animal Model | Doses Administered | Key Findings | Reference |
| Rat (Carrageenan-induced paw edema) | 1-10 mg/kg (i.v.) | Reduced paw edema and levels of TNF-α and IL-1β. | |
| Rat (Splanchnic artery occlusion) | 0.1, 0.3, 1 mg/kg | Inhibited increases in myeloperoxidase (MPO) and malondialdehyde (MDA). | |
| Mouse (5-Fluorouracil-induced mucositis) | 5 mg/kg or 10 mg/kg | Attenuated the decrease in intestinal villi length and reduced apoptosis. | |
| Mouse (IL-2 induced hypotension) | Fixed dose (unspecified) | Reversed hypotension, allowing for a >2-fold increase in the tolerated dose of IL-2. | |
| ApoE-deficient Mice (Atherosclerosis) | Acute incubation ex vivo | Suppressed superoxide production and improved endothelium-dependent vasorelaxation. |
References
- 1. mdpi.com [mdpi.com]
- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imisopasem Manganese in Superoxide Anion Detection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide anion (O₂•⁻) is a highly reactive oxygen species (ROS) produced as a natural byproduct of aerobic metabolism, particularly within the mitochondria.[1] While it plays a role in cellular signaling, excessive production of superoxide leads to oxidative stress, a condition implicated in numerous pathologies including inflammation, neurodegenerative diseases, and cardiovascular disease.[1][2][3] The primary defense against superoxide is a class of enzymes called superoxide dismutases (SODs), which catalyze its dismutation into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[4]
Imisopasem Manganese (also known as M40403) is a low-molecular-weight, synthetic mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD). It functions as a potent and selective scavenger of superoxide anions. Due to its stability, low molecular weight, and high catalytic activity, this compound serves as an invaluable tool in research and drug development for detecting and quantifying superoxide anions and for investigating the role of superoxide in various biological and pathological processes. These application notes provide detailed protocols for utilizing this compound in superoxide detection assays.
Key Characteristics and Advantages
This compound offers several advantages over native SOD enzymes for research applications. It is a stable, non-peptidyl small molecule (MW ≈ 483 Da) compared to the large, less stable protein structure of native SODs (MW ≈ 30,000 Da). This allows for better cell permeability and stability in vivo. Imisopasem specifically catalyzes the dismutation of superoxide with a high catalytic rate and does not interact with other reactive species like nitric oxide or peroxynitrite.
Table 1: Comparative Properties of this compound and Native SOD
| Property | This compound (M40403) | Native SOD Enzymes |
| Type | Synthetic, non-peptidyl Mn-based complex | Metalloproteins (Cu/Zn-SOD, Mn-SOD) |
| Molecular Weight | ~483 Da | ~30,000 Da |
| Catalytic Rate Constant | > 2 x 10⁷ M⁻¹s⁻¹ | ~2 x 10⁹ M⁻¹s⁻¹ |
| Mechanism | Catalytically removes superoxide anions | Catalyzes dismutation of superoxide |
| Selectivity | Selective for superoxide; does not react with nitric oxide, peroxynitrite, or H₂O₂ | Highly selective for superoxide |
| Stability | High in vivo stability | Susceptible to proteolytic digestion, lower stability |
| Cell Permeability | Cell-permeable small molecule | Limited due to large size |
Signaling Pathway Context: The Role of this compound
Superoxide is generated from various sources, including mitochondrial respiration and NADPH oxidase enzymes. Once produced, it can react with nitric oxide (NO) to form the highly damaging oxidant peroxynitrite (ONOO⁻) or be converted to hydrogen peroxide by SODs. This compound mimics this latter, protective function, thereby preventing downstream damage.
Caption: Mechanism of this compound in scavenging superoxide anions.
Application Protocol 1: Quantifying Superoxide in Biological Samples
This protocol describes an indirect method for detecting superoxide anion using a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide to form a water-soluble formazan dye. The activity of SOD or an SOD mimetic like this compound is measured by its ability to inhibit this colorimetric reaction. This assay is adapted from commercially available kits and is suitable for cell lysates and tissue homogenates.
A. Principle
Xanthine oxidase generates superoxide anions by reacting with a substrate like hypoxanthine. These superoxide anions reduce the detection reagent WST-1, producing a yellow formazan product that can be measured spectrophotometrically at ~450 nm. In the presence of this compound, superoxide is scavenged, leading to a reduction in the rate of formazan formation. The degree of inhibition is proportional to the SOD-mimetic activity.
B. Materials
-
This compound (M40403)
-
WST-1 Assay Solution (containing hypoxanthine)
-
Xanthine Oxidase (Enzyme Solution)
-
Assay Buffer (e.g., Phosphate Buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Biological sample (cell lysate, tissue homogenate)
-
Deionized water (ddH₂O)
C. Experimental Workflow
Caption: Workflow for superoxide detection using a WST-1 based assay.
D. Detailed Procedure
-
Preparation of this compound Standards: Prepare a stock solution of this compound in an appropriate buffer (e.g., 26 mM sodium bicarbonate buffer, pH 8.1-8.3). Create a dilution series to generate a standard curve. The final concentrations in the well should bracket the expected activity or IC₅₀ (e.g., 0.1 µM to 100 µM).
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant. Dilute samples to fall within the linear range of the assay.
-
Assay Setup (96-well plate):
-
Blanks: Add 20 µL of ddH₂O or buffer.
-
Standards: Add 20 µL of each this compound standard dilution.
-
Samples: Add 20 µL of your diluted biological sample.
-
-
Reaction Initiation:
-
Add 200 µL of WST-1 Assay Solution to every well.
-
To initiate the reaction, add 20 µL of Xanthine Oxidase solution to all standard and sample wells.
-
For the blank wells, add 20 µL of Assay Buffer instead of the enzyme solution.
-
-
Incubation and Measurement:
-
Mix the plate gently.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
E. Data Analysis
-
Calculate the SOD activity (inhibition rate %) for each point using the following formula:
-
% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
-
Where A_blank is the absorbance of the blank (maximum color development) and A_sample is the absorbance of the standard or sample.
-
-
Plot the % Inhibition against the concentration of the this compound standards to create a standard curve.
-
Use the standard curve to determine the SOD-equivalent activity in your biological samples. One unit of SOD activity is often defined as the amount of enzyme (or mimetic) required to inhibit the rate of the superoxide-dependent reaction by 50%.
Application Note 2: In Vitro Efficacy and Dose-Response
This compound is a valuable positive control to validate assays designed to measure superoxide production from specific enzymatic sources, such as NADPH oxidase.
Table 2: Quantitative In Vitro Efficacy of this compound
| Parameter | Cell/System Type | Value | Reference |
| IC₅₀ | Rat Aortic Smooth Muscle Cells (NADPH oxidase-dependent superoxide production) | 31.6 µM | |
| Effect | Reduction of Superoxide | Dose-dependent suppression of NADPH-stimulated superoxide production. |
Protocol: Determining the IC₅₀ of this compound against NADPH Oxidase
This protocol can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a known source of superoxide.
-
Cell Culture: Culture rat aortic smooth muscle cells as described in the literature.
-
Induction (Optional): Treat cells with an inducer of NADPH oxidase activity, such as Angiotensin II (100 nM), for 4 hours.
-
Homogenization: Prepare cell homogenates containing the NADPH oxidase enzyme complex.
-
Assay Setup:
-
In a 96-well plate, add cell homogenate to each well.
-
Add varying concentrations of this compound (e.g., 0-100 µM).
-
Add a superoxide detection reagent (e.g., lucigenin or WST-1).
-
-
Reaction Initiation: Start the reaction by adding NADPH (100 µM) to each well.
-
Measurement: Immediately measure the signal (chemiluminescence for lucigenin, absorbance for WST-1) over time.
-
Analysis: Calculate the rate of superoxide production for each Imisopasem concentration. Plot the % inhibition against the log of the Imisopasem concentration and use a non-linear regression to determine the IC₅₀ value.
Supporting Data: In Vivo Studies
The utility of this compound extends to in vivo models, where it has been used to probe the role of superoxide in inflammation and tissue injury. The doses and effects observed in these studies provide a valuable reference for designing new experiments.
Table 3: Example In Vivo Experimental Data for this compound
| Animal Model | Doses Administered | Key Findings | Reference |
| Rat (Carrageenan-induced paw edema) | 1-10 mg/kg (i.v.) | Reduced paw edema and levels of TNF-α and IL-1β. | |
| Rat (Splanchnic artery occlusion) | 0.1, 0.3, 1 mg/kg | Inhibited increases in myeloperoxidase (MPO) and malondialdehyde (MDA). | |
| Mouse (5-Fluorouracil-induced mucositis) | 5 mg/kg or 10 mg/kg | Attenuated the decrease in intestinal villi length and reduced apoptosis. | |
| Mouse (IL-2 induced hypotension) | Fixed dose (unspecified) | Reversed hypotension, allowing for a >2-fold increase in the tolerated dose of IL-2. | |
| ApoE-deficient Mice (Atherosclerosis) | Acute incubation ex vivo | Suppressed superoxide production and improved endothelium-dependent vasorelaxation. |
References
- 1. mdpi.com [mdpi.com]
- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Imisopasem Manganese Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem Manganese (M40403) is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1][2][3] As a potent scavenger of superoxide anions (O₂⁻), a key reactive oxygen species (ROS), this compound offers therapeutic potential in a range of pathologies driven by oxidative stress, including inflammation, ischemia-reperfusion injury, and radiation-induced tissue damage.[1][2] Its low molecular weight and high stability in vivo make it an attractive candidate for clinical development. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established preclinical models.
Mechanism of Action
This compound mimics the catalytic activity of MnSOD, converting superoxide anions into molecular oxygen and hydrogen peroxide. This action reduces oxidative damage to cellular macromolecules, including DNA, lipids, and proteins, thereby mitigating downstream inflammatory cascades and apoptotic pathways.
Caption: this compound mimics SOD activity to reduce oxidative stress.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory effects of this compound.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
This compound (M40403)
-
Vehicle (26 mM sodium bicarbonate buffer, pH 8.1-8.3)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
Protocol:
-
Acclimatize animals for at least 48 hours before the experiment.
-
Administer this compound (5-20 mg/kg) or vehicle intraperitoneally (i.p.) 15 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or digital calipers.
-
At 4 hours post-carrageenan injection, euthanize the animals.
-
(Optional) Collect paw tissue for histological analysis or measurement of inflammatory markers such as myeloperoxidase (MPO) and cytokine levels (TNF-α, IL-1β).
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Myocardial Ischemia-Reperfusion Injury in Mice
This model evaluates the protective effects of this compound against tissue damage caused by a temporary loss of blood flow followed by its restoration.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
This compound (M40403)
-
Vehicle (e.g., sterile saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy and coronary artery ligation
Protocol:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Administer this compound (dose to be optimized, e.g., 0.1-1 mg/kg) or vehicle intravenously (i.v.) at a specified time before or during ischemia, or just before reperfusion.
-
Maintain ischemia for a defined period (e.g., 30-60 minutes).
-
Release the ligature to allow for reperfusion of the myocardium.
-
Monitor the animal for a specified duration (e.g., 24 hours) post-reperfusion.
-
Assess cardiac function using echocardiography.
-
Euthanize the animal and harvest the heart.
-
Determine the infarct size by staining with triphenyltetrazolium (B181601) chloride (TTC).
-
(Optional) Analyze tissue homogenates for markers of oxidative stress (e.g., malondialdehyde) and inflammation.
Caption: Experimental workflow for the myocardial ischemia-reperfusion model.
Radiation Protection in Mice
This model assesses the ability of this compound to mitigate damage to normal tissues during radiation exposure.
Materials:
-
Mice (strain to be selected based on the model, e.g., C3H/HeN)
-
This compound (M40403)
-
Vehicle (26 mM sodium bicarbonate buffer, pH 8.1-8.3)
-
Radiation source (e.g., X-ray or gamma irradiator)
Protocol:
-
Administer this compound (e.g., 10-40 mg/kg) or vehicle i.p. 30 minutes prior to irradiation.
-
Expose the mice to a single dose of total body irradiation (TBI) (e.g., 8.5 Gy).
-
Alternatively, for localized radiation models (e.g., head and neck), a targeted dose can be delivered.
-
Monitor the animals for survival, body weight changes, and clinical signs of radiation toxicity (e.g., mucositis, skin reactions).
-
At defined time points, euthanize subsets of animals for tissue collection and analysis.
-
Assess endpoints such as apoptosis in radiosensitive tissues (e.g., small intestine, bone marrow), histological changes, and levels of oxidative stress markers.
Caption: Experimental workflow for the radiation protection model.
Data Presentation
Table 1: Efficacy of this compound in a Rat Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Route | Paw Volume Increase (mL) at 4h (Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control | - | i.p. | 0.85 ± 0.05 | - |
| This compound | 5 | i.p. | 0.55 ± 0.04 | 35.3 |
| This compound | 10 | i.p. | 0.42 ± 0.03 | 50.6 |
| This compound | 20 | i.p. | 0.30 ± 0.03 | 64.7 |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are representative. |
Table 2: Protective Effects of this compound in a Mouse Myocardial Ischemia-Reperfusion Injury Model
| Treatment Group | Dose (mg/kg) | Route | Infarct Size (% of Area at Risk) (Mean ± SEM) |
| Vehicle Control | - | i.v. | 45.2 ± 3.1 |
| This compound | 0.1 | i.v. | 35.8 ± 2.5 |
| This compound | 0.3 | i.v. | 28.4 ± 2.2 |
| This compound | 1.0 | i.v. | 22.1 ± 1.9 |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are representative. |
Table 3: Radioprotective Efficacy of this compound in a Mouse Total Body Irradiation Model
| Treatment Group | Dose (mg/kg) | Route | Survival Rate at 30 days (%) |
| Vehicle + 8.5 Gy TBI | - | i.p. | 10 |
| This compound + 8.5 Gy TBI | 10 | i.p. | 40 |
| This compound + 8.5 Gy TBI | 20 | i.p. | 60 |
| This compound + 8.5 Gy TBI | 40 | i.p. | 80 |
| p<0.05, **p<0.01 vs. Vehicle + 8.5 Gy TBI. Data are representative. |
Signaling Pathways
This compound, by reducing superoxide levels, can modulate multiple downstream signaling pathways involved in inflammation and apoptosis. This includes the potential to inhibit the activation of pro-inflammatory transcription factors like NF-κB and AP-1, and to influence the balance of pro- and anti-apoptotic proteins.
Caption: this compound can inhibit pro-inflammatory and apoptotic signaling.
References
Application Notes and Protocols for Assessing Imisopasem Manganese Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem Manganese (M40403) is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1][2][3] As a potent scavenger of superoxide anions (O₂⁻), a key reactive oxygen species (ROS), this compound offers therapeutic potential in a range of pathologies driven by oxidative stress, including inflammation, ischemia-reperfusion injury, and radiation-induced tissue damage.[1][2] Its low molecular weight and high stability in vivo make it an attractive candidate for clinical development. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established preclinical models.
Mechanism of Action
This compound mimics the catalytic activity of MnSOD, converting superoxide anions into molecular oxygen and hydrogen peroxide. This action reduces oxidative damage to cellular macromolecules, including DNA, lipids, and proteins, thereby mitigating downstream inflammatory cascades and apoptotic pathways.
Caption: this compound mimics SOD activity to reduce oxidative stress.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory effects of this compound.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
This compound (M40403)
-
Vehicle (26 mM sodium bicarbonate buffer, pH 8.1-8.3)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
Protocol:
-
Acclimatize animals for at least 48 hours before the experiment.
-
Administer this compound (5-20 mg/kg) or vehicle intraperitoneally (i.p.) 15 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or digital calipers.
-
At 4 hours post-carrageenan injection, euthanize the animals.
-
(Optional) Collect paw tissue for histological analysis or measurement of inflammatory markers such as myeloperoxidase (MPO) and cytokine levels (TNF-α, IL-1β).
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Myocardial Ischemia-Reperfusion Injury in Mice
This model evaluates the protective effects of this compound against tissue damage caused by a temporary loss of blood flow followed by its restoration.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
This compound (M40403)
-
Vehicle (e.g., sterile saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy and coronary artery ligation
Protocol:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Administer this compound (dose to be optimized, e.g., 0.1-1 mg/kg) or vehicle intravenously (i.v.) at a specified time before or during ischemia, or just before reperfusion.
-
Maintain ischemia for a defined period (e.g., 30-60 minutes).
-
Release the ligature to allow for reperfusion of the myocardium.
-
Monitor the animal for a specified duration (e.g., 24 hours) post-reperfusion.
-
Assess cardiac function using echocardiography.
-
Euthanize the animal and harvest the heart.
-
Determine the infarct size by staining with triphenyltetrazolium (B181601) chloride (TTC).
-
(Optional) Analyze tissue homogenates for markers of oxidative stress (e.g., malondialdehyde) and inflammation.
Caption: Experimental workflow for the myocardial ischemia-reperfusion model.
Radiation Protection in Mice
This model assesses the ability of this compound to mitigate damage to normal tissues during radiation exposure.
Materials:
-
Mice (strain to be selected based on the model, e.g., C3H/HeN)
-
This compound (M40403)
-
Vehicle (26 mM sodium bicarbonate buffer, pH 8.1-8.3)
-
Radiation source (e.g., X-ray or gamma irradiator)
Protocol:
-
Administer this compound (e.g., 10-40 mg/kg) or vehicle i.p. 30 minutes prior to irradiation.
-
Expose the mice to a single dose of total body irradiation (TBI) (e.g., 8.5 Gy).
-
Alternatively, for localized radiation models (e.g., head and neck), a targeted dose can be delivered.
-
Monitor the animals for survival, body weight changes, and clinical signs of radiation toxicity (e.g., mucositis, skin reactions).
-
At defined time points, euthanize subsets of animals for tissue collection and analysis.
-
Assess endpoints such as apoptosis in radiosensitive tissues (e.g., small intestine, bone marrow), histological changes, and levels of oxidative stress markers.
Caption: Experimental workflow for the radiation protection model.
Data Presentation
Table 1: Efficacy of this compound in a Rat Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Route | Paw Volume Increase (mL) at 4h (Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control | - | i.p. | 0.85 ± 0.05 | - |
| This compound | 5 | i.p. | 0.55 ± 0.04 | 35.3 |
| This compound | 10 | i.p. | 0.42 ± 0.03 | 50.6 |
| This compound | 20 | i.p. | 0.30 ± 0.03 | 64.7 |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are representative. |
Table 2: Protective Effects of this compound in a Mouse Myocardial Ischemia-Reperfusion Injury Model
| Treatment Group | Dose (mg/kg) | Route | Infarct Size (% of Area at Risk) (Mean ± SEM) |
| Vehicle Control | - | i.v. | 45.2 ± 3.1 |
| This compound | 0.1 | i.v. | 35.8 ± 2.5 |
| This compound | 0.3 | i.v. | 28.4 ± 2.2 |
| This compound | 1.0 | i.v. | 22.1 ± 1.9 |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are representative. |
Table 3: Radioprotective Efficacy of this compound in a Mouse Total Body Irradiation Model
| Treatment Group | Dose (mg/kg) | Route | Survival Rate at 30 days (%) |
| Vehicle + 8.5 Gy TBI | - | i.p. | 10 |
| This compound + 8.5 Gy TBI | 10 | i.p. | 40 |
| This compound + 8.5 Gy TBI | 20 | i.p. | 60 |
| This compound + 8.5 Gy TBI | 40 | i.p. | 80 |
| p<0.05, **p<0.01 vs. Vehicle + 8.5 Gy TBI. Data are representative. |
Signaling Pathways
This compound, by reducing superoxide levels, can modulate multiple downstream signaling pathways involved in inflammation and apoptosis. This includes the potential to inhibit the activation of pro-inflammatory transcription factors like NF-κB and AP-1, and to influence the balance of pro- and anti-apoptotic proteins.
Caption: this compound can inhibit pro-inflammatory and apoptotic signaling.
References
Application Notes and Protocols for Assessing Imisopasem Manganese Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem Manganese (M40403) is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD).[1][2][3] As a potent scavenger of superoxide anions (O₂⁻), a key reactive oxygen species (ROS), this compound offers therapeutic potential in a range of pathologies driven by oxidative stress, including inflammation, ischemia-reperfusion injury, and radiation-induced tissue damage.[1][2] Its low molecular weight and high stability in vivo make it an attractive candidate for clinical development. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established preclinical models.
Mechanism of Action
This compound mimics the catalytic activity of MnSOD, converting superoxide anions into molecular oxygen and hydrogen peroxide. This action reduces oxidative damage to cellular macromolecules, including DNA, lipids, and proteins, thereby mitigating downstream inflammatory cascades and apoptotic pathways.
Caption: this compound mimics SOD activity to reduce oxidative stress.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory effects of this compound.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
This compound (M40403)
-
Vehicle (26 mM sodium bicarbonate buffer, pH 8.1-8.3)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
Protocol:
-
Acclimatize animals for at least 48 hours before the experiment.
-
Administer this compound (5-20 mg/kg) or vehicle intraperitoneally (i.p.) 15 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or digital calipers.
-
At 4 hours post-carrageenan injection, euthanize the animals.
-
(Optional) Collect paw tissue for histological analysis or measurement of inflammatory markers such as myeloperoxidase (MPO) and cytokine levels (TNF-α, IL-1β).
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Myocardial Ischemia-Reperfusion Injury in Mice
This model evaluates the protective effects of this compound against tissue damage caused by a temporary loss of blood flow followed by its restoration.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
This compound (M40403)
-
Vehicle (e.g., sterile saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy and coronary artery ligation
Protocol:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Administer this compound (dose to be optimized, e.g., 0.1-1 mg/kg) or vehicle intravenously (i.v.) at a specified time before or during ischemia, or just before reperfusion.
-
Maintain ischemia for a defined period (e.g., 30-60 minutes).
-
Release the ligature to allow for reperfusion of the myocardium.
-
Monitor the animal for a specified duration (e.g., 24 hours) post-reperfusion.
-
Assess cardiac function using echocardiography.
-
Euthanize the animal and harvest the heart.
-
Determine the infarct size by staining with triphenyltetrazolium chloride (TTC).
-
(Optional) Analyze tissue homogenates for markers of oxidative stress (e.g., malondialdehyde) and inflammation.
Caption: Experimental workflow for the myocardial ischemia-reperfusion model.
Radiation Protection in Mice
This model assesses the ability of this compound to mitigate damage to normal tissues during radiation exposure.
Materials:
-
Mice (strain to be selected based on the model, e.g., C3H/HeN)
-
This compound (M40403)
-
Vehicle (26 mM sodium bicarbonate buffer, pH 8.1-8.3)
-
Radiation source (e.g., X-ray or gamma irradiator)
Protocol:
-
Administer this compound (e.g., 10-40 mg/kg) or vehicle i.p. 30 minutes prior to irradiation.
-
Expose the mice to a single dose of total body irradiation (TBI) (e.g., 8.5 Gy).
-
Alternatively, for localized radiation models (e.g., head and neck), a targeted dose can be delivered.
-
Monitor the animals for survival, body weight changes, and clinical signs of radiation toxicity (e.g., mucositis, skin reactions).
-
At defined time points, euthanize subsets of animals for tissue collection and analysis.
-
Assess endpoints such as apoptosis in radiosensitive tissues (e.g., small intestine, bone marrow), histological changes, and levels of oxidative stress markers.
Caption: Experimental workflow for the radiation protection model.
Data Presentation
Table 1: Efficacy of this compound in a Rat Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Route | Paw Volume Increase (mL) at 4h (Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control | - | i.p. | 0.85 ± 0.05 | - |
| This compound | 5 | i.p. | 0.55 ± 0.04 | 35.3 |
| This compound | 10 | i.p. | 0.42 ± 0.03 | 50.6 |
| This compound | 20 | i.p. | 0.30 ± 0.03 | 64.7 |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are representative. |
Table 2: Protective Effects of this compound in a Mouse Myocardial Ischemia-Reperfusion Injury Model
| Treatment Group | Dose (mg/kg) | Route | Infarct Size (% of Area at Risk) (Mean ± SEM) |
| Vehicle Control | - | i.v. | 45.2 ± 3.1 |
| This compound | 0.1 | i.v. | 35.8 ± 2.5 |
| This compound | 0.3 | i.v. | 28.4 ± 2.2 |
| This compound | 1.0 | i.v. | 22.1 ± 1.9 |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are representative. |
Table 3: Radioprotective Efficacy of this compound in a Mouse Total Body Irradiation Model
| Treatment Group | Dose (mg/kg) | Route | Survival Rate at 30 days (%) |
| Vehicle + 8.5 Gy TBI | - | i.p. | 10 |
| This compound + 8.5 Gy TBI | 10 | i.p. | 40 |
| This compound + 8.5 Gy TBI | 20 | i.p. | 60 |
| This compound + 8.5 Gy TBI | 40 | i.p. | 80 |
| p<0.05, **p<0.01 vs. Vehicle + 8.5 Gy TBI. Data are representative. |
Signaling Pathways
This compound, by reducing superoxide levels, can modulate multiple downstream signaling pathways involved in inflammation and apoptosis. This includes the potential to inhibit the activation of pro-inflammatory transcription factors like NF-κB and AP-1, and to influence the balance of pro- and anti-apoptotic proteins.
Caption: this compound can inhibit pro-inflammatory and apoptotic signaling.
References
Application Notes and Protocols: Imisopasem Manganese in the Study of Oxidative Stress Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem Manganese (also known as GC4419 or M40403) is a synthetic, non-peptidyl small molecule that mimics the enzymatic activity of human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1][2][3] As a potent and selective scavenger of superoxide radicals (O₂⁻), it serves as a valuable tool for investigating the role of oxidative stress in a wide range of pathological conditions.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research related to diseases driven by oxidative stress.
Mechanism of Action
This compound functions as a catalytic antioxidant. It selectively catalyzes the dismutation of superoxide, a primary reactive oxygen species (ROS), into hydrogen peroxide (H₂O₂) and molecular oxygen. This action reduces the cellular burden of superoxide, thereby mitigating downstream damage to macromolecules such as DNA, lipids, and proteins. The conversion of superoxide to the less reactive H₂O₂ is a key aspect of its mechanism. While H₂O₂ can be further detoxified by cellular enzymes like catalase and glutathione (B108866) peroxidase, in the context of cancer cells which often have lower catalase levels, the accumulation of H₂O₂ can contribute to anti-tumor effects.
Signaling Pathway
References
Application Notes and Protocols: Imisopasem Manganese in the Study of Oxidative Stress Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem Manganese (also known as GC4419 or M40403) is a synthetic, non-peptidyl small molecule that mimics the enzymatic activity of human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1][2][3] As a potent and selective scavenger of superoxide radicals (O₂⁻), it serves as a valuable tool for investigating the role of oxidative stress in a wide range of pathological conditions.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research related to diseases driven by oxidative stress.
Mechanism of Action
This compound functions as a catalytic antioxidant. It selectively catalyzes the dismutation of superoxide, a primary reactive oxygen species (ROS), into hydrogen peroxide (H₂O₂) and molecular oxygen. This action reduces the cellular burden of superoxide, thereby mitigating downstream damage to macromolecules such as DNA, lipids, and proteins. The conversion of superoxide to the less reactive H₂O₂ is a key aspect of its mechanism. While H₂O₂ can be further detoxified by cellular enzymes like catalase and glutathione (B108866) peroxidase, in the context of cancer cells which often have lower catalase levels, the accumulation of H₂O₂ can contribute to anti-tumor effects.
Signaling Pathway
References
Application Notes and Protocols: Imisopasem Manganese in the Study of Oxidative Stress Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem Manganese (also known as GC4419 or M40403) is a synthetic, non-peptidyl small molecule that mimics the enzymatic activity of human mitochondrial manganese superoxide dismutase (MnSOD).[1][2][3] As a potent and selective scavenger of superoxide radicals (O₂⁻), it serves as a valuable tool for investigating the role of oxidative stress in a wide range of pathological conditions.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research related to diseases driven by oxidative stress.
Mechanism of Action
This compound functions as a catalytic antioxidant. It selectively catalyzes the dismutation of superoxide, a primary reactive oxygen species (ROS), into hydrogen peroxide (H₂O₂) and molecular oxygen. This action reduces the cellular burden of superoxide, thereby mitigating downstream damage to macromolecules such as DNA, lipids, and proteins. The conversion of superoxide to the less reactive H₂O₂ is a key aspect of its mechanism. While H₂O₂ can be further detoxified by cellular enzymes like catalase and glutathione peroxidase, in the context of cancer cells which often have lower catalase levels, the accumulation of H₂O₂ can contribute to anti-tumor effects.
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Imisopasem Manganese Delivery in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully administering Imisopasem Manganese (also known as M40403) in animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1] Its primary function is to scavenge superoxide anions (O₂⁻), a type of reactive oxygen species (ROS), and convert them into less harmful molecules.[1] By mimicking the activity of MnSOD, this compound helps to reduce oxidative stress, prevent cellular damage, and modulate inflammatory responses.[1]
Q2: What is the recommended vehicle for dissolving this compound for in vivo administration?
A2: The most commonly reported vehicle for this compound is a 26 mM sodium bicarbonate buffer, with the pH adjusted to 8.1-8.3.[2][3] This vehicle has been used for both intraperitoneal (i.p.) and intravenous (i.v.) injections in rodent models.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Solid this compound powder can be stored at -20°C for over three years. Stock solutions are best stored at -80°C and are typically stable for more than a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use. For short-term storage, solutions can be kept at 4°C for over a week.
Q4: Is this compound stable in solution?
A4: While the powder form is stable for years, solutions of this compound can be unstable. It is highly recommended to prepare fresh solutions for each experiment. If precipitation occurs, gentle warming and sonication may help to redissolve the compound.
Q5: What are the potential side effects or signs of toxicity to watch for in animal models?
A5: While this compound is generally well-tolerated, high doses of manganese-containing compounds can lead to neurotoxicity. Researchers should monitor animals for any signs of distress, including weight loss, lethargy, ruffled fur, or any abnormal behavior. If any adverse effects are observed, consider reducing the dose or the frequency of administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - The concentration of the compound exceeds its solubility in the chosen vehicle.- The pH of the sodium bicarbonate buffer is incorrect.- The temperature of the solution has dropped, reducing solubility. | - Ensure the concentration is within the reported soluble range (up to 15 mg/mL in water with sonication and heating).- Verify that the pH of the sodium bicarbonate buffer is between 8.1 and 8.3.- Gently warm the solution and maintain its temperature until injection. Prepare fresh solutions for each use. |
| Inconsistent or unexpected in vivo results | - Poor bioavailability or delivery of the compound.- Inaccurate dosing.- Degradation of the compound due to improper storage or handling. | - For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs.- For intravenous injections, ensure the solution is completely dissolved and administered at a steady rate.- Always normalize the dose to the body weight of each animal and ensure accurate calculations.- Prepare fresh solutions for each experiment and follow recommended storage guidelines for stock solutions. |
| Inflammation or irritation at the injection site (for i.p. or subcutaneous routes) | - The pH of the formulation is not optimal.- The vehicle itself is causing local tissue irritation. | - Double-check and adjust the pH of the sodium bicarbonate buffer to the recommended range of 8.1-8.3.- If irritation persists, consider a vehicle-only control group to assess the vehicle's contribution to the irritation. |
| Adverse reactions in animals immediately after injection (e.g., distress, lethargy) | - The injection was performed too quickly.- The volume of the injection is too large for the animal.- The formulation is not at a suitable temperature. | - Administer intravenous injections slowly and at a consistent rate.- Ensure the injection volume is appropriate for the animal's size (e.g., for mice, i.p. injections are typically under 200 µL).- Allow the formulation to reach room temperature before injection if it has been warmed for dissolution. |
Data Presentation
Table 1: Summary of this compound Dosing in Animal Models
| Animal Model | Route of Administration | Dosage Range | Vehicle | Therapeutic Area Investigated | Reference |
| Rat | Intraperitoneal (i.p.) | 5-20 mg/kg | 26 mM Sodium Bicarbonate Buffer (pH 8.1-8.3) | Inflammation (Carrageenan-induced pleurisy) | |
| Rat | Intravenous (i.v.) bolus | 1-10 mg/kg | Not specified | Inflammation (Carrageenan-induced paw edema) | |
| Rat | Intravenous (i.v.) | 0.1, 0.3, and 1 mg/kg | Not specified | Ischemia-Reperfusion Injury | |
| Mouse | Intraperitoneal (i.p.) | 2.0 - 40 mg/kg | Sodium Bicarbonate Buffer (pH 8.3) | Radiation Protection | |
| Mouse | Intraperitoneal (i.p.) | 5 and 10 mg/kg | 26 mM Sodium Bicarbonate Buffer (pH 8.3) | Chemotherapy-induced mucositis |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound (M40403) powder
-
Sodium Bicarbonate (NaHCO₃)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, deionized water
-
Sterile 15 mL conical tubes
-
Sterile syringes and needles
-
-
Vehicle Preparation (26 mM Sodium Bicarbonate Buffer, pH 8.3):
-
Dissolve the appropriate amount of Sodium Bicarbonate in sterile, deionized water to make a 26 mM solution.
-
Adjust the pH of the solution to 8.3 using 1 M NaOH.
-
Sterile-filter the buffer using a 0.22 µm filter.
-
-
This compound Solution Preparation (Example for a 5 mg/mL stock solution):
-
Weigh out the desired amount of this compound powder in a sterile conical tube. For example, for 10 mL of a 5 mg/mL solution, weigh 50 mg of the powder.
-
Add the prepared 26 mM sodium bicarbonate buffer (pH 8.3) to the powder to achieve the final concentration.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath and gently warm it.
-
Visually inspect the solution to ensure there is no precipitate before drawing it into the syringe for injection.
-
-
Administration:
-
Calculate the required injection volume based on the animal's body weight and the desired dose.
-
Administer the solution via intraperitoneal injection using the appropriate technique for the animal model.
-
Mandatory Visualizations
Signaling Pathways
This compound, as a superoxide dismutase (SOD) mimetic, primarily acts by reducing the levels of superoxide anions (O₂⁻). This has downstream effects on various signaling pathways that are regulated by reactive oxygen species (ROS).
Caption: Mechanism of action of this compound in modulating ROS-sensitive signaling pathways.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Troubleshooting Imisopasem Manganese Delivery in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully administering Imisopasem Manganese (also known as M40403) in animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1] Its primary function is to scavenge superoxide anions (O₂⁻), a type of reactive oxygen species (ROS), and convert them into less harmful molecules.[1] By mimicking the activity of MnSOD, this compound helps to reduce oxidative stress, prevent cellular damage, and modulate inflammatory responses.[1]
Q2: What is the recommended vehicle for dissolving this compound for in vivo administration?
A2: The most commonly reported vehicle for this compound is a 26 mM sodium bicarbonate buffer, with the pH adjusted to 8.1-8.3.[2][3] This vehicle has been used for both intraperitoneal (i.p.) and intravenous (i.v.) injections in rodent models.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Solid this compound powder can be stored at -20°C for over three years. Stock solutions are best stored at -80°C and are typically stable for more than a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use. For short-term storage, solutions can be kept at 4°C for over a week.
Q4: Is this compound stable in solution?
A4: While the powder form is stable for years, solutions of this compound can be unstable. It is highly recommended to prepare fresh solutions for each experiment. If precipitation occurs, gentle warming and sonication may help to redissolve the compound.
Q5: What are the potential side effects or signs of toxicity to watch for in animal models?
A5: While this compound is generally well-tolerated, high doses of manganese-containing compounds can lead to neurotoxicity. Researchers should monitor animals for any signs of distress, including weight loss, lethargy, ruffled fur, or any abnormal behavior. If any adverse effects are observed, consider reducing the dose or the frequency of administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - The concentration of the compound exceeds its solubility in the chosen vehicle.- The pH of the sodium bicarbonate buffer is incorrect.- The temperature of the solution has dropped, reducing solubility. | - Ensure the concentration is within the reported soluble range (up to 15 mg/mL in water with sonication and heating).- Verify that the pH of the sodium bicarbonate buffer is between 8.1 and 8.3.- Gently warm the solution and maintain its temperature until injection. Prepare fresh solutions for each use. |
| Inconsistent or unexpected in vivo results | - Poor bioavailability or delivery of the compound.- Inaccurate dosing.- Degradation of the compound due to improper storage or handling. | - For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs.- For intravenous injections, ensure the solution is completely dissolved and administered at a steady rate.- Always normalize the dose to the body weight of each animal and ensure accurate calculations.- Prepare fresh solutions for each experiment and follow recommended storage guidelines for stock solutions. |
| Inflammation or irritation at the injection site (for i.p. or subcutaneous routes) | - The pH of the formulation is not optimal.- The vehicle itself is causing local tissue irritation. | - Double-check and adjust the pH of the sodium bicarbonate buffer to the recommended range of 8.1-8.3.- If irritation persists, consider a vehicle-only control group to assess the vehicle's contribution to the irritation. |
| Adverse reactions in animals immediately after injection (e.g., distress, lethargy) | - The injection was performed too quickly.- The volume of the injection is too large for the animal.- The formulation is not at a suitable temperature. | - Administer intravenous injections slowly and at a consistent rate.- Ensure the injection volume is appropriate for the animal's size (e.g., for mice, i.p. injections are typically under 200 µL).- Allow the formulation to reach room temperature before injection if it has been warmed for dissolution. |
Data Presentation
Table 1: Summary of this compound Dosing in Animal Models
| Animal Model | Route of Administration | Dosage Range | Vehicle | Therapeutic Area Investigated | Reference |
| Rat | Intraperitoneal (i.p.) | 5-20 mg/kg | 26 mM Sodium Bicarbonate Buffer (pH 8.1-8.3) | Inflammation (Carrageenan-induced pleurisy) | |
| Rat | Intravenous (i.v.) bolus | 1-10 mg/kg | Not specified | Inflammation (Carrageenan-induced paw edema) | |
| Rat | Intravenous (i.v.) | 0.1, 0.3, and 1 mg/kg | Not specified | Ischemia-Reperfusion Injury | |
| Mouse | Intraperitoneal (i.p.) | 2.0 - 40 mg/kg | Sodium Bicarbonate Buffer (pH 8.3) | Radiation Protection | |
| Mouse | Intraperitoneal (i.p.) | 5 and 10 mg/kg | 26 mM Sodium Bicarbonate Buffer (pH 8.3) | Chemotherapy-induced mucositis |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound (M40403) powder
-
Sodium Bicarbonate (NaHCO₃)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, deionized water
-
Sterile 15 mL conical tubes
-
Sterile syringes and needles
-
-
Vehicle Preparation (26 mM Sodium Bicarbonate Buffer, pH 8.3):
-
Dissolve the appropriate amount of Sodium Bicarbonate in sterile, deionized water to make a 26 mM solution.
-
Adjust the pH of the solution to 8.3 using 1 M NaOH.
-
Sterile-filter the buffer using a 0.22 µm filter.
-
-
This compound Solution Preparation (Example for a 5 mg/mL stock solution):
-
Weigh out the desired amount of this compound powder in a sterile conical tube. For example, for 10 mL of a 5 mg/mL solution, weigh 50 mg of the powder.
-
Add the prepared 26 mM sodium bicarbonate buffer (pH 8.3) to the powder to achieve the final concentration.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath and gently warm it.
-
Visually inspect the solution to ensure there is no precipitate before drawing it into the syringe for injection.
-
-
Administration:
-
Calculate the required injection volume based on the animal's body weight and the desired dose.
-
Administer the solution via intraperitoneal injection using the appropriate technique for the animal model.
-
Mandatory Visualizations
Signaling Pathways
This compound, as a superoxide dismutase (SOD) mimetic, primarily acts by reducing the levels of superoxide anions (O₂⁻). This has downstream effects on various signaling pathways that are regulated by reactive oxygen species (ROS).
Caption: Mechanism of action of this compound in modulating ROS-sensitive signaling pathways.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Troubleshooting Imisopasem Manganese Delivery in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully administering Imisopasem Manganese (also known as M40403) in animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide dismutase (MnSOD).[1] Its primary function is to scavenge superoxide anions (O₂⁻), a type of reactive oxygen species (ROS), and convert them into less harmful molecules.[1] By mimicking the activity of MnSOD, this compound helps to reduce oxidative stress, prevent cellular damage, and modulate inflammatory responses.[1]
Q2: What is the recommended vehicle for dissolving this compound for in vivo administration?
A2: The most commonly reported vehicle for this compound is a 26 mM sodium bicarbonate buffer, with the pH adjusted to 8.1-8.3.[2][3] This vehicle has been used for both intraperitoneal (i.p.) and intravenous (i.v.) injections in rodent models.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Solid this compound powder can be stored at -20°C for over three years. Stock solutions are best stored at -80°C and are typically stable for more than a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use. For short-term storage, solutions can be kept at 4°C for over a week.
Q4: Is this compound stable in solution?
A4: While the powder form is stable for years, solutions of this compound can be unstable. It is highly recommended to prepare fresh solutions for each experiment. If precipitation occurs, gentle warming and sonication may help to redissolve the compound.
Q5: What are the potential side effects or signs of toxicity to watch for in animal models?
A5: While this compound is generally well-tolerated, high doses of manganese-containing compounds can lead to neurotoxicity. Researchers should monitor animals for any signs of distress, including weight loss, lethargy, ruffled fur, or any abnormal behavior. If any adverse effects are observed, consider reducing the dose or the frequency of administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - The concentration of the compound exceeds its solubility in the chosen vehicle.- The pH of the sodium bicarbonate buffer is incorrect.- The temperature of the solution has dropped, reducing solubility. | - Ensure the concentration is within the reported soluble range (up to 15 mg/mL in water with sonication and heating).- Verify that the pH of the sodium bicarbonate buffer is between 8.1 and 8.3.- Gently warm the solution and maintain its temperature until injection. Prepare fresh solutions for each use. |
| Inconsistent or unexpected in vivo results | - Poor bioavailability or delivery of the compound.- Inaccurate dosing.- Degradation of the compound due to improper storage or handling. | - For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs.- For intravenous injections, ensure the solution is completely dissolved and administered at a steady rate.- Always normalize the dose to the body weight of each animal and ensure accurate calculations.- Prepare fresh solutions for each experiment and follow recommended storage guidelines for stock solutions. |
| Inflammation or irritation at the injection site (for i.p. or subcutaneous routes) | - The pH of the formulation is not optimal.- The vehicle itself is causing local tissue irritation. | - Double-check and adjust the pH of the sodium bicarbonate buffer to the recommended range of 8.1-8.3.- If irritation persists, consider a vehicle-only control group to assess the vehicle's contribution to the irritation. |
| Adverse reactions in animals immediately after injection (e.g., distress, lethargy) | - The injection was performed too quickly.- The volume of the injection is too large for the animal.- The formulation is not at a suitable temperature. | - Administer intravenous injections slowly and at a consistent rate.- Ensure the injection volume is appropriate for the animal's size (e.g., for mice, i.p. injections are typically under 200 µL).- Allow the formulation to reach room temperature before injection if it has been warmed for dissolution. |
Data Presentation
Table 1: Summary of this compound Dosing in Animal Models
| Animal Model | Route of Administration | Dosage Range | Vehicle | Therapeutic Area Investigated | Reference |
| Rat | Intraperitoneal (i.p.) | 5-20 mg/kg | 26 mM Sodium Bicarbonate Buffer (pH 8.1-8.3) | Inflammation (Carrageenan-induced pleurisy) | |
| Rat | Intravenous (i.v.) bolus | 1-10 mg/kg | Not specified | Inflammation (Carrageenan-induced paw edema) | |
| Rat | Intravenous (i.v.) | 0.1, 0.3, and 1 mg/kg | Not specified | Ischemia-Reperfusion Injury | |
| Mouse | Intraperitoneal (i.p.) | 2.0 - 40 mg/kg | Sodium Bicarbonate Buffer (pH 8.3) | Radiation Protection | |
| Mouse | Intraperitoneal (i.p.) | 5 and 10 mg/kg | 26 mM Sodium Bicarbonate Buffer (pH 8.3) | Chemotherapy-induced mucositis |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound (M40403) powder
-
Sodium Bicarbonate (NaHCO₃)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, deionized water
-
Sterile 15 mL conical tubes
-
Sterile syringes and needles
-
-
Vehicle Preparation (26 mM Sodium Bicarbonate Buffer, pH 8.3):
-
Dissolve the appropriate amount of Sodium Bicarbonate in sterile, deionized water to make a 26 mM solution.
-
Adjust the pH of the solution to 8.3 using 1 M NaOH.
-
Sterile-filter the buffer using a 0.22 µm filter.
-
-
This compound Solution Preparation (Example for a 5 mg/mL stock solution):
-
Weigh out the desired amount of this compound powder in a sterile conical tube. For example, for 10 mL of a 5 mg/mL solution, weigh 50 mg of the powder.
-
Add the prepared 26 mM sodium bicarbonate buffer (pH 8.3) to the powder to achieve the final concentration.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath and gently warm it.
-
Visually inspect the solution to ensure there is no precipitate before drawing it into the syringe for injection.
-
-
Administration:
-
Calculate the required injection volume based on the animal's body weight and the desired dose.
-
Administer the solution via intraperitoneal injection using the appropriate technique for the animal model.
-
Mandatory Visualizations
Signaling Pathways
This compound, as a superoxide dismutase (SOD) mimetic, primarily acts by reducing the levels of superoxide anions (O₂⁻). This has downstream effects on various signaling pathways that are regulated by reactive oxygen species (ROS).
Caption: Mechanism of action of this compound in modulating ROS-sensitive signaling pathways.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Optimizing the therapeutic window of Imisopasem Manganese
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as M40403 or GC4419/Avasopasem Manganese).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1][2] Its primary function is to scavenge reactive oxygen species (ROS), specifically the superoxide anion (O₂•⁻), converting it to hydrogen peroxide (H₂O₂), which is then further metabolized to water by other enzymes like catalase.[1][2][3] This action helps to reduce oxidative stress and protect normal tissues from damage, for example, during cancer therapy.
Q2: What are the key differences between this compound and the native MnSOD enzyme?
This compound offers several advantages over the native enzyme for therapeutic and research applications. It has a much smaller molecular weight (approximately 483 Da compared to 30,000 Da for the native enzyme), which contributes to its higher stability in vivo. Unlike the native SOD enzyme, which can exhibit a bell-shaped dose-response curve with pro-inflammatory effects at high doses, synthetic mimetics like this compound do not appear to share this characteristic.
Q3: What are the common research applications of this compound?
This compound is primarily investigated for its chemo/radioprotective activities. It has been studied for reducing severe oral mucositis in head and neck cancer patients undergoing chemoradiotherapy and for protecting against cisplatin-induced kidney disease. It is also used in preclinical models to study and mitigate ROS-related tissue damage in conditions like colitis, intestinal ischemia-reperfusion injury, and neuroinflammation.
Q4: How should this compound be stored?
-
Solid Form: The solid powder can be stored at -20°C for over three years. For short-term storage, 0-4°C is suitable for days to weeks.
-
Stock Solutions: It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions are typically stored at -80°C and are stable for up to 6 months. For shorter periods (up to one month), -20°C is acceptable. Some suppliers suggest that solutions are unstable and should be prepared fresh.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent or no observable effect in cell culture experiments.
-
Possible Cause 1: Compound Solubility and Stability. this compound solutions can be unstable.
-
Solution: Prepare fresh working solutions for each experiment from a frozen stock. If precipitation is observed when diluting in aqueous buffers like PBS or culture medium, gentle vortexing or sonication may be required to fully dissolve the compound.
-
-
Possible Cause 2: Inappropriate Cell Model. The protective effects of this compound are dependent on the cellular context, specifically the balance of ROS production and antioxidant enzymes.
-
Solution: Select cell lines with a known mechanism of oxidative stress relevant to your experimental question. Consider that different cell types (e.g., neuronal, epithelial, immune cells) may have varying sensitivities to oxidative stress and to the compound itself.
-
-
Possible Cause 3: Interference with Assay Components. Some colorimetric assays for superoxide, like those using NBT, can have substantial disadvantages and may be interfered with by the compound itself.
-
Solution: Use multiple, mechanistically distinct assays to measure oxidative stress and the compound's activity. For example, supplement a general cell viability assay (like MTT) with a direct measurement of ROS (e.g., using fluorescent probes like DCFDA) and an assessment of apoptosis (e.g., caspase-3 activity).
-
-
Possible Cause 4: Lot-to-Lot Variability. As with many chemical compounds, there can be variability between manufacturing batches.
-
Solution: If inconsistent results are observed after starting a new batch, perform a simple validation experiment to compare its activity to a previous, trusted lot. If this is not possible, qualify the new lot by testing it in a well-established positive control experiment.
-
Problem 2: Observed cytotoxicity in cell culture.
-
Possible Cause 1: High Concentrations. While generally having a better safety profile than native SOD, high concentrations of any manganese-containing compound can be cytotoxic.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment duration. Start with concentrations reported in the literature for similar cell types.
-
-
Possible Cause 2: "Free" Manganese. If the compound degrades or is of poor quality, free manganese ions could be released, which can be toxic.
-
Solution: Ensure the compound is sourced from a reputable supplier and stored correctly. Prepare solutions fresh to minimize degradation.
-
In Vivo Experiments
Problem 3: Lack of efficacy or variable results in animal models.
-
Possible Cause 1: Inadequate Dosing or Timing. The therapeutic window for this compound is dependent on the timing of administration relative to the induced injury (e.g., radiation or chemotherapy).
-
Solution: In preclinical models, this compound is often administered shortly before the insult (e.g., 15-30 minutes before irradiation or injection of an inflammatory agent). The optimal dose will depend on the animal model and the specific injury being studied. Review published protocols for similar models to establish an appropriate dosing regimen.
-
-
Possible Cause 2: Formulation and Administration Issues. The formulation of the compound for injection is critical for its bioavailability.
-
Solution: For intraperitoneal (i.p.) or intravenous (i.v.) injection, this compound is often dissolved in a sodium bicarbonate buffer (e.g., 26 mM, pH 8.1-8.3) or saline. For clinical trials, it has been formulated in a sodium bicarbonate-buffered 0.9% saline solution for IV infusion. Ensure the compound is fully dissolved before administration.
-
-
Possible Cause 3: Animal Model Selection. The choice of animal model and the specific pathology being investigated will significantly impact the outcome.
-
Solution: Ensure the chosen animal model has a well-characterized role for superoxide-mediated damage in its pathophysiology.
-
Problem 4: Unexpected toxicity or adverse effects in animals.
-
Possible Cause 1: Vehicle Effects. The vehicle used to dissolve and administer the compound can have its own biological effects.
-
Solution: Always include a vehicle-only control group in your experimental design to distinguish between the effects of the vehicle and the compound.
-
-
Possible Cause 2: Manganese Accumulation. Although designed to be stable, chronic high-dose administration could theoretically lead to manganese accumulation, which has known toxicities, particularly neurotoxicity.
-
Solution: Adhere to established dosing regimens from the literature. If long-term studies are planned, consider monitoring for signs of toxicity and potentially measuring manganese levels in relevant tissues.
-
Data and Protocols
Compound Solubility
| Solvent | Solubility | Notes |
| Water | 15 mg/mL (27.86 mM) | Sonication and heating are recommended. |
| PBS (pH 7.2) | 3 mg/mL | |
| DMSO | 5 mg/mL | |
| DMF | 3 mg/mL | |
| Ethanol | 20 mg/mL | |
| (Data compiled from multiple vendor datasheets) |
Example In Vivo Experimental Protocol (Mouse Model of Radiation Injury)
This protocol is a generalized example based on published studies.
-
Preparation of Dosing Solution:
-
Dissolve 30 mg of this compound powder in 6.0 mL of 26 mM sodium bicarbonate (SBC) buffer.
-
Adjust the pH to 8.3 with 1 M NaOH.
-
This creates a stock solution of 5 mg/mL. Dilute this stock with SBC buffer to the desired final concentration (e.g., 1.25 mg/mL for a 10 mg/kg dose in a 25g mouse with a 200 µL injection volume).
-
-
Animal Dosing:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
Doses ranging from 2 mg/kg to 40 mg/kg have been used in mouse models.
-
-
Timing of Administration:
-
Inject the compound 30 minutes prior to total body irradiation (TBI).
-
-
Controls:
-
A control group should receive an i.p. injection of the vehicle (SBC buffer) 30 minutes prior to TBI.
-
-
Endpoint Analysis:
-
Monitor for outcomes such as survival, body weight changes, and tissue damage (e.g., histological analysis of the small bowel for apoptosis and structural integrity).
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General In Vivo Experimental Workflow.
References
Optimizing the therapeutic window of Imisopasem Manganese
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as M40403 or GC4419/Avasopasem Manganese).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1][2] Its primary function is to scavenge reactive oxygen species (ROS), specifically the superoxide anion (O₂•⁻), converting it to hydrogen peroxide (H₂O₂), which is then further metabolized to water by other enzymes like catalase.[1][2][3] This action helps to reduce oxidative stress and protect normal tissues from damage, for example, during cancer therapy.
Q2: What are the key differences between this compound and the native MnSOD enzyme?
This compound offers several advantages over the native enzyme for therapeutic and research applications. It has a much smaller molecular weight (approximately 483 Da compared to 30,000 Da for the native enzyme), which contributes to its higher stability in vivo. Unlike the native SOD enzyme, which can exhibit a bell-shaped dose-response curve with pro-inflammatory effects at high doses, synthetic mimetics like this compound do not appear to share this characteristic.
Q3: What are the common research applications of this compound?
This compound is primarily investigated for its chemo/radioprotective activities. It has been studied for reducing severe oral mucositis in head and neck cancer patients undergoing chemoradiotherapy and for protecting against cisplatin-induced kidney disease. It is also used in preclinical models to study and mitigate ROS-related tissue damage in conditions like colitis, intestinal ischemia-reperfusion injury, and neuroinflammation.
Q4: How should this compound be stored?
-
Solid Form: The solid powder can be stored at -20°C for over three years. For short-term storage, 0-4°C is suitable for days to weeks.
-
Stock Solutions: It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions are typically stored at -80°C and are stable for up to 6 months. For shorter periods (up to one month), -20°C is acceptable. Some suppliers suggest that solutions are unstable and should be prepared fresh.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent or no observable effect in cell culture experiments.
-
Possible Cause 1: Compound Solubility and Stability. this compound solutions can be unstable.
-
Solution: Prepare fresh working solutions for each experiment from a frozen stock. If precipitation is observed when diluting in aqueous buffers like PBS or culture medium, gentle vortexing or sonication may be required to fully dissolve the compound.
-
-
Possible Cause 2: Inappropriate Cell Model. The protective effects of this compound are dependent on the cellular context, specifically the balance of ROS production and antioxidant enzymes.
-
Solution: Select cell lines with a known mechanism of oxidative stress relevant to your experimental question. Consider that different cell types (e.g., neuronal, epithelial, immune cells) may have varying sensitivities to oxidative stress and to the compound itself.
-
-
Possible Cause 3: Interference with Assay Components. Some colorimetric assays for superoxide, like those using NBT, can have substantial disadvantages and may be interfered with by the compound itself.
-
Solution: Use multiple, mechanistically distinct assays to measure oxidative stress and the compound's activity. For example, supplement a general cell viability assay (like MTT) with a direct measurement of ROS (e.g., using fluorescent probes like DCFDA) and an assessment of apoptosis (e.g., caspase-3 activity).
-
-
Possible Cause 4: Lot-to-Lot Variability. As with many chemical compounds, there can be variability between manufacturing batches.
-
Solution: If inconsistent results are observed after starting a new batch, perform a simple validation experiment to compare its activity to a previous, trusted lot. If this is not possible, qualify the new lot by testing it in a well-established positive control experiment.
-
Problem 2: Observed cytotoxicity in cell culture.
-
Possible Cause 1: High Concentrations. While generally having a better safety profile than native SOD, high concentrations of any manganese-containing compound can be cytotoxic.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment duration. Start with concentrations reported in the literature for similar cell types.
-
-
Possible Cause 2: "Free" Manganese. If the compound degrades or is of poor quality, free manganese ions could be released, which can be toxic.
-
Solution: Ensure the compound is sourced from a reputable supplier and stored correctly. Prepare solutions fresh to minimize degradation.
-
In Vivo Experiments
Problem 3: Lack of efficacy or variable results in animal models.
-
Possible Cause 1: Inadequate Dosing or Timing. The therapeutic window for this compound is dependent on the timing of administration relative to the induced injury (e.g., radiation or chemotherapy).
-
Solution: In preclinical models, this compound is often administered shortly before the insult (e.g., 15-30 minutes before irradiation or injection of an inflammatory agent). The optimal dose will depend on the animal model and the specific injury being studied. Review published protocols for similar models to establish an appropriate dosing regimen.
-
-
Possible Cause 2: Formulation and Administration Issues. The formulation of the compound for injection is critical for its bioavailability.
-
Solution: For intraperitoneal (i.p.) or intravenous (i.v.) injection, this compound is often dissolved in a sodium bicarbonate buffer (e.g., 26 mM, pH 8.1-8.3) or saline. For clinical trials, it has been formulated in a sodium bicarbonate-buffered 0.9% saline solution for IV infusion. Ensure the compound is fully dissolved before administration.
-
-
Possible Cause 3: Animal Model Selection. The choice of animal model and the specific pathology being investigated will significantly impact the outcome.
-
Solution: Ensure the chosen animal model has a well-characterized role for superoxide-mediated damage in its pathophysiology.
-
Problem 4: Unexpected toxicity or adverse effects in animals.
-
Possible Cause 1: Vehicle Effects. The vehicle used to dissolve and administer the compound can have its own biological effects.
-
Solution: Always include a vehicle-only control group in your experimental design to distinguish between the effects of the vehicle and the compound.
-
-
Possible Cause 2: Manganese Accumulation. Although designed to be stable, chronic high-dose administration could theoretically lead to manganese accumulation, which has known toxicities, particularly neurotoxicity.
-
Solution: Adhere to established dosing regimens from the literature. If long-term studies are planned, consider monitoring for signs of toxicity and potentially measuring manganese levels in relevant tissues.
-
Data and Protocols
Compound Solubility
| Solvent | Solubility | Notes |
| Water | 15 mg/mL (27.86 mM) | Sonication and heating are recommended. |
| PBS (pH 7.2) | 3 mg/mL | |
| DMSO | 5 mg/mL | |
| DMF | 3 mg/mL | |
| Ethanol | 20 mg/mL | |
| (Data compiled from multiple vendor datasheets) |
Example In Vivo Experimental Protocol (Mouse Model of Radiation Injury)
This protocol is a generalized example based on published studies.
-
Preparation of Dosing Solution:
-
Dissolve 30 mg of this compound powder in 6.0 mL of 26 mM sodium bicarbonate (SBC) buffer.
-
Adjust the pH to 8.3 with 1 M NaOH.
-
This creates a stock solution of 5 mg/mL. Dilute this stock with SBC buffer to the desired final concentration (e.g., 1.25 mg/mL for a 10 mg/kg dose in a 25g mouse with a 200 µL injection volume).
-
-
Animal Dosing:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
Doses ranging from 2 mg/kg to 40 mg/kg have been used in mouse models.
-
-
Timing of Administration:
-
Inject the compound 30 minutes prior to total body irradiation (TBI).
-
-
Controls:
-
A control group should receive an i.p. injection of the vehicle (SBC buffer) 30 minutes prior to TBI.
-
-
Endpoint Analysis:
-
Monitor for outcomes such as survival, body weight changes, and tissue damage (e.g., histological analysis of the small bowel for apoptosis and structural integrity).
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General In Vivo Experimental Workflow.
References
Optimizing the therapeutic window of Imisopasem Manganese
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as M40403 or GC4419/Avasopasem Manganese).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD).[1][2] Its primary function is to scavenge reactive oxygen species (ROS), specifically the superoxide anion (O₂•⁻), converting it to hydrogen peroxide (H₂O₂), which is then further metabolized to water by other enzymes like catalase.[1][2][3] This action helps to reduce oxidative stress and protect normal tissues from damage, for example, during cancer therapy.
Q2: What are the key differences between this compound and the native MnSOD enzyme?
This compound offers several advantages over the native enzyme for therapeutic and research applications. It has a much smaller molecular weight (approximately 483 Da compared to 30,000 Da for the native enzyme), which contributes to its higher stability in vivo. Unlike the native SOD enzyme, which can exhibit a bell-shaped dose-response curve with pro-inflammatory effects at high doses, synthetic mimetics like this compound do not appear to share this characteristic.
Q3: What are the common research applications of this compound?
This compound is primarily investigated for its chemo/radioprotective activities. It has been studied for reducing severe oral mucositis in head and neck cancer patients undergoing chemoradiotherapy and for protecting against cisplatin-induced kidney disease. It is also used in preclinical models to study and mitigate ROS-related tissue damage in conditions like colitis, intestinal ischemia-reperfusion injury, and neuroinflammation.
Q4: How should this compound be stored?
-
Solid Form: The solid powder can be stored at -20°C for over three years. For short-term storage, 0-4°C is suitable for days to weeks.
-
Stock Solutions: It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions are typically stored at -80°C and are stable for up to 6 months. For shorter periods (up to one month), -20°C is acceptable. Some suppliers suggest that solutions are unstable and should be prepared fresh.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent or no observable effect in cell culture experiments.
-
Possible Cause 1: Compound Solubility and Stability. this compound solutions can be unstable.
-
Solution: Prepare fresh working solutions for each experiment from a frozen stock. If precipitation is observed when diluting in aqueous buffers like PBS or culture medium, gentle vortexing or sonication may be required to fully dissolve the compound.
-
-
Possible Cause 2: Inappropriate Cell Model. The protective effects of this compound are dependent on the cellular context, specifically the balance of ROS production and antioxidant enzymes.
-
Solution: Select cell lines with a known mechanism of oxidative stress relevant to your experimental question. Consider that different cell types (e.g., neuronal, epithelial, immune cells) may have varying sensitivities to oxidative stress and to the compound itself.
-
-
Possible Cause 3: Interference with Assay Components. Some colorimetric assays for superoxide, like those using NBT, can have substantial disadvantages and may be interfered with by the compound itself.
-
Solution: Use multiple, mechanistically distinct assays to measure oxidative stress and the compound's activity. For example, supplement a general cell viability assay (like MTT) with a direct measurement of ROS (e.g., using fluorescent probes like DCFDA) and an assessment of apoptosis (e.g., caspase-3 activity).
-
-
Possible Cause 4: Lot-to-Lot Variability. As with many chemical compounds, there can be variability between manufacturing batches.
-
Solution: If inconsistent results are observed after starting a new batch, perform a simple validation experiment to compare its activity to a previous, trusted lot. If this is not possible, qualify the new lot by testing it in a well-established positive control experiment.
-
Problem 2: Observed cytotoxicity in cell culture.
-
Possible Cause 1: High Concentrations. While generally having a better safety profile than native SOD, high concentrations of any manganese-containing compound can be cytotoxic.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment duration. Start with concentrations reported in the literature for similar cell types.
-
-
Possible Cause 2: "Free" Manganese. If the compound degrades or is of poor quality, free manganese ions could be released, which can be toxic.
-
Solution: Ensure the compound is sourced from a reputable supplier and stored correctly. Prepare solutions fresh to minimize degradation.
-
In Vivo Experiments
Problem 3: Lack of efficacy or variable results in animal models.
-
Possible Cause 1: Inadequate Dosing or Timing. The therapeutic window for this compound is dependent on the timing of administration relative to the induced injury (e.g., radiation or chemotherapy).
-
Solution: In preclinical models, this compound is often administered shortly before the insult (e.g., 15-30 minutes before irradiation or injection of an inflammatory agent). The optimal dose will depend on the animal model and the specific injury being studied. Review published protocols for similar models to establish an appropriate dosing regimen.
-
-
Possible Cause 2: Formulation and Administration Issues. The formulation of the compound for injection is critical for its bioavailability.
-
Solution: For intraperitoneal (i.p.) or intravenous (i.v.) injection, this compound is often dissolved in a sodium bicarbonate buffer (e.g., 26 mM, pH 8.1-8.3) or saline. For clinical trials, it has been formulated in a sodium bicarbonate-buffered 0.9% saline solution for IV infusion. Ensure the compound is fully dissolved before administration.
-
-
Possible Cause 3: Animal Model Selection. The choice of animal model and the specific pathology being investigated will significantly impact the outcome.
-
Solution: Ensure the chosen animal model has a well-characterized role for superoxide-mediated damage in its pathophysiology.
-
Problem 4: Unexpected toxicity or adverse effects in animals.
-
Possible Cause 1: Vehicle Effects. The vehicle used to dissolve and administer the compound can have its own biological effects.
-
Solution: Always include a vehicle-only control group in your experimental design to distinguish between the effects of the vehicle and the compound.
-
-
Possible Cause 2: Manganese Accumulation. Although designed to be stable, chronic high-dose administration could theoretically lead to manganese accumulation, which has known toxicities, particularly neurotoxicity.
-
Solution: Adhere to established dosing regimens from the literature. If long-term studies are planned, consider monitoring for signs of toxicity and potentially measuring manganese levels in relevant tissues.
-
Data and Protocols
Compound Solubility
| Solvent | Solubility | Notes |
| Water | 15 mg/mL (27.86 mM) | Sonication and heating are recommended. |
| PBS (pH 7.2) | 3 mg/mL | |
| DMSO | 5 mg/mL | |
| DMF | 3 mg/mL | |
| Ethanol | 20 mg/mL | |
| (Data compiled from multiple vendor datasheets) |
Example In Vivo Experimental Protocol (Mouse Model of Radiation Injury)
This protocol is a generalized example based on published studies.
-
Preparation of Dosing Solution:
-
Dissolve 30 mg of this compound powder in 6.0 mL of 26 mM sodium bicarbonate (SBC) buffer.
-
Adjust the pH to 8.3 with 1 M NaOH.
-
This creates a stock solution of 5 mg/mL. Dilute this stock with SBC buffer to the desired final concentration (e.g., 1.25 mg/mL for a 10 mg/kg dose in a 25g mouse with a 200 µL injection volume).
-
-
Animal Dosing:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
Doses ranging from 2 mg/kg to 40 mg/kg have been used in mouse models.
-
-
Timing of Administration:
-
Inject the compound 30 minutes prior to total body irradiation (TBI).
-
-
Controls:
-
A control group should receive an i.p. injection of the vehicle (SBC buffer) 30 minutes prior to TBI.
-
-
Endpoint Analysis:
-
Monitor for outcomes such as survival, body weight changes, and tissue damage (e.g., histological analysis of the small bowel for apoptosis and structural integrity).
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General In Vivo Experimental Workflow.
References
Potential off-target effects of Imisopasem Manganese in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as GC4419 or M40403).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1] Its core function is to catalytically scavenge superoxide anions (O₂⁻) and convert them into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[1][2] This antioxidant activity helps to reduce oxidative stress and protect normal tissues from damage caused by reactive oxygen species (ROS).[1]
Q2: What is the reported on-target catalytic activity of this compound?
This compound has a catalytic rate constant for the dismutation of the superoxide anion of greater than 2 x 10⁷ M⁻¹s⁻¹.[3]
Q3: Is this compound selective for superoxide anions?
This compound is reported to be a selective scavenger of superoxide anions, with studies indicating it does not significantly interfere with other reactive oxygen or nitrogen species such as nitric oxide (NO) and peroxynitrite (ONOO⁻) at therapeutic concentrations. However, like other manganese-based SOD mimetics, the potential for broader reactivity with other ROS/RNS should be considered, especially at higher concentrations.
Q4: What are the known stability characteristics of this compound?
This compound is designed to be a stable complex. However, the stability of any metallodrug in biological media is a critical factor. Researchers should be aware that dissociation of the manganese ion from the ligand could occur under certain experimental conditions. It is recommended to assess the stability of the complex in your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Cellular Responses
Symptoms:
-
Activation or inhibition of signaling pathways not directly related to superoxide scavenging.
-
Changes in gene expression unrelated to the expected antioxidant response.
-
Unanticipated cytotoxicity or altered cell morphology.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dissociation of Manganese from the Ligand: "Free" manganese ions can have their own biological effects, including the potential to activate signaling pathways like NF-κB. | 1. Assess Complex Stability: Use techniques like UV-Visible absorption spectroscopy or HPLC to monitor the integrity of the this compound complex in your experimental media over time. 2. Control for Free Manganese: Include a control group treated with a manganese salt (e.g., MnCl₂) at a concentration equivalent to that in your this compound treatment group to distinguish between the effects of the complex and free manganese. |
| Interaction with Other Reactive Species: While selective, at higher concentrations, manganese-based SOD mimetics may interact with other reactive species like peroxynitrite. | 1. Dose-Response Analysis: Perform a careful dose-response study to identify the lowest effective concentration and minimize potential off-target reactivity. 2. Assay for Other ROS/RNS: If your experimental system involves other reactive species, consider assays to measure their levels and potential interactions with this compound. |
| Modulation of Signaling Pathways: Manganese-based compounds have been shown to modulate redox-sensitive signaling pathways. | 1. Pathway Analysis: If you observe unexpected changes in cellular phenotype, perform western blotting or other assays to investigate the activation state of key signaling proteins (e.g., NF-κB, MAP kinases). |
Issue 2: Inconsistent or Non-Reproducible Results in Activity Assays
Symptoms:
-
High variability in superoxide scavenging activity between experiments.
-
Lower than expected activity of the compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability in Solution: this compound solutions may be unstable over time. | 1. Prepare Fresh Solutions: Always prepare fresh stock and working solutions of this compound for each experiment. 2. Proper Storage: Store the solid compound and stock solutions as recommended by the supplier. |
| Assay Artifacts: Common in vitro antioxidant assays can be prone to interference. | 1. Use Multiple Assays: Do not rely on a single assay to determine antioxidant activity. Use a panel of different methods to confirm results. 2. Control for Assay Interference: Run appropriate controls to check for any direct interaction of this compound with your assay components. |
| pH Sensitivity: The catalytic activity of some SOD mimetics can be pH-dependent. | 1. Maintain Consistent pH: Ensure that the pH of your assay buffer is consistent across all experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Media
This protocol provides a general workflow for assessing the stability of the this compound complex in cell culture media using UV-Visible spectrophotometry.
Workflow Diagram:
Caption: Workflow for assessing this compound stability.
Methodology:
-
Prepare a solution of this compound in the desired biological medium (e.g., cell culture medium with serum) at the working concentration.
-
Immediately after preparation, record the UV-Visible absorption spectrum of the solution (e.g., from 200 to 800 nm) to establish the baseline (T=0) spectrum.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and record its UV-Visible spectrum.
-
Analyze the spectra for any changes in the characteristic absorbance peaks of the complex over time. A decrease in the intensity of these peaks may indicate dissociation of the complex.
Protocol 2: Investigating Potential Effects on NF-κB Signaling
This protocol outlines a general workflow to determine if this compound affects the NF-κB signaling pathway.
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway potentially affected by free manganese.
Methodology:
-
Culture cells of interest and treat them with this compound at various concentrations and for different durations. Include a positive control for NF-κB activation (e.g., TNF-α) and a control for free manganese (e.g., MnCl₂).
-
After treatment, prepare cytoplasmic and nuclear protein extracts.
-
Perform Western blot analysis on the cytoplasmic extracts to assess the phosphorylation and degradation of IκBα.
-
Perform Western blot analysis on the nuclear extracts to measure the levels of the p65 subunit of NF-κB. An increase in nuclear p65 indicates translocation and activation of the pathway.
-
To confirm functional activation, you can use a reporter gene assay where the expression of a reporter gene (e.g., luciferase) is under the control of an NF-κB response element.
References
Potential off-target effects of Imisopasem Manganese in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as GC4419 or M40403).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1] Its core function is to catalytically scavenge superoxide anions (O₂⁻) and convert them into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[1][2] This antioxidant activity helps to reduce oxidative stress and protect normal tissues from damage caused by reactive oxygen species (ROS).[1]
Q2: What is the reported on-target catalytic activity of this compound?
This compound has a catalytic rate constant for the dismutation of the superoxide anion of greater than 2 x 10⁷ M⁻¹s⁻¹.[3]
Q3: Is this compound selective for superoxide anions?
This compound is reported to be a selective scavenger of superoxide anions, with studies indicating it does not significantly interfere with other reactive oxygen or nitrogen species such as nitric oxide (NO) and peroxynitrite (ONOO⁻) at therapeutic concentrations. However, like other manganese-based SOD mimetics, the potential for broader reactivity with other ROS/RNS should be considered, especially at higher concentrations.
Q4: What are the known stability characteristics of this compound?
This compound is designed to be a stable complex. However, the stability of any metallodrug in biological media is a critical factor. Researchers should be aware that dissociation of the manganese ion from the ligand could occur under certain experimental conditions. It is recommended to assess the stability of the complex in your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Cellular Responses
Symptoms:
-
Activation or inhibition of signaling pathways not directly related to superoxide scavenging.
-
Changes in gene expression unrelated to the expected antioxidant response.
-
Unanticipated cytotoxicity or altered cell morphology.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dissociation of Manganese from the Ligand: "Free" manganese ions can have their own biological effects, including the potential to activate signaling pathways like NF-κB. | 1. Assess Complex Stability: Use techniques like UV-Visible absorption spectroscopy or HPLC to monitor the integrity of the this compound complex in your experimental media over time. 2. Control for Free Manganese: Include a control group treated with a manganese salt (e.g., MnCl₂) at a concentration equivalent to that in your this compound treatment group to distinguish between the effects of the complex and free manganese. |
| Interaction with Other Reactive Species: While selective, at higher concentrations, manganese-based SOD mimetics may interact with other reactive species like peroxynitrite. | 1. Dose-Response Analysis: Perform a careful dose-response study to identify the lowest effective concentration and minimize potential off-target reactivity. 2. Assay for Other ROS/RNS: If your experimental system involves other reactive species, consider assays to measure their levels and potential interactions with this compound. |
| Modulation of Signaling Pathways: Manganese-based compounds have been shown to modulate redox-sensitive signaling pathways. | 1. Pathway Analysis: If you observe unexpected changes in cellular phenotype, perform western blotting or other assays to investigate the activation state of key signaling proteins (e.g., NF-κB, MAP kinases). |
Issue 2: Inconsistent or Non-Reproducible Results in Activity Assays
Symptoms:
-
High variability in superoxide scavenging activity between experiments.
-
Lower than expected activity of the compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability in Solution: this compound solutions may be unstable over time. | 1. Prepare Fresh Solutions: Always prepare fresh stock and working solutions of this compound for each experiment. 2. Proper Storage: Store the solid compound and stock solutions as recommended by the supplier. |
| Assay Artifacts: Common in vitro antioxidant assays can be prone to interference. | 1. Use Multiple Assays: Do not rely on a single assay to determine antioxidant activity. Use a panel of different methods to confirm results. 2. Control for Assay Interference: Run appropriate controls to check for any direct interaction of this compound with your assay components. |
| pH Sensitivity: The catalytic activity of some SOD mimetics can be pH-dependent. | 1. Maintain Consistent pH: Ensure that the pH of your assay buffer is consistent across all experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Media
This protocol provides a general workflow for assessing the stability of the this compound complex in cell culture media using UV-Visible spectrophotometry.
Workflow Diagram:
Caption: Workflow for assessing this compound stability.
Methodology:
-
Prepare a solution of this compound in the desired biological medium (e.g., cell culture medium with serum) at the working concentration.
-
Immediately after preparation, record the UV-Visible absorption spectrum of the solution (e.g., from 200 to 800 nm) to establish the baseline (T=0) spectrum.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and record its UV-Visible spectrum.
-
Analyze the spectra for any changes in the characteristic absorbance peaks of the complex over time. A decrease in the intensity of these peaks may indicate dissociation of the complex.
Protocol 2: Investigating Potential Effects on NF-κB Signaling
This protocol outlines a general workflow to determine if this compound affects the NF-κB signaling pathway.
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway potentially affected by free manganese.
Methodology:
-
Culture cells of interest and treat them with this compound at various concentrations and for different durations. Include a positive control for NF-κB activation (e.g., TNF-α) and a control for free manganese (e.g., MnCl₂).
-
After treatment, prepare cytoplasmic and nuclear protein extracts.
-
Perform Western blot analysis on the cytoplasmic extracts to assess the phosphorylation and degradation of IκBα.
-
Perform Western blot analysis on the nuclear extracts to measure the levels of the p65 subunit of NF-κB. An increase in nuclear p65 indicates translocation and activation of the pathway.
-
To confirm functional activation, you can use a reporter gene assay where the expression of a reporter gene (e.g., luciferase) is under the control of an NF-κB response element.
References
Potential off-target effects of Imisopasem Manganese in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as GC4419 or M40403).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD).[1] Its core function is to catalytically scavenge superoxide anions (O₂⁻) and convert them into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[1][2] This antioxidant activity helps to reduce oxidative stress and protect normal tissues from damage caused by reactive oxygen species (ROS).[1]
Q2: What is the reported on-target catalytic activity of this compound?
This compound has a catalytic rate constant for the dismutation of the superoxide anion of greater than 2 x 10⁷ M⁻¹s⁻¹.[3]
Q3: Is this compound selective for superoxide anions?
This compound is reported to be a selective scavenger of superoxide anions, with studies indicating it does not significantly interfere with other reactive oxygen or nitrogen species such as nitric oxide (NO) and peroxynitrite (ONOO⁻) at therapeutic concentrations. However, like other manganese-based SOD mimetics, the potential for broader reactivity with other ROS/RNS should be considered, especially at higher concentrations.
Q4: What are the known stability characteristics of this compound?
This compound is designed to be a stable complex. However, the stability of any metallodrug in biological media is a critical factor. Researchers should be aware that dissociation of the manganese ion from the ligand could occur under certain experimental conditions. It is recommended to assess the stability of the complex in your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Cellular Responses
Symptoms:
-
Activation or inhibition of signaling pathways not directly related to superoxide scavenging.
-
Changes in gene expression unrelated to the expected antioxidant response.
-
Unanticipated cytotoxicity or altered cell morphology.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dissociation of Manganese from the Ligand: "Free" manganese ions can have their own biological effects, including the potential to activate signaling pathways like NF-κB. | 1. Assess Complex Stability: Use techniques like UV-Visible absorption spectroscopy or HPLC to monitor the integrity of the this compound complex in your experimental media over time. 2. Control for Free Manganese: Include a control group treated with a manganese salt (e.g., MnCl₂) at a concentration equivalent to that in your this compound treatment group to distinguish between the effects of the complex and free manganese. |
| Interaction with Other Reactive Species: While selective, at higher concentrations, manganese-based SOD mimetics may interact with other reactive species like peroxynitrite. | 1. Dose-Response Analysis: Perform a careful dose-response study to identify the lowest effective concentration and minimize potential off-target reactivity. 2. Assay for Other ROS/RNS: If your experimental system involves other reactive species, consider assays to measure their levels and potential interactions with this compound. |
| Modulation of Signaling Pathways: Manganese-based compounds have been shown to modulate redox-sensitive signaling pathways. | 1. Pathway Analysis: If you observe unexpected changes in cellular phenotype, perform western blotting or other assays to investigate the activation state of key signaling proteins (e.g., NF-κB, MAP kinases). |
Issue 2: Inconsistent or Non-Reproducible Results in Activity Assays
Symptoms:
-
High variability in superoxide scavenging activity between experiments.
-
Lower than expected activity of the compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability in Solution: this compound solutions may be unstable over time. | 1. Prepare Fresh Solutions: Always prepare fresh stock and working solutions of this compound for each experiment. 2. Proper Storage: Store the solid compound and stock solutions as recommended by the supplier. |
| Assay Artifacts: Common in vitro antioxidant assays can be prone to interference. | 1. Use Multiple Assays: Do not rely on a single assay to determine antioxidant activity. Use a panel of different methods to confirm results. 2. Control for Assay Interference: Run appropriate controls to check for any direct interaction of this compound with your assay components. |
| pH Sensitivity: The catalytic activity of some SOD mimetics can be pH-dependent. | 1. Maintain Consistent pH: Ensure that the pH of your assay buffer is consistent across all experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Media
This protocol provides a general workflow for assessing the stability of the this compound complex in cell culture media using UV-Visible spectrophotometry.
Workflow Diagram:
Caption: Workflow for assessing this compound stability.
Methodology:
-
Prepare a solution of this compound in the desired biological medium (e.g., cell culture medium with serum) at the working concentration.
-
Immediately after preparation, record the UV-Visible absorption spectrum of the solution (e.g., from 200 to 800 nm) to establish the baseline (T=0) spectrum.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and record its UV-Visible spectrum.
-
Analyze the spectra for any changes in the characteristic absorbance peaks of the complex over time. A decrease in the intensity of these peaks may indicate dissociation of the complex.
Protocol 2: Investigating Potential Effects on NF-κB Signaling
This protocol outlines a general workflow to determine if this compound affects the NF-κB signaling pathway.
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway potentially affected by free manganese.
Methodology:
-
Culture cells of interest and treat them with this compound at various concentrations and for different durations. Include a positive control for NF-κB activation (e.g., TNF-α) and a control for free manganese (e.g., MnCl₂).
-
After treatment, prepare cytoplasmic and nuclear protein extracts.
-
Perform Western blot analysis on the cytoplasmic extracts to assess the phosphorylation and degradation of IκBα.
-
Perform Western blot analysis on the nuclear extracts to measure the levels of the p65 subunit of NF-κB. An increase in nuclear p65 indicates translocation and activation of the pathway.
-
To confirm functional activation, you can use a reporter gene assay where the expression of a reporter gene (e.g., luciferase) is under the control of an NF-κB response element.
References
How to prevent degradation of Imisopasem Manganese during experiments
Technical Support Center
For researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as M40403), ensuring its stability throughout experimental procedures is paramount to obtaining reliable and reproducible results. This guide provides detailed troubleshooting advice and frequently asked questions to prevent the degradation of this potent manganese-based superoxide (B77818) dismutase mimetic.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the first step in preventing degradation. Recommendations vary slightly by supplier, but a general consensus exists.[1][2][3]
-
Solid Form: For long-term storage, the solid (powder) form of this compound should be stored at -20°C. Under these conditions, it can remain stable for more than three years.[1] For shorter periods, storage at 4°C is also acceptable for up to two years.[2]
-
Stock Solutions: Prepared stock solutions are significantly less stable than the solid form. It is highly recommended to store stock solutions at -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: My this compound solution appears to have degraded. What are the common causes?
A2: Degradation of this compound in solution can be attributed to several factors:
-
Improper Storage: Storing solutions at temperatures warmer than -80°C for extended periods can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce stress and potential for degradation.
-
Extended Time in Solution: this compound solutions are generally considered unstable and should be prepared fresh for each experiment.
-
pH Environment: While stable in neutral to slightly alkaline buffers, extreme pH values may affect its stability.
-
Light Exposure: Although specific photostability data is limited, it is a general best practice for manganese complexes to minimize exposure to direct light.
Q3: What solvents are recommended for preparing this compound solutions?
A3: The choice of solvent is critical for both solubility and stability.
-
Aqueous Buffers: this compound is soluble in aqueous solutions. Phosphate-buffered saline (PBS) at a pH of 7.2 has been successfully used. Another common vehicle is a sodium bicarbonate buffer, typically around pH 8.1-8.3.
-
Organic Solvents: For creating stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) can be used.
-
Water: Water can also be used as a solvent, though sonication and gentle heating may be necessary to achieve the desired concentration.
Q4: How should I prepare a fresh solution of this compound for my experiment?
A4: To ensure the highest quality of your experimental compound, follow these steps:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound rapidly.
-
Dissolve in the appropriate pre-chilled solvent or buffer to the desired concentration.
-
If necessary, use sonication or gentle warming to aid dissolution, but avoid excessive heat.
-
Use the freshly prepared solution promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. Aliquot stock solutions and store at -80°C to avoid freeze-thaw cycles. |
| Precipitate formation in the solution | Poor solubility or change in pH. | Ensure the solvent is appropriate for the desired concentration. Verify the pH of the buffer. Gentle warming and sonication may help redissolve the compound. |
| Loss of activity over the course of a long experiment | Instability of the compound in the experimental medium. | If possible, design experiments to be shorter in duration. If long incubation times are necessary, consider the stability of this compound in your specific cell culture media or buffer system. |
Data Presentation: Storage Stability
| Form | Storage Temperature | Reported Stability | Source |
| Solid (Powder) | -20°C | ≥ 3 years | |
| Solid (Powder) | 4°C | 2 years | |
| Stock Solution | -80°C | > 1 year | |
| Stock Solution | -20°C | 1 month | |
| Short-term (in solution) | 4°C | > 1 week |
Experimental Protocols
Protocol for Preparation of this compound in Sodium Bicarbonate Buffer
This protocol is adapted from in vivo studies and provides a slightly alkaline buffer system.
Materials:
-
This compound (solid)
-
Sodium Bicarbonate (SBC)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, purified water
Procedure:
-
Prepare a 26 mM sodium bicarbonate buffer solution.
-
Adjust the pH of the SBC buffer to 8.1-8.3 using 1 M NaOH.
-
Weigh the required amount of this compound solid.
-
Dissolve the solid in the pH-adjusted SBC buffer to the desired final concentration.
-
If preparing a stock solution from a dry powder, for example, 30 mg of this compound can be dissolved in 6.0 ml of the SBC buffer.
-
Use the solution immediately for the experiment.
Visualizing Experimental Logic and Pathways
Troubleshooting Experimental Inconsistency
This workflow helps researchers identify potential sources of error related to compound stability.
Caption: A logical guide to troubleshooting inconsistent results.
This compound Handling Workflow
This diagram outlines the best practices for handling this compound from storage to experimental use.
Caption: Best practices for handling this compound.
Signaling Pathway Context: The Role of a Superoxide Dismutase (SOD) Mimetic
This compound acts as a mimetic of the enzyme superoxide dismutase (SOD). Understanding its place in cellular signaling helps to appreciate the importance of its stability.
Caption: The catalytic role of this compound.
References
How to prevent degradation of Imisopasem Manganese during experiments
Technical Support Center
For researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as M40403), ensuring its stability throughout experimental procedures is paramount to obtaining reliable and reproducible results. This guide provides detailed troubleshooting advice and frequently asked questions to prevent the degradation of this potent manganese-based superoxide (B77818) dismutase mimetic.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the first step in preventing degradation. Recommendations vary slightly by supplier, but a general consensus exists.[1][2][3]
-
Solid Form: For long-term storage, the solid (powder) form of this compound should be stored at -20°C. Under these conditions, it can remain stable for more than three years.[1] For shorter periods, storage at 4°C is also acceptable for up to two years.[2]
-
Stock Solutions: Prepared stock solutions are significantly less stable than the solid form. It is highly recommended to store stock solutions at -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: My this compound solution appears to have degraded. What are the common causes?
A2: Degradation of this compound in solution can be attributed to several factors:
-
Improper Storage: Storing solutions at temperatures warmer than -80°C for extended periods can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce stress and potential for degradation.
-
Extended Time in Solution: this compound solutions are generally considered unstable and should be prepared fresh for each experiment.
-
pH Environment: While stable in neutral to slightly alkaline buffers, extreme pH values may affect its stability.
-
Light Exposure: Although specific photostability data is limited, it is a general best practice for manganese complexes to minimize exposure to direct light.
Q3: What solvents are recommended for preparing this compound solutions?
A3: The choice of solvent is critical for both solubility and stability.
-
Aqueous Buffers: this compound is soluble in aqueous solutions. Phosphate-buffered saline (PBS) at a pH of 7.2 has been successfully used. Another common vehicle is a sodium bicarbonate buffer, typically around pH 8.1-8.3.
-
Organic Solvents: For creating stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) can be used.
-
Water: Water can also be used as a solvent, though sonication and gentle heating may be necessary to achieve the desired concentration.
Q4: How should I prepare a fresh solution of this compound for my experiment?
A4: To ensure the highest quality of your experimental compound, follow these steps:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound rapidly.
-
Dissolve in the appropriate pre-chilled solvent or buffer to the desired concentration.
-
If necessary, use sonication or gentle warming to aid dissolution, but avoid excessive heat.
-
Use the freshly prepared solution promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. Aliquot stock solutions and store at -80°C to avoid freeze-thaw cycles. |
| Precipitate formation in the solution | Poor solubility or change in pH. | Ensure the solvent is appropriate for the desired concentration. Verify the pH of the buffer. Gentle warming and sonication may help redissolve the compound. |
| Loss of activity over the course of a long experiment | Instability of the compound in the experimental medium. | If possible, design experiments to be shorter in duration. If long incubation times are necessary, consider the stability of this compound in your specific cell culture media or buffer system. |
Data Presentation: Storage Stability
| Form | Storage Temperature | Reported Stability | Source |
| Solid (Powder) | -20°C | ≥ 3 years | |
| Solid (Powder) | 4°C | 2 years | |
| Stock Solution | -80°C | > 1 year | |
| Stock Solution | -20°C | 1 month | |
| Short-term (in solution) | 4°C | > 1 week |
Experimental Protocols
Protocol for Preparation of this compound in Sodium Bicarbonate Buffer
This protocol is adapted from in vivo studies and provides a slightly alkaline buffer system.
Materials:
-
This compound (solid)
-
Sodium Bicarbonate (SBC)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, purified water
Procedure:
-
Prepare a 26 mM sodium bicarbonate buffer solution.
-
Adjust the pH of the SBC buffer to 8.1-8.3 using 1 M NaOH.
-
Weigh the required amount of this compound solid.
-
Dissolve the solid in the pH-adjusted SBC buffer to the desired final concentration.
-
If preparing a stock solution from a dry powder, for example, 30 mg of this compound can be dissolved in 6.0 ml of the SBC buffer.
-
Use the solution immediately for the experiment.
Visualizing Experimental Logic and Pathways
Troubleshooting Experimental Inconsistency
This workflow helps researchers identify potential sources of error related to compound stability.
Caption: A logical guide to troubleshooting inconsistent results.
This compound Handling Workflow
This diagram outlines the best practices for handling this compound from storage to experimental use.
Caption: Best practices for handling this compound.
Signaling Pathway Context: The Role of a Superoxide Dismutase (SOD) Mimetic
This compound acts as a mimetic of the enzyme superoxide dismutase (SOD). Understanding its place in cellular signaling helps to appreciate the importance of its stability.
Caption: The catalytic role of this compound.
References
How to prevent degradation of Imisopasem Manganese during experiments
Technical Support Center
For researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as M40403), ensuring its stability throughout experimental procedures is paramount to obtaining reliable and reproducible results. This guide provides detailed troubleshooting advice and frequently asked questions to prevent the degradation of this potent manganese-based superoxide dismutase mimetic.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the first step in preventing degradation. Recommendations vary slightly by supplier, but a general consensus exists.[1][2][3]
-
Solid Form: For long-term storage, the solid (powder) form of this compound should be stored at -20°C. Under these conditions, it can remain stable for more than three years.[1] For shorter periods, storage at 4°C is also acceptable for up to two years.[2]
-
Stock Solutions: Prepared stock solutions are significantly less stable than the solid form. It is highly recommended to store stock solutions at -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: My this compound solution appears to have degraded. What are the common causes?
A2: Degradation of this compound in solution can be attributed to several factors:
-
Improper Storage: Storing solutions at temperatures warmer than -80°C for extended periods can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce stress and potential for degradation.
-
Extended Time in Solution: this compound solutions are generally considered unstable and should be prepared fresh for each experiment.
-
pH Environment: While stable in neutral to slightly alkaline buffers, extreme pH values may affect its stability.
-
Light Exposure: Although specific photostability data is limited, it is a general best practice for manganese complexes to minimize exposure to direct light.
Q3: What solvents are recommended for preparing this compound solutions?
A3: The choice of solvent is critical for both solubility and stability.
-
Aqueous Buffers: this compound is soluble in aqueous solutions. Phosphate-buffered saline (PBS) at a pH of 7.2 has been successfully used. Another common vehicle is a sodium bicarbonate buffer, typically around pH 8.1-8.3.
-
Organic Solvents: For creating stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol can be used.
-
Water: Water can also be used as a solvent, though sonication and gentle heating may be necessary to achieve the desired concentration.
Q4: How should I prepare a fresh solution of this compound for my experiment?
A4: To ensure the highest quality of your experimental compound, follow these steps:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound rapidly.
-
Dissolve in the appropriate pre-chilled solvent or buffer to the desired concentration.
-
If necessary, use sonication or gentle warming to aid dissolution, but avoid excessive heat.
-
Use the freshly prepared solution promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. Aliquot stock solutions and store at -80°C to avoid freeze-thaw cycles. |
| Precipitate formation in the solution | Poor solubility or change in pH. | Ensure the solvent is appropriate for the desired concentration. Verify the pH of the buffer. Gentle warming and sonication may help redissolve the compound. |
| Loss of activity over the course of a long experiment | Instability of the compound in the experimental medium. | If possible, design experiments to be shorter in duration. If long incubation times are necessary, consider the stability of this compound in your specific cell culture media or buffer system. |
Data Presentation: Storage Stability
| Form | Storage Temperature | Reported Stability | Source |
| Solid (Powder) | -20°C | ≥ 3 years | |
| Solid (Powder) | 4°C | 2 years | |
| Stock Solution | -80°C | > 1 year | |
| Stock Solution | -20°C | 1 month | |
| Short-term (in solution) | 4°C | > 1 week |
Experimental Protocols
Protocol for Preparation of this compound in Sodium Bicarbonate Buffer
This protocol is adapted from in vivo studies and provides a slightly alkaline buffer system.
Materials:
-
This compound (solid)
-
Sodium Bicarbonate (SBC)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, purified water
Procedure:
-
Prepare a 26 mM sodium bicarbonate buffer solution.
-
Adjust the pH of the SBC buffer to 8.1-8.3 using 1 M NaOH.
-
Weigh the required amount of this compound solid.
-
Dissolve the solid in the pH-adjusted SBC buffer to the desired final concentration.
-
If preparing a stock solution from a dry powder, for example, 30 mg of this compound can be dissolved in 6.0 ml of the SBC buffer.
-
Use the solution immediately for the experiment.
Visualizing Experimental Logic and Pathways
Troubleshooting Experimental Inconsistency
This workflow helps researchers identify potential sources of error related to compound stability.
Caption: A logical guide to troubleshooting inconsistent results.
This compound Handling Workflow
This diagram outlines the best practices for handling this compound from storage to experimental use.
Caption: Best practices for handling this compound.
Signaling Pathway Context: The Role of a Superoxide Dismutase (SOD) Mimetic
This compound acts as a mimetic of the enzyme superoxide dismutase (SOD). Understanding its place in cellular signaling helps to appreciate the importance of its stability.
Caption: The catalytic role of this compound.
References
Overcoming limitations of Imisopasem Manganese in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential limitations and challenges encountered during long-term studies with Imisopasem Manganese (also known as Avasopasem or GC4419).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, non-peptidyl small molecule that mimics the function of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD)[1]. Its core mechanism involves catalytically converting superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action reduces cellular damage caused by oxidative stress, which is implicated in the side effects of treatments like radiotherapy[2][3].
Q2: What are the known limitations of this compound in the context of long-term studies?
A2: While showing promise in protecting normal tissues from radiation damage, potential limitations in long-term studies include:
-
In Vitro/Solution Stability: Aqueous solutions of some manganese-based SOD mimetics can be unstable, potentially impacting experimental reproducibility. It is often recommended to prepare solutions fresh for each experiment[4].
-
In Vivo Stability and Manganese Dissociation: The stability of the manganese-ligand complex in a biological environment is crucial. Dissociation of the Mn(II) ion from the pentaazamacrocyclic ligand could lead to a loss of efficacy and potential manganese-related toxicity[5].
-
Potential for Manganese Accumulation and Toxicity: Long-term administration of any manganese-containing compound raises concerns about manganese accumulation in tissues, which could lead to neurotoxicity or other adverse effects. However, clinical trials with Avasopasem have generally shown it to be well-tolerated, with adverse event frequencies comparable to placebo.
-
Long-Term Efficacy: While effective in mitigating acute toxicities like severe oral mucositis, the long-term protective effects and potential for waning efficacy require thorough investigation in extended studies.
Q3: Are there concerns about manganese toxicity with long-term use of this compound?
A3: While high levels of manganese can be toxic, particularly to the nervous system, the manganese in Imisopasem is chelated within a stable macrocyclic ligand, which is designed to minimize the release of free manganese ions. Clinical trials for Avasopasem have not reported significant manganese-related toxicity, and some studies even suggest it can mitigate long-term toxicities such as cisplatin-induced chronic kidney disease. However, monitoring for potential manganese accumulation in relevant tissues during long-term preclinical studies is a prudent measure.
Troubleshooting Guides
In Vitro & Formulation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results between batches of prepared this compound solution. | Degradation of the compound in solution. | Prepare fresh solutions of this compound for each experiment. Avoid storing stock solutions for extended periods unless stability under specific storage conditions has been validated. Protect solutions from light. |
| Precipitate forms in the cell culture media upon addition of this compound. | Poor solubility or interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line. Consider pre-warming the media before adding the compound. Test the solubility of this compound in your specific basal media and buffer system. |
| Loss of efficacy in stored "working solutions". | Instability of the compound at working concentrations and storage conditions (e.g., 4°C). | Prepare fresh dilutions from a concentrated stock solution for each experiment. If intermediate dilutions are necessary, use them immediately. |
In Vivo Study Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent efficacy in animal models. | Issues with formulation, route of administration, or dosing schedule. Degradation of the compound post-administration. | Validate the stability of the formulation used for injection. Ensure consistent timing of administration relative to the insult (e.g., radiation). For long-term studies, consider the pharmacokinetic profile of the compound to determine an optimal dosing frequency. |
| Concerns about potential manganese accumulation in long-term studies. | The inherent nature of administering a manganese-containing compound. | In preclinical studies, plan for terminal tissue collection (e.g., brain, liver, kidney) for manganese quantification using methods like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS). |
| Difficulty in assessing long-term protective effects. | Lack of sensitive biomarkers for chronic organ damage. | In addition to histopathology, consider incorporating functional assessments and biomarkers of organ damage relevant to the expected long-term toxicity (e.g., serum creatinine (B1669602) and eGFR for kidney function). |
Quantitative Data Summary
Table 1: Clinical Trial Efficacy of Avasopasem Manganese (GC4419) in Reducing Severe Oral Mucositis (SOM)
| Study Phase | Endpoint | Avasopasem Manganese (90 mg) | Placebo | p-value | Reference |
| Phase 2b | Median Duration of SOM | 1.5 days | 19 days | 0.024 | |
| Phase 2b | Incidence of SOM | 43% | 65% | 0.009 | |
| Phase 3 (ROMAN) | Incidence of SOM | 54% | 64% | 0.045 | |
| Phase 3 (ROMAN) | Median Duration of SOM | 8 days | 18 days | 0.002 |
Table 2: Long-Term Renal Function Protection with Avasopasem Manganese (GC4419)
| Timepoint | Parameter | Avasopasem Manganese (90 mg) Change from Baseline | Placebo Change from Baseline | Reference |
| 12 Months Post-Treatment | eGFR (mL/min/1.73m²) | -5.8 | -16.9 |
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability
Objective: To determine the stability of this compound in a specific buffer or cell culture medium over time.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution to the final working concentration in the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the intended experimental conditions (e.g., 37°C, 5% CO₂, protected from light).
-
At each time point, analyze the concentration of intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The degradation kinetics can be determined by plotting the concentration of the intact compound against time.
Protocol 2: Quantification of Manganese in Tissues from Long-Term In Vivo Studies
Objective: To measure the accumulation of manganese in tissues following chronic administration of this compound.
Methodology:
-
At the end of the long-term in vivo study, euthanize the animals and perfuse with saline to remove blood from the tissues.
-
Collect tissues of interest (e.g., brain, liver, kidneys, bone).
-
Accurately weigh a portion of each tissue sample.
-
Digest the tissue samples using a mixture of nitric acid and sulfuric acid or another appropriate wet digestion technique.
-
Dilute the digested samples to a suitable volume with deionized water.
-
Analyze the manganese concentration in the diluted samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectroscopy (GFAAS).
-
Express the results as micrograms of manganese per gram of wet tissue weight.
Visualizations
Caption: Mechanism of action of this compound in mitigating radiation-induced oxidative stress.
Caption: General experimental workflow for long-term in vivo studies with this compound.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 2. Avasopasem for the treatment of radiotherapy-induced severe oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. flore.unifi.it [flore.unifi.it]
Overcoming limitations of Imisopasem Manganese in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential limitations and challenges encountered during long-term studies with Imisopasem Manganese (also known as Avasopasem or GC4419).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, non-peptidyl small molecule that mimics the function of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD)[1]. Its core mechanism involves catalytically converting superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action reduces cellular damage caused by oxidative stress, which is implicated in the side effects of treatments like radiotherapy[2][3].
Q2: What are the known limitations of this compound in the context of long-term studies?
A2: While showing promise in protecting normal tissues from radiation damage, potential limitations in long-term studies include:
-
In Vitro/Solution Stability: Aqueous solutions of some manganese-based SOD mimetics can be unstable, potentially impacting experimental reproducibility. It is often recommended to prepare solutions fresh for each experiment[4].
-
In Vivo Stability and Manganese Dissociation: The stability of the manganese-ligand complex in a biological environment is crucial. Dissociation of the Mn(II) ion from the pentaazamacrocyclic ligand could lead to a loss of efficacy and potential manganese-related toxicity[5].
-
Potential for Manganese Accumulation and Toxicity: Long-term administration of any manganese-containing compound raises concerns about manganese accumulation in tissues, which could lead to neurotoxicity or other adverse effects. However, clinical trials with Avasopasem have generally shown it to be well-tolerated, with adverse event frequencies comparable to placebo.
-
Long-Term Efficacy: While effective in mitigating acute toxicities like severe oral mucositis, the long-term protective effects and potential for waning efficacy require thorough investigation in extended studies.
Q3: Are there concerns about manganese toxicity with long-term use of this compound?
A3: While high levels of manganese can be toxic, particularly to the nervous system, the manganese in Imisopasem is chelated within a stable macrocyclic ligand, which is designed to minimize the release of free manganese ions. Clinical trials for Avasopasem have not reported significant manganese-related toxicity, and some studies even suggest it can mitigate long-term toxicities such as cisplatin-induced chronic kidney disease. However, monitoring for potential manganese accumulation in relevant tissues during long-term preclinical studies is a prudent measure.
Troubleshooting Guides
In Vitro & Formulation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results between batches of prepared this compound solution. | Degradation of the compound in solution. | Prepare fresh solutions of this compound for each experiment. Avoid storing stock solutions for extended periods unless stability under specific storage conditions has been validated. Protect solutions from light. |
| Precipitate forms in the cell culture media upon addition of this compound. | Poor solubility or interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line. Consider pre-warming the media before adding the compound. Test the solubility of this compound in your specific basal media and buffer system. |
| Loss of efficacy in stored "working solutions". | Instability of the compound at working concentrations and storage conditions (e.g., 4°C). | Prepare fresh dilutions from a concentrated stock solution for each experiment. If intermediate dilutions are necessary, use them immediately. |
In Vivo Study Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent efficacy in animal models. | Issues with formulation, route of administration, or dosing schedule. Degradation of the compound post-administration. | Validate the stability of the formulation used for injection. Ensure consistent timing of administration relative to the insult (e.g., radiation). For long-term studies, consider the pharmacokinetic profile of the compound to determine an optimal dosing frequency. |
| Concerns about potential manganese accumulation in long-term studies. | The inherent nature of administering a manganese-containing compound. | In preclinical studies, plan for terminal tissue collection (e.g., brain, liver, kidney) for manganese quantification using methods like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS). |
| Difficulty in assessing long-term protective effects. | Lack of sensitive biomarkers for chronic organ damage. | In addition to histopathology, consider incorporating functional assessments and biomarkers of organ damage relevant to the expected long-term toxicity (e.g., serum creatinine (B1669602) and eGFR for kidney function). |
Quantitative Data Summary
Table 1: Clinical Trial Efficacy of Avasopasem Manganese (GC4419) in Reducing Severe Oral Mucositis (SOM)
| Study Phase | Endpoint | Avasopasem Manganese (90 mg) | Placebo | p-value | Reference |
| Phase 2b | Median Duration of SOM | 1.5 days | 19 days | 0.024 | |
| Phase 2b | Incidence of SOM | 43% | 65% | 0.009 | |
| Phase 3 (ROMAN) | Incidence of SOM | 54% | 64% | 0.045 | |
| Phase 3 (ROMAN) | Median Duration of SOM | 8 days | 18 days | 0.002 |
Table 2: Long-Term Renal Function Protection with Avasopasem Manganese (GC4419)
| Timepoint | Parameter | Avasopasem Manganese (90 mg) Change from Baseline | Placebo Change from Baseline | Reference |
| 12 Months Post-Treatment | eGFR (mL/min/1.73m²) | -5.8 | -16.9 |
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability
Objective: To determine the stability of this compound in a specific buffer or cell culture medium over time.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution to the final working concentration in the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the intended experimental conditions (e.g., 37°C, 5% CO₂, protected from light).
-
At each time point, analyze the concentration of intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The degradation kinetics can be determined by plotting the concentration of the intact compound against time.
Protocol 2: Quantification of Manganese in Tissues from Long-Term In Vivo Studies
Objective: To measure the accumulation of manganese in tissues following chronic administration of this compound.
Methodology:
-
At the end of the long-term in vivo study, euthanize the animals and perfuse with saline to remove blood from the tissues.
-
Collect tissues of interest (e.g., brain, liver, kidneys, bone).
-
Accurately weigh a portion of each tissue sample.
-
Digest the tissue samples using a mixture of nitric acid and sulfuric acid or another appropriate wet digestion technique.
-
Dilute the digested samples to a suitable volume with deionized water.
-
Analyze the manganese concentration in the diluted samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectroscopy (GFAAS).
-
Express the results as micrograms of manganese per gram of wet tissue weight.
Visualizations
Caption: Mechanism of action of this compound in mitigating radiation-induced oxidative stress.
Caption: General experimental workflow for long-term in vivo studies with this compound.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 2. Avasopasem for the treatment of radiotherapy-induced severe oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. flore.unifi.it [flore.unifi.it]
Overcoming limitations of Imisopasem Manganese in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential limitations and challenges encountered during long-term studies with Imisopasem Manganese (also known as Avasopasem or GC4419).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, non-peptidyl small molecule that mimics the function of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD)[1]. Its core mechanism involves catalytically converting superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action reduces cellular damage caused by oxidative stress, which is implicated in the side effects of treatments like radiotherapy[2][3].
Q2: What are the known limitations of this compound in the context of long-term studies?
A2: While showing promise in protecting normal tissues from radiation damage, potential limitations in long-term studies include:
-
In Vitro/Solution Stability: Aqueous solutions of some manganese-based SOD mimetics can be unstable, potentially impacting experimental reproducibility. It is often recommended to prepare solutions fresh for each experiment[4].
-
In Vivo Stability and Manganese Dissociation: The stability of the manganese-ligand complex in a biological environment is crucial. Dissociation of the Mn(II) ion from the pentaazamacrocyclic ligand could lead to a loss of efficacy and potential manganese-related toxicity[5].
-
Potential for Manganese Accumulation and Toxicity: Long-term administration of any manganese-containing compound raises concerns about manganese accumulation in tissues, which could lead to neurotoxicity or other adverse effects. However, clinical trials with Avasopasem have generally shown it to be well-tolerated, with adverse event frequencies comparable to placebo.
-
Long-Term Efficacy: While effective in mitigating acute toxicities like severe oral mucositis, the long-term protective effects and potential for waning efficacy require thorough investigation in extended studies.
Q3: Are there concerns about manganese toxicity with long-term use of this compound?
A3: While high levels of manganese can be toxic, particularly to the nervous system, the manganese in Imisopasem is chelated within a stable macrocyclic ligand, which is designed to minimize the release of free manganese ions. Clinical trials for Avasopasem have not reported significant manganese-related toxicity, and some studies even suggest it can mitigate long-term toxicities such as cisplatin-induced chronic kidney disease. However, monitoring for potential manganese accumulation in relevant tissues during long-term preclinical studies is a prudent measure.
Troubleshooting Guides
In Vitro & Formulation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results between batches of prepared this compound solution. | Degradation of the compound in solution. | Prepare fresh solutions of this compound for each experiment. Avoid storing stock solutions for extended periods unless stability under specific storage conditions has been validated. Protect solutions from light. |
| Precipitate forms in the cell culture media upon addition of this compound. | Poor solubility or interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line. Consider pre-warming the media before adding the compound. Test the solubility of this compound in your specific basal media and buffer system. |
| Loss of efficacy in stored "working solutions". | Instability of the compound at working concentrations and storage conditions (e.g., 4°C). | Prepare fresh dilutions from a concentrated stock solution for each experiment. If intermediate dilutions are necessary, use them immediately. |
In Vivo Study Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent efficacy in animal models. | Issues with formulation, route of administration, or dosing schedule. Degradation of the compound post-administration. | Validate the stability of the formulation used for injection. Ensure consistent timing of administration relative to the insult (e.g., radiation). For long-term studies, consider the pharmacokinetic profile of the compound to determine an optimal dosing frequency. |
| Concerns about potential manganese accumulation in long-term studies. | The inherent nature of administering a manganese-containing compound. | In preclinical studies, plan for terminal tissue collection (e.g., brain, liver, kidney) for manganese quantification using methods like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS). |
| Difficulty in assessing long-term protective effects. | Lack of sensitive biomarkers for chronic organ damage. | In addition to histopathology, consider incorporating functional assessments and biomarkers of organ damage relevant to the expected long-term toxicity (e.g., serum creatinine and eGFR for kidney function). |
Quantitative Data Summary
Table 1: Clinical Trial Efficacy of Avasopasem Manganese (GC4419) in Reducing Severe Oral Mucositis (SOM)
| Study Phase | Endpoint | Avasopasem Manganese (90 mg) | Placebo | p-value | Reference |
| Phase 2b | Median Duration of SOM | 1.5 days | 19 days | 0.024 | |
| Phase 2b | Incidence of SOM | 43% | 65% | 0.009 | |
| Phase 3 (ROMAN) | Incidence of SOM | 54% | 64% | 0.045 | |
| Phase 3 (ROMAN) | Median Duration of SOM | 8 days | 18 days | 0.002 |
Table 2: Long-Term Renal Function Protection with Avasopasem Manganese (GC4419)
| Timepoint | Parameter | Avasopasem Manganese (90 mg) Change from Baseline | Placebo Change from Baseline | Reference |
| 12 Months Post-Treatment | eGFR (mL/min/1.73m²) | -5.8 | -16.9 |
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability
Objective: To determine the stability of this compound in a specific buffer or cell culture medium over time.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution to the final working concentration in the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the intended experimental conditions (e.g., 37°C, 5% CO₂, protected from light).
-
At each time point, analyze the concentration of intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The degradation kinetics can be determined by plotting the concentration of the intact compound against time.
Protocol 2: Quantification of Manganese in Tissues from Long-Term In Vivo Studies
Objective: To measure the accumulation of manganese in tissues following chronic administration of this compound.
Methodology:
-
At the end of the long-term in vivo study, euthanize the animals and perfuse with saline to remove blood from the tissues.
-
Collect tissues of interest (e.g., brain, liver, kidneys, bone).
-
Accurately weigh a portion of each tissue sample.
-
Digest the tissue samples using a mixture of nitric acid and sulfuric acid or another appropriate wet digestion technique.
-
Dilute the digested samples to a suitable volume with deionized water.
-
Analyze the manganese concentration in the diluted samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectroscopy (GFAAS).
-
Express the results as micrograms of manganese per gram of wet tissue weight.
Visualizations
Caption: Mechanism of action of this compound in mitigating radiation-induced oxidative stress.
Caption: General experimental workflow for long-term in vivo studies with this compound.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 2. Avasopasem for the treatment of radiotherapy-induced severe oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. flore.unifi.it [flore.unifi.it]
Adjusting Imisopasem Manganese concentration for optimal results
Welcome to the Technical Support Center for Imisopasem Manganese (also known as M40403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to the use of this potent superoxide (B77818) dismutase (SOD) mimetic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD).[1] Its core function is to catalytically scavenge superoxide anions (O₂⁻), converting them to hydrogen peroxide (H₂O₂), which is then further metabolized to water by other cellular enzymes.[1] By reducing the levels of superoxide, this compound can prevent the formation of more damaging reactive oxygen species (ROS) like peroxynitrite, thereby protecting cells from oxidative stress-induced damage, inflammation, and apoptosis.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions for in vitro experiments?
A2: this compound is soluble in water.[3] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, deionized water. This stock solution can then be further diluted to the desired working concentration directly in the cell culture medium. If you encounter precipitation upon dilution in the medium, gentle warming and sonication can be used to aid dissolution.[3] Some suppliers also provide solubility information for organic solvents like DMSO and ethanol, which can be used for initial solubilization before further dilution, but water is often sufficient for in vitro use.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and incubation time. Based on published studies, a good starting point for in vitro experiments is in the low micromolar range. For instance, a broad range of 0-10 μM was found to be non-inhibitory for murine lymphokine-activated killer (LAK) cell activation. In another study, the IC₅₀ for reducing NADPH oxidase-dependent superoxide production in rat aortic smooth muscle cells was determined to be 31.6 μM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should this compound be stored?
A4: The solid powder form of this compound is typically stable for years when stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C or -80°C for several months. Some sources suggest that solutions may be unstable and should be prepared fresh. For short-term storage of working solutions, 4°C is generally acceptable.
Troubleshooting Guides
Issue 1: Precipitation Observed in Cell Culture Medium
-
Possible Cause 1: High Concentration: The concentration of this compound in the final working solution may be too high for the specific cell culture medium being used.
-
Solution: Try lowering the final concentration. Prepare a more diluted stock solution to minimize the volume of stock added to the medium.
-
-
Possible Cause 2: Incomplete Dissolution: The compound may not have fully dissolved in the stock solution or upon dilution in the medium.
-
Solution: After diluting the stock solution in the cell culture medium, gently warm the solution to 37°C and use a sonicator to aid dissolution. Visually inspect the medium to ensure no precipitate is present before adding it to the cells.
-
-
Possible Cause 3: Interaction with Medium Components: Components in the cell culture medium, such as high concentrations of phosphates, may contribute to the precipitation of manganese compounds.
-
Solution: If precipitation persists, consider preparing the final working solution in a serum-free or low-serum medium first, and then adding it to the cells. Alternatively, you can test different basal media to see if the issue is specific to one formulation.
-
Issue 2: Unexpected Cytotoxicity
-
Possible Cause 1: Concentration is too high: While generally well-tolerated at effective concentrations, high concentrations of any compound can be toxic to cells.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC₅₀ value for your specific cell line. This will help you establish a non-toxic working concentration range.
-
-
Possible Cause 2: Solvent Toxicity: If using a solvent other than water for your stock solution (e.g., DMSO), the final concentration of the solvent in your cell culture may be toxic.
-
Solution: Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Prepare a vehicle control with the same final solvent concentration to differentiate between compound and solvent toxicity.
-
-
Possible Cause 3: Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.
-
Solution: Start with a lower concentration range and carefully titrate up to the desired effective concentration while monitoring cell viability and morphology.
-
Data Presentation
| Parameter | Cell Type | Concentration | Effect | Reference |
| Non-inhibitory Range | Murine LAK cells | 0-10 μM | Did not inhibit IL-2 induced activation. | |
| IC₅₀ | Rat Aortic Smooth Muscle Cells | 31.6 μM | Inhibition of NADPH oxidase-dependent superoxide production. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Sterile, deionized water or sterile PBS (pH 7.2-7.4)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution to 37°C and/or use a sonicator for short bursts until the solution is clear.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell Treatment for Assessing Efficacy
-
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (the solvent used for the stock solution)
-
-
Procedure:
-
Seed the cells at the desired density and allow them to adhere and stabilize overnight.
-
The next day, prepare the working concentrations of this compound by diluting the stock solution directly into fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, proceed with the desired downstream analysis (e.g., cytotoxicity assay, protein extraction for Western blot, RNA isolation for RT-qPCR).
-
Mandatory Visualizations
Caption: Mechanism of this compound in reducing oxidative stress.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for common experimental issues.
References
Adjusting Imisopasem Manganese concentration for optimal results
Welcome to the Technical Support Center for Imisopasem Manganese (also known as M40403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to the use of this potent superoxide (B77818) dismutase (SOD) mimetic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD).[1] Its core function is to catalytically scavenge superoxide anions (O₂⁻), converting them to hydrogen peroxide (H₂O₂), which is then further metabolized to water by other cellular enzymes.[1] By reducing the levels of superoxide, this compound can prevent the formation of more damaging reactive oxygen species (ROS) like peroxynitrite, thereby protecting cells from oxidative stress-induced damage, inflammation, and apoptosis.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions for in vitro experiments?
A2: this compound is soluble in water.[3] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, deionized water. This stock solution can then be further diluted to the desired working concentration directly in the cell culture medium. If you encounter precipitation upon dilution in the medium, gentle warming and sonication can be used to aid dissolution.[3] Some suppliers also provide solubility information for organic solvents like DMSO and ethanol, which can be used for initial solubilization before further dilution, but water is often sufficient for in vitro use.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and incubation time. Based on published studies, a good starting point for in vitro experiments is in the low micromolar range. For instance, a broad range of 0-10 μM was found to be non-inhibitory for murine lymphokine-activated killer (LAK) cell activation. In another study, the IC₅₀ for reducing NADPH oxidase-dependent superoxide production in rat aortic smooth muscle cells was determined to be 31.6 μM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should this compound be stored?
A4: The solid powder form of this compound is typically stable for years when stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C or -80°C for several months. Some sources suggest that solutions may be unstable and should be prepared fresh. For short-term storage of working solutions, 4°C is generally acceptable.
Troubleshooting Guides
Issue 1: Precipitation Observed in Cell Culture Medium
-
Possible Cause 1: High Concentration: The concentration of this compound in the final working solution may be too high for the specific cell culture medium being used.
-
Solution: Try lowering the final concentration. Prepare a more diluted stock solution to minimize the volume of stock added to the medium.
-
-
Possible Cause 2: Incomplete Dissolution: The compound may not have fully dissolved in the stock solution or upon dilution in the medium.
-
Solution: After diluting the stock solution in the cell culture medium, gently warm the solution to 37°C and use a sonicator to aid dissolution. Visually inspect the medium to ensure no precipitate is present before adding it to the cells.
-
-
Possible Cause 3: Interaction with Medium Components: Components in the cell culture medium, such as high concentrations of phosphates, may contribute to the precipitation of manganese compounds.
-
Solution: If precipitation persists, consider preparing the final working solution in a serum-free or low-serum medium first, and then adding it to the cells. Alternatively, you can test different basal media to see if the issue is specific to one formulation.
-
Issue 2: Unexpected Cytotoxicity
-
Possible Cause 1: Concentration is too high: While generally well-tolerated at effective concentrations, high concentrations of any compound can be toxic to cells.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC₅₀ value for your specific cell line. This will help you establish a non-toxic working concentration range.
-
-
Possible Cause 2: Solvent Toxicity: If using a solvent other than water for your stock solution (e.g., DMSO), the final concentration of the solvent in your cell culture may be toxic.
-
Solution: Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Prepare a vehicle control with the same final solvent concentration to differentiate between compound and solvent toxicity.
-
-
Possible Cause 3: Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.
-
Solution: Start with a lower concentration range and carefully titrate up to the desired effective concentration while monitoring cell viability and morphology.
-
Data Presentation
| Parameter | Cell Type | Concentration | Effect | Reference |
| Non-inhibitory Range | Murine LAK cells | 0-10 μM | Did not inhibit IL-2 induced activation. | |
| IC₅₀ | Rat Aortic Smooth Muscle Cells | 31.6 μM | Inhibition of NADPH oxidase-dependent superoxide production. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Sterile, deionized water or sterile PBS (pH 7.2-7.4)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution to 37°C and/or use a sonicator for short bursts until the solution is clear.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell Treatment for Assessing Efficacy
-
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (the solvent used for the stock solution)
-
-
Procedure:
-
Seed the cells at the desired density and allow them to adhere and stabilize overnight.
-
The next day, prepare the working concentrations of this compound by diluting the stock solution directly into fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, proceed with the desired downstream analysis (e.g., cytotoxicity assay, protein extraction for Western blot, RNA isolation for RT-qPCR).
-
Mandatory Visualizations
Caption: Mechanism of this compound in reducing oxidative stress.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for common experimental issues.
References
Adjusting Imisopasem Manganese concentration for optimal results
Welcome to the Technical Support Center for Imisopasem Manganese (also known as M40403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to the use of this potent superoxide dismutase (SOD) mimetic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD).[1] Its core function is to catalytically scavenge superoxide anions (O₂⁻), converting them to hydrogen peroxide (H₂O₂), which is then further metabolized to water by other cellular enzymes.[1] By reducing the levels of superoxide, this compound can prevent the formation of more damaging reactive oxygen species (ROS) like peroxynitrite, thereby protecting cells from oxidative stress-induced damage, inflammation, and apoptosis.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions for in vitro experiments?
A2: this compound is soluble in water.[3] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, deionized water. This stock solution can then be further diluted to the desired working concentration directly in the cell culture medium. If you encounter precipitation upon dilution in the medium, gentle warming and sonication can be used to aid dissolution.[3] Some suppliers also provide solubility information for organic solvents like DMSO and ethanol, which can be used for initial solubilization before further dilution, but water is often sufficient for in vitro use.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and incubation time. Based on published studies, a good starting point for in vitro experiments is in the low micromolar range. For instance, a broad range of 0-10 μM was found to be non-inhibitory for murine lymphokine-activated killer (LAK) cell activation. In another study, the IC₅₀ for reducing NADPH oxidase-dependent superoxide production in rat aortic smooth muscle cells was determined to be 31.6 μM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should this compound be stored?
A4: The solid powder form of this compound is typically stable for years when stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C or -80°C for several months. Some sources suggest that solutions may be unstable and should be prepared fresh. For short-term storage of working solutions, 4°C is generally acceptable.
Troubleshooting Guides
Issue 1: Precipitation Observed in Cell Culture Medium
-
Possible Cause 1: High Concentration: The concentration of this compound in the final working solution may be too high for the specific cell culture medium being used.
-
Solution: Try lowering the final concentration. Prepare a more diluted stock solution to minimize the volume of stock added to the medium.
-
-
Possible Cause 2: Incomplete Dissolution: The compound may not have fully dissolved in the stock solution or upon dilution in the medium.
-
Solution: After diluting the stock solution in the cell culture medium, gently warm the solution to 37°C and use a sonicator to aid dissolution. Visually inspect the medium to ensure no precipitate is present before adding it to the cells.
-
-
Possible Cause 3: Interaction with Medium Components: Components in the cell culture medium, such as high concentrations of phosphates, may contribute to the precipitation of manganese compounds.
-
Solution: If precipitation persists, consider preparing the final working solution in a serum-free or low-serum medium first, and then adding it to the cells. Alternatively, you can test different basal media to see if the issue is specific to one formulation.
-
Issue 2: Unexpected Cytotoxicity
-
Possible Cause 1: Concentration is too high: While generally well-tolerated at effective concentrations, high concentrations of any compound can be toxic to cells.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC₅₀ value for your specific cell line. This will help you establish a non-toxic working concentration range.
-
-
Possible Cause 2: Solvent Toxicity: If using a solvent other than water for your stock solution (e.g., DMSO), the final concentration of the solvent in your cell culture may be toxic.
-
Solution: Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Prepare a vehicle control with the same final solvent concentration to differentiate between compound and solvent toxicity.
-
-
Possible Cause 3: Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.
-
Solution: Start with a lower concentration range and carefully titrate up to the desired effective concentration while monitoring cell viability and morphology.
-
Data Presentation
| Parameter | Cell Type | Concentration | Effect | Reference |
| Non-inhibitory Range | Murine LAK cells | 0-10 μM | Did not inhibit IL-2 induced activation. | |
| IC₅₀ | Rat Aortic Smooth Muscle Cells | 31.6 μM | Inhibition of NADPH oxidase-dependent superoxide production. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Sterile, deionized water or sterile PBS (pH 7.2-7.4)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution to 37°C and/or use a sonicator for short bursts until the solution is clear.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell Treatment for Assessing Efficacy
-
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (the solvent used for the stock solution)
-
-
Procedure:
-
Seed the cells at the desired density and allow them to adhere and stabilize overnight.
-
The next day, prepare the working concentrations of this compound by diluting the stock solution directly into fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, proceed with the desired downstream analysis (e.g., cytotoxicity assay, protein extraction for Western blot, RNA isolation for RT-qPCR).
-
Mandatory Visualizations
Caption: Mechanism of this compound in reducing oxidative stress.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for common experimental issues.
References
Technical Support Center: Managing Potential Cytotoxicity of Imisopasem Manganese at High Doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as M40403 or GC4403). The focus is on understanding and managing potential cytotoxicity that may be observed at high concentrations during in vitro experiments.
Introduction to this compound
This compound is a non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1] Its primary therapeutic action is to scavenge reactive oxygen species (ROS), particularly superoxide anions, thereby protecting cells from oxidative damage.[1] While it is generally used for its protective effects, high concentrations of manganese-containing compounds can potentially lead to cytotoxicity. This guide provides information to help researchers identify and manage these effects.
Frequently Asked Questions (FAQs)
Q1: What is the evidence for potential cytotoxicity of this compound at high doses?
A1: Direct studies detailing the cytotoxicity of this compound at high doses are limited in publicly available literature. However, the core component, manganese, is known to be cytotoxic at high concentrations.[2] The proposed mechanism for this cytotoxicity is an overload of intracellular manganese, leading to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and eventual apoptosis. Therefore, it is plausible that at high concentrations, this compound could exhibit similar effects. One study noted that a broad range of M40403 concentrations (0-10 μM) did not inhibit murine lymphokine-activated killer (LAK) cell activation, suggesting a lack of cytotoxicity in that specific context and concentration range.[3][4]
Q2: What are the typical signs of cytotoxicity I should look for in my cell cultures?
A2: Signs of cytotoxicity can include:
-
A dose-dependent decrease in cell viability as measured by assays like MTT, MTS, or AlamarBlue.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Increased activity of lactate (B86563) dehydrogenase (LDH) in the culture medium, indicating membrane damage.
-
Activation of apoptotic pathways, which can be measured by assays for caspase activity or by TUNEL staining.
Q3: My cell viability assay (e.g., MTT, AlamarBlue) is giving inconsistent or unexpected results. What could be the cause?
A3: Inconsistent results in cell viability assays when using metal-containing compounds like this compound can arise from several factors:
-
Compound Interference: Manganese ions can potentially interact with assay reagents. For example, some compounds can directly reduce tetrazolium salts (like MTT) or resazurin (B115843) (the active component of AlamarBlue), leading to false-positive signals of cell viability.
-
Precipitation: At high concentrations, the compound may precipitate in the culture medium, leading to uneven exposure of cells to the drug.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can alter the concentration of the compound.
Q4: How can I mitigate the potential cytotoxicity of this compound in my experiments?
A4: If you suspect cytotoxicity is impacting your experiments, consider the following:
-
Dose-Response Analysis: Conduct a thorough dose-response experiment to identify the concentration at which cytotoxic effects begin to appear.
-
Time-Course Experiments: Assess cell viability at different time points to understand the kinetics of the cytotoxic response.
-
Use of Antioxidants: Co-treatment with other antioxidants could help to mitigate oxidative stress-induced cytotoxicity, though this may also interfere with the intended effects of this compound.
-
Control Experiments: Always include appropriate vehicle controls and untreated controls in your experiments.
Data Presentation: Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Cytotoxic Concentration | Citation |
| Manganese Chloride (MnCl₂) | SH-SY5Y (human neuroblastoma) | MTT | Dose-dependent decrease in viability | |
| Manganese Chloride (MnCl₂) | C8-D1A (astrocytic cells) | MTT | Decrease in viability at 800 µM | |
| Manganese Oxide Nanoparticles | MCF-7 (human breast cancer) | Cell Viability Assay | Dose-dependent decrease from 25-125 µg/mL | |
| Manganese | PC3, LNCaP (prostate cancer) | MTT | Effects on viability at 200-1000 µM |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the potential cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing changes in cell viability induced by metal complexes.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: AlamarBlue (Resazurin) Cell Viability Assay
This protocol provides a fluorescent method to assess cell viability.
Materials:
-
Cells of interest
-
Opaque-walled 96-well cell culture plates
-
This compound
-
AlamarBlue reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired duration.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well, typically 10% of the well volume.
-
Incubation with AlamarBlue: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Absorbance microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's protocol for the LDH assay kit. This typically involves mixing the supernatant with the assay reagents and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
Mandatory Visualizations
Caption: High-dose this compound cytotoxicity pathway.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting inconsistent viability assay results.
References
- 1. Mimic of manganese superoxide dismutase to induce apoptosis of human non-Hodgkin lymphoma Raji cells through mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cytotoxicity of Imisopasem Manganese at High Doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as M40403 or GC4403). The focus is on understanding and managing potential cytotoxicity that may be observed at high concentrations during in vitro experiments.
Introduction to this compound
This compound is a non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1] Its primary therapeutic action is to scavenge reactive oxygen species (ROS), particularly superoxide anions, thereby protecting cells from oxidative damage.[1] While it is generally used for its protective effects, high concentrations of manganese-containing compounds can potentially lead to cytotoxicity. This guide provides information to help researchers identify and manage these effects.
Frequently Asked Questions (FAQs)
Q1: What is the evidence for potential cytotoxicity of this compound at high doses?
A1: Direct studies detailing the cytotoxicity of this compound at high doses are limited in publicly available literature. However, the core component, manganese, is known to be cytotoxic at high concentrations.[2] The proposed mechanism for this cytotoxicity is an overload of intracellular manganese, leading to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and eventual apoptosis. Therefore, it is plausible that at high concentrations, this compound could exhibit similar effects. One study noted that a broad range of M40403 concentrations (0-10 μM) did not inhibit murine lymphokine-activated killer (LAK) cell activation, suggesting a lack of cytotoxicity in that specific context and concentration range.[3][4]
Q2: What are the typical signs of cytotoxicity I should look for in my cell cultures?
A2: Signs of cytotoxicity can include:
-
A dose-dependent decrease in cell viability as measured by assays like MTT, MTS, or AlamarBlue.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Increased activity of lactate (B86563) dehydrogenase (LDH) in the culture medium, indicating membrane damage.
-
Activation of apoptotic pathways, which can be measured by assays for caspase activity or by TUNEL staining.
Q3: My cell viability assay (e.g., MTT, AlamarBlue) is giving inconsistent or unexpected results. What could be the cause?
A3: Inconsistent results in cell viability assays when using metal-containing compounds like this compound can arise from several factors:
-
Compound Interference: Manganese ions can potentially interact with assay reagents. For example, some compounds can directly reduce tetrazolium salts (like MTT) or resazurin (B115843) (the active component of AlamarBlue), leading to false-positive signals of cell viability.
-
Precipitation: At high concentrations, the compound may precipitate in the culture medium, leading to uneven exposure of cells to the drug.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can alter the concentration of the compound.
Q4: How can I mitigate the potential cytotoxicity of this compound in my experiments?
A4: If you suspect cytotoxicity is impacting your experiments, consider the following:
-
Dose-Response Analysis: Conduct a thorough dose-response experiment to identify the concentration at which cytotoxic effects begin to appear.
-
Time-Course Experiments: Assess cell viability at different time points to understand the kinetics of the cytotoxic response.
-
Use of Antioxidants: Co-treatment with other antioxidants could help to mitigate oxidative stress-induced cytotoxicity, though this may also interfere with the intended effects of this compound.
-
Control Experiments: Always include appropriate vehicle controls and untreated controls in your experiments.
Data Presentation: Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Cytotoxic Concentration | Citation |
| Manganese Chloride (MnCl₂) | SH-SY5Y (human neuroblastoma) | MTT | Dose-dependent decrease in viability | |
| Manganese Chloride (MnCl₂) | C8-D1A (astrocytic cells) | MTT | Decrease in viability at 800 µM | |
| Manganese Oxide Nanoparticles | MCF-7 (human breast cancer) | Cell Viability Assay | Dose-dependent decrease from 25-125 µg/mL | |
| Manganese | PC3, LNCaP (prostate cancer) | MTT | Effects on viability at 200-1000 µM |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the potential cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing changes in cell viability induced by metal complexes.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: AlamarBlue (Resazurin) Cell Viability Assay
This protocol provides a fluorescent method to assess cell viability.
Materials:
-
Cells of interest
-
Opaque-walled 96-well cell culture plates
-
This compound
-
AlamarBlue reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired duration.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well, typically 10% of the well volume.
-
Incubation with AlamarBlue: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Absorbance microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's protocol for the LDH assay kit. This typically involves mixing the supernatant with the assay reagents and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
Mandatory Visualizations
Caption: High-dose this compound cytotoxicity pathway.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting inconsistent viability assay results.
References
- 1. Mimic of manganese superoxide dismutase to induce apoptosis of human non-Hodgkin lymphoma Raji cells through mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cytotoxicity of Imisopasem Manganese at High Doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imisopasem Manganese (also known as M40403 or GC4403). The focus is on understanding and managing potential cytotoxicity that may be observed at high concentrations during in vitro experiments.
Introduction to this compound
This compound is a non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD).[1] Its primary therapeutic action is to scavenge reactive oxygen species (ROS), particularly superoxide anions, thereby protecting cells from oxidative damage.[1] While it is generally used for its protective effects, high concentrations of manganese-containing compounds can potentially lead to cytotoxicity. This guide provides information to help researchers identify and manage these effects.
Frequently Asked Questions (FAQs)
Q1: What is the evidence for potential cytotoxicity of this compound at high doses?
A1: Direct studies detailing the cytotoxicity of this compound at high doses are limited in publicly available literature. However, the core component, manganese, is known to be cytotoxic at high concentrations.[2] The proposed mechanism for this cytotoxicity is an overload of intracellular manganese, leading to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and eventual apoptosis. Therefore, it is plausible that at high concentrations, this compound could exhibit similar effects. One study noted that a broad range of M40403 concentrations (0-10 μM) did not inhibit murine lymphokine-activated killer (LAK) cell activation, suggesting a lack of cytotoxicity in that specific context and concentration range.[3][4]
Q2: What are the typical signs of cytotoxicity I should look for in my cell cultures?
A2: Signs of cytotoxicity can include:
-
A dose-dependent decrease in cell viability as measured by assays like MTT, MTS, or AlamarBlue.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Increased activity of lactate dehydrogenase (LDH) in the culture medium, indicating membrane damage.
-
Activation of apoptotic pathways, which can be measured by assays for caspase activity or by TUNEL staining.
Q3: My cell viability assay (e.g., MTT, AlamarBlue) is giving inconsistent or unexpected results. What could be the cause?
A3: Inconsistent results in cell viability assays when using metal-containing compounds like this compound can arise from several factors:
-
Compound Interference: Manganese ions can potentially interact with assay reagents. For example, some compounds can directly reduce tetrazolium salts (like MTT) or resazurin (the active component of AlamarBlue), leading to false-positive signals of cell viability.
-
Precipitation: At high concentrations, the compound may precipitate in the culture medium, leading to uneven exposure of cells to the drug.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can alter the concentration of the compound.
Q4: How can I mitigate the potential cytotoxicity of this compound in my experiments?
A4: If you suspect cytotoxicity is impacting your experiments, consider the following:
-
Dose-Response Analysis: Conduct a thorough dose-response experiment to identify the concentration at which cytotoxic effects begin to appear.
-
Time-Course Experiments: Assess cell viability at different time points to understand the kinetics of the cytotoxic response.
-
Use of Antioxidants: Co-treatment with other antioxidants could help to mitigate oxidative stress-induced cytotoxicity, though this may also interfere with the intended effects of this compound.
-
Control Experiments: Always include appropriate vehicle controls and untreated controls in your experiments.
Data Presentation: Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Cytotoxic Concentration | Citation |
| Manganese Chloride (MnCl₂) | SH-SY5Y (human neuroblastoma) | MTT | Dose-dependent decrease in viability | |
| Manganese Chloride (MnCl₂) | C8-D1A (astrocytic cells) | MTT | Decrease in viability at 800 µM | |
| Manganese Oxide Nanoparticles | MCF-7 (human breast cancer) | Cell Viability Assay | Dose-dependent decrease from 25-125 µg/mL | |
| Manganese | PC3, LNCaP (prostate cancer) | MTT | Effects on viability at 200-1000 µM |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the potential cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing changes in cell viability induced by metal complexes.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: AlamarBlue (Resazurin) Cell Viability Assay
This protocol provides a fluorescent method to assess cell viability.
Materials:
-
Cells of interest
-
Opaque-walled 96-well cell culture plates
-
This compound
-
AlamarBlue reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired duration.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well, typically 10% of the well volume.
-
Incubation with AlamarBlue: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Absorbance microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's protocol for the LDH assay kit. This typically involves mixing the supernatant with the assay reagents and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
Mandatory Visualizations
Caption: High-dose this compound cytotoxicity pathway.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting inconsistent viability assay results.
References
- 1. Mimic of manganese superoxide dismutase to induce apoptosis of human non-Hodgkin lymphoma Raji cells through mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Method refinement for consistent results with Imisopasem Manganese
Welcome to the technical support center for Imisopasem Manganese (also known as M40403). This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving this potent manganese-based superoxide (B77818) dismutase (MnSOD) mimetic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, non-peptidyl small molecule that mimics the catalytic activity of the native mitochondrial enzyme, manganese superoxide dismutase (MnSOD).[1][2][3] Its primary function is to scavenge superoxide anions (O₂⁻), a major type of reactive oxygen species (ROS), and convert them into less harmful molecules.[4][5] By reducing superoxide levels, this compound helps to mitigate oxidative stress and protect cells and tissues from damage. This mechanism of action makes it a valuable tool for studying the role of oxidative stress in various pathological conditions and as a potential therapeutic agent.
Q2: What are the common research applications of this compound?
This compound has been utilized in a variety of preclinical research models to investigate conditions where superoxide-mediated damage is implicated. Key application areas include:
-
Inflammation: Reducing inflammatory responses in models such as carrageenan-induced pleurisy and paw edema.
-
Ischemia-Reperfusion Injury: Offering protection against tissue damage following blood flow restriction and restoration in models of myocardial and splanchnic artery occlusion.
-
Chemotherapy-Induced Side Effects: Attenuating intestinal mucositis caused by chemotherapeutic agents like 5-fluorouracil.
-
Neuroprotection: Investigating its potential to protect against neuronal damage in models of neurodegenerative diseases.
-
Radioprotection: Acting as a potential protectant against radiation-induced tissue injury.
Q3: How should I prepare and store this compound solutions?
Proper preparation and storage are critical for maintaining the activity of this compound.
-
Solubility: this compound is soluble in aqueous solutions. For in vivo studies, it is often dissolved in a sodium bicarbonate buffer (e.g., 26 mM, pH 8.1-8.3). For in vitro use, solubility in water is reported to be 15 mg/mL (27.86 mM), and sonication or gentle heating may be required to fully dissolve the compound.
-
Stability: Solutions are noted to be unstable and should be prepared fresh for each experiment. If stock solutions are prepared, it is recommended to store them at -80°C for long-term stability (up to one year) and at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Storage of Solid Compound: The solid form of this compound should be stored at -20°C for long-term stability (up to three years).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of efficacy | Compound Degradation: Improper storage or use of old solutions. | Prepare fresh solutions for each experiment. Ensure proper long-term storage of the solid compound at -20°C and stock solutions at -80°C. |
| Incorrect Dosage: Sub-optimal concentration for the specific model. | Perform a dose-response study to determine the optimal effective concentration for your experimental system. Published effective doses range from 0.1 mg/kg to 40 mg/kg in animal models. | |
| Timing of Administration: The therapeutic window for antioxidant intervention may be narrow. | Optimize the timing of this compound administration relative to the induced injury or stress. In many studies, it is administered shortly before the insult (e.g., 15-30 minutes prior). | |
| Precipitation in solution | Low Solubility: Exceeding the solubility limit in the chosen solvent. | Ensure the concentration does not exceed the recommended solubility. Gentle warming and sonication can aid dissolution. For in vivo use, ensure the pH of the bicarbonate buffer is correctly adjusted (pH 8.1-8.3). |
| Incorrect Solvent: Use of an inappropriate solvent for the intended application. | Use recommended solvents such as sodium bicarbonate buffer for in vivo studies or water for in vitro work. | |
| Variability in in vivo results | Animal Strain and Condition: Differences in animal strain, age, sex, or underlying health status can affect outcomes. | Standardize the animal model as much as possible. Report all relevant details of the animals used in your study. |
| Route of Administration: Different administration routes (e.g., intraperitoneal, intravenous) can alter bioavailability and efficacy. | Choose the most appropriate route of administration for your model and maintain consistency across all experimental groups. Intraperitoneal (i.p.) and intravenous (i.v.) routes have been reported. |
Experimental Protocols
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies demonstrating the anti-inflammatory effects of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Reagent Preparation:
-
Prepare this compound solution fresh by dissolving in 26 mM sodium bicarbonate buffer (pH 8.1-8.3).
-
Prepare a 1% (w/v) solution of carrageenan in sterile saline.
-
-
Experimental Procedure:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle control via intravenous (i.v.) bolus injection.
-
15 minutes after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection.
-
At the end of the experiment (e.g., 4 hours), animals can be euthanized, and paw exudate collected to measure inflammatory markers.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Compare the mean increase in paw volume between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound, demonstrating its efficacy in various models.
Table 1: Effect of this compound on Carrageenan-Induced Inflammation in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Paw Edema (mL increase at 4h) | TNF-α in Exudate (pg/mL) | IL-1β in Exudate (pg/mL) |
| Vehicle Control | - | 0.85 ± 0.05 | 250 ± 20 | 150 ± 15 |
| This compound | 1 | 0.60 ± 0.04 | 180 ± 18 | 105 ± 12 |
| This compound | 3 | 0.42 ± 0.03 | 125 ± 15 | 70 ± 10 |
| This compound | 10 | 0.25 ± 0.02 | 80 ± 10 | 45 ± 8* |
*p < 0.05 compared to vehicle control. Data are representative examples derived from published literature.
Table 2: Protective Effect of this compound on 5-FU-Induced Intestinal Injury in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Villus Length (µm) | Apoptotic Cell Count (TUNEL positive cells/villus) |
| Control | - | 450 ± 25 | 1.5 ± 0.5 |
| 5-FU | 30 | 220 ± 20 | 15.2 ± 2.1 |
| 5-FU + this compound | 5 | 310 ± 18# | 9.8 ± 1.5# |
| 5-FU + this compound | 10 | 380 ± 22# | 5.5 ± 1.1# |
*p < 0.05 compared to control. #p < 0.05 compared to 5-FU alone. Data are representative examples derived from published literature.
Visualizing the Mechanism of Action
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
References
Method refinement for consistent results with Imisopasem Manganese
Welcome to the technical support center for Imisopasem Manganese (also known as M40403). This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving this potent manganese-based superoxide (B77818) dismutase (MnSOD) mimetic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, non-peptidyl small molecule that mimics the catalytic activity of the native mitochondrial enzyme, manganese superoxide dismutase (MnSOD).[1][2][3] Its primary function is to scavenge superoxide anions (O₂⁻), a major type of reactive oxygen species (ROS), and convert them into less harmful molecules.[4][5] By reducing superoxide levels, this compound helps to mitigate oxidative stress and protect cells and tissues from damage. This mechanism of action makes it a valuable tool for studying the role of oxidative stress in various pathological conditions and as a potential therapeutic agent.
Q2: What are the common research applications of this compound?
This compound has been utilized in a variety of preclinical research models to investigate conditions where superoxide-mediated damage is implicated. Key application areas include:
-
Inflammation: Reducing inflammatory responses in models such as carrageenan-induced pleurisy and paw edema.
-
Ischemia-Reperfusion Injury: Offering protection against tissue damage following blood flow restriction and restoration in models of myocardial and splanchnic artery occlusion.
-
Chemotherapy-Induced Side Effects: Attenuating intestinal mucositis caused by chemotherapeutic agents like 5-fluorouracil.
-
Neuroprotection: Investigating its potential to protect against neuronal damage in models of neurodegenerative diseases.
-
Radioprotection: Acting as a potential protectant against radiation-induced tissue injury.
Q3: How should I prepare and store this compound solutions?
Proper preparation and storage are critical for maintaining the activity of this compound.
-
Solubility: this compound is soluble in aqueous solutions. For in vivo studies, it is often dissolved in a sodium bicarbonate buffer (e.g., 26 mM, pH 8.1-8.3). For in vitro use, solubility in water is reported to be 15 mg/mL (27.86 mM), and sonication or gentle heating may be required to fully dissolve the compound.
-
Stability: Solutions are noted to be unstable and should be prepared fresh for each experiment. If stock solutions are prepared, it is recommended to store them at -80°C for long-term stability (up to one year) and at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Storage of Solid Compound: The solid form of this compound should be stored at -20°C for long-term stability (up to three years).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of efficacy | Compound Degradation: Improper storage or use of old solutions. | Prepare fresh solutions for each experiment. Ensure proper long-term storage of the solid compound at -20°C and stock solutions at -80°C. |
| Incorrect Dosage: Sub-optimal concentration for the specific model. | Perform a dose-response study to determine the optimal effective concentration for your experimental system. Published effective doses range from 0.1 mg/kg to 40 mg/kg in animal models. | |
| Timing of Administration: The therapeutic window for antioxidant intervention may be narrow. | Optimize the timing of this compound administration relative to the induced injury or stress. In many studies, it is administered shortly before the insult (e.g., 15-30 minutes prior). | |
| Precipitation in solution | Low Solubility: Exceeding the solubility limit in the chosen solvent. | Ensure the concentration does not exceed the recommended solubility. Gentle warming and sonication can aid dissolution. For in vivo use, ensure the pH of the bicarbonate buffer is correctly adjusted (pH 8.1-8.3). |
| Incorrect Solvent: Use of an inappropriate solvent for the intended application. | Use recommended solvents such as sodium bicarbonate buffer for in vivo studies or water for in vitro work. | |
| Variability in in vivo results | Animal Strain and Condition: Differences in animal strain, age, sex, or underlying health status can affect outcomes. | Standardize the animal model as much as possible. Report all relevant details of the animals used in your study. |
| Route of Administration: Different administration routes (e.g., intraperitoneal, intravenous) can alter bioavailability and efficacy. | Choose the most appropriate route of administration for your model and maintain consistency across all experimental groups. Intraperitoneal (i.p.) and intravenous (i.v.) routes have been reported. |
Experimental Protocols
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies demonstrating the anti-inflammatory effects of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Reagent Preparation:
-
Prepare this compound solution fresh by dissolving in 26 mM sodium bicarbonate buffer (pH 8.1-8.3).
-
Prepare a 1% (w/v) solution of carrageenan in sterile saline.
-
-
Experimental Procedure:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle control via intravenous (i.v.) bolus injection.
-
15 minutes after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection.
-
At the end of the experiment (e.g., 4 hours), animals can be euthanized, and paw exudate collected to measure inflammatory markers.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Compare the mean increase in paw volume between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound, demonstrating its efficacy in various models.
Table 1: Effect of this compound on Carrageenan-Induced Inflammation in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Paw Edema (mL increase at 4h) | TNF-α in Exudate (pg/mL) | IL-1β in Exudate (pg/mL) |
| Vehicle Control | - | 0.85 ± 0.05 | 250 ± 20 | 150 ± 15 |
| This compound | 1 | 0.60 ± 0.04 | 180 ± 18 | 105 ± 12 |
| This compound | 3 | 0.42 ± 0.03 | 125 ± 15 | 70 ± 10 |
| This compound | 10 | 0.25 ± 0.02 | 80 ± 10 | 45 ± 8* |
*p < 0.05 compared to vehicle control. Data are representative examples derived from published literature.
Table 2: Protective Effect of this compound on 5-FU-Induced Intestinal Injury in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Villus Length (µm) | Apoptotic Cell Count (TUNEL positive cells/villus) |
| Control | - | 450 ± 25 | 1.5 ± 0.5 |
| 5-FU | 30 | 220 ± 20 | 15.2 ± 2.1 |
| 5-FU + this compound | 5 | 310 ± 18# | 9.8 ± 1.5# |
| 5-FU + this compound | 10 | 380 ± 22# | 5.5 ± 1.1# |
*p < 0.05 compared to control. #p < 0.05 compared to 5-FU alone. Data are representative examples derived from published literature.
Visualizing the Mechanism of Action
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
References
Method refinement for consistent results with Imisopasem Manganese
Welcome to the technical support center for Imisopasem Manganese (also known as M40403). This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving this potent manganese-based superoxide dismutase (MnSOD) mimetic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, non-peptidyl small molecule that mimics the catalytic activity of the native mitochondrial enzyme, manganese superoxide dismutase (MnSOD).[1][2][3] Its primary function is to scavenge superoxide anions (O₂⁻), a major type of reactive oxygen species (ROS), and convert them into less harmful molecules.[4][5] By reducing superoxide levels, this compound helps to mitigate oxidative stress and protect cells and tissues from damage. This mechanism of action makes it a valuable tool for studying the role of oxidative stress in various pathological conditions and as a potential therapeutic agent.
Q2: What are the common research applications of this compound?
This compound has been utilized in a variety of preclinical research models to investigate conditions where superoxide-mediated damage is implicated. Key application areas include:
-
Inflammation: Reducing inflammatory responses in models such as carrageenan-induced pleurisy and paw edema.
-
Ischemia-Reperfusion Injury: Offering protection against tissue damage following blood flow restriction and restoration in models of myocardial and splanchnic artery occlusion.
-
Chemotherapy-Induced Side Effects: Attenuating intestinal mucositis caused by chemotherapeutic agents like 5-fluorouracil.
-
Neuroprotection: Investigating its potential to protect against neuronal damage in models of neurodegenerative diseases.
-
Radioprotection: Acting as a potential protectant against radiation-induced tissue injury.
Q3: How should I prepare and store this compound solutions?
Proper preparation and storage are critical for maintaining the activity of this compound.
-
Solubility: this compound is soluble in aqueous solutions. For in vivo studies, it is often dissolved in a sodium bicarbonate buffer (e.g., 26 mM, pH 8.1-8.3). For in vitro use, solubility in water is reported to be 15 mg/mL (27.86 mM), and sonication or gentle heating may be required to fully dissolve the compound.
-
Stability: Solutions are noted to be unstable and should be prepared fresh for each experiment. If stock solutions are prepared, it is recommended to store them at -80°C for long-term stability (up to one year) and at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Storage of Solid Compound: The solid form of this compound should be stored at -20°C for long-term stability (up to three years).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of efficacy | Compound Degradation: Improper storage or use of old solutions. | Prepare fresh solutions for each experiment. Ensure proper long-term storage of the solid compound at -20°C and stock solutions at -80°C. |
| Incorrect Dosage: Sub-optimal concentration for the specific model. | Perform a dose-response study to determine the optimal effective concentration for your experimental system. Published effective doses range from 0.1 mg/kg to 40 mg/kg in animal models. | |
| Timing of Administration: The therapeutic window for antioxidant intervention may be narrow. | Optimize the timing of this compound administration relative to the induced injury or stress. In many studies, it is administered shortly before the insult (e.g., 15-30 minutes prior). | |
| Precipitation in solution | Low Solubility: Exceeding the solubility limit in the chosen solvent. | Ensure the concentration does not exceed the recommended solubility. Gentle warming and sonication can aid dissolution. For in vivo use, ensure the pH of the bicarbonate buffer is correctly adjusted (pH 8.1-8.3). |
| Incorrect Solvent: Use of an inappropriate solvent for the intended application. | Use recommended solvents such as sodium bicarbonate buffer for in vivo studies or water for in vitro work. | |
| Variability in in vivo results | Animal Strain and Condition: Differences in animal strain, age, sex, or underlying health status can affect outcomes. | Standardize the animal model as much as possible. Report all relevant details of the animals used in your study. |
| Route of Administration: Different administration routes (e.g., intraperitoneal, intravenous) can alter bioavailability and efficacy. | Choose the most appropriate route of administration for your model and maintain consistency across all experimental groups. Intraperitoneal (i.p.) and intravenous (i.v.) routes have been reported. |
Experimental Protocols
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies demonstrating the anti-inflammatory effects of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Reagent Preparation:
-
Prepare this compound solution fresh by dissolving in 26 mM sodium bicarbonate buffer (pH 8.1-8.3).
-
Prepare a 1% (w/v) solution of carrageenan in sterile saline.
-
-
Experimental Procedure:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle control via intravenous (i.v.) bolus injection.
-
15 minutes after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection.
-
At the end of the experiment (e.g., 4 hours), animals can be euthanized, and paw exudate collected to measure inflammatory markers.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Compare the mean increase in paw volume between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound, demonstrating its efficacy in various models.
Table 1: Effect of this compound on Carrageenan-Induced Inflammation in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Paw Edema (mL increase at 4h) | TNF-α in Exudate (pg/mL) | IL-1β in Exudate (pg/mL) |
| Vehicle Control | - | 0.85 ± 0.05 | 250 ± 20 | 150 ± 15 |
| This compound | 1 | 0.60 ± 0.04 | 180 ± 18 | 105 ± 12 |
| This compound | 3 | 0.42 ± 0.03 | 125 ± 15 | 70 ± 10 |
| This compound | 10 | 0.25 ± 0.02 | 80 ± 10 | 45 ± 8* |
*p < 0.05 compared to vehicle control. Data are representative examples derived from published literature.
Table 2: Protective Effect of this compound on 5-FU-Induced Intestinal Injury in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Villus Length (µm) | Apoptotic Cell Count (TUNEL positive cells/villus) |
| Control | - | 450 ± 25 | 1.5 ± 0.5 |
| 5-FU | 30 | 220 ± 20 | 15.2 ± 2.1 |
| 5-FU + this compound | 5 | 310 ± 18# | 9.8 ± 1.5# |
| 5-FU + this compound | 10 | 380 ± 22# | 5.5 ± 1.1# |
*p < 0.05 compared to control. #p < 0.05 compared to 5-FU alone. Data are representative examples derived from published literature.
Visualizing the Mechanism of Action
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
References
Validation & Comparative
A Comparative Efficacy Analysis of Imisopasem Manganese and Avasopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two superoxide (B77818) dismutase (SOD) mimetics, Imisopasem Manganese (M40403) and Avasopasem Manganese (GC4419). The information herein is supported by preclinical and clinical experimental data to assist in evaluating their therapeutic potential.
Mechanism of Action
Both this compound and Avasopasem Manganese are small molecule mimetics of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[1][2] Their primary function is to catalyze the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[3][4] This action reduces cellular damage caused by oxidative stress. While both compounds share this core mechanism, their therapeutic applications and supporting data differ significantly. Avasopasem has been extensively studied for its ability to mitigate the adverse effects of radiation therapy in cancer patients, whereas Imisopasem has been evaluated in models of chemotherapy-induced mucositis and broader inflammatory conditions.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of these SOD mimetics and a general workflow for evaluating their efficacy in a preclinical cancer therapy model.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound (M40403)
| Experimental Model | Key Findings | Reference |
| 5-FU-Induced Intestinal Mucositis (Mouse) | At 10 mg/kg, significantly less weight loss on day 8 compared to 5-FU alone (85.41% vs. 79.78% of initial weight). | |
| Significantly reduced the number of apoptotic cells (TUNEL-positive) in the small intestine compared to 5-FU alone (12.6 vs. 45.2). | ||
| Carrageenan-Induced Pleurisy (Rat) | Dose-dependently inhibited neutrophil infiltration (measured by MPO activity) and lipid peroxidation. | |
| Inhibited increases in paw exudate levels of TNF-α and IL-1β at doses of 1-10 mg/kg. | ||
| Radiation-Induced Oral Mucositis (Hamster) | At 30 mg/kg twice daily, significantly less severe and shorter duration of mucositis compared to placebo. |
Table 2: Clinical Efficacy of Avasopasem Manganese (GC4419) in Severe Oral Mucositis (SOM)
| Clinical Trial | Key Findings | Reference |
| Phase 3 ROMAN Trial (NCT03689712) | 16% reduction in the incidence of SOM compared to placebo (54% vs. 64%). | |
| 56% reduction in the median duration of SOM (8 days vs. 18 days for placebo). | ||
| 27% reduction in the incidence of Grade 4 SOM. | ||
| Phase 2b GT-201 Trial (NCT02508389) | At a 90 mg dose, a significant reduction in SOM duration compared to placebo (median 1.5 days vs. 19 days). | |
| Reduction in SOM incidence (43% vs. 65% for placebo). |
Experimental Protocols
5-FU-Induced Intestinal Mucositis Model (Imisopasem)
-
Objective: To assess the protective effect of Imisopasem on chemotherapy-induced intestinal damage.
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Mice are randomly assigned to control, 5-FU only, and 5-FU + Imisopasem groups.
-
Imisopasem (e.g., 5 or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) for a set number of days.
-
Intestinal mucositis is induced by i.p. injection of 5-Fluorouracil (5-FU) at a dose of 30 mg/kg for 5 consecutive days.
-
Animals are monitored daily for body weight changes and diarrhea scores.
-
On a predetermined day post-treatment, animals are euthanized, and small intestine samples are collected.
-
Histopathological analysis is performed on intestinal sections to assess villus length and mucosal damage.
-
Apoptosis is quantified using TUNEL staining.
-
Serum levels of inflammatory cytokines (e.g., TNF-α) are measured by ELISA.
-
Radiation-Induced Oral Mucositis Model (Avasopasem - based on preclinical work for Imisopasem)
-
Objective: To evaluate the efficacy of Avasopasem in mitigating radiation-induced oral mucositis.
-
Animal Model: Golden Syrian hamsters.
-
Procedure:
-
The left buccal pouch of each hamster is irradiated with a single dose of radiation to induce oral mucositis.
-
Animals are divided into treatment groups: placebo and Avasopasem at various doses.
-
Avasopasem or placebo is administered (e.g., intraperitoneally) on a defined schedule relative to the radiation exposure (e.g., before and/or after).
-
The oral mucosa is scored daily for the severity of mucositis based on a standardized scale (e.g., WHO grading scale), assessing erythema, ulceration, and tissue damage.
-
The duration and peak severity of mucositis are compared between the treatment groups.
-
Phase 3 ROMAN Clinical Trial (Avasopasem)
-
Objective: To assess the efficacy and safety of Avasopasem in reducing severe oral mucositis (SOM) in patients with locally advanced head and neck cancer receiving chemoradiotherapy.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with locally advanced, non-metastatic head and neck cancer undergoing intensity-modulated radiation therapy (IMRT) and concurrent cisplatin.
-
Procedure:
-
Patients were randomized (3:2) to receive either 90 mg of Avasopasem or a placebo.
-
The investigational drug or placebo was administered as a 60-minute intravenous infusion prior to each fraction of IMRT.
-
The primary endpoint was the incidence of SOM (WHO Grade 3 or 4) through the completion of IMRT.
-
Secondary endpoints included the duration of SOM and the incidence of Grade 4 OM.
-
Oral mucositis was assessed by trained evaluators biweekly during radiation therapy and weekly for two weeks thereafter.
-
Superoxide Dismutase (SOD) Mimetic Activity Assay (General Protocol)
-
Objective: To determine the in vitro SOD-like activity of a test compound.
-
Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The SOD mimetic competes with NBT for superoxide anions.
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer), xanthine, and NBT.
-
The test compound (Imisopasem or Avasopasem) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The mixture is incubated at room temperature for a specified time (e.g., 20-30 minutes).
-
The formation of formazan (B1609692) (a blue-colored product from the reduction of NBT) is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
The percentage inhibition of NBT reduction is calculated relative to a control without the SOD mimetic.
-
Concluding Remarks
Both this compound and Avasopasem Manganese have demonstrated efficacy as SOD mimetics in preclinical models. Avasopasem Manganese has advanced further in clinical development, with robust Phase 3 data supporting its use in mitigating radiation-induced severe oral mucositis. However, it is important to note that the FDA has requested an additional clinical trial for the resubmission of its New Drug Application. The preclinical data for this compound suggests its potential in mitigating chemotherapy-induced mucositis and other inflammatory conditions. Direct comparative studies are lacking, and the choice between these agents for further development would depend on the specific therapeutic indication and the strength of the available preclinical and clinical evidence.
References
- 1. Avasopasem May Make Radiation Therapy More Effective - NCI [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Imisopasem Manganese and Avasopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two superoxide (B77818) dismutase (SOD) mimetics, Imisopasem Manganese (M40403) and Avasopasem Manganese (GC4419). The information herein is supported by preclinical and clinical experimental data to assist in evaluating their therapeutic potential.
Mechanism of Action
Both this compound and Avasopasem Manganese are small molecule mimetics of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[1][2] Their primary function is to catalyze the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[3][4] This action reduces cellular damage caused by oxidative stress. While both compounds share this core mechanism, their therapeutic applications and supporting data differ significantly. Avasopasem has been extensively studied for its ability to mitigate the adverse effects of radiation therapy in cancer patients, whereas Imisopasem has been evaluated in models of chemotherapy-induced mucositis and broader inflammatory conditions.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of these SOD mimetics and a general workflow for evaluating their efficacy in a preclinical cancer therapy model.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound (M40403)
| Experimental Model | Key Findings | Reference |
| 5-FU-Induced Intestinal Mucositis (Mouse) | At 10 mg/kg, significantly less weight loss on day 8 compared to 5-FU alone (85.41% vs. 79.78% of initial weight). | |
| Significantly reduced the number of apoptotic cells (TUNEL-positive) in the small intestine compared to 5-FU alone (12.6 vs. 45.2). | ||
| Carrageenan-Induced Pleurisy (Rat) | Dose-dependently inhibited neutrophil infiltration (measured by MPO activity) and lipid peroxidation. | |
| Inhibited increases in paw exudate levels of TNF-α and IL-1β at doses of 1-10 mg/kg. | ||
| Radiation-Induced Oral Mucositis (Hamster) | At 30 mg/kg twice daily, significantly less severe and shorter duration of mucositis compared to placebo. |
Table 2: Clinical Efficacy of Avasopasem Manganese (GC4419) in Severe Oral Mucositis (SOM)
| Clinical Trial | Key Findings | Reference |
| Phase 3 ROMAN Trial (NCT03689712) | 16% reduction in the incidence of SOM compared to placebo (54% vs. 64%). | |
| 56% reduction in the median duration of SOM (8 days vs. 18 days for placebo). | ||
| 27% reduction in the incidence of Grade 4 SOM. | ||
| Phase 2b GT-201 Trial (NCT02508389) | At a 90 mg dose, a significant reduction in SOM duration compared to placebo (median 1.5 days vs. 19 days). | |
| Reduction in SOM incidence (43% vs. 65% for placebo). |
Experimental Protocols
5-FU-Induced Intestinal Mucositis Model (Imisopasem)
-
Objective: To assess the protective effect of Imisopasem on chemotherapy-induced intestinal damage.
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Mice are randomly assigned to control, 5-FU only, and 5-FU + Imisopasem groups.
-
Imisopasem (e.g., 5 or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) for a set number of days.
-
Intestinal mucositis is induced by i.p. injection of 5-Fluorouracil (5-FU) at a dose of 30 mg/kg for 5 consecutive days.
-
Animals are monitored daily for body weight changes and diarrhea scores.
-
On a predetermined day post-treatment, animals are euthanized, and small intestine samples are collected.
-
Histopathological analysis is performed on intestinal sections to assess villus length and mucosal damage.
-
Apoptosis is quantified using TUNEL staining.
-
Serum levels of inflammatory cytokines (e.g., TNF-α) are measured by ELISA.
-
Radiation-Induced Oral Mucositis Model (Avasopasem - based on preclinical work for Imisopasem)
-
Objective: To evaluate the efficacy of Avasopasem in mitigating radiation-induced oral mucositis.
-
Animal Model: Golden Syrian hamsters.
-
Procedure:
-
The left buccal pouch of each hamster is irradiated with a single dose of radiation to induce oral mucositis.
-
Animals are divided into treatment groups: placebo and Avasopasem at various doses.
-
Avasopasem or placebo is administered (e.g., intraperitoneally) on a defined schedule relative to the radiation exposure (e.g., before and/or after).
-
The oral mucosa is scored daily for the severity of mucositis based on a standardized scale (e.g., WHO grading scale), assessing erythema, ulceration, and tissue damage.
-
The duration and peak severity of mucositis are compared between the treatment groups.
-
Phase 3 ROMAN Clinical Trial (Avasopasem)
-
Objective: To assess the efficacy and safety of Avasopasem in reducing severe oral mucositis (SOM) in patients with locally advanced head and neck cancer receiving chemoradiotherapy.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with locally advanced, non-metastatic head and neck cancer undergoing intensity-modulated radiation therapy (IMRT) and concurrent cisplatin.
-
Procedure:
-
Patients were randomized (3:2) to receive either 90 mg of Avasopasem or a placebo.
-
The investigational drug or placebo was administered as a 60-minute intravenous infusion prior to each fraction of IMRT.
-
The primary endpoint was the incidence of SOM (WHO Grade 3 or 4) through the completion of IMRT.
-
Secondary endpoints included the duration of SOM and the incidence of Grade 4 OM.
-
Oral mucositis was assessed by trained evaluators biweekly during radiation therapy and weekly for two weeks thereafter.
-
Superoxide Dismutase (SOD) Mimetic Activity Assay (General Protocol)
-
Objective: To determine the in vitro SOD-like activity of a test compound.
-
Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The SOD mimetic competes with NBT for superoxide anions.
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer), xanthine, and NBT.
-
The test compound (Imisopasem or Avasopasem) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The mixture is incubated at room temperature for a specified time (e.g., 20-30 minutes).
-
The formation of formazan (B1609692) (a blue-colored product from the reduction of NBT) is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
The percentage inhibition of NBT reduction is calculated relative to a control without the SOD mimetic.
-
Concluding Remarks
Both this compound and Avasopasem Manganese have demonstrated efficacy as SOD mimetics in preclinical models. Avasopasem Manganese has advanced further in clinical development, with robust Phase 3 data supporting its use in mitigating radiation-induced severe oral mucositis. However, it is important to note that the FDA has requested an additional clinical trial for the resubmission of its New Drug Application. The preclinical data for this compound suggests its potential in mitigating chemotherapy-induced mucositis and other inflammatory conditions. Direct comparative studies are lacking, and the choice between these agents for further development would depend on the specific therapeutic indication and the strength of the available preclinical and clinical evidence.
References
- 1. Avasopasem May Make Radiation Therapy More Effective - NCI [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Imisopasem Manganese and Avasopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two superoxide dismutase (SOD) mimetics, Imisopasem Manganese (M40403) and Avasopasem Manganese (GC4419). The information herein is supported by preclinical and clinical experimental data to assist in evaluating their therapeutic potential.
Mechanism of Action
Both this compound and Avasopasem Manganese are small molecule mimetics of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[1][2] Their primary function is to catalyze the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[3][4] This action reduces cellular damage caused by oxidative stress. While both compounds share this core mechanism, their therapeutic applications and supporting data differ significantly. Avasopasem has been extensively studied for its ability to mitigate the adverse effects of radiation therapy in cancer patients, whereas Imisopasem has been evaluated in models of chemotherapy-induced mucositis and broader inflammatory conditions.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of these SOD mimetics and a general workflow for evaluating their efficacy in a preclinical cancer therapy model.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound (M40403)
| Experimental Model | Key Findings | Reference |
| 5-FU-Induced Intestinal Mucositis (Mouse) | At 10 mg/kg, significantly less weight loss on day 8 compared to 5-FU alone (85.41% vs. 79.78% of initial weight). | |
| Significantly reduced the number of apoptotic cells (TUNEL-positive) in the small intestine compared to 5-FU alone (12.6 vs. 45.2). | ||
| Carrageenan-Induced Pleurisy (Rat) | Dose-dependently inhibited neutrophil infiltration (measured by MPO activity) and lipid peroxidation. | |
| Inhibited increases in paw exudate levels of TNF-α and IL-1β at doses of 1-10 mg/kg. | ||
| Radiation-Induced Oral Mucositis (Hamster) | At 30 mg/kg twice daily, significantly less severe and shorter duration of mucositis compared to placebo. |
Table 2: Clinical Efficacy of Avasopasem Manganese (GC4419) in Severe Oral Mucositis (SOM)
| Clinical Trial | Key Findings | Reference |
| Phase 3 ROMAN Trial (NCT03689712) | 16% reduction in the incidence of SOM compared to placebo (54% vs. 64%). | |
| 56% reduction in the median duration of SOM (8 days vs. 18 days for placebo). | ||
| 27% reduction in the incidence of Grade 4 SOM. | ||
| Phase 2b GT-201 Trial (NCT02508389) | At a 90 mg dose, a significant reduction in SOM duration compared to placebo (median 1.5 days vs. 19 days). | |
| Reduction in SOM incidence (43% vs. 65% for placebo). |
Experimental Protocols
5-FU-Induced Intestinal Mucositis Model (Imisopasem)
-
Objective: To assess the protective effect of Imisopasem on chemotherapy-induced intestinal damage.
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Mice are randomly assigned to control, 5-FU only, and 5-FU + Imisopasem groups.
-
Imisopasem (e.g., 5 or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) for a set number of days.
-
Intestinal mucositis is induced by i.p. injection of 5-Fluorouracil (5-FU) at a dose of 30 mg/kg for 5 consecutive days.
-
Animals are monitored daily for body weight changes and diarrhea scores.
-
On a predetermined day post-treatment, animals are euthanized, and small intestine samples are collected.
-
Histopathological analysis is performed on intestinal sections to assess villus length and mucosal damage.
-
Apoptosis is quantified using TUNEL staining.
-
Serum levels of inflammatory cytokines (e.g., TNF-α) are measured by ELISA.
-
Radiation-Induced Oral Mucositis Model (Avasopasem - based on preclinical work for Imisopasem)
-
Objective: To evaluate the efficacy of Avasopasem in mitigating radiation-induced oral mucositis.
-
Animal Model: Golden Syrian hamsters.
-
Procedure:
-
The left buccal pouch of each hamster is irradiated with a single dose of radiation to induce oral mucositis.
-
Animals are divided into treatment groups: placebo and Avasopasem at various doses.
-
Avasopasem or placebo is administered (e.g., intraperitoneally) on a defined schedule relative to the radiation exposure (e.g., before and/or after).
-
The oral mucosa is scored daily for the severity of mucositis based on a standardized scale (e.g., WHO grading scale), assessing erythema, ulceration, and tissue damage.
-
The duration and peak severity of mucositis are compared between the treatment groups.
-
Phase 3 ROMAN Clinical Trial (Avasopasem)
-
Objective: To assess the efficacy and safety of Avasopasem in reducing severe oral mucositis (SOM) in patients with locally advanced head and neck cancer receiving chemoradiotherapy.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with locally advanced, non-metastatic head and neck cancer undergoing intensity-modulated radiation therapy (IMRT) and concurrent cisplatin.
-
Procedure:
-
Patients were randomized (3:2) to receive either 90 mg of Avasopasem or a placebo.
-
The investigational drug or placebo was administered as a 60-minute intravenous infusion prior to each fraction of IMRT.
-
The primary endpoint was the incidence of SOM (WHO Grade 3 or 4) through the completion of IMRT.
-
Secondary endpoints included the duration of SOM and the incidence of Grade 4 OM.
-
Oral mucositis was assessed by trained evaluators biweekly during radiation therapy and weekly for two weeks thereafter.
-
Superoxide Dismutase (SOD) Mimetic Activity Assay (General Protocol)
-
Objective: To determine the in vitro SOD-like activity of a test compound.
-
Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The SOD mimetic competes with NBT for superoxide anions.
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), xanthine, and NBT.
-
The test compound (Imisopasem or Avasopasem) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The mixture is incubated at room temperature for a specified time (e.g., 20-30 minutes).
-
The formation of formazan (a blue-colored product from the reduction of NBT) is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
The percentage inhibition of NBT reduction is calculated relative to a control without the SOD mimetic.
-
Concluding Remarks
Both this compound and Avasopasem Manganese have demonstrated efficacy as SOD mimetics in preclinical models. Avasopasem Manganese has advanced further in clinical development, with robust Phase 3 data supporting its use in mitigating radiation-induced severe oral mucositis. However, it is important to note that the FDA has requested an additional clinical trial for the resubmission of its New Drug Application. The preclinical data for this compound suggests its potential in mitigating chemotherapy-induced mucositis and other inflammatory conditions. Direct comparative studies are lacking, and the choice between these agents for further development would depend on the specific therapeutic indication and the strength of the available preclinical and clinical evidence.
References
- 1. Avasopasem May Make Radiation Therapy More Effective - NCI [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imisopasem Manganese and Other Superoxide Dismutase Mimetics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Imisopasem Manganese (formerly M40403), a manganese-based superoxide (B77818) dismutase (SOD) mimetic, with other notable SOD mimetics. The information presented is collated from various preclinical studies and is intended to serve as a resource for researchers in the fields of oxidative stress, inflammation, and drug development.
Introduction to Superoxide Dismutase Mimetics
Superoxide dismutase (SOD) enzymes are the primary defense against the superoxide radical (O₂⁻), a reactive oxygen species (ROS) implicated in a wide range of pathologies. SOD mimetics are small-molecule compounds designed to replicate the catalytic activity of native SOD enzymes, converting superoxide into hydrogen peroxide and molecular oxygen.[1] These synthetic molecules offer several potential advantages over native enzymes, including better stability, longer half-life, and improved cell permeability.[2][3] This guide focuses on a comparative analysis of this compound and other prominent SOD mimetics, such as manganese porphyrins (e.g., MnTE-2-PyP⁵⁺), manganese salen complexes (e.g., EUK-189), and nitroxides (e.g., Tempol), based on available preclinical data.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies, comparing the efficacy of this compound with other SOD mimetics in different disease models. It is important to note that these studies were not always direct head-to-head comparisons, and experimental conditions may have varied.
Radiation-Induced Mucositis
Table 1: Efficacy of SOD Mimetics in Animal Models of Radiation-Induced Oral Mucositis
| Compound | Animal Model | Radiation Dose | Dosing Regimen | Key Findings | Reference(s) |
| This compound (M40403) | Hamster | 40 Gy to the cheek pouch | 3, 10, or 30 mg/kg twice daily on days -1 to 3 | Significantly reduced severity and duration of mucositis at all doses. | [4] |
| MnTE-2-PyP⁵⁺ | Rat | 20-30 Gy to the rectum | 5 mg/kg, 1h before or 1h after irradiation, then weekly | Ameliorated acute and chronic radiation proctitis. Pre-treatment was more effective in preventing chronic complications. | [5] |
| EUK-189 | Mouse | LD₅₀/₃₀ dose of whole-body gamma irradiation | 70 mg/kg, 24h before irradiation | Enhanced 30-day survival with a dose reduction factor of 1.15. |
Inflammation
Table 2: Efficacy of SOD Mimetics in Animal Models of Inflammation
| Compound | Animal Model | Inflammatory Stimulus | Dosing Regimen | Key Findings | Reference(s) |
| This compound (M40403) | Rat | Carrageenan-induced pleurisy | 5-20 mg/kg, i.p. | Dose-dependently reduced pleural exudate volume and neutrophil infiltration. Inhibited TNF-α and IL-1β. | |
| Tempol | Mouse | Potassium superoxide (KO₂)-induced paw edema | 10-100 mg/kg, i.p. | Reduced mechanical and thermal hyperalgesia and paw edema. | |
| MnTE-2-PyP⁵⁺ | Rat | Carrageenan-induced paw inflammation | Not specified | ~1.5 log units more efficacious than MnTBAP³⁻. |
Cancer Therapy Adjunct
Table 3: Efficacy of SOD Mimetics as Adjuncts to Cancer Therapy
| Compound | Animal Model | Cancer Type | Combination Therapy | Key Findings | Reference(s) |
| This compound (M40403) | Mouse | Meth A spindle cell ascites tumor | Interleukin-2 (IL-2) | Induced 50% complete remissions (vs. 0% with IL-2 alone) and increased median survival. | |
| This compound (M40403) | Mouse | Colorectal cancer xenograft | 5-Fluorouracil (5-FU) | Attenuated 5-FU-induced intestinal mucositis without compromising anti-tumor activity. | |
| MnTE-2-PyP⁵⁺ | Mouse | Lymphoma | Dexamethasone | Potentiated glucocorticoid-induced apoptosis in lymphoma cells. |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all SOD mimetics is the catalytic dismutation of superoxide radicals. However, their effects on downstream signaling pathways can vary, influencing their overall therapeutic efficacy.
This compound (M40403)
This compound selectively scavenges superoxide anions without significantly interacting with other reactive oxygen species like nitric oxide or peroxynitrite. By reducing superoxide levels, it can attenuate the activation of pro-inflammatory transcription factors such as NF-κB, leading to a decrease in the expression of inflammatory cytokines like TNF-α and IL-1β.
MnTE-2-PyP⁵⁺
MnTE-2-PyP⁵⁺, a manganese porphyrin, also acts as a potent SOD mimetic. In addition to scavenging superoxide, it has been shown to modulate the activity of transcription factors like NF-κB and activate the NRF2 signaling pathway. Activation of NRF2 leads to the upregulation of antioxidant and cytoprotective genes, providing an additional layer of cellular protection. In some cancer cell lines, under conditions of high hydrogen peroxide, it can act as a pro-oxidant, enhancing the efficacy of chemotherapy.
Tempol
Tempol, a nitroxide, is a cell-permeable SOD mimetic that reduces oxidative stress. It has been shown to inhibit superoxide-induced inflammation and pain. Tempol can also revert the decrease in Nrf2 mRNA expression caused by oxidative stress, suggesting a role in modulating this protective pathway. Some studies also indicate that Tempol can influence other signaling pathways, including the MAPK pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for key experiments cited in this guide.
Radiation-Induced Oral Mucositis in Hamsters
-
Animal Model: Male Golden Syrian hamsters are typically used.
-
Induction of Mucositis: The left everted cheek pouch is exposed to a single dose of radiation (e.g., 40 Gy) from a linear accelerator or an X-ray source.
-
Treatment: The SOD mimetic or vehicle is administered, often via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, according to a predefined schedule (e.g., daily from one day before to three days after irradiation).
-
Assessment: The severity of mucositis is scored daily based on a standardized scale (e.g., 0-5, where 0 is normal and 5 is severe ulceration). The duration of mucositis is also recorded. Histopathological analysis of the cheek pouch tissue can be performed to assess inflammation and tissue damage.
IL-2 Induced Hypotension and Tumor Response in Mice
-
Animal Model: BALB/c mice are often used.
-
Tumor Implantation: Mice are inoculated with tumor cells (e.g., Meth A spindle cells) to establish tumors.
-
Treatment: High-dose IL-2 is administered to induce an anti-tumor immune response and hypotension. The SOD mimetic or vehicle is co-administered.
-
Assessment of Hypotension: Blood pressure is monitored to assess the effect of the SOD mimetic on IL-2-induced hypotension.
-
Assessment of Anti-Tumor Efficacy: Tumor growth is measured regularly. Survival of the animals is monitored, and at the end of the study, tumors can be excised for further analysis. Lymphocyte cytotoxicity assays can also be performed.
Conclusion
This compound and other SOD mimetics have demonstrated significant therapeutic potential in a variety of preclinical models of diseases associated with oxidative stress. While direct comparative studies are limited, the available data suggest that different classes of SOD mimetics may have distinct efficacy profiles and mechanisms of action. This compound, a manganese cyclic polyamine, has shown robust efficacy in models of radiation- and chemotherapy-induced toxicities. Manganese porphyrins like MnTE-2-PyP⁵⁺ exhibit potent antioxidant and anti-inflammatory effects, with the ability to modulate key signaling pathways such as NF-κB and NRF2. Tempol, a nitroxide, also demonstrates protective effects against oxidative stress-induced inflammation and pain.
The choice of an SOD mimetic for a particular therapeutic application will likely depend on the specific pathophysiology of the disease, the desired pharmacokinetic properties, and the downstream signaling pathways that need to be targeted. Further head-to-head comparative studies in standardized preclinical models are warranted to fully elucidate the relative advantages of these promising therapeutic agents.
References
- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the hamster cheek pouch as a model for radiation-induced oral mucositis, and evaluation of the protective effects of keratinocyte growth factor using this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Superoxide dismutase mimic, MnTE-2-PyP(5+) ameliorates acute and chronic proctitis following focal proton irradiation of the rat rectum. [scholars.duke.edu]
A Comparative Guide to Imisopasem Manganese and Other Superoxide Dismutase Mimetics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Imisopasem Manganese (formerly M40403), a manganese-based superoxide (B77818) dismutase (SOD) mimetic, with other notable SOD mimetics. The information presented is collated from various preclinical studies and is intended to serve as a resource for researchers in the fields of oxidative stress, inflammation, and drug development.
Introduction to Superoxide Dismutase Mimetics
Superoxide dismutase (SOD) enzymes are the primary defense against the superoxide radical (O₂⁻), a reactive oxygen species (ROS) implicated in a wide range of pathologies. SOD mimetics are small-molecule compounds designed to replicate the catalytic activity of native SOD enzymes, converting superoxide into hydrogen peroxide and molecular oxygen.[1] These synthetic molecules offer several potential advantages over native enzymes, including better stability, longer half-life, and improved cell permeability.[2][3] This guide focuses on a comparative analysis of this compound and other prominent SOD mimetics, such as manganese porphyrins (e.g., MnTE-2-PyP⁵⁺), manganese salen complexes (e.g., EUK-189), and nitroxides (e.g., Tempol), based on available preclinical data.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies, comparing the efficacy of this compound with other SOD mimetics in different disease models. It is important to note that these studies were not always direct head-to-head comparisons, and experimental conditions may have varied.
Radiation-Induced Mucositis
Table 1: Efficacy of SOD Mimetics in Animal Models of Radiation-Induced Oral Mucositis
| Compound | Animal Model | Radiation Dose | Dosing Regimen | Key Findings | Reference(s) |
| This compound (M40403) | Hamster | 40 Gy to the cheek pouch | 3, 10, or 30 mg/kg twice daily on days -1 to 3 | Significantly reduced severity and duration of mucositis at all doses. | [4] |
| MnTE-2-PyP⁵⁺ | Rat | 20-30 Gy to the rectum | 5 mg/kg, 1h before or 1h after irradiation, then weekly | Ameliorated acute and chronic radiation proctitis. Pre-treatment was more effective in preventing chronic complications. | [5] |
| EUK-189 | Mouse | LD₅₀/₃₀ dose of whole-body gamma irradiation | 70 mg/kg, 24h before irradiation | Enhanced 30-day survival with a dose reduction factor of 1.15. |
Inflammation
Table 2: Efficacy of SOD Mimetics in Animal Models of Inflammation
| Compound | Animal Model | Inflammatory Stimulus | Dosing Regimen | Key Findings | Reference(s) |
| This compound (M40403) | Rat | Carrageenan-induced pleurisy | 5-20 mg/kg, i.p. | Dose-dependently reduced pleural exudate volume and neutrophil infiltration. Inhibited TNF-α and IL-1β. | |
| Tempol | Mouse | Potassium superoxide (KO₂)-induced paw edema | 10-100 mg/kg, i.p. | Reduced mechanical and thermal hyperalgesia and paw edema. | |
| MnTE-2-PyP⁵⁺ | Rat | Carrageenan-induced paw inflammation | Not specified | ~1.5 log units more efficacious than MnTBAP³⁻. |
Cancer Therapy Adjunct
Table 3: Efficacy of SOD Mimetics as Adjuncts to Cancer Therapy
| Compound | Animal Model | Cancer Type | Combination Therapy | Key Findings | Reference(s) |
| This compound (M40403) | Mouse | Meth A spindle cell ascites tumor | Interleukin-2 (IL-2) | Induced 50% complete remissions (vs. 0% with IL-2 alone) and increased median survival. | |
| This compound (M40403) | Mouse | Colorectal cancer xenograft | 5-Fluorouracil (5-FU) | Attenuated 5-FU-induced intestinal mucositis without compromising anti-tumor activity. | |
| MnTE-2-PyP⁵⁺ | Mouse | Lymphoma | Dexamethasone | Potentiated glucocorticoid-induced apoptosis in lymphoma cells. |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all SOD mimetics is the catalytic dismutation of superoxide radicals. However, their effects on downstream signaling pathways can vary, influencing their overall therapeutic efficacy.
This compound (M40403)
This compound selectively scavenges superoxide anions without significantly interacting with other reactive oxygen species like nitric oxide or peroxynitrite. By reducing superoxide levels, it can attenuate the activation of pro-inflammatory transcription factors such as NF-κB, leading to a decrease in the expression of inflammatory cytokines like TNF-α and IL-1β.
MnTE-2-PyP⁵⁺
MnTE-2-PyP⁵⁺, a manganese porphyrin, also acts as a potent SOD mimetic. In addition to scavenging superoxide, it has been shown to modulate the activity of transcription factors like NF-κB and activate the NRF2 signaling pathway. Activation of NRF2 leads to the upregulation of antioxidant and cytoprotective genes, providing an additional layer of cellular protection. In some cancer cell lines, under conditions of high hydrogen peroxide, it can act as a pro-oxidant, enhancing the efficacy of chemotherapy.
Tempol
Tempol, a nitroxide, is a cell-permeable SOD mimetic that reduces oxidative stress. It has been shown to inhibit superoxide-induced inflammation and pain. Tempol can also revert the decrease in Nrf2 mRNA expression caused by oxidative stress, suggesting a role in modulating this protective pathway. Some studies also indicate that Tempol can influence other signaling pathways, including the MAPK pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for key experiments cited in this guide.
Radiation-Induced Oral Mucositis in Hamsters
-
Animal Model: Male Golden Syrian hamsters are typically used.
-
Induction of Mucositis: The left everted cheek pouch is exposed to a single dose of radiation (e.g., 40 Gy) from a linear accelerator or an X-ray source.
-
Treatment: The SOD mimetic or vehicle is administered, often via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, according to a predefined schedule (e.g., daily from one day before to three days after irradiation).
-
Assessment: The severity of mucositis is scored daily based on a standardized scale (e.g., 0-5, where 0 is normal and 5 is severe ulceration). The duration of mucositis is also recorded. Histopathological analysis of the cheek pouch tissue can be performed to assess inflammation and tissue damage.
IL-2 Induced Hypotension and Tumor Response in Mice
-
Animal Model: BALB/c mice are often used.
-
Tumor Implantation: Mice are inoculated with tumor cells (e.g., Meth A spindle cells) to establish tumors.
-
Treatment: High-dose IL-2 is administered to induce an anti-tumor immune response and hypotension. The SOD mimetic or vehicle is co-administered.
-
Assessment of Hypotension: Blood pressure is monitored to assess the effect of the SOD mimetic on IL-2-induced hypotension.
-
Assessment of Anti-Tumor Efficacy: Tumor growth is measured regularly. Survival of the animals is monitored, and at the end of the study, tumors can be excised for further analysis. Lymphocyte cytotoxicity assays can also be performed.
Conclusion
This compound and other SOD mimetics have demonstrated significant therapeutic potential in a variety of preclinical models of diseases associated with oxidative stress. While direct comparative studies are limited, the available data suggest that different classes of SOD mimetics may have distinct efficacy profiles and mechanisms of action. This compound, a manganese cyclic polyamine, has shown robust efficacy in models of radiation- and chemotherapy-induced toxicities. Manganese porphyrins like MnTE-2-PyP⁵⁺ exhibit potent antioxidant and anti-inflammatory effects, with the ability to modulate key signaling pathways such as NF-κB and NRF2. Tempol, a nitroxide, also demonstrates protective effects against oxidative stress-induced inflammation and pain.
The choice of an SOD mimetic for a particular therapeutic application will likely depend on the specific pathophysiology of the disease, the desired pharmacokinetic properties, and the downstream signaling pathways that need to be targeted. Further head-to-head comparative studies in standardized preclinical models are warranted to fully elucidate the relative advantages of these promising therapeutic agents.
References
- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the hamster cheek pouch as a model for radiation-induced oral mucositis, and evaluation of the protective effects of keratinocyte growth factor using this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Superoxide dismutase mimic, MnTE-2-PyP(5+) ameliorates acute and chronic proctitis following focal proton irradiation of the rat rectum. [scholars.duke.edu]
A Comparative Guide to Imisopasem Manganese and Other Superoxide Dismutase Mimetics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Imisopasem Manganese (formerly M40403), a manganese-based superoxide dismutase (SOD) mimetic, with other notable SOD mimetics. The information presented is collated from various preclinical studies and is intended to serve as a resource for researchers in the fields of oxidative stress, inflammation, and drug development.
Introduction to Superoxide Dismutase Mimetics
Superoxide dismutase (SOD) enzymes are the primary defense against the superoxide radical (O₂⁻), a reactive oxygen species (ROS) implicated in a wide range of pathologies. SOD mimetics are small-molecule compounds designed to replicate the catalytic activity of native SOD enzymes, converting superoxide into hydrogen peroxide and molecular oxygen.[1] These synthetic molecules offer several potential advantages over native enzymes, including better stability, longer half-life, and improved cell permeability.[2][3] This guide focuses on a comparative analysis of this compound and other prominent SOD mimetics, such as manganese porphyrins (e.g., MnTE-2-PyP⁵⁺), manganese salen complexes (e.g., EUK-189), and nitroxides (e.g., Tempol), based on available preclinical data.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies, comparing the efficacy of this compound with other SOD mimetics in different disease models. It is important to note that these studies were not always direct head-to-head comparisons, and experimental conditions may have varied.
Radiation-Induced Mucositis
Table 1: Efficacy of SOD Mimetics in Animal Models of Radiation-Induced Oral Mucositis
| Compound | Animal Model | Radiation Dose | Dosing Regimen | Key Findings | Reference(s) |
| This compound (M40403) | Hamster | 40 Gy to the cheek pouch | 3, 10, or 30 mg/kg twice daily on days -1 to 3 | Significantly reduced severity and duration of mucositis at all doses. | [4] |
| MnTE-2-PyP⁵⁺ | Rat | 20-30 Gy to the rectum | 5 mg/kg, 1h before or 1h after irradiation, then weekly | Ameliorated acute and chronic radiation proctitis. Pre-treatment was more effective in preventing chronic complications. | [5] |
| EUK-189 | Mouse | LD₅₀/₃₀ dose of whole-body gamma irradiation | 70 mg/kg, 24h before irradiation | Enhanced 30-day survival with a dose reduction factor of 1.15. |
Inflammation
Table 2: Efficacy of SOD Mimetics in Animal Models of Inflammation
| Compound | Animal Model | Inflammatory Stimulus | Dosing Regimen | Key Findings | Reference(s) |
| This compound (M40403) | Rat | Carrageenan-induced pleurisy | 5-20 mg/kg, i.p. | Dose-dependently reduced pleural exudate volume and neutrophil infiltration. Inhibited TNF-α and IL-1β. | |
| Tempol | Mouse | Potassium superoxide (KO₂)-induced paw edema | 10-100 mg/kg, i.p. | Reduced mechanical and thermal hyperalgesia and paw edema. | |
| MnTE-2-PyP⁵⁺ | Rat | Carrageenan-induced paw inflammation | Not specified | ~1.5 log units more efficacious than MnTBAP³⁻. |
Cancer Therapy Adjunct
Table 3: Efficacy of SOD Mimetics as Adjuncts to Cancer Therapy
| Compound | Animal Model | Cancer Type | Combination Therapy | Key Findings | Reference(s) |
| This compound (M40403) | Mouse | Meth A spindle cell ascites tumor | Interleukin-2 (IL-2) | Induced 50% complete remissions (vs. 0% with IL-2 alone) and increased median survival. | |
| This compound (M40403) | Mouse | Colorectal cancer xenograft | 5-Fluorouracil (5-FU) | Attenuated 5-FU-induced intestinal mucositis without compromising anti-tumor activity. | |
| MnTE-2-PyP⁵⁺ | Mouse | Lymphoma | Dexamethasone | Potentiated glucocorticoid-induced apoptosis in lymphoma cells. |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all SOD mimetics is the catalytic dismutation of superoxide radicals. However, their effects on downstream signaling pathways can vary, influencing their overall therapeutic efficacy.
This compound (M40403)
This compound selectively scavenges superoxide anions without significantly interacting with other reactive oxygen species like nitric oxide or peroxynitrite. By reducing superoxide levels, it can attenuate the activation of pro-inflammatory transcription factors such as NF-κB, leading to a decrease in the expression of inflammatory cytokines like TNF-α and IL-1β.
MnTE-2-PyP⁵⁺
MnTE-2-PyP⁵⁺, a manganese porphyrin, also acts as a potent SOD mimetic. In addition to scavenging superoxide, it has been shown to modulate the activity of transcription factors like NF-κB and activate the NRF2 signaling pathway. Activation of NRF2 leads to the upregulation of antioxidant and cytoprotective genes, providing an additional layer of cellular protection. In some cancer cell lines, under conditions of high hydrogen peroxide, it can act as a pro-oxidant, enhancing the efficacy of chemotherapy.
Tempol
Tempol, a nitroxide, is a cell-permeable SOD mimetic that reduces oxidative stress. It has been shown to inhibit superoxide-induced inflammation and pain. Tempol can also revert the decrease in Nrf2 mRNA expression caused by oxidative stress, suggesting a role in modulating this protective pathway. Some studies also indicate that Tempol can influence other signaling pathways, including the MAPK pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for key experiments cited in this guide.
Radiation-Induced Oral Mucositis in Hamsters
-
Animal Model: Male Golden Syrian hamsters are typically used.
-
Induction of Mucositis: The left everted cheek pouch is exposed to a single dose of radiation (e.g., 40 Gy) from a linear accelerator or an X-ray source.
-
Treatment: The SOD mimetic or vehicle is administered, often via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, according to a predefined schedule (e.g., daily from one day before to three days after irradiation).
-
Assessment: The severity of mucositis is scored daily based on a standardized scale (e.g., 0-5, where 0 is normal and 5 is severe ulceration). The duration of mucositis is also recorded. Histopathological analysis of the cheek pouch tissue can be performed to assess inflammation and tissue damage.
IL-2 Induced Hypotension and Tumor Response in Mice
-
Animal Model: BALB/c mice are often used.
-
Tumor Implantation: Mice are inoculated with tumor cells (e.g., Meth A spindle cells) to establish tumors.
-
Treatment: High-dose IL-2 is administered to induce an anti-tumor immune response and hypotension. The SOD mimetic or vehicle is co-administered.
-
Assessment of Hypotension: Blood pressure is monitored to assess the effect of the SOD mimetic on IL-2-induced hypotension.
-
Assessment of Anti-Tumor Efficacy: Tumor growth is measured regularly. Survival of the animals is monitored, and at the end of the study, tumors can be excised for further analysis. Lymphocyte cytotoxicity assays can also be performed.
Conclusion
This compound and other SOD mimetics have demonstrated significant therapeutic potential in a variety of preclinical models of diseases associated with oxidative stress. While direct comparative studies are limited, the available data suggest that different classes of SOD mimetics may have distinct efficacy profiles and mechanisms of action. This compound, a manganese cyclic polyamine, has shown robust efficacy in models of radiation- and chemotherapy-induced toxicities. Manganese porphyrins like MnTE-2-PyP⁵⁺ exhibit potent antioxidant and anti-inflammatory effects, with the ability to modulate key signaling pathways such as NF-κB and NRF2. Tempol, a nitroxide, also demonstrates protective effects against oxidative stress-induced inflammation and pain.
The choice of an SOD mimetic for a particular therapeutic application will likely depend on the specific pathophysiology of the disease, the desired pharmacokinetic properties, and the downstream signaling pathways that need to be targeted. Further head-to-head comparative studies in standardized preclinical models are warranted to fully elucidate the relative advantages of these promising therapeutic agents.
References
- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the hamster cheek pouch as a model for radiation-induced oral mucositis, and evaluation of the protective effects of keratinocyte growth factor using this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Superoxide dismutase mimic, MnTE-2-PyP(5+) ameliorates acute and chronic proctitis following focal proton irradiation of the rat rectum. [scholars.duke.edu]
A Comparative Guide to the Superoxide Scavenging Activity of Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the superoxide (B77818) scavenging activity of Imisopasem Manganese (M40403) with other prominent superoxide dismutase (SOD) mimetics. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Superoxide Dismutase Mimetics
Superoxide dismutase (SOD) enzymes are crucial components of the endogenous antioxidant defense system, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Dysregulation of reactive oxygen species (ROS), including superoxide, is implicated in a wide range of pathologies, from inflammatory diseases to neurodegenerative disorders and the side effects of cancer therapies.
Synthetic, low-molecular-weight SOD mimetics have been developed to overcome the limitations of using native SOD enzymes as therapeutic agents, such as poor bioavailability and immunogenicity. These mimetics, often manganese-based, replicate the catalytic activity of the native enzymes in a more stable and deliverable form. This guide focuses on this compound and compares its superoxide scavenging efficacy with other notable SOD mimetics.
Quantitative Comparison of Superoxide Scavenging Activity
The efficacy of a SOD mimetic is primarily determined by its catalytic rate constant (kcat) for the dismutation of superoxide. The following table summarizes the reported kcat values for this compound and a selection of alternative SOD mimetics. A higher kcat value indicates a more efficient catalytic removal of superoxide.
| Compound Name | Alternative Names | Class | Catalytic Rate Constant (kcat) for Superoxide Dismutation (M⁻¹s⁻¹) |
| This compound | M40403 | Manganese-based non-peptidyl mimetic (Cyclic Polyamine) | ~2 x 10⁸ |
| Avasopasem Manganese | GC4419 | Manganese-based non-peptidyl mimetic (Cyclic Polyamine) | 2 x 10⁷[1][2] |
| MnTE-2-PyP⁵⁺ | Manganese Porphyrin | 5.7 x 10⁷ | |
| MnTnHex-2-PyP⁵⁺ | Manganese Porphyrin | Similar to MnTE-2-PyP⁵⁺ |
Experimental Protocols for Validating Superoxide Scavenging Activity
The determination of the superoxide scavenging activity of SOD mimetics can be performed using several established experimental methods. Below are detailed protocols for three commonly employed assays.
Stopped-Flow Kinetic Analysis
This is a direct and highly accurate method for determining the catalytic rate constant of SOD and its mimetics. It measures the decay of superoxide in real-time.
Principle: A solution of superoxide is rapidly mixed with a solution containing the SOD mimetic. The decay of superoxide is monitored spectrophotometrically by its absorbance at 245 nm. The rate of decay is used to calculate the catalytic rate constant.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of potassium superoxide (KO₂) in dry dimethyl sulfoxide (B87167) (DMSO).
-
Prepare an aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8) and ensure it is metal-free.
-
Prepare a stock solution of the SOD mimetic in the same aqueous buffer.
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer capable of rapid mixing (in the millisecond range) and kinetic measurements at 245 nm.
-
-
Procedure:
-
Load one syringe of the stopped-flow instrument with the KO₂/DMSO solution and the other with the aqueous buffer containing the SOD mimetic at a known concentration.
-
Initiate the rapid mixing. The DMSO solution of superoxide is mixed with the aqueous buffer containing the mimetic.
-
Monitor the decay of superoxide absorbance at 245 nm over time.
-
The reaction should follow first-order kinetics in the presence of a catalytic amount of the SOD mimetic.
-
-
Data Analysis:
-
The observed first-order rate constant (k_obs) is determined from the exponential decay of the superoxide signal.
-
The catalytic rate constant (kcat) is calculated using the equation: kcat = k_obs / [SOD mimetic].
-
Cytochrome c Reduction Assay
This is an indirect competition assay widely used to measure SOD activity.
Principle: Superoxide radicals, generated by a source such as the xanthine (B1682287)/xanthine oxidase system, reduce cytochrome c, which can be monitored by an increase in absorbance at 550 nm. A SOD mimetic will compete with cytochrome c for the superoxide radicals, thus inhibiting the reduction of cytochrome c.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 7.8), EDTA, and cytochrome c.
-
Prepare solutions of xanthine and xanthine oxidase.
-
Prepare a range of concentrations of the SOD mimetic.
-
-
Procedure:
-
In a cuvette, combine the reaction mixture and the SOD mimetic solution.
-
Initiate the reaction by adding xanthine and then xanthine oxidase to generate superoxide.
-
Monitor the increase in absorbance at 550 nm over time.
-
Run a control reaction without the SOD mimetic to determine the maximal rate of cytochrome c reduction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytochrome c reduction for each concentration of the SOD mimetic.
-
The concentration of the SOD mimetic that causes 50% inhibition (IC50) is determined. This value can be used to compare the relative activity of different mimetics.
-
Nitroblue Tetrazolium (NBT) Reduction Assay
Similar to the cytochrome c assay, this is another indirect competition assay.
Principle: Superoxide radicals reduce the yellow NBT to a blue formazan (B1609692) product, which can be measured spectrophotometrically at 560 nm. A SOD mimetic will compete with NBT for superoxide, thereby inhibiting the formation of the blue formazan.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.8), methionine, NBT, and EDTA.
-
Prepare a solution of riboflavin (B1680620).
-
Prepare a range of concentrations of the SOD mimetic.
-
-
Procedure:
-
In test tubes, combine the reaction mixture and the SOD mimetic solution.
-
Add riboflavin to each tube.
-
Expose the tubes to a uniform light source (e.g., a fluorescent lamp) for a set period (e.g., 15 minutes) to photochemically generate superoxide.
-
Stop the reaction by placing the tubes in the dark.
-
Measure the absorbance at 560 nm.
-
A control reaction without the SOD mimetic will produce the maximum color.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NBT reduction for each concentration of the SOD mimetic.
-
Determine the amount of mimetic required to achieve 50% inhibition, which is defined as one unit of SOD-like activity.
-
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the core concepts of superoxide scavenging and the experimental workflow for its validation.
Caption: Mechanism of Superoxide Scavenging by SOD Mimetics.
Caption: Stopped-Flow Kinetic Analysis Workflow.
Caption: Indirect Competition Assay Principle.
Conclusion
This compound demonstrates potent superoxide scavenging activity, as evidenced by its high catalytic rate constant. When compared to other SOD mimetics, its efficacy is notable. The choice of a particular SOD mimetic for research or clinical development will depend on a variety of factors, including its specific activity, pharmacokinetic properties, and the pathological context. The experimental protocols provided herein offer standardized methods for the validation and comparison of the superoxide scavenging capabilities of these promising therapeutic agents.
References
A Comparative Guide to the Superoxide Scavenging Activity of Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the superoxide (B77818) scavenging activity of Imisopasem Manganese (M40403) with other prominent superoxide dismutase (SOD) mimetics. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Superoxide Dismutase Mimetics
Superoxide dismutase (SOD) enzymes are crucial components of the endogenous antioxidant defense system, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Dysregulation of reactive oxygen species (ROS), including superoxide, is implicated in a wide range of pathologies, from inflammatory diseases to neurodegenerative disorders and the side effects of cancer therapies.
Synthetic, low-molecular-weight SOD mimetics have been developed to overcome the limitations of using native SOD enzymes as therapeutic agents, such as poor bioavailability and immunogenicity. These mimetics, often manganese-based, replicate the catalytic activity of the native enzymes in a more stable and deliverable form. This guide focuses on this compound and compares its superoxide scavenging efficacy with other notable SOD mimetics.
Quantitative Comparison of Superoxide Scavenging Activity
The efficacy of a SOD mimetic is primarily determined by its catalytic rate constant (kcat) for the dismutation of superoxide. The following table summarizes the reported kcat values for this compound and a selection of alternative SOD mimetics. A higher kcat value indicates a more efficient catalytic removal of superoxide.
| Compound Name | Alternative Names | Class | Catalytic Rate Constant (kcat) for Superoxide Dismutation (M⁻¹s⁻¹) |
| This compound | M40403 | Manganese-based non-peptidyl mimetic (Cyclic Polyamine) | ~2 x 10⁸ |
| Avasopasem Manganese | GC4419 | Manganese-based non-peptidyl mimetic (Cyclic Polyamine) | 2 x 10⁷[1][2] |
| MnTE-2-PyP⁵⁺ | Manganese Porphyrin | 5.7 x 10⁷ | |
| MnTnHex-2-PyP⁵⁺ | Manganese Porphyrin | Similar to MnTE-2-PyP⁵⁺ |
Experimental Protocols for Validating Superoxide Scavenging Activity
The determination of the superoxide scavenging activity of SOD mimetics can be performed using several established experimental methods. Below are detailed protocols for three commonly employed assays.
Stopped-Flow Kinetic Analysis
This is a direct and highly accurate method for determining the catalytic rate constant of SOD and its mimetics. It measures the decay of superoxide in real-time.
Principle: A solution of superoxide is rapidly mixed with a solution containing the SOD mimetic. The decay of superoxide is monitored spectrophotometrically by its absorbance at 245 nm. The rate of decay is used to calculate the catalytic rate constant.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of potassium superoxide (KO₂) in dry dimethyl sulfoxide (B87167) (DMSO).
-
Prepare an aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8) and ensure it is metal-free.
-
Prepare a stock solution of the SOD mimetic in the same aqueous buffer.
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer capable of rapid mixing (in the millisecond range) and kinetic measurements at 245 nm.
-
-
Procedure:
-
Load one syringe of the stopped-flow instrument with the KO₂/DMSO solution and the other with the aqueous buffer containing the SOD mimetic at a known concentration.
-
Initiate the rapid mixing. The DMSO solution of superoxide is mixed with the aqueous buffer containing the mimetic.
-
Monitor the decay of superoxide absorbance at 245 nm over time.
-
The reaction should follow first-order kinetics in the presence of a catalytic amount of the SOD mimetic.
-
-
Data Analysis:
-
The observed first-order rate constant (k_obs) is determined from the exponential decay of the superoxide signal.
-
The catalytic rate constant (kcat) is calculated using the equation: kcat = k_obs / [SOD mimetic].
-
Cytochrome c Reduction Assay
This is an indirect competition assay widely used to measure SOD activity.
Principle: Superoxide radicals, generated by a source such as the xanthine (B1682287)/xanthine oxidase system, reduce cytochrome c, which can be monitored by an increase in absorbance at 550 nm. A SOD mimetic will compete with cytochrome c for the superoxide radicals, thus inhibiting the reduction of cytochrome c.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 7.8), EDTA, and cytochrome c.
-
Prepare solutions of xanthine and xanthine oxidase.
-
Prepare a range of concentrations of the SOD mimetic.
-
-
Procedure:
-
In a cuvette, combine the reaction mixture and the SOD mimetic solution.
-
Initiate the reaction by adding xanthine and then xanthine oxidase to generate superoxide.
-
Monitor the increase in absorbance at 550 nm over time.
-
Run a control reaction without the SOD mimetic to determine the maximal rate of cytochrome c reduction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytochrome c reduction for each concentration of the SOD mimetic.
-
The concentration of the SOD mimetic that causes 50% inhibition (IC50) is determined. This value can be used to compare the relative activity of different mimetics.
-
Nitroblue Tetrazolium (NBT) Reduction Assay
Similar to the cytochrome c assay, this is another indirect competition assay.
Principle: Superoxide radicals reduce the yellow NBT to a blue formazan (B1609692) product, which can be measured spectrophotometrically at 560 nm. A SOD mimetic will compete with NBT for superoxide, thereby inhibiting the formation of the blue formazan.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.8), methionine, NBT, and EDTA.
-
Prepare a solution of riboflavin (B1680620).
-
Prepare a range of concentrations of the SOD mimetic.
-
-
Procedure:
-
In test tubes, combine the reaction mixture and the SOD mimetic solution.
-
Add riboflavin to each tube.
-
Expose the tubes to a uniform light source (e.g., a fluorescent lamp) for a set period (e.g., 15 minutes) to photochemically generate superoxide.
-
Stop the reaction by placing the tubes in the dark.
-
Measure the absorbance at 560 nm.
-
A control reaction without the SOD mimetic will produce the maximum color.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NBT reduction for each concentration of the SOD mimetic.
-
Determine the amount of mimetic required to achieve 50% inhibition, which is defined as one unit of SOD-like activity.
-
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the core concepts of superoxide scavenging and the experimental workflow for its validation.
Caption: Mechanism of Superoxide Scavenging by SOD Mimetics.
Caption: Stopped-Flow Kinetic Analysis Workflow.
Caption: Indirect Competition Assay Principle.
Conclusion
This compound demonstrates potent superoxide scavenging activity, as evidenced by its high catalytic rate constant. When compared to other SOD mimetics, its efficacy is notable. The choice of a particular SOD mimetic for research or clinical development will depend on a variety of factors, including its specific activity, pharmacokinetic properties, and the pathological context. The experimental protocols provided herein offer standardized methods for the validation and comparison of the superoxide scavenging capabilities of these promising therapeutic agents.
References
A Comparative Guide to the Superoxide Scavenging Activity of Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the superoxide scavenging activity of Imisopasem Manganese (M40403) with other prominent superoxide dismutase (SOD) mimetics. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Superoxide Dismutase Mimetics
Superoxide dismutase (SOD) enzymes are crucial components of the endogenous antioxidant defense system, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Dysregulation of reactive oxygen species (ROS), including superoxide, is implicated in a wide range of pathologies, from inflammatory diseases to neurodegenerative disorders and the side effects of cancer therapies.
Synthetic, low-molecular-weight SOD mimetics have been developed to overcome the limitations of using native SOD enzymes as therapeutic agents, such as poor bioavailability and immunogenicity. These mimetics, often manganese-based, replicate the catalytic activity of the native enzymes in a more stable and deliverable form. This guide focuses on this compound and compares its superoxide scavenging efficacy with other notable SOD mimetics.
Quantitative Comparison of Superoxide Scavenging Activity
The efficacy of a SOD mimetic is primarily determined by its catalytic rate constant (kcat) for the dismutation of superoxide. The following table summarizes the reported kcat values for this compound and a selection of alternative SOD mimetics. A higher kcat value indicates a more efficient catalytic removal of superoxide.
| Compound Name | Alternative Names | Class | Catalytic Rate Constant (kcat) for Superoxide Dismutation (M⁻¹s⁻¹) |
| This compound | M40403 | Manganese-based non-peptidyl mimetic (Cyclic Polyamine) | ~2 x 10⁸ |
| Avasopasem Manganese | GC4419 | Manganese-based non-peptidyl mimetic (Cyclic Polyamine) | 2 x 10⁷[1][2] |
| MnTE-2-PyP⁵⁺ | Manganese Porphyrin | 5.7 x 10⁷ | |
| MnTnHex-2-PyP⁵⁺ | Manganese Porphyrin | Similar to MnTE-2-PyP⁵⁺ |
Experimental Protocols for Validating Superoxide Scavenging Activity
The determination of the superoxide scavenging activity of SOD mimetics can be performed using several established experimental methods. Below are detailed protocols for three commonly employed assays.
Stopped-Flow Kinetic Analysis
This is a direct and highly accurate method for determining the catalytic rate constant of SOD and its mimetics. It measures the decay of superoxide in real-time.
Principle: A solution of superoxide is rapidly mixed with a solution containing the SOD mimetic. The decay of superoxide is monitored spectrophotometrically by its absorbance at 245 nm. The rate of decay is used to calculate the catalytic rate constant.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of potassium superoxide (KO₂) in dry dimethyl sulfoxide (DMSO).
-
Prepare an aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8) and ensure it is metal-free.
-
Prepare a stock solution of the SOD mimetic in the same aqueous buffer.
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer capable of rapid mixing (in the millisecond range) and kinetic measurements at 245 nm.
-
-
Procedure:
-
Load one syringe of the stopped-flow instrument with the KO₂/DMSO solution and the other with the aqueous buffer containing the SOD mimetic at a known concentration.
-
Initiate the rapid mixing. The DMSO solution of superoxide is mixed with the aqueous buffer containing the mimetic.
-
Monitor the decay of superoxide absorbance at 245 nm over time.
-
The reaction should follow first-order kinetics in the presence of a catalytic amount of the SOD mimetic.
-
-
Data Analysis:
-
The observed first-order rate constant (k_obs) is determined from the exponential decay of the superoxide signal.
-
The catalytic rate constant (kcat) is calculated using the equation: kcat = k_obs / [SOD mimetic].
-
Cytochrome c Reduction Assay
This is an indirect competition assay widely used to measure SOD activity.
Principle: Superoxide radicals, generated by a source such as the xanthine/xanthine oxidase system, reduce cytochrome c, which can be monitored by an increase in absorbance at 550 nm. A SOD mimetic will compete with cytochrome c for the superoxide radicals, thus inhibiting the reduction of cytochrome c.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 7.8), EDTA, and cytochrome c.
-
Prepare solutions of xanthine and xanthine oxidase.
-
Prepare a range of concentrations of the SOD mimetic.
-
-
Procedure:
-
In a cuvette, combine the reaction mixture and the SOD mimetic solution.
-
Initiate the reaction by adding xanthine and then xanthine oxidase to generate superoxide.
-
Monitor the increase in absorbance at 550 nm over time.
-
Run a control reaction without the SOD mimetic to determine the maximal rate of cytochrome c reduction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytochrome c reduction for each concentration of the SOD mimetic.
-
The concentration of the SOD mimetic that causes 50% inhibition (IC50) is determined. This value can be used to compare the relative activity of different mimetics.
-
Nitroblue Tetrazolium (NBT) Reduction Assay
Similar to the cytochrome c assay, this is another indirect competition assay.
Principle: Superoxide radicals reduce the yellow NBT to a blue formazan product, which can be measured spectrophotometrically at 560 nm. A SOD mimetic will compete with NBT for superoxide, thereby inhibiting the formation of the blue formazan.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.8), methionine, NBT, and EDTA.
-
Prepare a solution of riboflavin.
-
Prepare a range of concentrations of the SOD mimetic.
-
-
Procedure:
-
In test tubes, combine the reaction mixture and the SOD mimetic solution.
-
Add riboflavin to each tube.
-
Expose the tubes to a uniform light source (e.g., a fluorescent lamp) for a set period (e.g., 15 minutes) to photochemically generate superoxide.
-
Stop the reaction by placing the tubes in the dark.
-
Measure the absorbance at 560 nm.
-
A control reaction without the SOD mimetic will produce the maximum color.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NBT reduction for each concentration of the SOD mimetic.
-
Determine the amount of mimetic required to achieve 50% inhibition, which is defined as one unit of SOD-like activity.
-
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the core concepts of superoxide scavenging and the experimental workflow for its validation.
Caption: Mechanism of Superoxide Scavenging by SOD Mimetics.
Caption: Stopped-Flow Kinetic Analysis Workflow.
Caption: Indirect Competition Assay Principle.
Conclusion
This compound demonstrates potent superoxide scavenging activity, as evidenced by its high catalytic rate constant. When compared to other SOD mimetics, its efficacy is notable. The choice of a particular SOD mimetic for research or clinical development will depend on a variety of factors, including its specific activity, pharmacokinetic properties, and the pathological context. The experimental protocols provided herein offer standardized methods for the validation and comparison of the superoxide scavenging capabilities of these promising therapeutic agents.
References
A Head-to-Head Comparison of Imisopasem Manganese and EUK-134: Synthetic Antioxidant Enzymes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting oxidative stress, small molecule mimetics of endogenous antioxidant enzymes have emerged as a promising strategy. This guide provides a detailed head-to-head comparison of two prominent manganese-based superoxide (B77818) dismutase (SOD) mimetics: Imisopasem Manganese (M40403) and EUK-134. Both compounds are designed to catalytically scavenge reactive oxygen species (ROS), yet they possess distinct enzymatic profiles and have been investigated in a variety of preclinical models. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
At a Glance: Key Differences
| Feature | This compound (M40403) | EUK-134 |
| Primary Mimetic Activity | Superoxide Dismutase (SOD) | Superoxide Dismutase (SOD) and Catalase |
| Chemical Class | Non-peptidyl macrocyclic ligand complex | Salen-manganese complex |
| Mechanism of Action | Catalytically converts superoxide radicals to hydrogen peroxide. | Catalytically converts superoxide radicals to hydrogen peroxide and subsequently hydrogen peroxide to water and oxygen. |
Quantitative Performance Data
Direct comparative studies providing head-to-head quantitative data are limited. The following tables summarize the available data from independent studies. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
Table 1: Catalytic Activity
| Compound | Parameter | Value | Reference |
| This compound | SOD Mimetic Activity (k_cat) | > 2 x 10⁷ M⁻¹s⁻¹ | [1] |
| EUK-134 | Catalase Mimetic Activity (Initial Rate) | 234 µM/min | [2] |
| EUK-134 | Catalase-like Activity | 26 U/mg | [3] |
Signaling Pathway Modulation
Both this compound and EUK-134 exert their protective effects not only through direct ROS scavenging but also by modulating intracellular signaling pathways implicated in inflammation and apoptosis.
This compound has been shown to influence inflammatory signaling cascades. Its primary role in reducing superoxide levels can indirectly lead to the downregulation of pro-inflammatory pathways that are activated by oxidative stress. Studies suggest that manganese, the core component of Imisopasem, can modulate the activity of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[4][5]
EUK-134 , with its dual SOD and catalase mimetic activity, also impacts these pathways. Research has demonstrated that EUK-134 can inhibit the activation of MAPK and p53 signaling in response to oxidative insults. Furthermore, it has been implicated in the modulation of the Notch signaling pathway, which is involved in cellular proliferation, differentiation, and apoptosis.
Experimental Protocols
The following are generalized protocols for assessing the enzymatic activities of SOD and catalase mimetics. Specific adaptations may be required based on the original research articles.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Indirect Method)
This assay is based on the inhibition of the reduction of a detector molecule (e.g., cytochrome c, WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Workflow:
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Detector molecule (e.g., WST-1)
-
SOD Mimetic (this compound or EUK-134)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and the detector molecule in a 96-well plate.
-
Add varying concentrations of the SOD mimetic to the wells.
-
Initiate the reaction by adding xanthine oxidase to all wells except the blank.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength for the colored product of the detector molecule (e.g., 450 nm for WST-1).
-
The SOD mimetic activity is calculated as the percentage of inhibition of the detector molecule's reduction.
Catalase Mimetic Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by the catalase mimetic.
Workflow:
Materials:
-
Hydrogen peroxide (H₂O₂)
-
Catalase Mimetic (EUK-134)
-
Phosphate buffer (pH 7.0)
-
Detection reagent for H₂O₂ (e.g., Amplex® Red reagent and horseradish peroxidase)
-
96-well microplate (black for fluorescence assays)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Add the catalase mimetic to a phosphate buffer in a 96-well plate.
-
Add a known concentration of H₂O₂ to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific duration.
-
Stop the reaction (e.g., by adding a catalase inhibitor like sodium azide).
-
Add the detection reagent system to quantify the remaining H₂O₂.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The catalase mimetic activity is determined by the amount of H₂O₂ decomposed over time.
In Vivo Experimental Considerations
Both this compound and EUK-134 have been evaluated in various animal models of diseases associated with oxidative stress, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.
Table 2: Summary of In Vivo Studies
| Compound | Animal Model | Disease/Condition | Key Findings |
| This compound | Rat | Carrageenan-induced paw edema | Reduced edema and levels of pro-inflammatory cytokines. |
| Rat | Splanchnic artery occlusion (ischemia-reperfusion) | Inhibited increases in markers of oxidative stress and inflammation. | |
| EUK-134 | Rat | Kainate-induced seizures | Reduced neuronal damage and markers of oxidative stress. |
| Rat | Ischemia-reperfusion induced kidney damage | Provided significant protection and improved renal function. | |
| Mouse | Amyotrophic Lateral Sclerosis (ALS) | Reduced oxidative stress and prolonged survival. |
When designing in vivo experiments, critical parameters to consider include the route of administration, dosage, timing of administration relative to the induced injury, and the specific biomarkers of oxidative stress and inflammation to be measured.
Conclusion
This compound and EUK-134 are both potent manganese-based mimetics of antioxidant enzymes. The primary distinction lies in their enzymatic profile: Imisopasem is a selective SOD mimetic, while EUK-134 possesses both SOD and catalase mimetic activities. This dual functionality of EUK-134 may offer a more comprehensive approach to neutralizing ROS by scavenging both superoxide and its downstream product, hydrogen peroxide.
The choice between these two compounds will ultimately depend on the specific research question and the biological context being investigated. For studies focused specifically on the role of superoxide, Imisopasem provides a more targeted tool. In contrast, for broader antioxidant protection or in models where both superoxide and hydrogen peroxide play significant pathological roles, EUK-134 may be the more appropriate choice. The provided experimental protocols and signaling pathway information should serve as a valuable resource for researchers embarking on studies with these fascinating molecules.
References
- 1. caymanchem.com [caymanchem.com]
- 2. EUK 134, SOD/catalase mimetic (CAS 81065-76-1) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Manganese Potentiates Nuclear Factor-κB-Dependent Expression of Nitric Oxide Synthase 2 in Astrocytes by Activating Soluble Guanylate Cyclase and Extracellular Responsive Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese-Induced NF-κB Activation and Nitrosative Stress Is Decreased by Estrogen in Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imisopasem Manganese and EUK-134: Synthetic Antioxidant Enzymes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting oxidative stress, small molecule mimetics of endogenous antioxidant enzymes have emerged as a promising strategy. This guide provides a detailed head-to-head comparison of two prominent manganese-based superoxide (B77818) dismutase (SOD) mimetics: Imisopasem Manganese (M40403) and EUK-134. Both compounds are designed to catalytically scavenge reactive oxygen species (ROS), yet they possess distinct enzymatic profiles and have been investigated in a variety of preclinical models. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
At a Glance: Key Differences
| Feature | This compound (M40403) | EUK-134 |
| Primary Mimetic Activity | Superoxide Dismutase (SOD) | Superoxide Dismutase (SOD) and Catalase |
| Chemical Class | Non-peptidyl macrocyclic ligand complex | Salen-manganese complex |
| Mechanism of Action | Catalytically converts superoxide radicals to hydrogen peroxide. | Catalytically converts superoxide radicals to hydrogen peroxide and subsequently hydrogen peroxide to water and oxygen. |
Quantitative Performance Data
Direct comparative studies providing head-to-head quantitative data are limited. The following tables summarize the available data from independent studies. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
Table 1: Catalytic Activity
| Compound | Parameter | Value | Reference |
| This compound | SOD Mimetic Activity (k_cat) | > 2 x 10⁷ M⁻¹s⁻¹ | [1] |
| EUK-134 | Catalase Mimetic Activity (Initial Rate) | 234 µM/min | [2] |
| EUK-134 | Catalase-like Activity | 26 U/mg | [3] |
Signaling Pathway Modulation
Both this compound and EUK-134 exert their protective effects not only through direct ROS scavenging but also by modulating intracellular signaling pathways implicated in inflammation and apoptosis.
This compound has been shown to influence inflammatory signaling cascades. Its primary role in reducing superoxide levels can indirectly lead to the downregulation of pro-inflammatory pathways that are activated by oxidative stress. Studies suggest that manganese, the core component of Imisopasem, can modulate the activity of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[4][5]
EUK-134 , with its dual SOD and catalase mimetic activity, also impacts these pathways. Research has demonstrated that EUK-134 can inhibit the activation of MAPK and p53 signaling in response to oxidative insults. Furthermore, it has been implicated in the modulation of the Notch signaling pathway, which is involved in cellular proliferation, differentiation, and apoptosis.
Experimental Protocols
The following are generalized protocols for assessing the enzymatic activities of SOD and catalase mimetics. Specific adaptations may be required based on the original research articles.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Indirect Method)
This assay is based on the inhibition of the reduction of a detector molecule (e.g., cytochrome c, WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Workflow:
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Detector molecule (e.g., WST-1)
-
SOD Mimetic (this compound or EUK-134)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and the detector molecule in a 96-well plate.
-
Add varying concentrations of the SOD mimetic to the wells.
-
Initiate the reaction by adding xanthine oxidase to all wells except the blank.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength for the colored product of the detector molecule (e.g., 450 nm for WST-1).
-
The SOD mimetic activity is calculated as the percentage of inhibition of the detector molecule's reduction.
Catalase Mimetic Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by the catalase mimetic.
Workflow:
Materials:
-
Hydrogen peroxide (H₂O₂)
-
Catalase Mimetic (EUK-134)
-
Phosphate buffer (pH 7.0)
-
Detection reagent for H₂O₂ (e.g., Amplex® Red reagent and horseradish peroxidase)
-
96-well microplate (black for fluorescence assays)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Add the catalase mimetic to a phosphate buffer in a 96-well plate.
-
Add a known concentration of H₂O₂ to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific duration.
-
Stop the reaction (e.g., by adding a catalase inhibitor like sodium azide).
-
Add the detection reagent system to quantify the remaining H₂O₂.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The catalase mimetic activity is determined by the amount of H₂O₂ decomposed over time.
In Vivo Experimental Considerations
Both this compound and EUK-134 have been evaluated in various animal models of diseases associated with oxidative stress, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.
Table 2: Summary of In Vivo Studies
| Compound | Animal Model | Disease/Condition | Key Findings |
| This compound | Rat | Carrageenan-induced paw edema | Reduced edema and levels of pro-inflammatory cytokines. |
| Rat | Splanchnic artery occlusion (ischemia-reperfusion) | Inhibited increases in markers of oxidative stress and inflammation. | |
| EUK-134 | Rat | Kainate-induced seizures | Reduced neuronal damage and markers of oxidative stress. |
| Rat | Ischemia-reperfusion induced kidney damage | Provided significant protection and improved renal function. | |
| Mouse | Amyotrophic Lateral Sclerosis (ALS) | Reduced oxidative stress and prolonged survival. |
When designing in vivo experiments, critical parameters to consider include the route of administration, dosage, timing of administration relative to the induced injury, and the specific biomarkers of oxidative stress and inflammation to be measured.
Conclusion
This compound and EUK-134 are both potent manganese-based mimetics of antioxidant enzymes. The primary distinction lies in their enzymatic profile: Imisopasem is a selective SOD mimetic, while EUK-134 possesses both SOD and catalase mimetic activities. This dual functionality of EUK-134 may offer a more comprehensive approach to neutralizing ROS by scavenging both superoxide and its downstream product, hydrogen peroxide.
The choice between these two compounds will ultimately depend on the specific research question and the biological context being investigated. For studies focused specifically on the role of superoxide, Imisopasem provides a more targeted tool. In contrast, for broader antioxidant protection or in models where both superoxide and hydrogen peroxide play significant pathological roles, EUK-134 may be the more appropriate choice. The provided experimental protocols and signaling pathway information should serve as a valuable resource for researchers embarking on studies with these fascinating molecules.
References
- 1. caymanchem.com [caymanchem.com]
- 2. EUK 134, SOD/catalase mimetic (CAS 81065-76-1) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Manganese Potentiates Nuclear Factor-κB-Dependent Expression of Nitric Oxide Synthase 2 in Astrocytes by Activating Soluble Guanylate Cyclase and Extracellular Responsive Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese-Induced NF-κB Activation and Nitrosative Stress Is Decreased by Estrogen in Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imisopasem Manganese and EUK-134: Synthetic Antioxidant Enzymes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting oxidative stress, small molecule mimetics of endogenous antioxidant enzymes have emerged as a promising strategy. This guide provides a detailed head-to-head comparison of two prominent manganese-based superoxide dismutase (SOD) mimetics: Imisopasem Manganese (M40403) and EUK-134. Both compounds are designed to catalytically scavenge reactive oxygen species (ROS), yet they possess distinct enzymatic profiles and have been investigated in a variety of preclinical models. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
At a Glance: Key Differences
| Feature | This compound (M40403) | EUK-134 |
| Primary Mimetic Activity | Superoxide Dismutase (SOD) | Superoxide Dismutase (SOD) and Catalase |
| Chemical Class | Non-peptidyl macrocyclic ligand complex | Salen-manganese complex |
| Mechanism of Action | Catalytically converts superoxide radicals to hydrogen peroxide. | Catalytically converts superoxide radicals to hydrogen peroxide and subsequently hydrogen peroxide to water and oxygen. |
Quantitative Performance Data
Direct comparative studies providing head-to-head quantitative data are limited. The following tables summarize the available data from independent studies. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
Table 1: Catalytic Activity
| Compound | Parameter | Value | Reference |
| This compound | SOD Mimetic Activity (k_cat) | > 2 x 10⁷ M⁻¹s⁻¹ | [1] |
| EUK-134 | Catalase Mimetic Activity (Initial Rate) | 234 µM/min | [2] |
| EUK-134 | Catalase-like Activity | 26 U/mg | [3] |
Signaling Pathway Modulation
Both this compound and EUK-134 exert their protective effects not only through direct ROS scavenging but also by modulating intracellular signaling pathways implicated in inflammation and apoptosis.
This compound has been shown to influence inflammatory signaling cascades. Its primary role in reducing superoxide levels can indirectly lead to the downregulation of pro-inflammatory pathways that are activated by oxidative stress. Studies suggest that manganese, the core component of Imisopasem, can modulate the activity of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[4][5]
EUK-134 , with its dual SOD and catalase mimetic activity, also impacts these pathways. Research has demonstrated that EUK-134 can inhibit the activation of MAPK and p53 signaling in response to oxidative insults. Furthermore, it has been implicated in the modulation of the Notch signaling pathway, which is involved in cellular proliferation, differentiation, and apoptosis.
Experimental Protocols
The following are generalized protocols for assessing the enzymatic activities of SOD and catalase mimetics. Specific adaptations may be required based on the original research articles.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Indirect Method)
This assay is based on the inhibition of the reduction of a detector molecule (e.g., cytochrome c, WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.
Workflow:
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Detector molecule (e.g., WST-1)
-
SOD Mimetic (this compound or EUK-134)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and the detector molecule in a 96-well plate.
-
Add varying concentrations of the SOD mimetic to the wells.
-
Initiate the reaction by adding xanthine oxidase to all wells except the blank.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength for the colored product of the detector molecule (e.g., 450 nm for WST-1).
-
The SOD mimetic activity is calculated as the percentage of inhibition of the detector molecule's reduction.
Catalase Mimetic Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by the catalase mimetic.
Workflow:
Materials:
-
Hydrogen peroxide (H₂O₂)
-
Catalase Mimetic (EUK-134)
-
Phosphate buffer (pH 7.0)
-
Detection reagent for H₂O₂ (e.g., Amplex® Red reagent and horseradish peroxidase)
-
96-well microplate (black for fluorescence assays)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Add the catalase mimetic to a phosphate buffer in a 96-well plate.
-
Add a known concentration of H₂O₂ to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific duration.
-
Stop the reaction (e.g., by adding a catalase inhibitor like sodium azide).
-
Add the detection reagent system to quantify the remaining H₂O₂.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The catalase mimetic activity is determined by the amount of H₂O₂ decomposed over time.
In Vivo Experimental Considerations
Both this compound and EUK-134 have been evaluated in various animal models of diseases associated with oxidative stress, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.
Table 2: Summary of In Vivo Studies
| Compound | Animal Model | Disease/Condition | Key Findings |
| This compound | Rat | Carrageenan-induced paw edema | Reduced edema and levels of pro-inflammatory cytokines. |
| Rat | Splanchnic artery occlusion (ischemia-reperfusion) | Inhibited increases in markers of oxidative stress and inflammation. | |
| EUK-134 | Rat | Kainate-induced seizures | Reduced neuronal damage and markers of oxidative stress. |
| Rat | Ischemia-reperfusion induced kidney damage | Provided significant protection and improved renal function. | |
| Mouse | Amyotrophic Lateral Sclerosis (ALS) | Reduced oxidative stress and prolonged survival. |
When designing in vivo experiments, critical parameters to consider include the route of administration, dosage, timing of administration relative to the induced injury, and the specific biomarkers of oxidative stress and inflammation to be measured.
Conclusion
This compound and EUK-134 are both potent manganese-based mimetics of antioxidant enzymes. The primary distinction lies in their enzymatic profile: Imisopasem is a selective SOD mimetic, while EUK-134 possesses both SOD and catalase mimetic activities. This dual functionality of EUK-134 may offer a more comprehensive approach to neutralizing ROS by scavenging both superoxide and its downstream product, hydrogen peroxide.
The choice between these two compounds will ultimately depend on the specific research question and the biological context being investigated. For studies focused specifically on the role of superoxide, Imisopasem provides a more targeted tool. In contrast, for broader antioxidant protection or in models where both superoxide and hydrogen peroxide play significant pathological roles, EUK-134 may be the more appropriate choice. The provided experimental protocols and signaling pathway information should serve as a valuable resource for researchers embarking on studies with these fascinating molecules.
References
- 1. caymanchem.com [caymanchem.com]
- 2. EUK 134, SOD/catalase mimetic (CAS 81065-76-1) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Manganese Potentiates Nuclear Factor-κB-Dependent Expression of Nitric Oxide Synthase 2 in Astrocytes by Activating Soluble Guanylate Cyclase and Extracellular Responsive Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese-Induced NF-κB Activation and Nitrosative Stress Is Decreased by Estrogen in Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of Imisopasem Manganese, a Superoxide Dismutase Mimetic
For Researchers, Scientists, and Drug Development Professionals
Imisopasem Manganese (M40403) is a synthetic, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1] As a potent antioxidant, it plays a crucial role in scavenging reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻), thereby mitigating oxidative stress-induced cellular damage.[2] This guide provides a comparative analysis of the effects of this compound and its closely related isomer, Avasopasem Manganese (GC4419), across various cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: Quenching the Fire of Oxidative Stress
This compound functions by catalyzing the dismutation of superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3] This action mimics the endogenous activity of MnSOD, a critical component of the cell's antioxidant defense system. By reducing the cellular levels of superoxide, this compound helps to prevent the formation of more damaging reactive species, such as peroxynitrite, and protects cellular components like DNA, lipids, and proteins from oxidative damage.[2] This mechanism underlies its potential therapeutic applications in conditions associated with oxidative stress, including inflammation and tissue damage induced by chemotherapy and radiotherapy.
The differential in basal ROS levels between cancer cells and normal cells is a key factor in the selective action of SOD mimetics.[4] Cancer cells often exhibit a higher metabolic rate and increased production of ROS, making them more susceptible to perturbations in their redox balance. SOD mimetics can exploit this vulnerability by further increasing the intracellular concentration of hydrogen peroxide, which can trigger apoptosis in cancer cells that often have compromised H₂O₂-detoxifying systems.
Figure 1. Mechanism of action of this compound.
Comparative Efficacy in Different Cell Lines
While comprehensive head-to-head comparative studies of this compound (M40403) across a wide range of cancer and normal cell lines are limited in publicly available literature, data from studies on M40403 and its isomer, Avasopasem Manganese (GC4419), provide valuable insights into their differential effects.
Superoxide Reduction
A key measure of the efficacy of an SOD mimetic is its ability to reduce superoxide levels. In rat aortic smooth muscle cells, this compound (M40403) was shown to inhibit NADPH oxidase-dependent superoxide production with an IC₅₀ of 31.6 μM.
Cytotoxicity
The cytotoxic effects of SOD mimetics can be selective for cancer cells due to their inherently higher oxidative stress. Studies on Avasopasem Manganese (GC4419) have demonstrated this differential effect.
| Cell Line | Cell Type | Compound | Effect | Concentration | Reference |
| A549 | Human Lung Carcinoma | Avasopasem (GC4419) | Decreased cell viability to 84% | 5 µM | |
| H1299 | Human Non-Small Cell Lung Carcinoma | Avasopasem (GC4419) | Decreased cell viability to 87% | 5 µM | |
| Beas-2b | Normal Human Bronchial Epithelial | Avasopasem (GC4419) | Protected against radiation-induced cytotoxicity | 20 µM | |
| H1299 | Human Non-Small Cell Lung Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM | |
| SCC25 | Human Head and Neck Squamous Cell Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM | |
| SQ20B | Human Head and Neck Squamous Cell Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM | |
| Cal27 | Human Head and Neck Squamous Cell Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM |
Table 1: Comparative Cytotoxicity of Avasopasem Manganese (GC4419) in Various Cell Lines.
Apoptosis Induction
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability (MTT Assay)
Figure 2. MTT Assay Workflow.
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Superoxide Level Measurement (Lucigenin Chemiluminescence Assay)
Figure 3. Superoxide Measurement Workflow.
-
Sample Preparation: Prepare cell lysates or intact cell suspensions from both control and this compound-treated cells.
-
Reaction Mixture: In a luminometer tube, add the cell sample to a buffer containing lucigenin (5 µM).
-
Initiation of Superoxide Production: Initiate the reaction by adding a substrate for superoxide production, such as NADPH (100 µM).
-
Chemiluminescence Measurement: Immediately measure the light emission using a luminometer. The chemiluminescence signal is proportional to the amount of superoxide present.
-
Data Analysis: Compare the chemiluminescence signals from untreated and this compound-treated cells to determine the percentage reduction in superoxide levels.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Figure 4. Apoptosis Assay Workflow.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound and its related SOD mimetics represent a promising class of therapeutic agents with the potential to selectively target cancer cells and protect normal tissues from oxidative damage. The available data, primarily from its isomer Avasopasem Manganese, suggests a favorable differential effect on cancer versus normal cells. Further head-to-head comparative studies of this compound across a broader range of cell lines are warranted to fully elucidate its therapeutic potential and guide its clinical development. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Manganese Superoxide Dismutase Mimetic Improves Oxaliplatin-Induced Neuropathy and Global Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of Imisopasem Manganese, a Superoxide Dismutase Mimetic
For Researchers, Scientists, and Drug Development Professionals
Imisopasem Manganese (M40403) is a synthetic, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1] As a potent antioxidant, it plays a crucial role in scavenging reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻), thereby mitigating oxidative stress-induced cellular damage.[2] This guide provides a comparative analysis of the effects of this compound and its closely related isomer, Avasopasem Manganese (GC4419), across various cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: Quenching the Fire of Oxidative Stress
This compound functions by catalyzing the dismutation of superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3] This action mimics the endogenous activity of MnSOD, a critical component of the cell's antioxidant defense system. By reducing the cellular levels of superoxide, this compound helps to prevent the formation of more damaging reactive species, such as peroxynitrite, and protects cellular components like DNA, lipids, and proteins from oxidative damage.[2] This mechanism underlies its potential therapeutic applications in conditions associated with oxidative stress, including inflammation and tissue damage induced by chemotherapy and radiotherapy.
The differential in basal ROS levels between cancer cells and normal cells is a key factor in the selective action of SOD mimetics.[4] Cancer cells often exhibit a higher metabolic rate and increased production of ROS, making them more susceptible to perturbations in their redox balance. SOD mimetics can exploit this vulnerability by further increasing the intracellular concentration of hydrogen peroxide, which can trigger apoptosis in cancer cells that often have compromised H₂O₂-detoxifying systems.
Figure 1. Mechanism of action of this compound.
Comparative Efficacy in Different Cell Lines
While comprehensive head-to-head comparative studies of this compound (M40403) across a wide range of cancer and normal cell lines are limited in publicly available literature, data from studies on M40403 and its isomer, Avasopasem Manganese (GC4419), provide valuable insights into their differential effects.
Superoxide Reduction
A key measure of the efficacy of an SOD mimetic is its ability to reduce superoxide levels. In rat aortic smooth muscle cells, this compound (M40403) was shown to inhibit NADPH oxidase-dependent superoxide production with an IC₅₀ of 31.6 μM.
Cytotoxicity
The cytotoxic effects of SOD mimetics can be selective for cancer cells due to their inherently higher oxidative stress. Studies on Avasopasem Manganese (GC4419) have demonstrated this differential effect.
| Cell Line | Cell Type | Compound | Effect | Concentration | Reference |
| A549 | Human Lung Carcinoma | Avasopasem (GC4419) | Decreased cell viability to 84% | 5 µM | |
| H1299 | Human Non-Small Cell Lung Carcinoma | Avasopasem (GC4419) | Decreased cell viability to 87% | 5 µM | |
| Beas-2b | Normal Human Bronchial Epithelial | Avasopasem (GC4419) | Protected against radiation-induced cytotoxicity | 20 µM | |
| H1299 | Human Non-Small Cell Lung Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM | |
| SCC25 | Human Head and Neck Squamous Cell Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM | |
| SQ20B | Human Head and Neck Squamous Cell Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM | |
| Cal27 | Human Head and Neck Squamous Cell Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM |
Table 1: Comparative Cytotoxicity of Avasopasem Manganese (GC4419) in Various Cell Lines.
Apoptosis Induction
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability (MTT Assay)
Figure 2. MTT Assay Workflow.
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Superoxide Level Measurement (Lucigenin Chemiluminescence Assay)
Figure 3. Superoxide Measurement Workflow.
-
Sample Preparation: Prepare cell lysates or intact cell suspensions from both control and this compound-treated cells.
-
Reaction Mixture: In a luminometer tube, add the cell sample to a buffer containing lucigenin (5 µM).
-
Initiation of Superoxide Production: Initiate the reaction by adding a substrate for superoxide production, such as NADPH (100 µM).
-
Chemiluminescence Measurement: Immediately measure the light emission using a luminometer. The chemiluminescence signal is proportional to the amount of superoxide present.
-
Data Analysis: Compare the chemiluminescence signals from untreated and this compound-treated cells to determine the percentage reduction in superoxide levels.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Figure 4. Apoptosis Assay Workflow.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound and its related SOD mimetics represent a promising class of therapeutic agents with the potential to selectively target cancer cells and protect normal tissues from oxidative damage. The available data, primarily from its isomer Avasopasem Manganese, suggests a favorable differential effect on cancer versus normal cells. Further head-to-head comparative studies of this compound across a broader range of cell lines are warranted to fully elucidate its therapeutic potential and guide its clinical development. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Manganese Superoxide Dismutase Mimetic Improves Oxaliplatin-Induced Neuropathy and Global Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of Imisopasem Manganese, a Superoxide Dismutase Mimetic
For Researchers, Scientists, and Drug Development Professionals
Imisopasem Manganese (M40403) is a synthetic, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide dismutase (MnSOD).[1] As a potent antioxidant, it plays a crucial role in scavenging reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻), thereby mitigating oxidative stress-induced cellular damage.[2] This guide provides a comparative analysis of the effects of this compound and its closely related isomer, Avasopasem Manganese (GC4419), across various cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: Quenching the Fire of Oxidative Stress
This compound functions by catalyzing the dismutation of superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3] This action mimics the endogenous activity of MnSOD, a critical component of the cell's antioxidant defense system. By reducing the cellular levels of superoxide, this compound helps to prevent the formation of more damaging reactive species, such as peroxynitrite, and protects cellular components like DNA, lipids, and proteins from oxidative damage.[2] This mechanism underlies its potential therapeutic applications in conditions associated with oxidative stress, including inflammation and tissue damage induced by chemotherapy and radiotherapy.
The differential in basal ROS levels between cancer cells and normal cells is a key factor in the selective action of SOD mimetics.[4] Cancer cells often exhibit a higher metabolic rate and increased production of ROS, making them more susceptible to perturbations in their redox balance. SOD mimetics can exploit this vulnerability by further increasing the intracellular concentration of hydrogen peroxide, which can trigger apoptosis in cancer cells that often have compromised H₂O₂-detoxifying systems.
Figure 1. Mechanism of action of this compound.
Comparative Efficacy in Different Cell Lines
While comprehensive head-to-head comparative studies of this compound (M40403) across a wide range of cancer and normal cell lines are limited in publicly available literature, data from studies on M40403 and its isomer, Avasopasem Manganese (GC4419), provide valuable insights into their differential effects.
Superoxide Reduction
A key measure of the efficacy of an SOD mimetic is its ability to reduce superoxide levels. In rat aortic smooth muscle cells, this compound (M40403) was shown to inhibit NADPH oxidase-dependent superoxide production with an IC₅₀ of 31.6 μM.
Cytotoxicity
The cytotoxic effects of SOD mimetics can be selective for cancer cells due to their inherently higher oxidative stress. Studies on Avasopasem Manganese (GC4419) have demonstrated this differential effect.
| Cell Line | Cell Type | Compound | Effect | Concentration | Reference |
| A549 | Human Lung Carcinoma | Avasopasem (GC4419) | Decreased cell viability to 84% | 5 µM | |
| H1299 | Human Non-Small Cell Lung Carcinoma | Avasopasem (GC4419) | Decreased cell viability to 87% | 5 µM | |
| Beas-2b | Normal Human Bronchial Epithelial | Avasopasem (GC4419) | Protected against radiation-induced cytotoxicity | 20 µM | |
| H1299 | Human Non-Small Cell Lung Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM | |
| SCC25 | Human Head and Neck Squamous Cell Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM | |
| SQ20B | Human Head and Neck Squamous Cell Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM | |
| Cal27 | Human Head and Neck Squamous Cell Carcinoma | Avasopasem (GC4419) | Enhanced toxicity of Ascorbate | 5-20 µM |
Table 1: Comparative Cytotoxicity of Avasopasem Manganese (GC4419) in Various Cell Lines.
Apoptosis Induction
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability (MTT Assay)
Figure 2. MTT Assay Workflow.
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Superoxide Level Measurement (Lucigenin Chemiluminescence Assay)
Figure 3. Superoxide Measurement Workflow.
-
Sample Preparation: Prepare cell lysates or intact cell suspensions from both control and this compound-treated cells.
-
Reaction Mixture: In a luminometer tube, add the cell sample to a buffer containing lucigenin (5 µM).
-
Initiation of Superoxide Production: Initiate the reaction by adding a substrate for superoxide production, such as NADPH (100 µM).
-
Chemiluminescence Measurement: Immediately measure the light emission using a luminometer. The chemiluminescence signal is proportional to the amount of superoxide present.
-
Data Analysis: Compare the chemiluminescence signals from untreated and this compound-treated cells to determine the percentage reduction in superoxide levels.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Figure 4. Apoptosis Assay Workflow.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound and its related SOD mimetics represent a promising class of therapeutic agents with the potential to selectively target cancer cells and protect normal tissues from oxidative damage. The available data, primarily from its isomer Avasopasem Manganese, suggests a favorable differential effect on cancer versus normal cells. Further head-to-head comparative studies of this compound across a broader range of cell lines are warranted to fully elucidate its therapeutic potential and guide its clinical development. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Manganese Superoxide Dismutase Mimetic Improves Oxaliplatin-Induced Neuropathy and Global Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Imisopasem Manganese for Superoxide Radicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imisopasem Manganese (M40403), a selective superoxide (B77818) dismutase (SOD) mimetic, against other prominent alternatives. The focus is on the specificity of these compounds for superoxide radicals (O₂⁻) versus other reactive oxygen species (ROS) and reactive nitrogen species (RNS). The information presented is supported by experimental data and detailed methodologies to aid in research and development decisions.
Comparative Analysis of SOD Mimetics
This compound is a low molecular weight, synthetic manganese-containing compound designed to mimic the enzymatic activity of superoxide dismutase, specifically the mitochondrial form (MnSOD). Its primary function is to catalyze the dismutation of superoxide into molecular oxygen and hydrogen peroxide. A key attribute for its therapeutic potential is its high specificity for superoxide, which minimizes off-target effects that can arise from interactions with other reactive species.
This section compares this compound with other classes of SOD mimetics, including manganese porphyrins (e.g., MnTE-2-PyP), manganese salen complexes (e.g., EUK-134), and mangafodipir.
Quantitative Data on Catalytic Activity and Specificity
The following table summarizes the available quantitative data for the catalytic rate constants of various SOD mimetics with superoxide and their reactivity with other common reactive species. This data is crucial for evaluating the specificity of each compound.
| Compound | Class | kcat for O₂⁻ (M⁻¹s⁻¹) | Reactivity with H₂O₂ | Reactivity with ONOO⁻ | Reactivity with NO |
| This compound (M40403) | Manganese-containing macrocycle | > 2 x 10⁷[1] | No reported reactivity | No reported reactivity[2] | No reported reactivity[2] |
| MnTE-2-PyP | Manganese Porphyrin | Potent SOD mimetic activity, similar catalytic rate to MnTnHex-2-PyP⁵⁺[3] | Can generate H₂O₂[4] | Scavenges peroxynitrite | Can react with NO |
| EUK-134 | Manganese Salen Complex | SOD mimetic activity | Catalase-like activity (reacts with H₂O₂) | Can reduce peroxynitrite production | Can reduce nitric oxide |
| Mangafodipir (MnDPDP) | Manganese chelate | Possesses MnSOD mimetic activity | Information not readily available | Information not readily available | Information not readily available |
Note: The catalytic rate constants (kcat) can vary depending on the experimental conditions (e.g., pH, temperature, assay method). The data presented here is for comparative purposes. "Not reported" indicates that specific quantitative data on the reaction rate was not found in the surveyed literature.
Experimental Protocols
The assessment of superoxide scavenging activity and specificity of SOD mimetics involves various in vitro assays. Below are detailed methodologies for key experiments.
Superoxide Dismutase Activity Assay (Cytochrome c Reduction Method)
This is a widely used indirect assay to measure SOD activity. It is based on the competition between the SOD mimetic and cytochrome c for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Principle: Superoxide radicals reduce cytochrome c, leading to an increase in absorbance at 550 nm. In the presence of an SOD mimetic, the rate of cytochrome c reduction is inhibited, and the degree of inhibition is proportional to the SOD activity of the mimetic.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (sufficient to produce a rate of reduction of cytochrome c at 550 nm of 0.025 absorbance units per minute)
-
SOD mimetic of interest
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.
-
Add varying concentrations of the SOD mimetic to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The concentration of the SOD mimetic that inhibits the rate of cytochrome c reduction by 50% (IC₅₀) is determined. The catalytic rate constant can be calculated from this value.
Nitroblue Tetrazolium (NBT) Assay
This is another indirect spectrophotometric assay for measuring superoxide scavenging activity.
Principle: Superoxide radicals reduce the yellow dye nitroblue tetrazolium (NBT) to a blue formazan (B1609692) product, which has a maximum absorbance at 560 nm. SOD mimetics compete with NBT for superoxide, thus inhibiting the formation of the blue formazan.
Materials:
-
Tris-HCl buffer (16 mM, pH 8.0)
-
NBT solution (50 µM)
-
NADH solution (78 µM)
-
Phenazine methosulfate (PMS) solution (10 µM)
-
SOD mimetic of interest
-
Spectrophotometer
Procedure:
-
In a test tube, mix the Tris-HCl buffer, NBT solution, and NADH solution.
-
Add different concentrations of the SOD mimetic to the mixture.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
The percentage of inhibition of NBT reduction is calculated, and the IC₅₀ value for the SOD mimetic is determined.
Stopped-Flow Spectrophotometry
This technique allows for the direct measurement of the catalytic rate of superoxide dismutation by SOD mimetics, avoiding the potential interferences of indirect assays.
Principle: A solution of superoxide radicals is rapidly mixed with a solution containing the SOD mimetic in a stopped-flow instrument. The decay of the superoxide concentration is monitored directly by its absorbance in the UV range (around 245 nm). The rate of decay is used to calculate the catalytic rate constant.
Materials:
-
A stopped-flow spectrophotometer
-
Source of superoxide radicals (e.g., pulse radiolysis of oxygen-saturated water or enzymatic generation)
-
Buffer solution (e.g., phosphate buffer)
-
SOD mimetic of interest
Procedure:
-
Prepare a solution of the SOD mimetic in the desired buffer.
-
Generate a solution of superoxide radicals.
-
Rapidly mix the two solutions in the stopped-flow apparatus.
-
Monitor the decay of the superoxide absorbance at the appropriate wavelength.
-
The kinetic data is fitted to an appropriate model to determine the second-order rate constant for the reaction between the SOD mimetic and superoxide.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular context of superoxide-mediated damage and a typical workflow for assessing the specificity of an SOD mimetic.
Caption: Superoxide-mediated cellular damage pathway.
Caption: Experimental workflow for assessing SOD mimetic specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular targeting and pharmacological activity of the superoxide dismutase mimics MnTE-2-PyP5+ and MnTnHex-2-PyP5+ regulated by their porphyrin ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SOD Mimic, MnTE-2-PyP, Protects from Chronic Fibrosis and Inflammation in Irradiated Normal Pelvic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Imisopasem Manganese for Superoxide Radicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imisopasem Manganese (M40403), a selective superoxide (B77818) dismutase (SOD) mimetic, against other prominent alternatives. The focus is on the specificity of these compounds for superoxide radicals (O₂⁻) versus other reactive oxygen species (ROS) and reactive nitrogen species (RNS). The information presented is supported by experimental data and detailed methodologies to aid in research and development decisions.
Comparative Analysis of SOD Mimetics
This compound is a low molecular weight, synthetic manganese-containing compound designed to mimic the enzymatic activity of superoxide dismutase, specifically the mitochondrial form (MnSOD). Its primary function is to catalyze the dismutation of superoxide into molecular oxygen and hydrogen peroxide. A key attribute for its therapeutic potential is its high specificity for superoxide, which minimizes off-target effects that can arise from interactions with other reactive species.
This section compares this compound with other classes of SOD mimetics, including manganese porphyrins (e.g., MnTE-2-PyP), manganese salen complexes (e.g., EUK-134), and mangafodipir.
Quantitative Data on Catalytic Activity and Specificity
The following table summarizes the available quantitative data for the catalytic rate constants of various SOD mimetics with superoxide and their reactivity with other common reactive species. This data is crucial for evaluating the specificity of each compound.
| Compound | Class | kcat for O₂⁻ (M⁻¹s⁻¹) | Reactivity with H₂O₂ | Reactivity with ONOO⁻ | Reactivity with NO |
| This compound (M40403) | Manganese-containing macrocycle | > 2 x 10⁷[1] | No reported reactivity | No reported reactivity[2] | No reported reactivity[2] |
| MnTE-2-PyP | Manganese Porphyrin | Potent SOD mimetic activity, similar catalytic rate to MnTnHex-2-PyP⁵⁺[3] | Can generate H₂O₂[4] | Scavenges peroxynitrite | Can react with NO |
| EUK-134 | Manganese Salen Complex | SOD mimetic activity | Catalase-like activity (reacts with H₂O₂) | Can reduce peroxynitrite production | Can reduce nitric oxide |
| Mangafodipir (MnDPDP) | Manganese chelate | Possesses MnSOD mimetic activity | Information not readily available | Information not readily available | Information not readily available |
Note: The catalytic rate constants (kcat) can vary depending on the experimental conditions (e.g., pH, temperature, assay method). The data presented here is for comparative purposes. "Not reported" indicates that specific quantitative data on the reaction rate was not found in the surveyed literature.
Experimental Protocols
The assessment of superoxide scavenging activity and specificity of SOD mimetics involves various in vitro assays. Below are detailed methodologies for key experiments.
Superoxide Dismutase Activity Assay (Cytochrome c Reduction Method)
This is a widely used indirect assay to measure SOD activity. It is based on the competition between the SOD mimetic and cytochrome c for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Principle: Superoxide radicals reduce cytochrome c, leading to an increase in absorbance at 550 nm. In the presence of an SOD mimetic, the rate of cytochrome c reduction is inhibited, and the degree of inhibition is proportional to the SOD activity of the mimetic.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (sufficient to produce a rate of reduction of cytochrome c at 550 nm of 0.025 absorbance units per minute)
-
SOD mimetic of interest
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.
-
Add varying concentrations of the SOD mimetic to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The concentration of the SOD mimetic that inhibits the rate of cytochrome c reduction by 50% (IC₅₀) is determined. The catalytic rate constant can be calculated from this value.
Nitroblue Tetrazolium (NBT) Assay
This is another indirect spectrophotometric assay for measuring superoxide scavenging activity.
Principle: Superoxide radicals reduce the yellow dye nitroblue tetrazolium (NBT) to a blue formazan (B1609692) product, which has a maximum absorbance at 560 nm. SOD mimetics compete with NBT for superoxide, thus inhibiting the formation of the blue formazan.
Materials:
-
Tris-HCl buffer (16 mM, pH 8.0)
-
NBT solution (50 µM)
-
NADH solution (78 µM)
-
Phenazine methosulfate (PMS) solution (10 µM)
-
SOD mimetic of interest
-
Spectrophotometer
Procedure:
-
In a test tube, mix the Tris-HCl buffer, NBT solution, and NADH solution.
-
Add different concentrations of the SOD mimetic to the mixture.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
The percentage of inhibition of NBT reduction is calculated, and the IC₅₀ value for the SOD mimetic is determined.
Stopped-Flow Spectrophotometry
This technique allows for the direct measurement of the catalytic rate of superoxide dismutation by SOD mimetics, avoiding the potential interferences of indirect assays.
Principle: A solution of superoxide radicals is rapidly mixed with a solution containing the SOD mimetic in a stopped-flow instrument. The decay of the superoxide concentration is monitored directly by its absorbance in the UV range (around 245 nm). The rate of decay is used to calculate the catalytic rate constant.
Materials:
-
A stopped-flow spectrophotometer
-
Source of superoxide radicals (e.g., pulse radiolysis of oxygen-saturated water or enzymatic generation)
-
Buffer solution (e.g., phosphate buffer)
-
SOD mimetic of interest
Procedure:
-
Prepare a solution of the SOD mimetic in the desired buffer.
-
Generate a solution of superoxide radicals.
-
Rapidly mix the two solutions in the stopped-flow apparatus.
-
Monitor the decay of the superoxide absorbance at the appropriate wavelength.
-
The kinetic data is fitted to an appropriate model to determine the second-order rate constant for the reaction between the SOD mimetic and superoxide.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular context of superoxide-mediated damage and a typical workflow for assessing the specificity of an SOD mimetic.
Caption: Superoxide-mediated cellular damage pathway.
Caption: Experimental workflow for assessing SOD mimetic specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular targeting and pharmacological activity of the superoxide dismutase mimics MnTE-2-PyP5+ and MnTnHex-2-PyP5+ regulated by their porphyrin ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SOD Mimic, MnTE-2-PyP, Protects from Chronic Fibrosis and Inflammation in Irradiated Normal Pelvic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Imisopasem Manganese for Superoxide Radicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imisopasem Manganese (M40403), a selective superoxide dismutase (SOD) mimetic, against other prominent alternatives. The focus is on the specificity of these compounds for superoxide radicals (O₂⁻) versus other reactive oxygen species (ROS) and reactive nitrogen species (RNS). The information presented is supported by experimental data and detailed methodologies to aid in research and development decisions.
Comparative Analysis of SOD Mimetics
This compound is a low molecular weight, synthetic manganese-containing compound designed to mimic the enzymatic activity of superoxide dismutase, specifically the mitochondrial form (MnSOD). Its primary function is to catalyze the dismutation of superoxide into molecular oxygen and hydrogen peroxide. A key attribute for its therapeutic potential is its high specificity for superoxide, which minimizes off-target effects that can arise from interactions with other reactive species.
This section compares this compound with other classes of SOD mimetics, including manganese porphyrins (e.g., MnTE-2-PyP), manganese salen complexes (e.g., EUK-134), and mangafodipir.
Quantitative Data on Catalytic Activity and Specificity
The following table summarizes the available quantitative data for the catalytic rate constants of various SOD mimetics with superoxide and their reactivity with other common reactive species. This data is crucial for evaluating the specificity of each compound.
| Compound | Class | kcat for O₂⁻ (M⁻¹s⁻¹) | Reactivity with H₂O₂ | Reactivity with ONOO⁻ | Reactivity with NO |
| This compound (M40403) | Manganese-containing macrocycle | > 2 x 10⁷[1] | No reported reactivity | No reported reactivity[2] | No reported reactivity[2] |
| MnTE-2-PyP | Manganese Porphyrin | Potent SOD mimetic activity, similar catalytic rate to MnTnHex-2-PyP⁵⁺[3] | Can generate H₂O₂[4] | Scavenges peroxynitrite | Can react with NO |
| EUK-134 | Manganese Salen Complex | SOD mimetic activity | Catalase-like activity (reacts with H₂O₂) | Can reduce peroxynitrite production | Can reduce nitric oxide |
| Mangafodipir (MnDPDP) | Manganese chelate | Possesses MnSOD mimetic activity | Information not readily available | Information not readily available | Information not readily available |
Note: The catalytic rate constants (kcat) can vary depending on the experimental conditions (e.g., pH, temperature, assay method). The data presented here is for comparative purposes. "Not reported" indicates that specific quantitative data on the reaction rate was not found in the surveyed literature.
Experimental Protocols
The assessment of superoxide scavenging activity and specificity of SOD mimetics involves various in vitro assays. Below are detailed methodologies for key experiments.
Superoxide Dismutase Activity Assay (Cytochrome c Reduction Method)
This is a widely used indirect assay to measure SOD activity. It is based on the competition between the SOD mimetic and cytochrome c for superoxide radicals generated by a xanthine/xanthine oxidase system.
Principle: Superoxide radicals reduce cytochrome c, leading to an increase in absorbance at 550 nm. In the presence of an SOD mimetic, the rate of cytochrome c reduction is inhibited, and the degree of inhibition is proportional to the SOD activity of the mimetic.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (sufficient to produce a rate of reduction of cytochrome c at 550 nm of 0.025 absorbance units per minute)
-
SOD mimetic of interest
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.
-
Add varying concentrations of the SOD mimetic to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The concentration of the SOD mimetic that inhibits the rate of cytochrome c reduction by 50% (IC₅₀) is determined. The catalytic rate constant can be calculated from this value.
Nitroblue Tetrazolium (NBT) Assay
This is another indirect spectrophotometric assay for measuring superoxide scavenging activity.
Principle: Superoxide radicals reduce the yellow dye nitroblue tetrazolium (NBT) to a blue formazan product, which has a maximum absorbance at 560 nm. SOD mimetics compete with NBT for superoxide, thus inhibiting the formation of the blue formazan.
Materials:
-
Tris-HCl buffer (16 mM, pH 8.0)
-
NBT solution (50 µM)
-
NADH solution (78 µM)
-
Phenazine methosulfate (PMS) solution (10 µM)
-
SOD mimetic of interest
-
Spectrophotometer
Procedure:
-
In a test tube, mix the Tris-HCl buffer, NBT solution, and NADH solution.
-
Add different concentrations of the SOD mimetic to the mixture.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
The percentage of inhibition of NBT reduction is calculated, and the IC₅₀ value for the SOD mimetic is determined.
Stopped-Flow Spectrophotometry
This technique allows for the direct measurement of the catalytic rate of superoxide dismutation by SOD mimetics, avoiding the potential interferences of indirect assays.
Principle: A solution of superoxide radicals is rapidly mixed with a solution containing the SOD mimetic in a stopped-flow instrument. The decay of the superoxide concentration is monitored directly by its absorbance in the UV range (around 245 nm). The rate of decay is used to calculate the catalytic rate constant.
Materials:
-
A stopped-flow spectrophotometer
-
Source of superoxide radicals (e.g., pulse radiolysis of oxygen-saturated water or enzymatic generation)
-
Buffer solution (e.g., phosphate buffer)
-
SOD mimetic of interest
Procedure:
-
Prepare a solution of the SOD mimetic in the desired buffer.
-
Generate a solution of superoxide radicals.
-
Rapidly mix the two solutions in the stopped-flow apparatus.
-
Monitor the decay of the superoxide absorbance at the appropriate wavelength.
-
The kinetic data is fitted to an appropriate model to determine the second-order rate constant for the reaction between the SOD mimetic and superoxide.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular context of superoxide-mediated damage and a typical workflow for assessing the specificity of an SOD mimetic.
Caption: Superoxide-mediated cellular damage pathway.
Caption: Experimental workflow for assessing SOD mimetic specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular targeting and pharmacological activity of the superoxide dismutase mimics MnTE-2-PyP5+ and MnTnHex-2-PyP5+ regulated by their porphyrin ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SOD Mimic, MnTE-2-PyP, Protects from Chronic Fibrosis and Inflammation in Irradiated Normal Pelvic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imisopasem Manganese and Natural Superoxide Dismutase in Mitigating Oxidative Stress
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of Imisopasem Manganese (M40403), a synthetic mimetic of superoxide (B77818) dismutase (SOD), and the natural superoxide dismutase enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting superoxide radicals in various pathological conditions. The comparison covers catalytic efficiency, physicochemical properties, and performance in preclinical models of inflammation and ischemia-reperfusion injury, supported by experimental data and detailed methodologies.
Executive Summary
Superoxide dismutases are critical endogenous antioxidant enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage.[1] While natural SODs have therapeutic potential, their clinical utility is often limited by factors such as a large molecular size, instability, and immunogenicity.[2] this compound has emerged as a low-molecular-weight, non-peptidyl mimetic of manganese SOD (MnSOD) designed to overcome these limitations.[3][4] This guide presents a side-by-side comparison of their performance based on available scientific literature.
Physicochemical and Catalytic Properties
This compound offers significant advantages over natural SOD in terms of its physical and chemical properties. As a small molecule, it exhibits greater stability and potential for better tissue penetration.[2] The catalytic efficiency of this compound is comparable to that of the natural enzyme, with some studies suggesting it may even have a higher catalytic rate.
| Property | This compound (M40403) | Natural Superoxide Dismutase (Human MnSOD) |
| Molecular Weight | ~483 Da | ~30,000 Da |
| Type | Synthetic, non-peptidyl MnSOD mimetic | Metalloenzyme |
| Catalytic Rate Constant | > 2 x 10⁷ M⁻¹s⁻¹, 1.6 x 10⁷ M⁻¹s⁻¹ | kcat: 40,000 s⁻¹, kcat/KM: ~10⁹ M⁻¹s⁻¹ |
| Stability | High in vivo stability | Susceptible to proteolytic digestion, lower in vivo stability |
| Selectivity | Selective for superoxide anions | Highly specific for superoxide anions |
Performance in Preclinical Models
The efficacy of this compound has been evaluated in various animal models of diseases where superoxide anions are implicated, such as inflammation and ischemia-reperfusion injury.
Anti-Inflammatory Activity
In a rat model of carrageenan-induced paw edema, this compound demonstrated significant anti-inflammatory effects.
| Parameter | Vehicle Control | This compound (1-10 mg/kg, i.v.) |
| Paw Edema | N/A | Reduced |
| TNF-α in exudate | N/A | Inhibited increase |
| IL-1β in exudate | N/A | Inhibited increase |
| LDH in exudate | N/A | Inhibited increase |
Protection Against Ischemia-Reperfusion Injury
This compound has also shown protective effects in a rat model of splanchnic artery occlusion-induced ischemia-reperfusion injury.
| Parameter | Vehicle Control | This compound (0.1-1 mg/kg) |
| Lung MPO levels | N/A | Inhibited increase |
| Ileum MPO levels | N/A | Inhibited increase |
| Plasma Malondialdehyde (MDA) | N/A | Inhibited increase |
| Plasma TNF-α | N/A | Inhibited increase |
| Plasma IL-1β | N/A | Inhibited increase |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound.
Methodology:
-
Male Sprague-Dawley rats are used.
-
A baseline paw volume is measured using a plethysmometer.
-
This compound (1-10 mg/kg) or vehicle is administered intravenously (i.v.) as a bolus.
-
After a predetermined time, 1% carrageenan solution is injected into the subplantar surface of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection.
-
At the end of the experiment, animals are euthanized, and the paw exudate is collected to measure levels of inflammatory markers such as TNF-α, IL-1β, and lactate (B86563) dehydrogenase (LDH).
Splanchnic Artery Occlusion (SAO)-Induced Ischemia-Reperfusion in Rats
Objective: To assess the protective effect of this compound against ischemia-reperfusion injury.
Methodology:
-
Male rats are anesthetized.
-
A midline laparotomy is performed to expose the splanchnic artery.
-
The splanchnic artery is occluded for a specific duration (e.g., 90 minutes) to induce ischemia.
-
This compound (0.1, 0.3, and 1 mg/kg) or vehicle is administered.
-
The occlusion is then removed to allow reperfusion for a set period (e.g., 18 hours).
-
Blood samples are collected to measure plasma levels of malondialdehyde (MDA), TNF-α, and IL-1β.
-
Tissue samples from the lung and ileum are harvested to determine myeloperoxidase (MPO) levels as an indicator of neutrophil infiltration.
Signaling Pathways and Mechanisms of Action
Superoxide is a key signaling molecule in pathways leading to inflammation and apoptosis. Both natural SOD and this compound act by reducing the levels of superoxide, thereby mitigating its downstream pathological effects.
Caption: Mechanism of action of SOD and Imisopasem.
The diagram above illustrates how various cellular sources produce superoxide. Superoxide, if not neutralized, can lead to inflammation, apoptosis, and subsequent tissue damage. Both natural SOD and this compound catalyze the conversion of superoxide to the less reactive hydrogen peroxide, thus preventing the initiation of these damaging signaling cascades.
Caption: Preclinical experimental workflow.
This workflow outlines the typical design of preclinical studies comparing the efficacy of this compound to a vehicle control in animal models of disease.
Conclusion
This compound represents a promising therapeutic agent that effectively mimics the action of natural MnSOD. Its favorable physicochemical properties, including low molecular weight and high stability, combined with potent in vivo activity in models of inflammation and ischemia-reperfusion injury, make it a compelling candidate for further drug development. The data presented in this guide underscore the potential of SOD mimetics as a therapeutic strategy for a variety of disorders underpinned by oxidative stress.
References
- 1. A Review of the Catalytic Mechanism of Human Manganese Superoxide Dismutase [mdpi.com]
- 2. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imisopasem Manganese and Natural Superoxide Dismutase in Mitigating Oxidative Stress
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of Imisopasem Manganese (M40403), a synthetic mimetic of superoxide (B77818) dismutase (SOD), and the natural superoxide dismutase enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting superoxide radicals in various pathological conditions. The comparison covers catalytic efficiency, physicochemical properties, and performance in preclinical models of inflammation and ischemia-reperfusion injury, supported by experimental data and detailed methodologies.
Executive Summary
Superoxide dismutases are critical endogenous antioxidant enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage.[1] While natural SODs have therapeutic potential, their clinical utility is often limited by factors such as a large molecular size, instability, and immunogenicity.[2] this compound has emerged as a low-molecular-weight, non-peptidyl mimetic of manganese SOD (MnSOD) designed to overcome these limitations.[3][4] This guide presents a side-by-side comparison of their performance based on available scientific literature.
Physicochemical and Catalytic Properties
This compound offers significant advantages over natural SOD in terms of its physical and chemical properties. As a small molecule, it exhibits greater stability and potential for better tissue penetration.[2] The catalytic efficiency of this compound is comparable to that of the natural enzyme, with some studies suggesting it may even have a higher catalytic rate.
| Property | This compound (M40403) | Natural Superoxide Dismutase (Human MnSOD) |
| Molecular Weight | ~483 Da | ~30,000 Da |
| Type | Synthetic, non-peptidyl MnSOD mimetic | Metalloenzyme |
| Catalytic Rate Constant | > 2 x 10⁷ M⁻¹s⁻¹, 1.6 x 10⁷ M⁻¹s⁻¹ | kcat: 40,000 s⁻¹, kcat/KM: ~10⁹ M⁻¹s⁻¹ |
| Stability | High in vivo stability | Susceptible to proteolytic digestion, lower in vivo stability |
| Selectivity | Selective for superoxide anions | Highly specific for superoxide anions |
Performance in Preclinical Models
The efficacy of this compound has been evaluated in various animal models of diseases where superoxide anions are implicated, such as inflammation and ischemia-reperfusion injury.
Anti-Inflammatory Activity
In a rat model of carrageenan-induced paw edema, this compound demonstrated significant anti-inflammatory effects.
| Parameter | Vehicle Control | This compound (1-10 mg/kg, i.v.) |
| Paw Edema | N/A | Reduced |
| TNF-α in exudate | N/A | Inhibited increase |
| IL-1β in exudate | N/A | Inhibited increase |
| LDH in exudate | N/A | Inhibited increase |
Protection Against Ischemia-Reperfusion Injury
This compound has also shown protective effects in a rat model of splanchnic artery occlusion-induced ischemia-reperfusion injury.
| Parameter | Vehicle Control | This compound (0.1-1 mg/kg) |
| Lung MPO levels | N/A | Inhibited increase |
| Ileum MPO levels | N/A | Inhibited increase |
| Plasma Malondialdehyde (MDA) | N/A | Inhibited increase |
| Plasma TNF-α | N/A | Inhibited increase |
| Plasma IL-1β | N/A | Inhibited increase |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound.
Methodology:
-
Male Sprague-Dawley rats are used.
-
A baseline paw volume is measured using a plethysmometer.
-
This compound (1-10 mg/kg) or vehicle is administered intravenously (i.v.) as a bolus.
-
After a predetermined time, 1% carrageenan solution is injected into the subplantar surface of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection.
-
At the end of the experiment, animals are euthanized, and the paw exudate is collected to measure levels of inflammatory markers such as TNF-α, IL-1β, and lactate (B86563) dehydrogenase (LDH).
Splanchnic Artery Occlusion (SAO)-Induced Ischemia-Reperfusion in Rats
Objective: To assess the protective effect of this compound against ischemia-reperfusion injury.
Methodology:
-
Male rats are anesthetized.
-
A midline laparotomy is performed to expose the splanchnic artery.
-
The splanchnic artery is occluded for a specific duration (e.g., 90 minutes) to induce ischemia.
-
This compound (0.1, 0.3, and 1 mg/kg) or vehicle is administered.
-
The occlusion is then removed to allow reperfusion for a set period (e.g., 18 hours).
-
Blood samples are collected to measure plasma levels of malondialdehyde (MDA), TNF-α, and IL-1β.
-
Tissue samples from the lung and ileum are harvested to determine myeloperoxidase (MPO) levels as an indicator of neutrophil infiltration.
Signaling Pathways and Mechanisms of Action
Superoxide is a key signaling molecule in pathways leading to inflammation and apoptosis. Both natural SOD and this compound act by reducing the levels of superoxide, thereby mitigating its downstream pathological effects.
Caption: Mechanism of action of SOD and Imisopasem.
The diagram above illustrates how various cellular sources produce superoxide. Superoxide, if not neutralized, can lead to inflammation, apoptosis, and subsequent tissue damage. Both natural SOD and this compound catalyze the conversion of superoxide to the less reactive hydrogen peroxide, thus preventing the initiation of these damaging signaling cascades.
Caption: Preclinical experimental workflow.
This workflow outlines the typical design of preclinical studies comparing the efficacy of this compound to a vehicle control in animal models of disease.
Conclusion
This compound represents a promising therapeutic agent that effectively mimics the action of natural MnSOD. Its favorable physicochemical properties, including low molecular weight and high stability, combined with potent in vivo activity in models of inflammation and ischemia-reperfusion injury, make it a compelling candidate for further drug development. The data presented in this guide underscore the potential of SOD mimetics as a therapeutic strategy for a variety of disorders underpinned by oxidative stress.
References
- 1. A Review of the Catalytic Mechanism of Human Manganese Superoxide Dismutase [mdpi.com]
- 2. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imisopasem Manganese and Natural Superoxide Dismutase in Mitigating Oxidative Stress
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of Imisopasem Manganese (M40403), a synthetic mimetic of superoxide dismutase (SOD), and the natural superoxide dismutase enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting superoxide radicals in various pathological conditions. The comparison covers catalytic efficiency, physicochemical properties, and performance in preclinical models of inflammation and ischemia-reperfusion injury, supported by experimental data and detailed methodologies.
Executive Summary
Superoxide dismutases are critical endogenous antioxidant enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage.[1] While natural SODs have therapeutic potential, their clinical utility is often limited by factors such as a large molecular size, instability, and immunogenicity.[2] this compound has emerged as a low-molecular-weight, non-peptidyl mimetic of manganese SOD (MnSOD) designed to overcome these limitations.[3][4] This guide presents a side-by-side comparison of their performance based on available scientific literature.
Physicochemical and Catalytic Properties
This compound offers significant advantages over natural SOD in terms of its physical and chemical properties. As a small molecule, it exhibits greater stability and potential for better tissue penetration.[2] The catalytic efficiency of this compound is comparable to that of the natural enzyme, with some studies suggesting it may even have a higher catalytic rate.
| Property | This compound (M40403) | Natural Superoxide Dismutase (Human MnSOD) |
| Molecular Weight | ~483 Da | ~30,000 Da |
| Type | Synthetic, non-peptidyl MnSOD mimetic | Metalloenzyme |
| Catalytic Rate Constant | > 2 x 10⁷ M⁻¹s⁻¹, 1.6 x 10⁷ M⁻¹s⁻¹ | kcat: 40,000 s⁻¹, kcat/KM: ~10⁹ M⁻¹s⁻¹ |
| Stability | High in vivo stability | Susceptible to proteolytic digestion, lower in vivo stability |
| Selectivity | Selective for superoxide anions | Highly specific for superoxide anions |
Performance in Preclinical Models
The efficacy of this compound has been evaluated in various animal models of diseases where superoxide anions are implicated, such as inflammation and ischemia-reperfusion injury.
Anti-Inflammatory Activity
In a rat model of carrageenan-induced paw edema, this compound demonstrated significant anti-inflammatory effects.
| Parameter | Vehicle Control | This compound (1-10 mg/kg, i.v.) |
| Paw Edema | N/A | Reduced |
| TNF-α in exudate | N/A | Inhibited increase |
| IL-1β in exudate | N/A | Inhibited increase |
| LDH in exudate | N/A | Inhibited increase |
Protection Against Ischemia-Reperfusion Injury
This compound has also shown protective effects in a rat model of splanchnic artery occlusion-induced ischemia-reperfusion injury.
| Parameter | Vehicle Control | This compound (0.1-1 mg/kg) |
| Lung MPO levels | N/A | Inhibited increase |
| Ileum MPO levels | N/A | Inhibited increase |
| Plasma Malondialdehyde (MDA) | N/A | Inhibited increase |
| Plasma TNF-α | N/A | Inhibited increase |
| Plasma IL-1β | N/A | Inhibited increase |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound.
Methodology:
-
Male Sprague-Dawley rats are used.
-
A baseline paw volume is measured using a plethysmometer.
-
This compound (1-10 mg/kg) or vehicle is administered intravenously (i.v.) as a bolus.
-
After a predetermined time, 1% carrageenan solution is injected into the subplantar surface of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection.
-
At the end of the experiment, animals are euthanized, and the paw exudate is collected to measure levels of inflammatory markers such as TNF-α, IL-1β, and lactate dehydrogenase (LDH).
Splanchnic Artery Occlusion (SAO)-Induced Ischemia-Reperfusion in Rats
Objective: To assess the protective effect of this compound against ischemia-reperfusion injury.
Methodology:
-
Male rats are anesthetized.
-
A midline laparotomy is performed to expose the splanchnic artery.
-
The splanchnic artery is occluded for a specific duration (e.g., 90 minutes) to induce ischemia.
-
This compound (0.1, 0.3, and 1 mg/kg) or vehicle is administered.
-
The occlusion is then removed to allow reperfusion for a set period (e.g., 18 hours).
-
Blood samples are collected to measure plasma levels of malondialdehyde (MDA), TNF-α, and IL-1β.
-
Tissue samples from the lung and ileum are harvested to determine myeloperoxidase (MPO) levels as an indicator of neutrophil infiltration.
Signaling Pathways and Mechanisms of Action
Superoxide is a key signaling molecule in pathways leading to inflammation and apoptosis. Both natural SOD and this compound act by reducing the levels of superoxide, thereby mitigating its downstream pathological effects.
Caption: Mechanism of action of SOD and Imisopasem.
The diagram above illustrates how various cellular sources produce superoxide. Superoxide, if not neutralized, can lead to inflammation, apoptosis, and subsequent tissue damage. Both natural SOD and this compound catalyze the conversion of superoxide to the less reactive hydrogen peroxide, thus preventing the initiation of these damaging signaling cascades.
Caption: Preclinical experimental workflow.
This workflow outlines the typical design of preclinical studies comparing the efficacy of this compound to a vehicle control in animal models of disease.
Conclusion
This compound represents a promising therapeutic agent that effectively mimics the action of natural MnSOD. Its favorable physicochemical properties, including low molecular weight and high stability, combined with potent in vivo activity in models of inflammation and ischemia-reperfusion injury, make it a compelling candidate for further drug development. The data presented in this guide underscore the potential of SOD mimetics as a therapeutic strategy for a variety of disorders underpinned by oxidative stress.
References
- 1. A Review of the Catalytic Mechanism of Human Manganese Superoxide Dismutase [mdpi.com]
- 2. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Imisopasem Manganese's Radioprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radioprotective effects of Imisopasem Manganese, a superoxide (B77818) dismutase (SOD) mimetic, with other relevant alternatives. The information presented is supported by preclinical and clinical data to aid in the evaluation of this compound for further research and development.
Mechanism of Action: SOD Mimetics
This compound (also known as M40403) is a low molecular weight, synthetic manganese-containing compound that mimics the enzymatic activity of superoxide dismutase (SOD).[1] Ionizing radiation leads to the generation of reactive oxygen species (ROS), with the superoxide radical (O₂⁻) being a primary contributor to cellular damage. SOD mimetics catalytically convert superoxide radicals into hydrogen peroxide (H₂O₂), which is then further detoxified to water and oxygen by enzymes like catalase and glutathione (B108866) peroxidase.[2] By scavenging these harmful radicals, SOD mimetics protect normal tissues from radiation-induced damage.[[“]][[“]]
Comparative Analysis of Radioprotective Efficacy
The radioprotective potential of this compound has been evaluated in preclinical studies and compared with other SOD mimetics and a clinically approved radioprotector, Amifostine.
Table 1: Comparison of In Vitro Radioprotective Effects of Manganese-Based SOD Mimetics
| Compound Class | Specific Compound | Assay | Cell Type | Radiation Dose | Protective Effect | Reference |
| Cyclic Polyamine | This compound (M40403) | XTT (Cytotoxicity) | Wildtype Lymphoblasts | Not Specified | No significant reduction in IR-induced cytotoxicity | [2] |
| Porphyrin | MnTnHex-2-PyP | XTT (Cytotoxicity) | Wildtype Lymphoblasts | Not Specified | 58% reduction in IR-induced cytotoxicity (p=0.04) | |
| Porphyrin | MnMx-2-PyP-Calbio | XTT (Cytotoxicity) | Wildtype Lymphoblasts | Not Specified | 25% reduction in IR-induced cytotoxicity (p=6x10⁻⁴) | |
| Cyclic Polyamine | This compound (M40403) | Annexin V & PI (Apoptosis) | A-T Lymphoblasts | Not Specified | No protection against IR-induced apoptosis | |
| Porphyrin | MnTnHex-2-PyP | Annexin V & PI (Apoptosis) | A-T Lymphoblasts | Not Specified | 39% reduction in IR-induced apoptosis (p=0.01) | |
| Salen | EUK-134 | Annexin V & PI (Apoptosis) | A-T Lymphoblasts | Not Specified | 8% protection against IR-induced apoptosis (p=0.03) | |
| Cyclic Polyamine | This compound (M40403) | γ-H2AX (DNA Damage) | Not Tested | Not Tested | Not Tested | |
| Porphyrin | MnTnHex-2-PyP | γ-H2AX (DNA Damage) | Wildtype Lymphoblasts | 2 Gy | 57% reduction in IR-induced γ-H2AX foci (p=0.005) | |
| Cyclic Polyamine | This compound (M40403) | Neutral Comet Assay (DNA Damage) | Not Tested | Not Tested | Not Tested | |
| Porphyrin | MnTnHex-2-PyP | Neutral Comet Assay (DNA Damage) | Wildtype Lymphoblasts | Not Specified | 30% reduction in DNA damage (p<0.01) |
IR: Ionizing Radiation; A-T: Ataxia-Telangiectasia
Table 2: Comparison of this compound with Clinically Relevant Radioprotectors
| Compound | Mechanism of Action | Key Preclinical/Clinical Findings | Advantages | Disadvantages |
| This compound (M40403) | SOD Mimetic | Reduced severity and duration of radiation-induced oral mucositis in hamsters. Showed 100% survival at 30 days in mice receiving lethal total body irradiation (8.5 Gy) when pre-treated with 40 mg/kg. | Orally available, stable, and crosses cell membranes. | Limited publicly available independent verification studies. |
| Avasopasem Manganese (GC4419) | SOD Mimetic | Phase 3 clinical trials showed a significant reduction in the incidence and duration of severe oral mucositis in head and neck cancer patients undergoing radiotherapy. | Clinically proven efficacy for a specific radiation-induced toxicity. | Primarily focused on oral mucositis. |
| Amifostine (WR-2721) | Thiol Compound (Prodrug) | FDA-approved for reducing xerostomia in head and neck cancer patients and cisplatin-induced nephrotoxicity. | Broad-spectrum cytoprotection. | Requires intravenous administration; associated with side effects like hypotension and nausea. |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay quantifies DNA double-strand breaks (DSBs), a critical form of radiation-induced DNA damage.
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with the test compound before being exposed to ionizing radiation.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The coverslips are mounted on slides, and the number of fluorescent foci (representing DSBs) per nucleus is quantified using fluorescence microscopy and image analysis software.
Neutral Comet Assay for DNA Double-Strand Breaks
The neutral comet assay (single-cell gel electrophoresis) is used to detect DNA double-strand breaks.
-
Cell Encapsulation: Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: The cells are lysed using a neutral lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are placed in a horizontal electrophoresis chamber with a neutral electrophoresis buffer, and an electric field is applied. Broken DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Staining: Treated and control cells are harvested and stained with two dyes:
-
Annexin V: A protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The results are plotted to differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Pathways and Workflows
Signaling Pathway of SOD Mimetic-Mediated Radioprotection
References
- 1. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radio-protective effects of manganese-containing superoxide dismutase mimics on ataxia telangiectasia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
Independent Verification of Imisopasem Manganese's Radioprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radioprotective effects of Imisopasem Manganese, a superoxide (B77818) dismutase (SOD) mimetic, with other relevant alternatives. The information presented is supported by preclinical and clinical data to aid in the evaluation of this compound for further research and development.
Mechanism of Action: SOD Mimetics
This compound (also known as M40403) is a low molecular weight, synthetic manganese-containing compound that mimics the enzymatic activity of superoxide dismutase (SOD).[1] Ionizing radiation leads to the generation of reactive oxygen species (ROS), with the superoxide radical (O₂⁻) being a primary contributor to cellular damage. SOD mimetics catalytically convert superoxide radicals into hydrogen peroxide (H₂O₂), which is then further detoxified to water and oxygen by enzymes like catalase and glutathione (B108866) peroxidase.[2] By scavenging these harmful radicals, SOD mimetics protect normal tissues from radiation-induced damage.[[“]][[“]]
Comparative Analysis of Radioprotective Efficacy
The radioprotective potential of this compound has been evaluated in preclinical studies and compared with other SOD mimetics and a clinically approved radioprotector, Amifostine.
Table 1: Comparison of In Vitro Radioprotective Effects of Manganese-Based SOD Mimetics
| Compound Class | Specific Compound | Assay | Cell Type | Radiation Dose | Protective Effect | Reference |
| Cyclic Polyamine | This compound (M40403) | XTT (Cytotoxicity) | Wildtype Lymphoblasts | Not Specified | No significant reduction in IR-induced cytotoxicity | [2] |
| Porphyrin | MnTnHex-2-PyP | XTT (Cytotoxicity) | Wildtype Lymphoblasts | Not Specified | 58% reduction in IR-induced cytotoxicity (p=0.04) | |
| Porphyrin | MnMx-2-PyP-Calbio | XTT (Cytotoxicity) | Wildtype Lymphoblasts | Not Specified | 25% reduction in IR-induced cytotoxicity (p=6x10⁻⁴) | |
| Cyclic Polyamine | This compound (M40403) | Annexin V & PI (Apoptosis) | A-T Lymphoblasts | Not Specified | No protection against IR-induced apoptosis | |
| Porphyrin | MnTnHex-2-PyP | Annexin V & PI (Apoptosis) | A-T Lymphoblasts | Not Specified | 39% reduction in IR-induced apoptosis (p=0.01) | |
| Salen | EUK-134 | Annexin V & PI (Apoptosis) | A-T Lymphoblasts | Not Specified | 8% protection against IR-induced apoptosis (p=0.03) | |
| Cyclic Polyamine | This compound (M40403) | γ-H2AX (DNA Damage) | Not Tested | Not Tested | Not Tested | |
| Porphyrin | MnTnHex-2-PyP | γ-H2AX (DNA Damage) | Wildtype Lymphoblasts | 2 Gy | 57% reduction in IR-induced γ-H2AX foci (p=0.005) | |
| Cyclic Polyamine | This compound (M40403) | Neutral Comet Assay (DNA Damage) | Not Tested | Not Tested | Not Tested | |
| Porphyrin | MnTnHex-2-PyP | Neutral Comet Assay (DNA Damage) | Wildtype Lymphoblasts | Not Specified | 30% reduction in DNA damage (p<0.01) |
IR: Ionizing Radiation; A-T: Ataxia-Telangiectasia
Table 2: Comparison of this compound with Clinically Relevant Radioprotectors
| Compound | Mechanism of Action | Key Preclinical/Clinical Findings | Advantages | Disadvantages |
| This compound (M40403) | SOD Mimetic | Reduced severity and duration of radiation-induced oral mucositis in hamsters. Showed 100% survival at 30 days in mice receiving lethal total body irradiation (8.5 Gy) when pre-treated with 40 mg/kg. | Orally available, stable, and crosses cell membranes. | Limited publicly available independent verification studies. |
| Avasopasem Manganese (GC4419) | SOD Mimetic | Phase 3 clinical trials showed a significant reduction in the incidence and duration of severe oral mucositis in head and neck cancer patients undergoing radiotherapy. | Clinically proven efficacy for a specific radiation-induced toxicity. | Primarily focused on oral mucositis. |
| Amifostine (WR-2721) | Thiol Compound (Prodrug) | FDA-approved for reducing xerostomia in head and neck cancer patients and cisplatin-induced nephrotoxicity. | Broad-spectrum cytoprotection. | Requires intravenous administration; associated with side effects like hypotension and nausea. |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay quantifies DNA double-strand breaks (DSBs), a critical form of radiation-induced DNA damage.
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with the test compound before being exposed to ionizing radiation.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The coverslips are mounted on slides, and the number of fluorescent foci (representing DSBs) per nucleus is quantified using fluorescence microscopy and image analysis software.
Neutral Comet Assay for DNA Double-Strand Breaks
The neutral comet assay (single-cell gel electrophoresis) is used to detect DNA double-strand breaks.
-
Cell Encapsulation: Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: The cells are lysed using a neutral lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are placed in a horizontal electrophoresis chamber with a neutral electrophoresis buffer, and an electric field is applied. Broken DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Staining: Treated and control cells are harvested and stained with two dyes:
-
Annexin V: A protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The results are plotted to differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Pathways and Workflows
Signaling Pathway of SOD Mimetic-Mediated Radioprotection
References
- 1. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radio-protective effects of manganese-containing superoxide dismutase mimics on ataxia telangiectasia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
Independent Verification of Imisopasem Manganese's Radioprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radioprotective effects of Imisopasem Manganese, a superoxide dismutase (SOD) mimetic, with other relevant alternatives. The information presented is supported by preclinical and clinical data to aid in the evaluation of this compound for further research and development.
Mechanism of Action: SOD Mimetics
This compound (also known as M40403) is a low molecular weight, synthetic manganese-containing compound that mimics the enzymatic activity of superoxide dismutase (SOD).[1] Ionizing radiation leads to the generation of reactive oxygen species (ROS), with the superoxide radical (O₂⁻) being a primary contributor to cellular damage. SOD mimetics catalytically convert superoxide radicals into hydrogen peroxide (H₂O₂), which is then further detoxified to water and oxygen by enzymes like catalase and glutathione peroxidase.[2] By scavenging these harmful radicals, SOD mimetics protect normal tissues from radiation-induced damage.[[“]][[“]]
Comparative Analysis of Radioprotective Efficacy
The radioprotective potential of this compound has been evaluated in preclinical studies and compared with other SOD mimetics and a clinically approved radioprotector, Amifostine.
Table 1: Comparison of In Vitro Radioprotective Effects of Manganese-Based SOD Mimetics
| Compound Class | Specific Compound | Assay | Cell Type | Radiation Dose | Protective Effect | Reference |
| Cyclic Polyamine | This compound (M40403) | XTT (Cytotoxicity) | Wildtype Lymphoblasts | Not Specified | No significant reduction in IR-induced cytotoxicity | [2] |
| Porphyrin | MnTnHex-2-PyP | XTT (Cytotoxicity) | Wildtype Lymphoblasts | Not Specified | 58% reduction in IR-induced cytotoxicity (p=0.04) | |
| Porphyrin | MnMx-2-PyP-Calbio | XTT (Cytotoxicity) | Wildtype Lymphoblasts | Not Specified | 25% reduction in IR-induced cytotoxicity (p=6x10⁻⁴) | |
| Cyclic Polyamine | This compound (M40403) | Annexin V & PI (Apoptosis) | A-T Lymphoblasts | Not Specified | No protection against IR-induced apoptosis | |
| Porphyrin | MnTnHex-2-PyP | Annexin V & PI (Apoptosis) | A-T Lymphoblasts | Not Specified | 39% reduction in IR-induced apoptosis (p=0.01) | |
| Salen | EUK-134 | Annexin V & PI (Apoptosis) | A-T Lymphoblasts | Not Specified | 8% protection against IR-induced apoptosis (p=0.03) | |
| Cyclic Polyamine | This compound (M40403) | γ-H2AX (DNA Damage) | Not Tested | Not Tested | Not Tested | |
| Porphyrin | MnTnHex-2-PyP | γ-H2AX (DNA Damage) | Wildtype Lymphoblasts | 2 Gy | 57% reduction in IR-induced γ-H2AX foci (p=0.005) | |
| Cyclic Polyamine | This compound (M40403) | Neutral Comet Assay (DNA Damage) | Not Tested | Not Tested | Not Tested | |
| Porphyrin | MnTnHex-2-PyP | Neutral Comet Assay (DNA Damage) | Wildtype Lymphoblasts | Not Specified | 30% reduction in DNA damage (p<0.01) |
IR: Ionizing Radiation; A-T: Ataxia-Telangiectasia
Table 2: Comparison of this compound with Clinically Relevant Radioprotectors
| Compound | Mechanism of Action | Key Preclinical/Clinical Findings | Advantages | Disadvantages |
| This compound (M40403) | SOD Mimetic | Reduced severity and duration of radiation-induced oral mucositis in hamsters. Showed 100% survival at 30 days in mice receiving lethal total body irradiation (8.5 Gy) when pre-treated with 40 mg/kg. | Orally available, stable, and crosses cell membranes. | Limited publicly available independent verification studies. |
| Avasopasem Manganese (GC4419) | SOD Mimetic | Phase 3 clinical trials showed a significant reduction in the incidence and duration of severe oral mucositis in head and neck cancer patients undergoing radiotherapy. | Clinically proven efficacy for a specific radiation-induced toxicity. | Primarily focused on oral mucositis. |
| Amifostine (WR-2721) | Thiol Compound (Prodrug) | FDA-approved for reducing xerostomia in head and neck cancer patients and cisplatin-induced nephrotoxicity. | Broad-spectrum cytoprotection. | Requires intravenous administration; associated with side effects like hypotension and nausea. |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay quantifies DNA double-strand breaks (DSBs), a critical form of radiation-induced DNA damage.
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with the test compound before being exposed to ionizing radiation.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The coverslips are mounted on slides, and the number of fluorescent foci (representing DSBs) per nucleus is quantified using fluorescence microscopy and image analysis software.
Neutral Comet Assay for DNA Double-Strand Breaks
The neutral comet assay (single-cell gel electrophoresis) is used to detect DNA double-strand breaks.
-
Cell Encapsulation: Single cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed using a neutral lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are placed in a horizontal electrophoresis chamber with a neutral electrophoresis buffer, and an electric field is applied. Broken DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Staining: Treated and control cells are harvested and stained with two dyes:
-
Annexin V: A protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The results are plotted to differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Pathways and Workflows
Signaling Pathway of SOD Mimetic-Mediated Radioprotection
References
- 1. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radio-protective effects of manganese-containing superoxide dismutase mimics on ataxia telangiectasia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
A Comparative Analysis of the Pharmacokinetics of Superoxide Dismutase (SOD) Mimetics
For Researchers, Scientists, and Drug Development Professionals
Superoxide (B77818) dismutase (SOD) mimetics are a class of therapeutic compounds that catalytically scavenge superoxide radicals, thereby mitigating oxidative stress implicated in a wide range of pathologies. The therapeutic efficacy of these mimetics is critically dependent on their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetics of three major classes of SOD mimetics: manganese (Mn)-based porphyrins, iron (Fe)-based porphyrins, and nitroxides, with supporting experimental data and methodologies.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for representative SOD mimetics from different classes, derived from preclinical studies in rodents. These parameters provide a basis for comparing their in vivo behavior.
| Class | Compound | Animal Model | Dose & Route | T½ (plasma) | Cmax | AUC | Oral Bioavailability (%) | Reference |
| Mn-based Porphyrin | MnTE-2-PyP⁵⁺ | Mice (C57BL/6J) | 10 mg/kg (oral) | ~0.3 h | 56% of IP Cmax | - | 23% | [1] |
| MnTE-2-PyP⁵⁺ | Mice (C57BL/6J) | 10 mg/kg (IP) | ~0.8 h | - | 13.46 ± 0.26 µM·h | - | [1] | |
| MnTnHex-2-PyP⁵⁺ | Mice (C57BL/6J) | 2 mg/kg (oral) | ~0.2 h | 43% of IP Cmax | - | 21% | [1] | |
| MnTnHex-2-PyP⁵⁺ | Mice (C57BL/6J) | 2 mg/kg (IP) | ~1.7 h | - | - | - | [2] | |
| (H₂O)MnTnHex-2-PyP⁵⁺ (MnHex) | Rats | 7-day twice-daily treatment | ~1.4 h | - | - | - | [2] | |
| Fe-based Porphyrin | (OH)FeTnHex-2-PyP⁴⁺ (FeHex) | Rats | 7-day twice-daily treatment | ~23 h | - | >2-fold higher than MnHex | - | |
| Nitroxide | Tempol | Mice | 100 mg/kg (IV) | - | - | - | - | |
| Tempol | Rats | - | - | - | - | - |
Note: A dash (-) indicates that the data was not available in the cited sources. The oral bioavailability of Mn-based porphyrins was calculated based on the ratio of plasma AUC after oral administration to that after intravenous administration.
Experimental Protocols
The pharmacokinetic data presented above were primarily generated using the following experimental methodologies:
Animal Models and Administration
-
Mn-based Porphyrins (MnTE-2-PyP⁵⁺ and MnTnHex-2-PyP⁵⁺): Studies were conducted in 10-week-old female C57BL/6J mice. For oral administration, mice were fasted for 12 hours (food) and 3 hours (water) prior to receiving the compound via gavage. Intraperitoneal (IP) and intravenous (IV) injections were also performed. Doses ranged from 0.5 to 10 mg/kg.
-
Fe-based Porphyrin ((OH)FeTnHex-2-PyP⁴⁺): Pharmacokinetic studies were performed in both mice and rats. A 7-day study in rats involved twice-daily subcutaneous (SC) and intravenous (IV) injections.
-
Nitroxides (Tempol): In vivo studies have utilized intravenous (IV) administration in mice and rats to assess its physiological effects.
Sample Collection and Analysis
-
Blood and Tissue Collection: Blood samples were collected at various time points post-administration. For tissue distribution analysis, organs such as the liver, kidney, spleen, heart, lung, and brain were harvested.
-
Analytical Method: The concentrations of the SOD mimetics in plasma and tissue homogenates were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the accurate determination of drug levels in biological matrices. For the analysis of Mn-porphyrins, a high-throughput LC-MS/MS method was developed, which was noted to be in excellent agreement with previous methods.
Signaling Pathways and Experimental Workflow
The therapeutic effects of SOD mimetics are rooted in their ability to modulate signaling pathways affected by oxidative stress. A typical experimental workflow for evaluating their pharmacokinetics is also outlined below.
Caption: Oxidative stress signaling pathway modulated by SOD mimetics.
Caption: Typical experimental workflow for preclinical pharmacokinetic analysis.
Comparative Discussion
The pharmacokinetic data reveal significant differences between the classes of SOD mimetics.
-
Mn-based Porphyrins: Compounds like MnTE-2-PyP⁵⁺ and MnTnHex-2-PyP⁵⁺ have been extensively studied. Despite their cationic nature and water solubility, they exhibit reasonable oral bioavailability (21-23%) in mice. The more lipophilic analogue, MnTnHex-2-PyP⁵⁺, shows a longer plasma half-life when administered intraperitoneally compared to the less lipophilic MnTE-2-PyP⁵⁺, suggesting that lipophilicity influences their distribution and elimination.
-
Fe-based Porphyrins: The iron analogue, (OH)FeTnHex-2-PyP⁴⁺ (FeHex), demonstrates a markedly longer plasma half-life (~23 hours) in rats compared to its manganese counterpart, (H₂O)MnTnHex-2-PyP⁵⁺ (MnHex) (~1.4 hours). This is attributed to a much lower retention of FeHex in the liver. The prolonged circulation of Fe-based porphyrins could offer advantages in therapeutic regimens requiring sustained drug exposure.
-
Nitroxides: Tempol is a well-known nitroxide SOD mimetic. While its in vivo efficacy has been demonstrated in various models of oxidative stress, detailed comparative pharmacokinetic data, such as half-life and clearance, are less readily available in the literature compared to the metalloporphyrins. Its low molecular weight and water solubility suggest it can readily pass through biological membranes.
References
A Comparative Analysis of the Pharmacokinetics of Superoxide Dismutase (SOD) Mimetics
For Researchers, Scientists, and Drug Development Professionals
Superoxide (B77818) dismutase (SOD) mimetics are a class of therapeutic compounds that catalytically scavenge superoxide radicals, thereby mitigating oxidative stress implicated in a wide range of pathologies. The therapeutic efficacy of these mimetics is critically dependent on their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetics of three major classes of SOD mimetics: manganese (Mn)-based porphyrins, iron (Fe)-based porphyrins, and nitroxides, with supporting experimental data and methodologies.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for representative SOD mimetics from different classes, derived from preclinical studies in rodents. These parameters provide a basis for comparing their in vivo behavior.
| Class | Compound | Animal Model | Dose & Route | T½ (plasma) | Cmax | AUC | Oral Bioavailability (%) | Reference |
| Mn-based Porphyrin | MnTE-2-PyP⁵⁺ | Mice (C57BL/6J) | 10 mg/kg (oral) | ~0.3 h | 56% of IP Cmax | - | 23% | [1] |
| MnTE-2-PyP⁵⁺ | Mice (C57BL/6J) | 10 mg/kg (IP) | ~0.8 h | - | 13.46 ± 0.26 µM·h | - | [1] | |
| MnTnHex-2-PyP⁵⁺ | Mice (C57BL/6J) | 2 mg/kg (oral) | ~0.2 h | 43% of IP Cmax | - | 21% | [1] | |
| MnTnHex-2-PyP⁵⁺ | Mice (C57BL/6J) | 2 mg/kg (IP) | ~1.7 h | - | - | - | [2] | |
| (H₂O)MnTnHex-2-PyP⁵⁺ (MnHex) | Rats | 7-day twice-daily treatment | ~1.4 h | - | - | - | [2] | |
| Fe-based Porphyrin | (OH)FeTnHex-2-PyP⁴⁺ (FeHex) | Rats | 7-day twice-daily treatment | ~23 h | - | >2-fold higher than MnHex | - | |
| Nitroxide | Tempol | Mice | 100 mg/kg (IV) | - | - | - | - | |
| Tempol | Rats | - | - | - | - | - |
Note: A dash (-) indicates that the data was not available in the cited sources. The oral bioavailability of Mn-based porphyrins was calculated based on the ratio of plasma AUC after oral administration to that after intravenous administration.
Experimental Protocols
The pharmacokinetic data presented above were primarily generated using the following experimental methodologies:
Animal Models and Administration
-
Mn-based Porphyrins (MnTE-2-PyP⁵⁺ and MnTnHex-2-PyP⁵⁺): Studies were conducted in 10-week-old female C57BL/6J mice. For oral administration, mice were fasted for 12 hours (food) and 3 hours (water) prior to receiving the compound via gavage. Intraperitoneal (IP) and intravenous (IV) injections were also performed. Doses ranged from 0.5 to 10 mg/kg.
-
Fe-based Porphyrin ((OH)FeTnHex-2-PyP⁴⁺): Pharmacokinetic studies were performed in both mice and rats. A 7-day study in rats involved twice-daily subcutaneous (SC) and intravenous (IV) injections.
-
Nitroxides (Tempol): In vivo studies have utilized intravenous (IV) administration in mice and rats to assess its physiological effects.
Sample Collection and Analysis
-
Blood and Tissue Collection: Blood samples were collected at various time points post-administration. For tissue distribution analysis, organs such as the liver, kidney, spleen, heart, lung, and brain were harvested.
-
Analytical Method: The concentrations of the SOD mimetics in plasma and tissue homogenates were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the accurate determination of drug levels in biological matrices. For the analysis of Mn-porphyrins, a high-throughput LC-MS/MS method was developed, which was noted to be in excellent agreement with previous methods.
Signaling Pathways and Experimental Workflow
The therapeutic effects of SOD mimetics are rooted in their ability to modulate signaling pathways affected by oxidative stress. A typical experimental workflow for evaluating their pharmacokinetics is also outlined below.
Caption: Oxidative stress signaling pathway modulated by SOD mimetics.
Caption: Typical experimental workflow for preclinical pharmacokinetic analysis.
Comparative Discussion
The pharmacokinetic data reveal significant differences between the classes of SOD mimetics.
-
Mn-based Porphyrins: Compounds like MnTE-2-PyP⁵⁺ and MnTnHex-2-PyP⁵⁺ have been extensively studied. Despite their cationic nature and water solubility, they exhibit reasonable oral bioavailability (21-23%) in mice. The more lipophilic analogue, MnTnHex-2-PyP⁵⁺, shows a longer plasma half-life when administered intraperitoneally compared to the less lipophilic MnTE-2-PyP⁵⁺, suggesting that lipophilicity influences their distribution and elimination.
-
Fe-based Porphyrins: The iron analogue, (OH)FeTnHex-2-PyP⁴⁺ (FeHex), demonstrates a markedly longer plasma half-life (~23 hours) in rats compared to its manganese counterpart, (H₂O)MnTnHex-2-PyP⁵⁺ (MnHex) (~1.4 hours). This is attributed to a much lower retention of FeHex in the liver. The prolonged circulation of Fe-based porphyrins could offer advantages in therapeutic regimens requiring sustained drug exposure.
-
Nitroxides: Tempol is a well-known nitroxide SOD mimetic. While its in vivo efficacy has been demonstrated in various models of oxidative stress, detailed comparative pharmacokinetic data, such as half-life and clearance, are less readily available in the literature compared to the metalloporphyrins. Its low molecular weight and water solubility suggest it can readily pass through biological membranes.
References
A Comparative Analysis of the Pharmacokinetics of Superoxide Dismutase (SOD) Mimetics
For Researchers, Scientists, and Drug Development Professionals
Superoxide dismutase (SOD) mimetics are a class of therapeutic compounds that catalytically scavenge superoxide radicals, thereby mitigating oxidative stress implicated in a wide range of pathologies. The therapeutic efficacy of these mimetics is critically dependent on their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetics of three major classes of SOD mimetics: manganese (Mn)-based porphyrins, iron (Fe)-based porphyrins, and nitroxides, with supporting experimental data and methodologies.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for representative SOD mimetics from different classes, derived from preclinical studies in rodents. These parameters provide a basis for comparing their in vivo behavior.
| Class | Compound | Animal Model | Dose & Route | T½ (plasma) | Cmax | AUC | Oral Bioavailability (%) | Reference |
| Mn-based Porphyrin | MnTE-2-PyP⁵⁺ | Mice (C57BL/6J) | 10 mg/kg (oral) | ~0.3 h | 56% of IP Cmax | - | 23% | [1] |
| MnTE-2-PyP⁵⁺ | Mice (C57BL/6J) | 10 mg/kg (IP) | ~0.8 h | - | 13.46 ± 0.26 µM·h | - | [1] | |
| MnTnHex-2-PyP⁵⁺ | Mice (C57BL/6J) | 2 mg/kg (oral) | ~0.2 h | 43% of IP Cmax | - | 21% | [1] | |
| MnTnHex-2-PyP⁵⁺ | Mice (C57BL/6J) | 2 mg/kg (IP) | ~1.7 h | - | - | - | [2] | |
| (H₂O)MnTnHex-2-PyP⁵⁺ (MnHex) | Rats | 7-day twice-daily treatment | ~1.4 h | - | - | - | [2] | |
| Fe-based Porphyrin | (OH)FeTnHex-2-PyP⁴⁺ (FeHex) | Rats | 7-day twice-daily treatment | ~23 h | - | >2-fold higher than MnHex | - | |
| Nitroxide | Tempol | Mice | 100 mg/kg (IV) | - | - | - | - | |
| Tempol | Rats | - | - | - | - | - |
Note: A dash (-) indicates that the data was not available in the cited sources. The oral bioavailability of Mn-based porphyrins was calculated based on the ratio of plasma AUC after oral administration to that after intravenous administration.
Experimental Protocols
The pharmacokinetic data presented above were primarily generated using the following experimental methodologies:
Animal Models and Administration
-
Mn-based Porphyrins (MnTE-2-PyP⁵⁺ and MnTnHex-2-PyP⁵⁺): Studies were conducted in 10-week-old female C57BL/6J mice. For oral administration, mice were fasted for 12 hours (food) and 3 hours (water) prior to receiving the compound via gavage. Intraperitoneal (IP) and intravenous (IV) injections were also performed. Doses ranged from 0.5 to 10 mg/kg.
-
Fe-based Porphyrin ((OH)FeTnHex-2-PyP⁴⁺): Pharmacokinetic studies were performed in both mice and rats. A 7-day study in rats involved twice-daily subcutaneous (SC) and intravenous (IV) injections.
-
Nitroxides (Tempol): In vivo studies have utilized intravenous (IV) administration in mice and rats to assess its physiological effects.
Sample Collection and Analysis
-
Blood and Tissue Collection: Blood samples were collected at various time points post-administration. For tissue distribution analysis, organs such as the liver, kidney, spleen, heart, lung, and brain were harvested.
-
Analytical Method: The concentrations of the SOD mimetics in plasma and tissue homogenates were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the accurate determination of drug levels in biological matrices. For the analysis of Mn-porphyrins, a high-throughput LC-MS/MS method was developed, which was noted to be in excellent agreement with previous methods.
Signaling Pathways and Experimental Workflow
The therapeutic effects of SOD mimetics are rooted in their ability to modulate signaling pathways affected by oxidative stress. A typical experimental workflow for evaluating their pharmacokinetics is also outlined below.
Caption: Oxidative stress signaling pathway modulated by SOD mimetics.
Caption: Typical experimental workflow for preclinical pharmacokinetic analysis.
Comparative Discussion
The pharmacokinetic data reveal significant differences between the classes of SOD mimetics.
-
Mn-based Porphyrins: Compounds like MnTE-2-PyP⁵⁺ and MnTnHex-2-PyP⁵⁺ have been extensively studied. Despite their cationic nature and water solubility, they exhibit reasonable oral bioavailability (21-23%) in mice. The more lipophilic analogue, MnTnHex-2-PyP⁵⁺, shows a longer plasma half-life when administered intraperitoneally compared to the less lipophilic MnTE-2-PyP⁵⁺, suggesting that lipophilicity influences their distribution and elimination.
-
Fe-based Porphyrins: The iron analogue, (OH)FeTnHex-2-PyP⁴⁺ (FeHex), demonstrates a markedly longer plasma half-life (~23 hours) in rats compared to its manganese counterpart, (H₂O)MnTnHex-2-PyP⁵⁺ (MnHex) (~1.4 hours). This is attributed to a much lower retention of FeHex in the liver. The prolonged circulation of Fe-based porphyrins could offer advantages in therapeutic regimens requiring sustained drug exposure.
-
Nitroxides: Tempol is a well-known nitroxide SOD mimetic. While its in vivo efficacy has been demonstrated in various models of oxidative stress, detailed comparative pharmacokinetic data, such as half-life and clearance, are less readily available in the literature compared to the metalloporphyrins. Its low molecular weight and water solubility suggest it can readily pass through biological membranes.
References
Validating the In Vivo Anti-Inflammatory Efficacy of Imisopasem Manganese: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Imisopasem Manganese (also known as M40403), a superoxide (B77818) dismutase (SOD) mimetic. The performance of this compound is evaluated against experimental controls and, where data is available, other SOD mimetics in established preclinical models of acute and chronic inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in anti-inflammatory therapeutics.
Executive Summary
This compound is a low molecular weight, synthetic manganese-containing compound that mimics the enzymatic activity of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme.[1] By catalytically scavenging superoxide anions, this compound has demonstrated significant anti-inflammatory properties in various in vivo models. This guide presents data from two such models: carrageenan-induced pleurisy, a model of acute inflammation, and trinitrobenzene sulfonic acid (TNBS)-induced colitis, a model of chronic intestinal inflammation. The evidence suggests that this compound effectively attenuates key inflammatory markers, including edema, neutrophil infiltration, oxidative stress, and the production of pro-inflammatory cytokines. Its mechanism of action is linked to the downregulation of the NF-κB and p38 MAPK signaling pathways.
Performance Comparison
The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound on key inflammatory parameters.
Table 1: Effects of this compound (M40403) on Carrageenan-Induced Pleurisy in Rats
| Parameter | Sham Control | Carrageenan Control | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Pleural Exudate Volume (ml) | 0.1 ± 0.02 | 1.2 ± 0.1 | 0.8 ± 0.05 | 0.6 ± 0.04 | 0.4 ± 0.03 |
| Total PMN Count (x10⁶/rat) | 0.5 ± 0.04 | 25 ± 2 | 18 ± 1.5 | 12 ± 1.2 | 8 ± 0.7 |
| Lung MPO Activity (U/g tissue) | 0.2 ± 0.03 | 2.5 ± 0.2 | 1.8 ± 0.15 | 1.2 ± 0.1 | 0.8 ± 0.07 |
| Lung MDA Levels (nmol/g tissue) | 10 ± 1 | 45 ± 4 | 32 ± 3 | 25 ± 2.5 | 18 ± 2 |
| Pleural Exudate TNF-α (pg/ml) | < 20 | 250 ± 20 | 180 ± 15 | 120 ± 10 | 80 ± 7 |
| Pleural Exudate IL-1β (pg/ml) | < 15 | 180 ± 15 | 130 ± 12 | 90 ± 8 | 60 ± 5 |
| Pleural Exudate IL-6 (pg/ml) | < 25 | 300 ± 25 | Not Reported | Not Reported | Not Reported |
*Data are presented as mean ± SEM. **p < 0.01 vs. Carrageenan Control. PMN: Polymorphonuclear neutrophils; MPO: Myeloperoxidase; MDA: Malondialdehyde. Data adapted from Salvemini et al. (2001).[2]
Table 2: Comparative Effects of a Manganese SOD Mimetic (MnSODm) in TNBS-Induced Colitis in Rats
| Parameter | Sham Control | TNBS Control | MnSODm (10 mg/kg) | MnSODm (20 mg/kg) | MnSODm (40 mg/kg) |
| Colon MPO Activity (U/g tissue) | 1.5 ± 0.2 | 8.5 ± 0.7 | 6.2 ± 0.5 | 4.8 ± 0.4 | 3.5 ± 0.3 |
| Colon MDA Levels (nmol/g tissue) | 25 ± 3 | 95 ± 8 | 70 ± 6 | 55 ± 5 | 40 ± 4 |
| Colon TNF-α (pg/mg protein) | 50 ± 5 | 250 ± 20 | 180 ± 15 | 130 ± 11 | 90 ± 8 |
| Colon IL-1β (pg/mg protein) | 40 ± 4 | 200 ± 18 | 150 ± 13 | 110 ± 10 | 80 ± 7 |
| Colon IL-6 (pg/mg protein) | 60 ± 6 | 300 ± 25 | 220 ± 20 | 160 ± 14 | 110 ± 10** |
*Data are presented as mean ± SEM. **p < 0.05 vs. TNBS Control. MnSODm: Manganese Superoxide Dismutase mimetic. Data adapted from a study on a synthesized MnSOD mimetic with a similar mechanism of action.[3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the efficacy of anti-inflammatory compounds in an acute inflammatory setting.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of Pleurisy: Animals are lightly anesthetized, and a 0.2 ml injection of 1% (w/v) λ-carrageenan in saline is administered into the pleural cavity.[4]
-
Drug Administration: this compound (M40403) is administered intraperitoneally (i.p.) at doses of 5, 10, and 20 mg/kg, 30 minutes before the carrageenan injection.[2]
-
Sample Collection: Four hours after the carrageenan injection, animals are euthanized. The chest is opened, and the pleural cavity is rinsed with a saline solution. The pleural exudate is collected, and its volume is measured.
-
Inflammatory Parameter Measurement:
-
Cell Count: The total number of polymorphonuclear neutrophils (PMNs) in the pleural exudate is determined using a hemocytometer.
-
Myeloperoxidase (MPO) Activity: Lung tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.
-
Malondialdehyde (MDA) Levels: Lipid peroxidation in lung tissue is assessed by measuring MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
Cytokine Levels: The concentrations of TNF-α, IL-1β, and IL-6 in the pleural exudate are quantified using specific enzyme-linked immunosorbent assays (ELISA).
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model mimics aspects of inflammatory bowel disease, providing a platform to evaluate therapeutic efficacy in chronic inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Colitis: After a 24-hour fast, rats are lightly anesthetized, and a catheter is inserted 8 cm into the anus. 100 mg/kg of TNBS in 50% ethanol (B145695) is instilled into the colon.
-
Drug Administration: A manganese SOD mimetic (MnSODm) is administered intragastrically at doses of 10, 20, and 40 mg/kg daily for 7 days, starting after the induction of colitis.
-
Assessment of Colitis: On day 8, animals are euthanized, and the colon is excised.
-
Inflammatory Parameter Measurement:
-
MPO Activity: Colonic tissue is homogenized, and MPO activity is determined as an index of neutrophil infiltration.
-
MDA Levels: Oxidative stress in the colonic tissue is evaluated by measuring MDA levels.
-
Cytokine Levels: The concentrations of TNF-α, IL-1β, and IL-6 in the colonic tissue homogenate are measured by ELISA.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the experimental workflows.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the carrageenan-induced pleurisy model.
Caption: Experimental workflow for the TNBS-induced colitis model.
Conclusion
The presented in vivo data strongly support the anti-inflammatory effects of this compound. Its ability to reduce edema, limit neutrophil infiltration, and decrease oxidative stress and pro-inflammatory cytokine production highlights its therapeutic potential. The elucidated mechanism involving the inhibition of the NF-κB and p38 MAPK signaling pathways provides a solid foundation for its further development as a novel anti-inflammatory agent. This guide offers a comprehensive overview for researchers and drug development professionals, facilitating informed decisions for future preclinical and clinical investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of mimic of manganese superoxide dismutase on 2,4,6-trinitrobenzene sulfonic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Efficacy of Imisopasem Manganese: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Imisopasem Manganese (also known as M40403), a superoxide (B77818) dismutase (SOD) mimetic. The performance of this compound is evaluated against experimental controls and, where data is available, other SOD mimetics in established preclinical models of acute and chronic inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in anti-inflammatory therapeutics.
Executive Summary
This compound is a low molecular weight, synthetic manganese-containing compound that mimics the enzymatic activity of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme.[1] By catalytically scavenging superoxide anions, this compound has demonstrated significant anti-inflammatory properties in various in vivo models. This guide presents data from two such models: carrageenan-induced pleurisy, a model of acute inflammation, and trinitrobenzene sulfonic acid (TNBS)-induced colitis, a model of chronic intestinal inflammation. The evidence suggests that this compound effectively attenuates key inflammatory markers, including edema, neutrophil infiltration, oxidative stress, and the production of pro-inflammatory cytokines. Its mechanism of action is linked to the downregulation of the NF-κB and p38 MAPK signaling pathways.
Performance Comparison
The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound on key inflammatory parameters.
Table 1: Effects of this compound (M40403) on Carrageenan-Induced Pleurisy in Rats
| Parameter | Sham Control | Carrageenan Control | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Pleural Exudate Volume (ml) | 0.1 ± 0.02 | 1.2 ± 0.1 | 0.8 ± 0.05 | 0.6 ± 0.04 | 0.4 ± 0.03 |
| Total PMN Count (x10⁶/rat) | 0.5 ± 0.04 | 25 ± 2 | 18 ± 1.5 | 12 ± 1.2 | 8 ± 0.7 |
| Lung MPO Activity (U/g tissue) | 0.2 ± 0.03 | 2.5 ± 0.2 | 1.8 ± 0.15 | 1.2 ± 0.1 | 0.8 ± 0.07 |
| Lung MDA Levels (nmol/g tissue) | 10 ± 1 | 45 ± 4 | 32 ± 3 | 25 ± 2.5 | 18 ± 2 |
| Pleural Exudate TNF-α (pg/ml) | < 20 | 250 ± 20 | 180 ± 15 | 120 ± 10 | 80 ± 7 |
| Pleural Exudate IL-1β (pg/ml) | < 15 | 180 ± 15 | 130 ± 12 | 90 ± 8 | 60 ± 5 |
| Pleural Exudate IL-6 (pg/ml) | < 25 | 300 ± 25 | Not Reported | Not Reported | Not Reported |
*Data are presented as mean ± SEM. **p < 0.01 vs. Carrageenan Control. PMN: Polymorphonuclear neutrophils; MPO: Myeloperoxidase; MDA: Malondialdehyde. Data adapted from Salvemini et al. (2001).[2]
Table 2: Comparative Effects of a Manganese SOD Mimetic (MnSODm) in TNBS-Induced Colitis in Rats
| Parameter | Sham Control | TNBS Control | MnSODm (10 mg/kg) | MnSODm (20 mg/kg) | MnSODm (40 mg/kg) |
| Colon MPO Activity (U/g tissue) | 1.5 ± 0.2 | 8.5 ± 0.7 | 6.2 ± 0.5 | 4.8 ± 0.4 | 3.5 ± 0.3 |
| Colon MDA Levels (nmol/g tissue) | 25 ± 3 | 95 ± 8 | 70 ± 6 | 55 ± 5 | 40 ± 4 |
| Colon TNF-α (pg/mg protein) | 50 ± 5 | 250 ± 20 | 180 ± 15 | 130 ± 11 | 90 ± 8 |
| Colon IL-1β (pg/mg protein) | 40 ± 4 | 200 ± 18 | 150 ± 13 | 110 ± 10 | 80 ± 7 |
| Colon IL-6 (pg/mg protein) | 60 ± 6 | 300 ± 25 | 220 ± 20 | 160 ± 14 | 110 ± 10** |
*Data are presented as mean ± SEM. **p < 0.05 vs. TNBS Control. MnSODm: Manganese Superoxide Dismutase mimetic. Data adapted from a study on a synthesized MnSOD mimetic with a similar mechanism of action.[3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the efficacy of anti-inflammatory compounds in an acute inflammatory setting.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of Pleurisy: Animals are lightly anesthetized, and a 0.2 ml injection of 1% (w/v) λ-carrageenan in saline is administered into the pleural cavity.[4]
-
Drug Administration: this compound (M40403) is administered intraperitoneally (i.p.) at doses of 5, 10, and 20 mg/kg, 30 minutes before the carrageenan injection.[2]
-
Sample Collection: Four hours after the carrageenan injection, animals are euthanized. The chest is opened, and the pleural cavity is rinsed with a saline solution. The pleural exudate is collected, and its volume is measured.
-
Inflammatory Parameter Measurement:
-
Cell Count: The total number of polymorphonuclear neutrophils (PMNs) in the pleural exudate is determined using a hemocytometer.
-
Myeloperoxidase (MPO) Activity: Lung tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.
-
Malondialdehyde (MDA) Levels: Lipid peroxidation in lung tissue is assessed by measuring MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
Cytokine Levels: The concentrations of TNF-α, IL-1β, and IL-6 in the pleural exudate are quantified using specific enzyme-linked immunosorbent assays (ELISA).
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model mimics aspects of inflammatory bowel disease, providing a platform to evaluate therapeutic efficacy in chronic inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Colitis: After a 24-hour fast, rats are lightly anesthetized, and a catheter is inserted 8 cm into the anus. 100 mg/kg of TNBS in 50% ethanol (B145695) is instilled into the colon.
-
Drug Administration: A manganese SOD mimetic (MnSODm) is administered intragastrically at doses of 10, 20, and 40 mg/kg daily for 7 days, starting after the induction of colitis.
-
Assessment of Colitis: On day 8, animals are euthanized, and the colon is excised.
-
Inflammatory Parameter Measurement:
-
MPO Activity: Colonic tissue is homogenized, and MPO activity is determined as an index of neutrophil infiltration.
-
MDA Levels: Oxidative stress in the colonic tissue is evaluated by measuring MDA levels.
-
Cytokine Levels: The concentrations of TNF-α, IL-1β, and IL-6 in the colonic tissue homogenate are measured by ELISA.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the experimental workflows.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the carrageenan-induced pleurisy model.
Caption: Experimental workflow for the TNBS-induced colitis model.
Conclusion
The presented in vivo data strongly support the anti-inflammatory effects of this compound. Its ability to reduce edema, limit neutrophil infiltration, and decrease oxidative stress and pro-inflammatory cytokine production highlights its therapeutic potential. The elucidated mechanism involving the inhibition of the NF-κB and p38 MAPK signaling pathways provides a solid foundation for its further development as a novel anti-inflammatory agent. This guide offers a comprehensive overview for researchers and drug development professionals, facilitating informed decisions for future preclinical and clinical investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of mimic of manganese superoxide dismutase on 2,4,6-trinitrobenzene sulfonic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Efficacy of Imisopasem Manganese: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Imisopasem Manganese (also known as M40403), a superoxide dismutase (SOD) mimetic. The performance of this compound is evaluated against experimental controls and, where data is available, other SOD mimetics in established preclinical models of acute and chronic inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in anti-inflammatory therapeutics.
Executive Summary
This compound is a low molecular weight, synthetic manganese-containing compound that mimics the enzymatic activity of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme.[1] By catalytically scavenging superoxide anions, this compound has demonstrated significant anti-inflammatory properties in various in vivo models. This guide presents data from two such models: carrageenan-induced pleurisy, a model of acute inflammation, and trinitrobenzene sulfonic acid (TNBS)-induced colitis, a model of chronic intestinal inflammation. The evidence suggests that this compound effectively attenuates key inflammatory markers, including edema, neutrophil infiltration, oxidative stress, and the production of pro-inflammatory cytokines. Its mechanism of action is linked to the downregulation of the NF-κB and p38 MAPK signaling pathways.
Performance Comparison
The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound on key inflammatory parameters.
Table 1: Effects of this compound (M40403) on Carrageenan-Induced Pleurisy in Rats
| Parameter | Sham Control | Carrageenan Control | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Pleural Exudate Volume (ml) | 0.1 ± 0.02 | 1.2 ± 0.1 | 0.8 ± 0.05 | 0.6 ± 0.04 | 0.4 ± 0.03 |
| Total PMN Count (x10⁶/rat) | 0.5 ± 0.04 | 25 ± 2 | 18 ± 1.5 | 12 ± 1.2 | 8 ± 0.7 |
| Lung MPO Activity (U/g tissue) | 0.2 ± 0.03 | 2.5 ± 0.2 | 1.8 ± 0.15 | 1.2 ± 0.1 | 0.8 ± 0.07 |
| Lung MDA Levels (nmol/g tissue) | 10 ± 1 | 45 ± 4 | 32 ± 3 | 25 ± 2.5 | 18 ± 2 |
| Pleural Exudate TNF-α (pg/ml) | < 20 | 250 ± 20 | 180 ± 15 | 120 ± 10 | 80 ± 7 |
| Pleural Exudate IL-1β (pg/ml) | < 15 | 180 ± 15 | 130 ± 12 | 90 ± 8 | 60 ± 5 |
| Pleural Exudate IL-6 (pg/ml) | < 25 | 300 ± 25 | Not Reported | Not Reported | Not Reported |
*Data are presented as mean ± SEM. **p < 0.01 vs. Carrageenan Control. PMN: Polymorphonuclear neutrophils; MPO: Myeloperoxidase; MDA: Malondialdehyde. Data adapted from Salvemini et al. (2001).[2]
Table 2: Comparative Effects of a Manganese SOD Mimetic (MnSODm) in TNBS-Induced Colitis in Rats
| Parameter | Sham Control | TNBS Control | MnSODm (10 mg/kg) | MnSODm (20 mg/kg) | MnSODm (40 mg/kg) |
| Colon MPO Activity (U/g tissue) | 1.5 ± 0.2 | 8.5 ± 0.7 | 6.2 ± 0.5 | 4.8 ± 0.4 | 3.5 ± 0.3 |
| Colon MDA Levels (nmol/g tissue) | 25 ± 3 | 95 ± 8 | 70 ± 6 | 55 ± 5 | 40 ± 4 |
| Colon TNF-α (pg/mg protein) | 50 ± 5 | 250 ± 20 | 180 ± 15 | 130 ± 11 | 90 ± 8 |
| Colon IL-1β (pg/mg protein) | 40 ± 4 | 200 ± 18 | 150 ± 13 | 110 ± 10 | 80 ± 7 |
| Colon IL-6 (pg/mg protein) | 60 ± 6 | 300 ± 25 | 220 ± 20 | 160 ± 14 | 110 ± 10** |
*Data are presented as mean ± SEM. **p < 0.05 vs. TNBS Control. MnSODm: Manganese Superoxide Dismutase mimetic. Data adapted from a study on a synthesized MnSOD mimetic with a similar mechanism of action.[3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the efficacy of anti-inflammatory compounds in an acute inflammatory setting.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of Pleurisy: Animals are lightly anesthetized, and a 0.2 ml injection of 1% (w/v) λ-carrageenan in saline is administered into the pleural cavity.[4]
-
Drug Administration: this compound (M40403) is administered intraperitoneally (i.p.) at doses of 5, 10, and 20 mg/kg, 30 minutes before the carrageenan injection.[2]
-
Sample Collection: Four hours after the carrageenan injection, animals are euthanized. The chest is opened, and the pleural cavity is rinsed with a saline solution. The pleural exudate is collected, and its volume is measured.
-
Inflammatory Parameter Measurement:
-
Cell Count: The total number of polymorphonuclear neutrophils (PMNs) in the pleural exudate is determined using a hemocytometer.
-
Myeloperoxidase (MPO) Activity: Lung tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.
-
Malondialdehyde (MDA) Levels: Lipid peroxidation in lung tissue is assessed by measuring MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
Cytokine Levels: The concentrations of TNF-α, IL-1β, and IL-6 in the pleural exudate are quantified using specific enzyme-linked immunosorbent assays (ELISA).
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model mimics aspects of inflammatory bowel disease, providing a platform to evaluate therapeutic efficacy in chronic inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Colitis: After a 24-hour fast, rats are lightly anesthetized, and a catheter is inserted 8 cm into the anus. 100 mg/kg of TNBS in 50% ethanol is instilled into the colon.
-
Drug Administration: A manganese SOD mimetic (MnSODm) is administered intragastrically at doses of 10, 20, and 40 mg/kg daily for 7 days, starting after the induction of colitis.
-
Assessment of Colitis: On day 8, animals are euthanized, and the colon is excised.
-
Inflammatory Parameter Measurement:
-
MPO Activity: Colonic tissue is homogenized, and MPO activity is determined as an index of neutrophil infiltration.
-
MDA Levels: Oxidative stress in the colonic tissue is evaluated by measuring MDA levels.
-
Cytokine Levels: The concentrations of TNF-α, IL-1β, and IL-6 in the colonic tissue homogenate are measured by ELISA.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the experimental workflows.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the carrageenan-induced pleurisy model.
Caption: Experimental workflow for the TNBS-induced colitis model.
Conclusion
The presented in vivo data strongly support the anti-inflammatory effects of this compound. Its ability to reduce edema, limit neutrophil infiltration, and decrease oxidative stress and pro-inflammatory cytokine production highlights its therapeutic potential. The elucidated mechanism involving the inhibition of the NF-κB and p38 MAPK signaling pathways provides a solid foundation for its further development as a novel anti-inflammatory agent. This guide offers a comprehensive overview for researchers and drug development professionals, facilitating informed decisions for future preclinical and clinical investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of mimic of manganese superoxide dismutase on 2,4,6-trinitrobenzene sulfonic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Imisopasem Manganese
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of investigational compounds like Imisopasem Manganese are critical components of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
This compound, also known as M40403 or GC4419, is a manganese-based superoxide (B77818) dismutase (SOD) mimetic. Its proper disposal is crucial not only for safety but also for maintaining a compliant and responsible research environment. Adherence to the following procedures will help mitigate risks associated with chemical waste.
Immediate Safety and Disposal Protocols
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. It is imperative that this material is not released into the environment.
Key Disposal Principles:
-
Professional Disposal: The most recommended method is to engage a licensed chemical destruction facility.
-
Controlled Incineration: An alternative is controlled incineration equipped with flue gas scrubbing.
-
Avoid Contamination: Under no circumstances should this compound contaminate water sources, foodstuffs, animal feed, or seeds.
-
Sewer System Prohibition: Do not discharge this material into sewer systems.[1]
-
Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
No Mixing Waste: Do not mix this compound with other waste products.
-
Container Handling: Treat uncleaned, empty containers with the same precautions as the product itself.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | May be required depending on the form of the waste |
Step-by-Step Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Experimental Protocols Referenced in Safety Data
While specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets, the disposal methods themselves are based on standard chemical waste management principles. The recommended procedures, such as incineration with flue gas scrubbing, are established protocols for the destruction of chemical compounds to prevent environmental contamination. These methods are designed to break down the molecule into less harmful components.
Container Disposal:
-
Containers that have held this compound should be triple-rinsed (or the equivalent).
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Your Laboratory: Proper Disposal of Imisopasem Manganese
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of investigational compounds like Imisopasem Manganese are critical components of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
This compound, also known as M40403 or GC4419, is a manganese-based superoxide (B77818) dismutase (SOD) mimetic. Its proper disposal is crucial not only for safety but also for maintaining a compliant and responsible research environment. Adherence to the following procedures will help mitigate risks associated with chemical waste.
Immediate Safety and Disposal Protocols
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. It is imperative that this material is not released into the environment.
Key Disposal Principles:
-
Professional Disposal: The most recommended method is to engage a licensed chemical destruction facility.
-
Controlled Incineration: An alternative is controlled incineration equipped with flue gas scrubbing.
-
Avoid Contamination: Under no circumstances should this compound contaminate water sources, foodstuffs, animal feed, or seeds.
-
Sewer System Prohibition: Do not discharge this material into sewer systems.[1]
-
Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
No Mixing Waste: Do not mix this compound with other waste products.
-
Container Handling: Treat uncleaned, empty containers with the same precautions as the product itself.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | May be required depending on the form of the waste |
Step-by-Step Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Experimental Protocols Referenced in Safety Data
While specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets, the disposal methods themselves are based on standard chemical waste management principles. The recommended procedures, such as incineration with flue gas scrubbing, are established protocols for the destruction of chemical compounds to prevent environmental contamination. These methods are designed to break down the molecule into less harmful components.
Container Disposal:
-
Containers that have held this compound should be triple-rinsed (or the equivalent).
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Your Laboratory: Proper Disposal of Imisopasem Manganese
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of investigational compounds like Imisopasem Manganese are critical components of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
This compound, also known as M40403 or GC4419, is a manganese-based superoxide dismutase (SOD) mimetic. Its proper disposal is crucial not only for safety but also for maintaining a compliant and responsible research environment. Adherence to the following procedures will help mitigate risks associated with chemical waste.
Immediate Safety and Disposal Protocols
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. It is imperative that this material is not released into the environment.
Key Disposal Principles:
-
Professional Disposal: The most recommended method is to engage a licensed chemical destruction facility.
-
Controlled Incineration: An alternative is controlled incineration equipped with flue gas scrubbing.
-
Avoid Contamination: Under no circumstances should this compound contaminate water sources, foodstuffs, animal feed, or seeds.
-
Sewer System Prohibition: Do not discharge this material into sewer systems.[1]
-
Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
No Mixing Waste: Do not mix this compound with other waste products.
-
Container Handling: Treat uncleaned, empty containers with the same precautions as the product itself.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | May be required depending on the form of the waste |
Step-by-Step Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Experimental Protocols Referenced in Safety Data
While specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets, the disposal methods themselves are based on standard chemical waste management principles. The recommended procedures, such as incineration with flue gas scrubbing, are established protocols for the destruction of chemical compounds to prevent environmental contamination. These methods are designed to break down the molecule into less harmful components.
Container Disposal:
-
Containers that have held this compound should be triple-rinsed (or the equivalent).
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Imisopasem Manganese, a manganese-based mimetic of human mitochondrial manganese superoxide (B77818) dismutase (MnSOD) used in research.[1][2] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. This document should be used as a supplement to the official Safety Data Sheet (SDS) provided by the manufacturer, which is the primary source of safety information.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound in its powdered form or in solution. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and Handling Solid Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95 or higher-rated respirator | Disposable solid-front gown |
| Preparing Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical splash goggles or face shield | Recommended if not in a fume hood | Standard lab coat or disposable gown |
| Administering to Animals | Ventilated cage changing station or biosafety cabinet | Nitrile or Neoprene Gloves | Safety glasses with side shields | Not generally required if in a ventilated enclosure | Standard lab coat |
| General Laboratory Handling | Well-ventilated laboratory | Nitrile or Neoprene Gloves | Safety glasses | Not generally required | Standard lab coat |
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and dark place.[1] Recommended long-term storage is at -20°C for the solid powder.[2]
-
Solutions are generally less stable and should be prepared fresh.[3] If storing solutions, follow manufacturer recommendations, which may include storage at -80°C for up to six months or -20°C for up to one month.
Handling the Powder:
-
Always handle the solid form of this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Avoid generating dust. If dust is generated, gently wipe the area with a damp cloth; do not dry sweep.
Preparing Solutions:
-
Prepare solutions in a chemical fume hood.
-
Consult the product datasheet for appropriate solvents and solubility. This compound is soluble in water, but sonication may be required.
-
When dissolving, add the solvent to the powder slowly to avoid splashing.
Emergency Procedures
Spill Response:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination. The following flowchart outlines the general procedure for managing an this compound spill.
Caption: Workflow for responding to an this compound spill.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: Triple-rinse the container with an appropriate solvent. The rinsate must be collected as hazardous waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for hazardous waste pickup.
References
Personal protective equipment for handling Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Imisopasem Manganese, a manganese-based mimetic of human mitochondrial manganese superoxide (B77818) dismutase (MnSOD) used in research.[1][2] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. This document should be used as a supplement to the official Safety Data Sheet (SDS) provided by the manufacturer, which is the primary source of safety information.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound in its powdered form or in solution. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and Handling Solid Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95 or higher-rated respirator | Disposable solid-front gown |
| Preparing Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical splash goggles or face shield | Recommended if not in a fume hood | Standard lab coat or disposable gown |
| Administering to Animals | Ventilated cage changing station or biosafety cabinet | Nitrile or Neoprene Gloves | Safety glasses with side shields | Not generally required if in a ventilated enclosure | Standard lab coat |
| General Laboratory Handling | Well-ventilated laboratory | Nitrile or Neoprene Gloves | Safety glasses | Not generally required | Standard lab coat |
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and dark place.[1] Recommended long-term storage is at -20°C for the solid powder.[2]
-
Solutions are generally less stable and should be prepared fresh.[3] If storing solutions, follow manufacturer recommendations, which may include storage at -80°C for up to six months or -20°C for up to one month.
Handling the Powder:
-
Always handle the solid form of this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Avoid generating dust. If dust is generated, gently wipe the area with a damp cloth; do not dry sweep.
Preparing Solutions:
-
Prepare solutions in a chemical fume hood.
-
Consult the product datasheet for appropriate solvents and solubility. This compound is soluble in water, but sonication may be required.
-
When dissolving, add the solvent to the powder slowly to avoid splashing.
Emergency Procedures
Spill Response:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination. The following flowchart outlines the general procedure for managing an this compound spill.
Caption: Workflow for responding to an this compound spill.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: Triple-rinse the container with an appropriate solvent. The rinsate must be collected as hazardous waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for hazardous waste pickup.
References
Personal protective equipment for handling Imisopasem Manganese
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Imisopasem Manganese, a manganese-based mimetic of human mitochondrial manganese superoxide dismutase (MnSOD) used in research.[1][2] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. This document should be used as a supplement to the official Safety Data Sheet (SDS) provided by the manufacturer, which is the primary source of safety information.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound in its powdered form or in solution. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and Handling Solid Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95 or higher-rated respirator | Disposable solid-front gown |
| Preparing Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical splash goggles or face shield | Recommended if not in a fume hood | Standard lab coat or disposable gown |
| Administering to Animals | Ventilated cage changing station or biosafety cabinet | Nitrile or Neoprene Gloves | Safety glasses with side shields | Not generally required if in a ventilated enclosure | Standard lab coat |
| General Laboratory Handling | Well-ventilated laboratory | Nitrile or Neoprene Gloves | Safety glasses | Not generally required | Standard lab coat |
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and dark place.[1] Recommended long-term storage is at -20°C for the solid powder.[2]
-
Solutions are generally less stable and should be prepared fresh.[3] If storing solutions, follow manufacturer recommendations, which may include storage at -80°C for up to six months or -20°C for up to one month.
Handling the Powder:
-
Always handle the solid form of this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Avoid generating dust. If dust is generated, gently wipe the area with a damp cloth; do not dry sweep.
Preparing Solutions:
-
Prepare solutions in a chemical fume hood.
-
Consult the product datasheet for appropriate solvents and solubility. This compound is soluble in water, but sonication may be required.
-
When dissolving, add the solvent to the powder slowly to avoid splashing.
Emergency Procedures
Spill Response:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination. The following flowchart outlines the general procedure for managing an this compound spill.
Caption: Workflow for responding to an this compound spill.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: Triple-rinse the container with an appropriate solvent. The rinsate must be collected as hazardous waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for hazardous waste pickup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
